Rabies Virus Glycoprotein
Description
Properties
Molecular Formula |
C₁₄₁H₂₁₇N₄₃O₄₃S₂ |
|---|---|
Molecular Weight |
3266.70 |
sequence |
One Letter Code: YTIWMPENPRPGTPCDIFTNSRGKRASNG |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core of Rabies Virus Glycoprotein Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rabies virus (RABV), a member of the Rhabdoviridae family, is the causative agent of rabies, a nearly universally fatal neurological disease. Central to the viral life cycle and pathogenesis is the rabies virus glycoprotein (B1211001) (RVG), the sole protein exposed on the virion surface. This glycoprotein is a multifaceted molecular machine responsible for host cell receptor recognition, membrane fusion, and is the primary target for neutralizing antibodies. A comprehensive understanding of its structure and function is paramount for the development of next-generation vaccines and effective post-exposure prophylactics. This guide provides a detailed technical overview of the core aspects of RVG structure and function, incorporating quantitative data, detailed experimental methodologies, and visual representations of key processes.
Rabies Virus Glycoprotein Structure
The mature this compound is a type I transmembrane protein that assembles into trimers on the viral envelope, forming the characteristic spikes on the bullet-shaped virion. Each monomer is comprised of an ectodomain, a transmembrane domain, and a cytoplasmic tail.
Domains and Conformational States
The ectodomain of RVG is organized into several distinct domains and can exist in multiple conformational states, primarily the pre-fusion and post-fusion conformations. The transition between these states is triggered by the acidic environment of the endosome following receptor-mediated endocytosis.
-
Domains: The ectodomain consists of three domains. The overall structure of the glycoprotein in its pre-fusion state is a trimer.[1]
-
Conformational States: RVG can exist in at least three distinct configurations:
-
Native (N) or Pre-fusion State: Found on the viral surface at neutral pH, this conformation is responsible for receptor binding.
-
Activated (A) State: A transient, hydrophobic state induced by low pH, which is thought to be an intermediate in the fusion process.
-
Inactive (I) or Post-fusion State: A stable, low-pH-induced conformation that is fusion-inactive. The transition to this state from the native state is reversible upon returning to a neutral pH.[2]
-
Trimerization
RVG exists as a homotrimer on the viral surface.[1] This trimeric arrangement is crucial for its function, particularly in receptor binding and membrane fusion. The stability of the trimer is influenced by pH and interactions between the individual glycoprotein monomers.
Glycosylation
The ectodomain of RVG contains several potential N-linked glycosylation sites. These glycans play a critical role in the proper folding, stability, and antigenicity of the glycoprotein.
This compound Function
The primary functions of the this compound are to mediate the entry of the virus into host cells and to serve as the main target for the host's adaptive immune response.
Receptor Binding
RVG facilitates the attachment of the virus to host cells by interacting with specific cellular receptors. The neurotropism of the rabies virus is largely determined by the expression of these receptors on neuronal cells. Several host cell proteins have been identified as receptors for RVG:
-
Nicotinic Acetylcholine (B1216132) Receptor (nAChR): Particularly the α7 subtype, nAChR is a key receptor for rabies virus entry into neurons.[3][4] The interaction is mediated by a "neurotoxin-like" motif within the glycoprotein.
-
p75 Neurotrophin Receptor (p75NTR): RVG binds with high affinity to the first cysteine-rich domain (CRD1) of p75NTR.[5][6] This interaction is thought to facilitate the retrograde axonal transport of the virus to the central nervous system.[7]
-
Neural Cell Adhesion Molecule (NCAM): NCAM is another identified receptor for RVG on neuronal cells.
-
Other Receptors: Metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2) and integrin β1 have also been implicated in rabies virus entry.
Table 1: Quantitative Data on RVG-Receptor Interactions
| Ligand | Receptor Subunit/Domain | Method | Affinity (Kd/IC50) | Reference |
| Rabies Virus | Soluble p75NTR-Fc | ELISA | ~400 nM (Kd) | [8] |
| Trimeric RVG | p75NTR CRD1 | Radio-ligand Binding | 30-35 pM (Kd) | [5] |
| RVG Peptide | α7 nAChR | Electrophysiology | 25 µM (IC50) | [3] |
| RVG Peptide | α4β2α5 nAChR | Electrophysiology | 340 µM (IC50) | [3] |
| RVG Peptide | α6/α3β2β3 nAChR | Electrophysiology | 300 µM (IC50) | [3] |
| RVG Ectodomain | α4β2 nAChR | Electrophysiology | 840 nM (Inhibition) |
Membrane Fusion
Following receptor-mediated endocytosis, the virion is transported to endosomes where the acidic environment triggers a conformational change in the RVG trimer from its pre-fusion to its post-fusion state. This process exposes a fusion peptide that inserts into the endosomal membrane, leading to the fusion of the viral and endosomal membranes and the release of the viral ribonucleoprotein (RNP) complex into the cytoplasm.
Table 2: pH Thresholds for RVG Conformational Changes and Fusion
| Process | pH Threshold | Optimal pH | Reference |
| Membrane Fusion Triggered | < 6.4 | ~6.15 | |
| Hemagglutination | ~6.4 | - | [6] |
| Transition to Protease-Sensitive State | ~6.4 | - | [6] |
| Transition to Fusion-Inactive State | < 6.1 | - | [6] |
Role in Pathogenicity and Immune Response
The this compound is a major determinant of viral pathogenicity and the primary target of the host immune response.
Pathogenicity
The level of RVG expression has been correlated with the pathogenicity of different rabies virus strains. Street strains of rabies virus, which are highly pathogenic, tend to express lower levels of G protein, which may help the virus evade the host immune response.[9] In contrast, laboratory-adapted, attenuated strains often express higher levels of the glycoprotein. The interaction of RVG with neuronal receptors is also critical for the neurotropism and neuroinvasiveness of the virus.
Immune Response
RVG is the sole viral antigen that induces the production of virus-neutralizing antibodies (VNAs). These antibodies are the primary mediators of protective immunity against rabies. Therefore, the glycoprotein is the main component of all modern rabies vaccines. The expression level and conformation of RVG can influence the strength and effectiveness of the immune response. Overexpression of RVG has been shown to enhance apoptosis and the antiviral immune response.[10]
Experimental Protocols
Virus Neutralization Assay: Rapid Fluorescent Focus Inhibition Test (RFFIT)
Objective: To determine the titer of rabies virus neutralizing antibodies in serum samples.
Methodology:
-
Serum Preparation: Heat-inactivate test sera at 56°C for 30 minutes to inactivate complement.
-
Serial Dilutions: Prepare serial five-fold dilutions of the heat-inactivated sera in a 96-well plate.
-
Virus-Antibody Incubation: Add a standard challenge dose of live rabies virus (e.g., CVS-11 strain) to each well containing the diluted sera. Incubate the plates at 37°C for 90 minutes to allow antibodies to neutralize the virus.
-
Cell Plating: Add a suspension of susceptible cells, such as Baby Hamster Kidney (BHK-21) cells, to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 20-24 hours to allow for viral infection and replication in cells not protected by neutralizing antibodies.
-
Fixation and Staining:
-
Remove the culture medium and fix the cell monolayer with cold 80% acetone (B3395972) for 10 minutes.
-
Stain the fixed cells with a fluorescein (B123965) isothiocyanate (FITC)-conjugated anti-rabies nucleoprotein antibody for 30 minutes at 37°C.
-
-
Microscopy and Titer Calculation:
-
Examine the wells under a fluorescence microscope.
-
The endpoint titer is the highest serum dilution that neutralizes 50% of the virus, determined by observing a 50% reduction in the number of fluorescent foci compared to the virus control wells.
-
Titers are typically expressed in International Units per milliliter (IU/mL) by comparing to a WHO reference serum.
-
Cell-Cell Fusion Assay
Objective: To qualitatively or quantitatively assess the membrane fusion activity of the this compound.
Methodology:
-
Cell Culture:
-
Effector Cells: Culture a suitable cell line (e.g., BHK-21) and infect them with rabies virus or transfect them with a plasmid expressing the this compound. These cells will serve as the effector cells expressing RVG on their surface.
-
Target Cells: Culture a susceptible target cell line. For quantitative assays, label the target cells with a fluorescent dye (e.g., Calcein-AM).
-
-
Co-culture: Overlay the effector cells with the labeled target cells and allow them to settle and form cell-to-cell contacts.
-
Fusion Induction:
-
To trigger fusion, briefly expose the co-cultured cells to a low pH buffer (e.g., pH 5.8) for 1-2 minutes at 37°C.
-
Neutralize the acidic buffer by replacing it with a neutral pH culture medium.
-
-
Incubation: Incubate the cells for a period (e.g., 1-2 hours) to allow for syncytia (multinucleated giant cells) formation.
-
Analysis:
-
Qualitative: Observe the formation of syncytia under a light microscope.
-
Quantitative: If using fluorescently labeled target cells, quantify the extent of fusion by measuring the diffusion of the fluorescent dye from the target cells to the unlabeled effector cells using fluorescence microscopy or a plate reader. The area of fluorescent syncytia can be measured and expressed as a fusion index.
-
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
Objective: To determine the kinetic parameters (association and dissociation rates) and the binding affinity (Kd) of the interaction between RVG and its receptors.
Methodology:
-
Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5).
-
Immobilize the purified recombinant RVG or the receptor protein (ligand) onto the sensor chip surface using amine coupling chemistry.
-
-
Analyte Preparation: Prepare a series of dilutions of the binding partner (analyte, e.g., purified receptor ectodomain or RVG) in a suitable running buffer.
-
Binding Analysis:
-
Inject the different concentrations of the analyte over the sensor chip surface at a constant flow rate.
-
The binding of the analyte to the immobilized ligand is detected in real-time as a change in the refractive index, measured in Resonance Units (RU).
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte.
-
-
Data Analysis:
-
The resulting sensorgrams (RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Cryo-Electron Microscopy (Cryo-EM) for Structural Determination
Objective: To determine the three-dimensional structure of the this compound trimer.
Methodology:
-
Sample Preparation:
-
Purify the recombinant this compound, often stabilized in its pre-fusion conformation through protein engineering or complexed with a neutralizing antibody fragment (Fab).
-
Apply a small volume of the purified protein solution to a cryo-EM grid.
-
Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample, preserving the native structure of the protein.
-
-
Data Collection:
-
Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.
-
-
Image Processing:
-
Particle Picking: Select individual particle images from the micrographs.
-
2D Classification: Classify the particle images into different views to assess sample homogeneity and initial quality.
-
3D Reconstruction: Generate an initial 3D model and refine it to high resolution using iterative algorithms.
-
-
Model Building and Refinement: Build an atomic model into the final 3D density map and refine it to fit the experimental data.
Signaling Pathways and Logical Relationships
Rabies Virus Entry and Fusion Workflow
The entry of the rabies virus into a host cell is a multi-step process involving receptor binding, endocytosis, and pH-dependent membrane fusion.
Signaling Pathway: RVG Interaction with nAChR α7 and Immune Modulation
The binding of RVG to the α7 nicotinic acetylcholine receptor can trigger the cholinergic anti-inflammatory pathway, leading to a suppression of the innate immune response.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Frontiers | The human alpha7 nicotinic acetylcholine receptor is a host target for the this compound [frontiersin.org]
- 4. The human alpha7 nicotinic acetylcholine receptor is a host target for the this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (RVG) is a trimeric ligand for the N-terminal cysteine-rich domain of the mammalian p75 neurotrophin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low-affinity nerve-growth factor receptor (P75NTR) can serve as a receptor for rabies virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rabies Virus Hijacks and Accelerates the p75NTR Retrograde Axonal Transport Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutations Conferring Resistance to Neutralization by a Soluble Form of the Neurotrophin Receptor (p75NTR) Map outside of the Known Antigenic Sites of the this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound is an important determinant for the induction of innate immune responses and the pathogenic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overexpression of the this compound Results in Enhancement of Apoptosis and Antiviral Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of the Glycoprotein in Rabies Virus Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The rabies virus (RABV) glycoprotein (B1211001) (G) is the sole protein exposed on the virion surface, positioning it as the primary mediator of the virus's interaction with its host.[1] This type I transmembrane protein is not only the principal determinant of neurotropism but also the main target for neutralizing antibodies, making it a focal point for therapeutic and vaccine development.[2][3] This guide provides an in-depth examination of the multifaceted role of RABV-G in the pathogenesis of rabies, detailing its function in viral entry, its influence on virulence and immune evasion, and the molecular mechanisms that underpin these processes.
Structure and Conformation of the RABV Glycoprotein
The RABV genome encodes five structural proteins: Nucleoprotein (N), Phosphoprotein (P), Matrix protein (M), Glycoprotein (G), and the RNA-dependent RNA polymerase (L).[4] The glycoprotein is organized into trimers that form the spikes on the viral envelope.[5] Each monomer consists of an N-terminal ectodomain, a transmembrane domain, and a C-terminal cytoplasmic domain.[5]
A critical feature of RABV-G is its ability to undergo reversible, pH-dependent conformational changes.[6] At a neutral pH, found on the cell surface, the glycoprotein exists in a pre-fusion conformation.[5] Following endocytosis, the acidic environment of the endosome (pH < 6.4) triggers a dramatic and irreversible shift to an extended, post-fusion conformation.[1][6][7] This structural transition is essential for mediating the fusion of the viral envelope with the endosomal membrane, a crucial step for releasing the viral ribonucleoprotein (RNP) complex into the cytoplasm.[1][8]
The Role of Glycoprotein in Viral Entry
RABV entry into host neurons is a multi-step process orchestrated entirely by the glycoprotein. This process involves receptor binding, endocytosis, and membrane fusion.
Receptor Binding
RABV exhibits a broad host range, which is attributed to the glycoprotein's ability to engage multiple host cell surface receptors.[5] This interaction is the first step in establishing infection and is a key determinant of the virus's neurotropism.[2] Known receptors include:
-
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) : One of the first identified receptors, primarily located at the neuromuscular junction.[2][9] The virus appears to bind to the neurotoxin-binding site on the α-subunit.[10]
-
Neuronal Cell Adhesion Molecule (NCAM) : Expressed in the nervous system, NCAM is a significant receptor for RABV infection.[2][11][12]
-
p75 Neurotrophin Receptor (p75NTR) : RABV-G binds with very high affinity to the first cysteine-rich domain (CRD1) of p75NTR.[13][14][15] While not essential for infection, this interaction facilitates rapid retrograde axonal transport, accelerating the virus's journey to the central nervous system.[14][16]
-
Metabotropic Glutamate Receptor Subtype 2 (mGluR2) : A G protein-coupled receptor abundant in the CNS that also serves as a receptor for RABV.[5]
-
Other Factors : Molecules like the Transferrin Receptor 1 (TfR1) have been identified as entry factors that facilitate the endocytosis of the virus.[7]
The binding affinity of RABV-G to these receptors varies, influencing viral entry and tropism.
Table 1: Receptor Binding Affinity of Rabies Virus Glycoprotein
| Receptor | Binding Domain/Method | Reported Affinity/Potency | Reference(s) |
|---|---|---|---|
| p75 Neurotrophin Receptor (p75NTR) | RABV-G to CRD1 | Kd: 30-35 pM (High Affinity) | [15] |
| α7 Nicotinic Acetylcholine Receptor (nAChR) | RVG Peptide (electrophysiology) | IC50: 25 µM |
| α7 Nicotinic Acetylcholine Receptor (nAChR) | RVG Ectodomain (electrophysiology) | Potency in the nanomolar range | |
Viral Internalization and Membrane Fusion
Upon binding to its receptor, the virus is internalized into the host cell via clathrin-mediated endocytosis.[7] The trafficking of the virus into endosomes is a critical step, as the subsequent fusion process is strictly pH-dependent.
The decrease in pH within the endosome triggers the glycoprotein's conformational change, exposing hydrophobic fusion loops that insert into the endosomal membrane.[1] This destabilizes the membrane, leading to the formation of a fusion pore and the release of the viral contents into the cytoplasm, initiating replication.
Table 2: pH-Dependent Activity of this compound
| Activity | pH Threshold | Optimal pH | Reference(s) |
|---|---|---|---|
| Membrane Fusion Initiation | < 6.4 | ~6.15 | [1][7] |
| Conformational Change (Pre- to Post-fusion) | < 6.4 | Not specified | [1] |
| Low-pH Inactivation (Reversible) | Detectable at pH ~6.7 | Not applicable | |
Role of Glycoprotein in Pathogenesis and Virulence
The glycoprotein is a primary determinant of RABV pathogenicity. Its level of expression, receptor interaction, and internalization kinetics are all linked to the virulence of the viral strain.
Neurotropism and Axonal Transport
RABV-G is responsible for the virus's marked neurotropism and its ability to spread through the nervous system.[2] After initial replication in muscle tissue, the virus enters peripheral nerves. The interaction between RABV-G and neuronal receptors like p75NTR is crucial for efficient retrograde axonal transport, a process where the virus is carried from the axon terminal towards the cell body, ultimately reaching the spinal cord and brain.[14] The binding to p75NTR, in particular, has been shown to accelerate this transport, providing a fast track to the CNS.[14]
Strain-Dependent Pathogenicity
A key distinction exists between highly pathogenic "street" strains isolated from the field and attenuated, laboratory-adapted "fixed" strains. This difference in virulence is strongly correlated with the expression and trafficking of the glycoprotein.
-
Pathogenic (Street) Strains : These strains typically express lower levels of glycoprotein on the cell surface. The glycoprotein from pathogenic strains, such as CVS-11, undergoes rapid internalization from the plasma membrane.[14] This "hiding" of the G protein is thought to be a mechanism of immune evasion, reducing recognition by the host's immune system and allowing the virus to spread stealthily, causing neuronal dysfunction rather than widespread cell death.[14]
-
Attenuated (Fixed) Strains : These strains express significantly higher levels of glycoprotein. This overexpression, as seen in the SAD-B19 vaccine strain, leads to greater exposure on the cell surface due to slower internalization.[14] The high antigen load triggers stronger innate and adaptive immune responses and can induce apoptosis in infected cells, which limits viral spread and attenuates the virus.
Table 3: Comparison of Pathogenic and Attenuated Rabies Virus Strains
| Feature | Pathogenic Strain (e.g., CVS-11, SHBRV) | Attenuated Strain (e.g., SAD-B19, CVS-B2c) | Reference(s) |
|---|---|---|---|
| G-Protein Expression | Low | High (e.g., >4-fold higher in CVS-B2c vs. CVS-N2c) | |
| G-Protein Internalization | Rapid (58 ± 9 puncta at 60 min for CVS-G) | Slow (18 ± 2 puncta at 60 min for SAD-G) | [14] |
| Viral Titer in vitro | Lower replication rate | Higher replication rate | |
| Pathogenicity Index | High (Lower LD50) | Low (~1000x more particles needed for LD50) | |
| Host Immune Response | Weakly induced / Evaded | Strongly activated |
| Primary Pathogenesis | Neuronal Dysfunction | Immune-mediated damage, Apoptosis |[2] |
Glycoprotein and Host Signaling
RABV-G doesn't just act as a key for entry; it also interacts with host cell signaling pathways to create a favorable environment for infection. Binding of the virus to surface receptors can trigger the PI3K-Akt signaling pathway . This activation promotes Rac1-induced actin polymerization, which facilitates the clathrin-mediated endocytosis required for viral entry. This represents a sophisticated hijacking of the host's own cellular machinery to promote infection.
Experimental Protocols
Investigating the function of RABV-G requires a range of specialized virological and molecular techniques. Below are methodologies for key experiments.
Protocol 1: Low pH-Mediated Cell-Cell Fusion Assay
This assay simulates the fusion event that occurs in the endosome by artificially lowering the extracellular pH for cells expressing RABV-G.
Objective: To quantify the fusion activity of RABV glycoprotein.
Methodology:
-
Cell Culture and Infection:
-
Plate susceptible cells (e.g., BSR or Neuro-2a) in a 24-well plate to achieve 80% confluency.
-
Infect cells with the desired rabies virus strain at a specified Multiplicity of Infection (MOI).
-
Incubate at 37°C for 48 hours to allow for robust expression of the glycoprotein on the cell surface.[8]
-
-
Fusion Induction:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add a pre-warmed, low-pH "fusion buffer" (e.g., PBS buffered with 10 mM MES to pH 5.3).[8]
-
Incubate at room temperature for 2-5 minutes to trigger the conformational change and induce fusion.[8]
-
Aspirate the fusion buffer and add a pre-warmed, neutral-pH culture medium to stop the reaction.
-
Incubate for an additional 30-60 minutes at 37°C to allow syncytia (multinucleated giant cells) to form.
-
-
Fixation and Staining:
-
Wash cells with PBS and fix with 4% paraformaldehyde or cold methanol.
-
Stain the cell nuclei with a fluorescent dye such as DAPI or Hoechst.
-
-
Quantification:
-
Using a fluorescence microscope, capture images from multiple random fields.
-
Calculate the Fusion Index as: (Total number of nuclei - Number of cells) / Total number of nuclei. Alternatively, it can be calculated as the ratio of nuclei in multinucleated cells to the total number of nuclei.[8]
-
Compare the fusion index of different viral strains or G-protein mutants.
-
Protocol 2: Rabies Virus Reverse Genetics
This powerful technique allows for the generation of recombinant rabies viruses with specific genetic modifications from a cloned cDNA copy of the viral genome.
Objective: To rescue infectious, genetically modified rabies virus.
Methodology:
-
Plasmid Preparation:
-
Prepare high-quality, endotoxin-free plasmids. This includes:
-
-
Transfection:
-
Seed a highly transfectable cell line that expresses T7 RNA polymerase (e.g., BSR-T7/5 or BHK/T7-9 cells) in 6-well plates.[5]
-
Co-transfect the cells with the full-length genome plasmid and the four helper plasmids using a lipid-based transfection reagent.
-
Incubate the cells at 37°C.
-
-
Virus Rescue and Amplification:
-
At 3-4 days post-transfection, collect the cell culture supernatant.[5] This supernatant contains the initial, low-titer rescued virus (P0).
-
Inoculate a fresh monolayer of susceptible cells (e.g., Neuro-2a or BSR cells) with the P0 supernatant to amplify the virus.[5]
-
Incubate for 5-6 days, monitoring for signs of infection (e.g., fluorescent protein expression if engineered, or by immunofluorescence).[5]
-
-
Confirmation and Titration:
-
Harvest the supernatant from the amplified culture (P1 stock).
-
Confirm the presence of the virus by immunofluorescence staining of infected cells for the N protein.[5]
-
Verify any genetic modifications by RT-PCR and sequencing of the viral RNA from the P1 stock.
-
Determine the viral titer (FFU/mL) of the P1 stock using a fluorescent focus assay.
-
Protocol 3: Rapid Fluorescent Focus Inhibition Test (RFFIT)
This is the gold-standard cell culture-based virus neutralization assay used to measure the level of functional, neutralizing antibodies against rabies virus in serum.
Objective: To quantify the titer of rabies virus neutralizing antibodies (RVNA).
Methodology:
-
Sample Preparation:
-
Obtain serum from the subject (human or animal). Heat-inactivate the serum at 56°C for 30 minutes to destroy complement.[9]
-
Prepare five-fold serial dilutions of the test serum and a WHO standard reference serum in an 8-well chamber slide or 96-well plate. Include negative serum, virus, and cell controls.
-
-
Neutralization Reaction:
-
Add a pre-determined, constant amount of live challenge virus (e.g., CVS-11 strain) to each well containing the serum dilutions. The amount of virus should be sufficient to infect 80-90% of cells in the control wells.
-
Incubate the serum-virus mixture at 37°C for 60-90 minutes to allow antibodies to bind to and neutralize the virus.
-
-
Cell Infection:
-
Add a suspension of susceptible cells (e.g., BSR or BHK-21) to each well.
-
Incubate the plates at 37°C with 5% CO2 for 20-24 hours.
-
-
Staining and Visualization:
-
Aspirate the medium, wash the cells with PBS, and fix the cell monolayer with 80% cold acetone.[9]
-
Stain the fixed cells with a fluorescein (B123965) isothiocyanate (FITC)-conjugated anti-rabies nucleoprotein antibody.
-
Examine the wells using a fluorescence microscope.
-
-
Titer Calculation:
-
For each dilution, count the number of microscopic fields (typically 20) that contain fluorescent foci (infected cells).
-
The endpoint titer is the highest dilution of serum that neutralizes 50% of the challenge virus, calculated using the Reed-Muench method.
-
The titer is converted to International Units (IU/mL) by comparing it to the titer of the WHO standard reference serum. A titer ≥ 0.5 IU/mL is considered protective.
-
Conclusion
The this compound is a sophisticated molecular machine that is central to every critical stage of rabies pathogenesis. Its functions extend from receptor binding and membrane fusion to dictating viral spread, virulence, and interaction with the host immune system. The distinct behaviors of glycoproteins from pathogenic and attenuated strains—particularly regarding expression levels and cellular trafficking—highlight a finely tuned evolutionary balance between replication, spread, and immune evasion. Understanding these molecular details is paramount for the rational design of next-generation vaccines, potent antibody therapeutics, and novel antiviral strategies aimed at disrupting the functions of this critical viral protein.
References
- 1. Deficient Incorporation of this compound into Virions Enhances Virus-Induced Immune Evasion and Viral Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an important determinant for the induction of innate immune responses and the pathogenic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the this compound trimer bound to a prefusion-specific neutralizing antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Structural and Evolutionary Insights Into the Binding of Host Receptors by the this compound [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Receptor-mediated increase in rabies virus axonal transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rabies virus binding to an acetylcholine receptor alpha-subunit peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The neural cell adhesion molecule is a receptor for rabies virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Neural Cell Adhesion Molecule Is a Receptor for Rabies Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low-affinity nerve-growth factor receptor (P75NTR) can serve as a receptor for rabies virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rabies Virus Hijacks and Accelerates the p75NTR Retrograde Axonal Transport Machinery | PLOS Pathogens [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The human alpha7 nicotinic acetylcholine receptor is a host target for the this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The human alpha7 nicotinic acetylcholine receptor is a host target for the this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Rabies Virus Glycoprotein: Gene Sequence, Domains, and Functional Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the rabies virus glycoprotein (B1211001) (RVG), a critical determinant of viral pathogenesis and the primary target for neutralizing antibodies. We will delve into the gene sequence, the structure and function of its distinct domains, and the experimental methodologies used to elucidate its biological role.
Rabies Virus Glycoprotein: An Overview
The rabies virus, a member of the Rhabdoviridae family, possesses a single-stranded, negative-sense RNA genome that encodes five structural proteins: Nucleoprotein (N), Phosphoprotein (P), Matrix protein (M), Glycoprotein (G), and the RNA-dependent RNA polymerase (L).[1][2] The glycoprotein (G) is the sole viral protein exposed on the surface of the virion, forming trimeric spikes that mediate attachment to host cell receptors and subsequent entry into the cytoplasm.[1][3] As the principal antigen, RVG is the primary target for the development of vaccines and immunotherapeutics.[4]
Gene Sequence and Domain Architecture
The RVG is a type I transmembrane protein, typically composed of 524 amino acids in the Pasteur virus (PV) strain (UniProt ID: P08667).[5][6] Its structure is modular, comprising four distinct domains: a signal peptide, a large ectodomain, a transmembrane domain, and a cytoplasmic tail.
Quantitative Domain Analysis
The precise amino acid positions of each domain are crucial for targeted research and the design of recombinant proteins. The following table summarizes the domain organization of the this compound from the Pasteur strain.
| Domain | Subdomain/Site | Amino Acid Position (Pasteur Strain) | Length (Amino Acids) | Key Functions |
| Signal Peptide | 1-19 | 19 | Directs the nascent polypeptide to the endoplasmic reticulum. | |
| Ectodomain | 20-459 | 440 | Receptor binding, membrane fusion, primary target for neutralizing antibodies. | |
| Antigenic Site I | 226-231 | 6 | Elicits neutralizing antibody response. | |
| Antigenic Site II | 34-42 and 198-200 | 9 and 3 | Major target for neutralizing antibodies, involved in viral virulence. | |
| Antigenic Site III | 330-338 | 9 | Continuous epitope, crucial for neutralization. | |
| Fusion Peptide | ~118-136 | ~19 | Mediates the fusion of viral and endosomal membranes at low pH. | |
| N-Glycosylation Sites | Asn37, Asn247, Asn319 | - | Proper protein folding, stability, and immune evasion.[7] | |
| Transmembrane Domain | 460-480 | 21 | Anchors the glycoprotein in the viral membrane. | |
| Cytoplasmic Domain | 481-524 | 44 | Interacts with the Matrix (M) protein, crucial for viral assembly and budding. |
Detailed Domain Descriptions
Signal Peptide: The N-terminal signal peptide is essential for the co-translational translocation of the glycoprotein into the endoplasmic reticulum (ER), where it is subsequently cleaved.
Ectodomain: The large ectodomain is responsible for the primary interactions with the host cell. It contains the binding sites for various cellular receptors, including the nicotinic acetylcholine (B1216132) receptor (nAChR), neural cell adhesion molecule (NCAM), and the p75 neurotrophin receptor (p75NTR).[8] The ectodomain is also the location of the major antigenic sites that elicit the production of neutralizing antibodies. Upon endocytosis, the acidic environment of the endosome triggers a conformational change in the ectodomain, exposing the fusion peptide and initiating membrane fusion.[9]
Transmembrane Domain: This hydrophobic stretch of amino acids spans the lipid bilayer of the viral envelope, anchoring the glycoprotein and playing a role in the correct folding of the ectodomain.
Cytoplasmic Domain: The C-terminal cytoplasmic domain extends into the interior of the virion. It plays a critical role in viral morphogenesis by interacting with the matrix (M) protein, which in turn binds to the ribonucleoprotein (RNP) core.[3][10] This interaction is essential for the assembly and budding of new viral particles.
Experimental Protocols
The characterization of the this compound has been made possible through a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Recombinant Rabies Glycoprotein Expression and Purification in Insect Cells
This protocol describes the expression of a soluble form of the RVG ectodomain using a baculovirus expression vector system (BEVS) in insect cells (e.g., Sf9).
1. Cloning of the RVG Ectodomain:
- Amplify the DNA sequence encoding the ectodomain (e.g., amino acids 20-459 of the Pasteur strain) by PCR.
- Incorporate appropriate restriction sites at the 5' and 3' ends for cloning into a baculovirus transfer vector (e.g., pBacPAK8).
- Optionally, a C-terminal polyhistidine tag can be added for purification.
- Ligate the PCR product into the transfer vector.
2. Generation of Recombinant Baculovirus:
- Co-transfect insect cells (e.g., Sf9) with the recombinant transfer vector and linearized baculovirus DNA (e.g., Bac-N-Blue™).
- Allow for homologous recombination to occur, generating recombinant baculovirus.
- Plaque purify the recombinant virus to obtain a high-titer stock.
3. Protein Expression:
- Infect a large-scale culture of Sf9 cells with the high-titer recombinant baculovirus stock at a multiplicity of infection (MOI) of 5-10.
- Incubate the culture at 27°C for 48-72 hours.
4. Protein Purification:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).
- Clarify the lysate by centrifugation.
- If a His-tag was included, purify the soluble ectodomain using immobilized metal affinity chromatography (IMAC) with a nickel-NTA resin.
- Elute the protein with an imidazole (B134444) gradient.
- Alternatively, for tag-free protein, immunoaffinity chromatography using a conformation-specific monoclonal antibody can be employed.[11][12]
5. Solubilization of Membrane-Associated Glycoprotein:
- For full-length glycoprotein expressed in the cell membrane, solubilization is required.
- After cell lysis, evaluate different detergents (e.g., CHAPS, Triton X-100) to effectively solubilize the membrane-associated protein while preserving its native conformation.[4][13]
- A combination of 0.4-0.7% (w/v) CHAPS in a Tris-based buffer at room temperature for 30-60 minutes has been shown to be effective.[13]
Pseudotyped Virus Neutralization Assay
This assay provides a safe and quantitative method to measure the neutralizing antibody titer against RVG.
1. Production of Rabies Pseudoviruses:
- Transfect a producer cell line (e.g., HEK293T) with a plasmid encoding the this compound.
- After 18-24 hours, infect the transfected cells with a replication-deficient vesicular stomatitis virus (VSV) in which the G gene has been replaced with a reporter gene (e.g., luciferase or GFP) (VSVΔG-reporter).
- The resulting pseudoviruses will incorporate the rabies G protein into their envelope.
- Harvest the supernatant containing the pseudoviruses 24-48 hours post-infection.
2. Neutralization Assay:
- Serially dilute the test serum (e.g., from a vaccinated individual) in a 96-well plate.
- Add a standardized amount of rabies pseudovirus to each well and incubate for 1 hour at 37°C to allow antibodies to bind to the virus.
- Add susceptible target cells (e.g., BHK-21) to each well.
- Incubate for 24-48 hours at 37°C.
3. Readout and Data Analysis:
- If using a luciferase reporter, lyse the cells and measure luminescence using a luminometer.
- If using a GFP reporter, quantify the number of fluorescent cells using a fluorescence microscope or flow cytometer.
- The neutralizing antibody titer is defined as the reciprocal of the highest serum dilution that causes a 50% reduction in reporter gene expression compared to control wells with no serum.
Site-Directed Mutagenesis of the Glycoprotein Gene
This technique is used to introduce specific mutations into the RVG gene to study the functional role of individual amino acids.
1. Primer Design:
- Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center.
- The primers should have a melting temperature (Tm) of ≥78°C.
- Ensure the primers have a minimum GC content of 40% and terminate in one or more G or C bases.
2. Mutagenesis PCR:
- Use a high-fidelity DNA polymerase for the PCR reaction.
- The reaction mixture should contain the plasmid DNA with the wild-type RVG gene as a template, the mutagenic primers, dNTPs, and the polymerase buffer.
- Perform a low number of PCR cycles (e.g., 16-18) to amplify the entire plasmid containing the desired mutation.
3. Digestion of Parental DNA:
- After the PCR, digest the parental, non-mutated DNA template by adding the restriction enzyme DpnI, which specifically cleaves methylated and hemimethylated DNA. The newly synthesized DNA is unmethylated and will not be digested.
- Incubate at 37°C for 1-2 hours.
4. Transformation:
- Transform competent E. coli cells with the DpnI-treated, mutated plasmid DNA.
- Plate the transformed cells on a selective agar (B569324) plate and incubate overnight.
5. Verification of Mutation:
- Isolate plasmid DNA from several colonies.
- Confirm the presence of the desired mutation by DNA sequencing.
Visualizing Molecular Processes
Graphical representations are invaluable for understanding complex biological pathways and experimental workflows.
Caption: Rabies virus entry into a host cell.
Caption: Workflow for recombinant RVG expression.
Caption: Site-directed mutagenesis workflow.
Conclusion
The this compound is a multifaceted protein that is central to the viral life cycle and pathogenesis. A thorough understanding of its gene sequence, domain architecture, and functional mechanisms is paramount for the development of next-generation vaccines, antibody-based therapies, and antiviral drugs. The experimental protocols and conceptual workflows provided in this guide serve as a foundational resource for researchers dedicated to combating this deadly virus.
References
- 1. Rabies virus - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. The Glycoprotein and the Matrix Protein of Rabies Virus Affect Pathogenicity by Regulating Viral Replication and Facilitating Cell-to-Cell Spread - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and Solubilization of Insect Cell-Based this compound and Assessment of Its Immunogenicity and Protective Efficacy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. uniprot.org [uniprot.org]
- 7. Internalization of this compound differs between pathogenic and attenuated virus strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.jefferson.edu [research.jefferson.edu]
- 9. rupress.org [rupress.org]
- 10. Research Advances on the Interactions between Rabies Virus Structural Proteins and Host Target Cells: Accrued Knowledge from the Application of Reverse Genetics Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immuno-affinity Purification of Insect Cell Expressed this compound using a Conformational Specific Monoclonal Antibody | Journal of Advanced Veterinary Research [advetresearch.com]
- 12. View of Immuno-affinity Purification of Insect Cell Expressed this compound using a Conformational Specific Monoclonal Antibody [advetresearch.com]
- 13. Expression and solubilization of insect cell-based this compound and assessment of its immunogenicity and protective efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Receptors for Rabies Virus Glycoprotein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary cellular receptors utilized by the rabies virus (RABV) glycoprotein (B1211001) (RABV-G) for host cell entry. The neurotropic nature of RABV is largely dictated by the specific interactions between RABV-G and a variety of neuronal surface proteins. Understanding these interactions at a molecular level is paramount for the development of novel therapeutic and prophylactic strategies against rabies, a disease with an almost 100% fatality rate once symptoms manifest.[1][2] This document summarizes the key receptors, presents quantitative binding data, details relevant experimental protocols, and illustrates associated signaling pathways.
Overview of RABV-G and Receptor Interaction
The RABV-G is the sole protein exposed on the surface of the virion and is organized as a trimer.[3] It is the primary determinant of pathogenicity, mediating attachment to host cells and subsequent pH-dependent fusion with endosomal membranes to release the viral ribonucleoprotein core into the cytoplasm.[3][4] RABV has evolved to recognize multiple cell surface molecules, which often act in concert to facilitate efficient entry into neurons. The principal identified receptors include the nicotinic acetylcholine (B1216132) receptor (nAChR), the p75 neurotrophin receptor (p75NTR), the neural cell adhesion molecule (NCAM), and the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2).[5][6][7] Other molecules such as integrin β1 and transferrin receptor 1 have also been implicated as important entry factors.[2][8]
Nicotinic Acetylcholine Receptor (nAChR)
The nAChR, a ligand-gated ion channel found at the neuromuscular junction and in the central nervous system, was one of the first receptors identified for RABV.[6][8] The interaction is thought to be critical for the initial entry of the virus from the site of a bite into peripheral nerves.
Evidence for Interaction: The binding is mediated by a "neurotoxin-like" motif within the RABV-G that shares sequence homology with snake venom neurotoxins, such as α-bungarotoxin, which are known nAChR antagonists.[5][9] Studies have shown that RABV binds to the α-subunit of the nAChR, and this binding can be competed by α-bungarotoxin.[10][11] The human α7 nAChR subtype, in particular, is preferentially and potently inhibited by the RABV-G ectodomain in the nanomolar range, suggesting it is a key host target.[5][12]
| Parameter | Value | Receptor Subtype | Method |
| Potency (Inhibition) | Nanomolar range | Human α7 nAChR | Two-electrode voltage clamp electrophysiology |
Data derived from studies on the inhibitory impact of the rabies ectodomain on α7 nAChR ACh-induced currents.[5][12]
This protocol outlines the key steps used to demonstrate the direct binding of RABV to the nAChR α-subunit.[11]
-
Protein Separation: Solubilize and separate proteins from Torpedo californica electric organ membranes (rich in nAChR) via SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA in TBST) to prevent non-specific binding.
-
Virus Incubation: Incubate the membrane with ¹²⁵I-labeled, purified rabies virions in a binding buffer for several hours at room temperature.
-
Washing: Wash the membrane extensively with buffer to remove unbound virions.
-
Detection: Detect the bound virus by autoradiography. A band corresponding to the molecular weight of the nAChR α-subunit (approx. 40 kDa) indicates a direct interaction.[11]
-
Competition Assay (Control): In parallel, pre-incubate the membrane with an excess of unlabeled α-bungarotoxin before adding the labeled virus. Inhibition of binding to the 40 kDa band confirms specificity for the neurotoxin-binding site.[11]
p75 Neurotrophin Receptor (p75NTR)
p75NTR is a low-affinity nerve growth factor receptor and a member of the tumor necrosis factor receptor superfamily. Its interaction with RABV-G is crucial for the efficient retrograde axonal transport of the virus to the central nervous system.
Evidence for Interaction: Expression cloning using a soluble form of RABV-G (Gs) as a ligand first identified p75NTR as a receptor.[13][14] While not absolutely essential for infection, p75NTR facilitates faster and more directed axonal transport.[15][16] Live-cell imaging has shown that RABV particles are co-transported with p75NTR in acidic compartments along axons.[16] This interaction is dependent on specific basic amino acid residues (Lys330 and Arg333) in antigenic site III of the RABV-G.[13][14]
This method was used to identify p75NTR as a RABV receptor.[13][14]
-
cDNA Library Construction: Construct a random-primed cDNA expression library from the mRNA of a susceptible cell line (e.g., neuroblastoma NG108 cells) in a suitable vector.
-
Transfection: Transfect a non-susceptible cell line (e.g., BSR cells) with the cDNA library.
-
Ligand Preparation: Prepare a soluble, tagged form of the rabies virus glycoprotein (Gs) to use as a probe.
-
Cell Selection (Panning): Incubate the transfected cells with the Gs ligand. Cells expressing a receptor that binds Gs will become labeled.
-
Isolation: Isolate the Gs-binding cells (e.g., using magnetic beads coated with an antibody against the Gs tag).
-
Plasmid Rescue: Recover the expression plasmids from the selected cells.
-
Sequencing and Identification: Sequence the cDNA insert in the recovered plasmids to identify the gene encoding the receptor protein (in this case, p75NTR).
-
Validation: Re-transfect naive non-susceptible cells with the identified cDNA clone to confirm that it confers Gs binding and enhances susceptibility to RABV infection.[13]
Neural Cell Adhesion Molecule (NCAM)
NCAM (CD56) is a glycoprotein of the immunoglobulin superfamily involved in cell-cell adhesion, neurite outgrowth, and synaptic plasticity.
Evidence for Interaction: Susceptibility of cell lines to RABV infection correlates with their expression of NCAM.[17][18] Transfecting resistant fibroblasts with the NCAM gene renders them susceptible to infection.[17][18] Conversely, primary cortical neurons from NCAM-deficient mice show reduced RABV infection.[18] In vivo, NCAM-deficient mice exhibit delayed mortality and restricted viral invasion of the brain.[17][18] Pre-incubation of the virus with soluble NCAM protein or treatment of cells with NCAM antibodies can neutralize infection.[17][19] All major NCAM isoforms (-120, -140, -180) can serve as receptors, though NCAM-120 may also trigger an interferon response that suppresses viral replication.[20]
Metabotropic Glutamate Receptor Subtype 2 (mGluR2)
mGluR2 is a G protein-coupled receptor (GPCR) that is highly abundant in the central nervous system and plays a role in modulating neurotransmission.
Evidence for Interaction: mGluR2 was identified as a functional receptor that directly interacts with RABV-G to mediate viral entry.[21][22][23][24] Co-immunoprecipitation and pull-down assays confirmed a direct interaction between mGluR2 and RABV-G.[24] siRNA-mediated knockdown of mGluR2 drastically reduces RABV infection, while antibodies against mGluR2 can block infection in vitro.[21][22][23] Furthermore, a soluble form of the mGluR2 ectodomain can neutralize RABV infectivity both in vitro and in vivo, protecting mice from a lethal challenge.[21][22][23] Following binding, RABV and mGluR2 are internalized together and transported to endosomes.[21][22][25]
This protocol is used to demonstrate the necessity of a specific host protein for viral infection.
-
siRNA Transfection: Transfect a susceptible cell line (e.g., HEK293 or N2a cells) with siRNAs specifically targeting the mGluR2 mRNA or with a non-targeting control siRNA.
-
Incubation: Culture the cells for 48-72 hours to allow for the knockdown of the target protein.
-
Verification of Knockdown: Harvest a subset of cells to verify the reduction of mGluR2 expression via RT-qPCR (for mRNA levels) or Western blot (for protein levels).
-
Viral Infection: Infect the remaining siRNA-treated and control cells with RABV (often a reporter strain expressing GFP) at a known multiplicity of infection (MOI).
-
Analysis: After a suitable incubation period (e.g., 24-48 hours), quantify the level of infection. This can be done by counting GFP-positive cells using fluorescence microscopy or flow cytometry, or by titrating the virus produced in the supernatant.[22]
Summary and Implications for Drug Development
The ability of rabies virus to utilize multiple cellular receptors highlights its adaptability and presents a complex challenge for therapeutic intervention. This multi-receptor model suggests that the virus may use different receptors depending on the cell type (e.g., muscle vs. neuron) and the stage of infection (entry vs. axonal transport).
| Receptor | Receptor Family | Primary Location | Key Role in Infection | Key RABV-G Binding Site/Residues |
| nAChR | Ligand-gated ion channel | Neuromuscular junction, CNS | Initial entry into peripheral nerves | Neurotoxin-like motif (residues ~179-192)[5][10] |
| p75NTR | TNF receptor superfamily | Neurons | Facilitates rapid retrograde axonal transport | Antigenic site III (Lys330, Arg333)[13][14] |
| NCAM | Immunoglobulin superfamily | Neurons, synapses | Entry and spread within the CNS | Not precisely mapped, involves Ig-like domains[17] |
| mGluR2 | G protein-coupled receptor | CNS (pre-synaptic) | Entry into CNS neurons | Ectodomain[21][23] |
This knowledge of specific virus-receptor interactions opens several avenues for drug development:
-
Receptor Blockade: Small molecules or monoclonal antibodies that bind to the RABV-G interaction sites on these receptors could act as competitive inhibitors, preventing viral attachment.
-
Soluble Decoys: As demonstrated with mGluR2, soluble ectodomains of the receptors can act as decoys to neutralize the virus.[21][23]
-
Targeting Downstream Pathways: By understanding the signaling pathways hijacked by the virus upon receptor binding (e.g., p75NTR-mediated transport), it may be possible to develop drugs that disrupt these downstream processes, thereby slowing viral progression.
Further research into the precise structural details of these interactions will be crucial for the rational design of next-generation antivirals to combat this devastating disease.
References
- 1. Systems Biomedicine of Rabies Delineates the Affected Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Molecular Docking Studies with this compound to Design Viral Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Frontiers | The human alpha7 nicotinic acetylcholine receptor is a host target for the this compound [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound is an important determinant for the induction of innate immune responses and the pathogenic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and Evolutionary Insights Into the Binding of Host Receptors by the this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research reveals how rabies can induce frenzied behavior | EurekAlert! [eurekalert.org]
- 10. Rabies virus binding to an acetylcholine receptor alpha-subunit peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. microbiologyresearch.org [microbiologyresearch.org]
- 12. The human alpha7 nicotinic acetylcholine receptor is a host target for the this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Low-affinity nerve-growth factor receptor (P75NTR) can serve as a receptor for rabies virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. The this compound Receptor p75NTR Is Not Essential for Rabies Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rabies Virus Hijacks and Accelerates the p75NTR Retrograde Axonal Transport Machinery | PLOS Pathogens [journals.plos.org]
- 17. journals.asm.org [journals.asm.org]
- 18. The Neural Cell Adhesion Molecule Is a Receptor for Rabies Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Role of GPI-anchored NCAM-120 in rabies virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Metabotropic glutamate receptor subtype 2 is a cellular receptor for rabies virus | PLOS Pathogens [journals.plos.org]
- 22. researchgate.net [researchgate.net]
- 23. Metabotropic glutamate receptor subtype 2 is a cellular receptor for rabies virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Metabotropic glutamate receptor subtype 2 is a cellular receptor for rabies virus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Metabotropic glutamate receptor subtype 2 is a cellular receptor for rabies virus | PLOS Pathogens [journals.plos.org]
rabies virus glycoprotein interaction with acetylcholine receptor
An In-depth Technical Guide on the Interaction Between Rabies Virus Glycoprotein (B1211001) and the Nicotinic Acetylcholine (B1216132) Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rabies virus (RABV), a neurotropic lyssavirus, is the causative agent of rabies, a nearly universally fatal encephalomyelitis.[1][2] The primary determinant of RABV's neurotropism and entry into host cells is its surface glycoprotein (RVG).[2] Among the various host cell receptors implicated in rabies virus infection, the nicotinic acetylcholine receptor (nAChR) was one of the first to be identified and remains a key area of research.[2][3] This technical guide provides a comprehensive overview of the molecular interactions between the rabies virus glycoprotein and the nicotinic acetylcholine receptor, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Molecular Interaction between RVG and nAChR
The interaction between RVG and nAChR is a critical event in the initial stages of rabies virus infection, particularly at the neuromuscular junction.[3] The virus is thought to bind to nAChRs on muscle cells, facilitating its entry into the peripheral nervous system.[3]
The "Neurotoxin-Like" Domain of RVG
A significant feature of the RVG ectodomain is a "neurotoxin-like" region, spanning approximately residues 175-203.[2] This domain exhibits sequence homology to snake venom α-neurotoxins, such as α-bungarotoxin, which are potent antagonists of nAChRs.[1][2] This structural mimicry is believed to be the basis for the specific interaction between RVG and the nAChR.[2] The binding is thought to occur at the orthosteric binding site of the nAChR, the same site targeted by the endogenous ligand acetylcholine and snake venom neurotoxins.[4] Specifically, studies have shown that RVG binds to the α1-subunit of the muscle nAChR.[5]
Quantitative Analysis of RVG-nAChR Interaction
Several studies have quantified the interaction between RVG or its derivatives and various nAChR subtypes. This data is crucial for understanding the specificity and potency of the interaction, which can inform the development of therapeutics.
| Interacting Molecules | nAChR Subtype | Method | Parameter | Value | Reference |
| RVG Peptide | α7 | Two-Electrode Voltage Clamp | IC50 | 25 µM | [6] |
| RVG Peptide | α4β2α5 | Two-Electrode Voltage Clamp | IC50 | 340 µM | [6] |
| RVG Peptide | α6/α3β2β3 | Two-Electrode Voltage Clamp | IC50 | 300 µM | [6] |
| RVG Peptide | (α4β2)2α4 | Two-Electrode Voltage Clamp | IC50 | 270 µM | [6] |
| RVG Peptide | β3-α6-β2-α4-β2 | Two-Electrode Voltage Clamp | IC50 | 240 µM | [6] |
| RVG-derived Peptides | L-AChBP (nAChR model) | Radioligand Binding Assay | K D | 3.5 - 73 µM | [4] |
| Rabies Virus (125I-labeled) | nAChR α1-subunit peptide | Solid-Phase Binding Assay | Competition | Micromolar concentrations of RVG peptides | [5] |
| Rabies Ectodomain | α7 | Two-Electrode Voltage Clamp | Potency | Nanomolar range | [1][7] |
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the RVG-nAChR interaction.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the functional effects of RVG or its peptides on nAChR ion channel activity.[1][7][8]
Objective: To determine if RVG or its derivatives can inhibit or modulate the ion flow through nAChRs upon activation by acetylcholine (ACh).
Methodology:
-
nAChR Expression in Xenopus laevis Oocytes:
-
Harvest oocytes from a female Xenopus laevis frog.[9]
-
Inject the oocytes with cRNA encoding the specific nAChR subunits of interest (e.g., human α7 or a combination of α and β subunits for heteromeric receptors).[9]
-
Incubate the oocytes for 2-7 days to allow for the expression and assembly of functional nAChRs on the oocyte membrane.[9]
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a saline solution.[9]
-
Impale the oocyte with two microelectrodes, one for monitoring the membrane potential and the other for injecting current.[10]
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).[11]
-
Apply a specific concentration of acetylcholine (ACh) to the oocyte to elicit an inward current through the nAChRs.[9]
-
-
Application of RVG Peptide and Data Analysis:
-
Pre-apply the RVG peptide at various concentrations to the oocyte for a set duration (e.g., 30 seconds) before co-applying it with ACh.[1][12]
-
Measure the peak amplitude of the ACh-evoked current in the presence and absence of the RVG peptide.
-
Calculate the percentage of inhibition of the ACh-induced current by the RVG peptide.
-
Plot the percentage of inhibition against the logarithm of the RVG peptide concentration to generate a dose-response curve and determine the IC50 value (the concentration of the peptide that causes 50% inhibition).[6][13]
-
Virus Overlay Protein Binding Assay (VOPBA)
VOPBA is a technique used to identify direct interactions between viral proteins and host cell proteins.[14][15]
Objective: To demonstrate a direct binding interaction between the rabies virus and the nAChR α subunit.
Methodology:
-
Protein Separation and Transfer:
-
Extract membrane proteins from a source rich in nAChRs (e.g., Torpedo californica electric organ) or from cells expressing the receptor.[14][15]
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane (Western blotting).[16]
-
-
Protein Renaturation (Optional but often necessary):
-
Wash the membrane with a series of buffers containing decreasing concentrations of a denaturant (e.g., guanidine (B92328) hydrochloride) to allow the proteins on the membrane to refold.[16][17]
-
-
Virus Binding and Detection:
-
Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding.
-
Incubate the membrane with purified, labeled (e.g., with 125I) rabies virus.[14][15]
-
Wash the membrane extensively to remove unbound virus.
-
Detect the bound virus by autoradiography (for radiolabeled virus) or by using an anti-rabies virus antibody followed by a labeled secondary antibody and a detection substrate.[18]
-
Solid-Phase Receptor Binding Assay
This assay is used to quantify the binding of the virus to a specific receptor or receptor fragment.[5]
Objective: To measure the binding of rabies virus to a synthetic peptide corresponding to a specific region of the nAChR α1-subunit.[5]
Methodology:
-
Plate Coating:
-
Coat the wells of a microtiter plate with the synthetic nAChR peptide.[19]
-
-
Virus Binding:
-
Block the wells to prevent non-specific binding.
-
Add labeled (e.g., 125I-labeled) rabies virus to the wells and incubate to allow binding.[5]
-
-
Competition Assay:
-
In parallel experiments, pre-incubate the labeled virus with increasing concentrations of unlabeled competitor molecules (e.g., unlabeled rabies virus, RVG-derived peptides, or snake venom neurotoxins) before adding the mixture to the coated wells.[5]
-
-
Washing and Detection:
-
Wash the wells to remove unbound virus.
-
Quantify the amount of bound labeled virus in each well using a suitable detection method (e.g., gamma counter for 125I).
-
-
Data Analysis:
-
Plot the amount of bound labeled virus as a function of the competitor concentration to determine the ability of different molecules to compete for binding to the receptor peptide.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key aspects of the RVG-nAChR interaction and the experimental approaches used to study it.
Conclusion and Future Directions
The interaction between the this compound and the nicotinic acetylcholine receptor is a key determinant of the virus's entry into the nervous system. The "neurotoxin-like" domain of RVG facilitates this interaction, which can be quantified using various biophysical and electrophysiological techniques. A thorough understanding of this interaction at the molecular level is essential for the design of novel antiviral therapies that can block this critical step in rabies pathogenesis. Future research should focus on high-resolution structural studies of the RVG-nAChR complex to elucidate the precise binding interface. Furthermore, exploring the role of different nAChR subtypes in various neuronal populations will provide a more complete picture of rabies virus neuroinvasion and could lead to the development of more targeted therapeutic interventions.
References
- 1. Frontiers | The human alpha7 nicotinic acetylcholine receptor is a host target for the this compound [frontiersin.org]
- 2. Interactions between the rabies virus and nicotinic acetylcholine receptors: A potential role in rabies virus induced behavior modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research reveals how rabies can induce frenzied behavior | EurekAlert! [eurekalert.org]
- 4. Rabies virus modifies host behaviour through a snake-toxin like region of its glycoprotein that inhibits neurotransmitter receptors in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rabies virus binding to an acetylcholine receptor alpha-subunit peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The human alpha7 nicotinic acetylcholine receptor is a host target for the this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The human alpha7 nicotinic acetylcholine receptor is a host target for the this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4.2. Two-Electrode Voltage-Clamp Analysis of Human Brain nAChRs [bio-protocol.org]
- 10. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Rabies virus binding to the nicotinic acetylcholine receptor alpha subunit demonstrated by virus overlay protein binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. microbiologyresearch.org [microbiologyresearch.org]
- 16. Virus Overlay Assay (Far-Western blotting) [bio-protocol.org]
- 17. Protein Membrane Overlay Assay: A Protocol to Test Interaction Between Soluble and Insoluble Proteins in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Post-Translational Modifications of Rabies Virus Glycoprotein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rabies virus (RABV) glycoprotein (B1211001) (G) is a type I transmembrane protein that forms homotrimeric spikes on the surface of the virion. It is the sole viral protein responsible for binding to host cell receptors and mediating membrane fusion for viral entry.[1] Furthermore, the G protein is the primary target for neutralizing antibodies, making it a crucial component for vaccine development. The proper folding, trafficking, and function of the RABV G protein are critically dependent on a series of post-translational modifications (PTMs) that occur within the host cell's machinery. This technical guide provides a comprehensive overview of the major PTMs of the RABV G protein, including N-linked glycosylation, disulfide bond formation, and S-palmitoylation. It also touches upon other potential modifications like phosphorylation and ubiquitination. Detailed methodologies for key experiments and visual representations of relevant pathways and workflows are provided to aid researchers in this field.
Core Post-Translational Modifications of Rabies Virus Glycoprotein
The structure and function of the RABV G protein are intricately regulated by several key PTMs. These modifications influence everything from proper protein folding and ER quality control to viral assembly and immunogenicity.
N-Linked Glycosylation
N-linked glycosylation is a critical PTM for the RABV G protein, impacting its folding, stability, and transport to the cell surface.[1][2] The extracellular domain of the G protein typically contains three potential N-glycosylation sequons (Asn-X-Ser/Thr).[2]
Quantitative Data on N-Linked Glycosylation Sites
| Strain/Context | Glycosylation Site | Glycosylation Efficiency | Functional Significance | Reference(s) |
| Rabies Virus (general) | Asn37 | Inefficiently glycosylated | Low levels of cell surface expression when present alone. Deletion reduces viral production. | [1][3] |
| Rabies Virus (general) | Asn247 | Efficiently glycosylated | Important for high levels of cell surface expression. Additions can enhance virus production. | [1][3] |
| Rabies Virus (general) | Asn319 | Efficiently glycosylated | Crucial for secretion of soluble G protein and proper folding and fusion activity. | [2][3] |
| CTN-1 strain in Vero cells | Asn37, Asn247, Asn319 | All sites modified | N/A | [4] |
| CTN-1 strain in KMB17 cells | Asn247, Asn319 | Asn37 is not modified | N/A | [4] |
Note: Detailed quantitative analysis of the specific glycan structures (e.g., high-mannose, complex, hybrid) and their relative abundances at each site is not extensively documented in publicly available literature and can vary depending on the virus strain and host cell line used for propagation.
Disulfide Bonds
The correct formation of intramolecular disulfide bonds is essential for the stabilization of the tertiary structure of the RABV G protein. These covalent linkages between cysteine residues are critical for maintaining the protein's conformation, which is necessary for receptor binding and fusion activity.
Predicted Disulfide Bonds in this compound
| Cysteine Residue 1 | Cysteine Residue 2 | Domain/Region | Reference(s) |
| Cys43 | Cys302 | Extracellular Domain | [5] |
| Cys54 | Cys226 | Extracellular Domain | [5] |
| Cys80 | Cys113 | Extracellular Domain | [5] |
| Cys178 | Cys188 | Extracellular Domain | [5] |
| Cys208 | Cys247 | Extracellular Domain | [5] |
| Cys242 | Cys271 | Extracellular Domain | [5] |
| Cys363 | Cys370 | Extracellular Domain | [5] |
S-Palmitoylation
S-palmitoylation is the reversible attachment of a 16-carbon palmitic acid to cysteine residues via a thioester bond. This lipid modification increases the hydrophobicity of the protein, influencing its membrane association, trafficking, and localization in lipid rafts.
Palmitoylation Site of this compound
| Modification | Site | Location | Putative Function | Reference(s) |
| S-Palmitoylation | Cys461 | Intracytoplasmic/Transmembrane Domain | Membrane association and viral budding. | [6] |
Other Potential Modifications
While less characterized for the G protein specifically, phosphorylation and ubiquitination are important PTMs in the rabies virus life cycle.
-
Phosphorylation: The rabies virus phosphoprotein (P) is extensively phosphorylated by cellular kinases like PKC and a unique RVPK, which regulates its function in viral transcription and replication.[7][8][9] While direct evidence for extensive phosphorylation of the G protein is limited, it remains a possibility that specific phosphorylation events could regulate its activity or interaction with other proteins.
-
Ubiquitination: The ubiquitin-proteasome system is involved in the budding process of rabies virus, primarily through the interaction of the matrix (M) protein with cellular ubiquitin ligases.[10] Misfolded glycoproteins can be targeted for degradation via the ER-associated degradation (ERAD) pathway, which involves ubiquitination.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the post-translational modifications of the this compound.
Analysis of N-Linked Glycosylation
This protocol is used to remove N-linked glycans from the glycoprotein, allowing for the assessment of the glycan contribution to the protein's molecular weight and for subsequent analysis of the released glycans.
Materials:
-
Purified this compound
-
Glycoprotein Denaturing Buffer (10X) (e.g., 5% SDS, 100 mM DTT)
-
GlycoBuffer 2 (10X) (e.g., 500 mM sodium phosphate, pH 7.5)
-
10% NP-40
-
PNGase F (Peptide:N-Glycosidase F)
-
Nuclease-free water
-
SDS-PAGE reagents
Procedure (Denaturing Conditions):
-
In a microcentrifuge tube, combine 1-20 µg of glycoprotein, 1 µL of 10X Glycoprotein Denaturing Buffer, and nuclease-free water to a final volume of 10 µL.
-
Denature the glycoprotein by heating the reaction at 100°C for 10 minutes.
-
Chill the sample on ice for 5 minutes and then briefly centrifuge.
-
Add 2 µL of 10X GlycoBuffer 2, 2 µL of 10% NP-40, and 5 µL of nuclease-free water to the denatured glycoprotein.
-
Add 1 µL of PNGase F to the reaction mixture and mix gently.
-
Incubate the reaction at 37°C for 1 hour.
-
Analyze the deglycosylated protein by SDS-PAGE. A successful deglycosylation will result in a downward shift in the molecular weight of the glycoprotein.[11][12][13]
Lectin blotting is used to detect the presence of specific carbohydrate moieties on glycoproteins.
Materials:
-
SDS-PAGE and Western blot apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)
-
Tris-buffered saline (TBS) (50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
TBST (TBS with 0.1% Tween-20)
-
Blocking buffer (e.g., 3% BSA in TBST)
-
Biotinylated lectins of interest (e.g., Concanavalin A for mannose)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Separate the this compound by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired biotinylated lectin (e.g., 1-10 µg/mL in blocking buffer) for 1-2 hours at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using a chemiluminescent substrate and an appropriate imaging system.[2][7]
Analysis of S-Palmitoylation
The ABE assay is a method to specifically label and detect S-palmitoylated proteins.
Materials:
-
Cell lysate containing this compound
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100)
-
N-ethylmaleimide (NEM)
-
Hydroxylamine (B1172632) (HA) solution (e.g., 0.7 M, pH 7.4)
-
Tris-HCl (for control)
-
Thiol-reactive biotin (B1667282) (e.g., Biotin-HPDP)
-
Streptavidin-agarose beads
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer with DTT)
Procedure:
-
Lyse cells expressing the this compound in lysis buffer containing protease inhibitors and 10 mM NEM to block free thiol groups. Incubate for 1 hour at 4°C.
-
Precipitate the proteins (e.g., with chloroform/methanol) to remove excess NEM. Resuspend the protein pellet in a buffer containing SDS.
-
Divide the sample into two aliquots. To one aliquot, add hydroxylamine solution to cleave the thioester linkage of palmitate. To the other (negative control), add Tris-HCl. Incubate for 1 hour at room temperature.
-
Label the newly exposed thiol groups by adding a thiol-reactive biotin reagent (e.g., Biotin-HPDP) to both samples. Incubate for 1 hour at room temperature.
-
Capture the biotinylated proteins by adding streptavidin-agarose beads. Incubate for 1 hour at room temperature with rotation.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer containing DTT.
-
Analyze the eluates by Western blotting using an antibody specific for the this compound. A signal in the hydroxylamine-treated sample but not in the control indicates that the protein is palmitoylated.[14][15]
Mass Spectrometry-Based PTM Analysis
This protocol is a common sample preparation step for identifying proteins and their PTMs by mass spectrometry.
Materials:
-
Coomassie-stained SDS-PAGE gel band containing the this compound
-
Destaining solution (e.g., 50% acetonitrile (B52724) in 50 mM ammonium (B1175870) bicarbonate)
-
Reduction solution (e.g., 10 mM DTT in 50 mM ammonium bicarbonate)
-
Alkylation solution (e.g., 55 mM iodoacetamide (B48618) in 50 mM ammonium bicarbonate)
-
Sequencing-grade modified trypsin
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate)
-
Extraction solution (e.g., 50% acetonitrile, 5% formic acid)
Procedure:
-
Excise the protein band from the gel and cut it into small pieces (approx. 1 mm³).
-
Destain the gel pieces by washing with destaining solution until the gel is clear.
-
Dehydrate the gel pieces with acetonitrile and dry them in a vacuum centrifuge.
-
Reduce the disulfide bonds by incubating the gel pieces in reduction solution at 56°C for 1 hour.
-
Alkylate the free thiols by incubating the gel pieces in alkylation solution in the dark at room temperature for 45 minutes.
-
Wash and dehydrate the gel pieces as in steps 2 and 3.
-
Rehydrate the gel pieces on ice with a solution containing trypsin (e.g., 10-20 ng/µL) in digestion buffer.
-
Incubate the sample overnight at 37°C.
-
Extract the peptides from the gel pieces using the extraction solution. Pool the extracts and dry them in a vacuum centrifuge.
-
Resuspend the peptides in a suitable solvent (e.g., 0.1% formic acid) for LC-MS/MS analysis.[11][16][17][18][19]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows relevant to the post-translational modification of the this compound.
Caption: ER quality control pathway for this compound folding.
References
- 1. N-linked glycosylation of this compound. Individual sequons differ in their glycosylation efficiencies and influence on cell surface expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of site-specific N-glycosylation in secretion of soluble forms of this compound [pubmed.ncbi.nlm.nih.gov]
- 3. Addition of a single N-glycan to street this compound enhances virus production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Palmitoylation of virus proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Phosphoprotein of Rabies Virus Is Phosphorylated by a Unique Cellular Protein Kinase and Specific Isomers of Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Proteomic and phosphoproteomic analysis of rabies pathogenesis in the clinical canine brain and identification of a kinase inhibitor as a potential repurposed antiviral agent | PLOS One [journals.plos.org]
- 10. studenttheses.uu.nl [studenttheses.uu.nl]
- 11. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 12. Focal Adhesion Kinase Is Involved in Rabies Virus Infection through Its Interaction with Viral Phosphoprotein P - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Folding of this compound: epitope acquisition and interaction with endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. UCSF Mass Spectrometry Facility - Protocols In-Gel Digestion [msf.ucsf.edu]
- 17. In-gel digestion and extraction | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 18. nccs.res.in [nccs.res.in]
- 19. The Rockefeller University » In-gel Digestion Protocol [rockefeller.edu]
pH-Dependent Conformational Changes of Rabies Virus Glycoprotein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of pH in mediating the conformational changes of the Rabies Virus Glycoprotein (B1211001) (RVG), a key determinant of viral entry and a primary target for neutralizing antibodies and antiviral therapies. Understanding the molecular mechanisms governing these structural transitions is paramount for the development of effective countermeasures against rabies.
Introduction to Rabies Virus Glycoprotein (RVG)
The Rabies Virus (RABV), a member of the Rhabdoviridae family, is the causative agent of rabies, a fatal neurological disease.[1] The sole glycoprotein on the surface of the rabies virion, RVG, is a class III viral fusion protein responsible for both attachment to host cell receptors and the subsequent fusion of the viral envelope with the endosomal membrane.[2][3] RVG exists as a trimer on the viral surface and its function is intricately regulated by the acidic environment of the endosome.[4]
Upon receptor-mediated endocytosis, the virion is trafficked into endosomes, where the pH progressively drops. This acidic environment triggers a series of dramatic and reversible conformational changes in the RVG trimer, transitioning it from a pre-fusion state to a fusogenic post-fusion state.[3][5] This structural rearrangement is essential for exposing the fusion loops, which insert into the endosomal membrane and drive the merger of the viral and host membranes, ultimately releasing the viral ribonucleoprotein into the cytoplasm.[3]
The Conformational States of RVG
RVG can exist in at least three distinct, pH-dependent conformational states:
-
Native (N) or Pre-fusion State: This is the conformation found on the surface of the virion at neutral pH (above pH 7).[6][7] In this state, RVG is competent for receptor binding. Structurally, it adopts a bent, hairpin-like conformation.[1]
-
Activated (A) State: This is a transient, hydrophobic intermediate state that is induced by a drop in pH.[6] It is thought to be the initial step in the fusion process, where the fusion loops are exposed and interact with the target membrane.[4]
-
Inactive (I) or Post-fusion State: Following prolonged exposure to low pH, RVG adopts a stable, elongated, and fusion-inactive conformation.[6][7] This state is antigenically distinct from the native state.[6] The transition to this state is crucial for the membrane fusion process.
The transitions between these states are in a pH-dependent equilibrium, with the equilibrium shifting towards the inactive/post-fusion state at lower pH values.[6] A key feature of rhabdovirus glycoproteins, including RVG, is the reversibility of these conformational changes upon returning to a neutral pH, a characteristic that distinguishes them from many other viral fusion proteins.[8]
pH Thresholds and Quantitative Data
The conformational transitions of RVG are triggered within a specific pH range. The following tables summarize the key pH thresholds and structural data reported in the literature.
| Parameter | Value | Reference |
| Fusion Activity pH Threshold | Not detected above pH 6.3 - 6.4 | [4][9] |
| Optimal Fusion pH | Approximately 5.8 - 6.15 | [4][9] |
| Inhibition of Fusion Properties (Pre-incubation) | Below pH 6.75 | [9] |
| Formation of Prefusion Complex | Between pH 6.3 and 6.7 (on ice) | [4] |
Table 1: pH Thresholds for RVG-Mediated Fusion Events
| Conformation | pH Condition | Spike Length (approx.) | Reference |
| Native (Pre-fusion) | Neutral pH | 83 Å | [10] |
| Inactive (Post-fusion) | pH 5.9 | 113 Å | [10] |
Table 2: Structural Dimensions of RVG Spikes at Different pH
Molecular Mechanism of pH-Dependent Conformational Change
The transition from the pre-fusion to the post-fusion conformation involves significant domain rearrangements within the RVG protomer. RVG is composed of three domains.[1] The acidic pH of the endosome protonates key amino acid residues, particularly histidines, which are thought to act as pH sensors, disrupting the interactions that maintain the pre-fusion conformation.[7] This leads to a large-scale reorientation of the domains, transforming the bent hairpin structure into an extended conformation.[1]
Mutagenesis studies have identified specific amino acid residues that play a crucial role in controlling this low-pH-induced conformational change. For instance, mutations at positions M44, E282, V392, and M396 have been shown to slow down the transition to the inactive state, providing insights into the regions of the protein that govern this process.[7]
Experimental Protocols
Investigating the pH-dependent conformational changes of RVG requires a combination of biophysical, structural, and virological techniques. Below are detailed methodologies for key experiments.
Expression and Purification of Soluble RVG Ectodomain
For structural and biophysical studies, the ectodomain of RVG is often expressed as a soluble, secreted protein.
Methodology:
-
Construct Design: The cDNA encoding the ectodomain of RVG (e.g., residues 1-439) is cloned into a suitable eukaryotic expression vector, downstream of a signal peptide sequence to ensure secretion. A C-terminal purification tag (e.g., His-tag) is often included.
-
Transfection: The expression vector is transfected into a suitable host cell line, such as HEK293T or CHO cells, using standard transfection reagents.
-
Protein Expression and Harvesting: The cells are cultured for 48-72 hours. The culture supernatant containing the secreted soluble RVG is then harvested.
-
Purification:
-
The supernatant is clarified by centrifugation to remove cells and debris.
-
The soluble RVG is captured using affinity chromatography corresponding to the purification tag (e.g., Ni-NTA resin for His-tagged protein).
-
The resin is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
-
The purified soluble RVG is eluted with a high concentration of imidazole.
-
Further purification can be achieved by size-exclusion chromatography to isolate monomeric or trimeric forms of the protein.
-
Negative Staining Electron Microscopy at Different pH
Negative staining EM provides a rapid method to visualize the overall morphology of the virus and its surface glycoproteins at different pH values.
Methodology:
-
Grid Preparation: Carbon-coated copper grids are glow-discharged to render them hydrophilic.
-
Sample Preparation: Purified rabies virus is diluted in buffers of varying pH (e.g., pH 7.4, 6.5, 5.8).
-
Adsorption: A 3-5 µL drop of the virus suspension at a specific pH is applied to the glow-discharged grid and allowed to adsorb for 1-2 minutes.
-
Washing (Optional): The grid is briefly washed by touching the surface to a drop of deionized water or buffer of the same pH.
-
Staining: The excess liquid is blotted off with filter paper, and a drop of a negative stain solution (e.g., 2% uranyl acetate, pH ~4.4, or 2% phosphotungstic acid, neutralized to the desired pH) is immediately applied.
-
Blotting and Drying: After 30-60 seconds, the excess stain is blotted off, leaving a thin layer of stain embedding the virus particles. The grid is allowed to air dry completely.
-
Imaging: The grid is then examined in a transmission electron microscope.
Virus-Liposome Fusion Assay using Fluorescence Resonance Energy Transfer (FRET)
This assay monitors the mixing of lipids between the viral envelope and target liposomes, providing a quantitative measure of fusion kinetics.
Methodology:
-
Liposome Preparation:
-
Liposomes are prepared with a lipid composition mimicking the host cell membrane (e.g., a mixture of phosphatidylcholine, phosphatidylethanolamine, sphingomyelin, and cholesterol).
-
The lipid mixture is supplemented with a FRET pair of fluorescently labeled lipids, such as NBD-PE (donor) and Rhodamine-PE (acceptor), at a concentration that results in efficient energy transfer (quenching of the donor fluorescence).
-
The lipids are dried to a thin film, hydrated with buffer, and extruded through a polycarbonate membrane to create unilamellar vesicles of a defined size (e.g., 100 nm).
-
-
Fusion Reaction:
-
Purified rabies virus is mixed with the fluorescently labeled liposomes in a fluorometer cuvette at neutral pH.
-
The baseline fluorescence of the NBD donor is recorded.
-
Fusion is initiated by adding a small volume of an acidic buffer to lower the pH of the solution to the desired value (e.g., pH 5.8).
-
-
Data Acquisition: The increase in NBD fluorescence is monitored over time. As the viral and liposomal membranes fuse, the fluorescent probes are diluted, leading to a decrease in FRET and a corresponding increase in the donor (NBD) fluorescence.
-
Data Analysis:
-
The fluorescence signal is normalized to the maximum fluorescence achieved by adding a detergent (e.g., Triton X-100) to completely disrupt the liposomes and eliminate all FRET.
-
The initial rate and extent of fusion can be calculated from the fluorescence kinetic traces.
-
Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: pH-dependent conformational transition of RVG.
Caption: Workflow for a virus-liposome fusion assay.
Conclusion
The pH-dependent conformational changes of the this compound are a finely tuned molecular process that is essential for viral entry and infectivity. A thorough understanding of the structural transitions, the pH thresholds that govern them, and the key residues involved is critical for the rational design of novel vaccines and antiviral drugs that can effectively block this crucial step in the viral life cycle. The experimental approaches detailed in this guide provide a framework for researchers to further dissect the intricacies of RVG-mediated membrane fusion and to identify new targets for therapeutic intervention.
References
- 1. Structural Analysis of this compound Reveals pH-Dependent Conformational Changes and Interactions with a Neutralizing Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of amino acids controlling the low-pH-induced conformational change of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the this compound trimer bound to a prefusion-specific neutralizing antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rabies Virus-Induced Membrane Fusion Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological function of the low-pH, fusion-inactive conformation of this compound (G): G is transported in a fusion-inactive state-like conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of amino acids controlling the low-pH-induced conformational change of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evidence that Rabies Virus Forms Different Kinds of Fusion Machines with Different pH Thresholds for Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Structural Analysis of the Pre-Fusion Rabies Virus Glycoprotein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pre-fusion structure of the rabies virus glycoprotein (B1211001) (RABV-G), a critical target for the development of next-generation vaccines and antibody-based therapeutics. Untreated rabies infection is nearly 100% lethal, causing tens of thousands of deaths annually, with a significant impact on pediatric populations in endemic regions.[1][2] Existing vaccines, while effective, often elicit short-lived immune responses, highlighting the need for improved immunogens that can induce durable and broadly neutralizing antibody responses.[1][2] Understanding the atomic-level details of the pre-fusion RABV-G, the primary target of neutralizing antibodies, is paramount for the rational design of such countermeasures.[3][4][5]
Core Structural Features of Pre-Fusion RABV-G
The rabies virus glycoprotein is a class III viral fusion protein that exists as a trimer on the viral surface.[4][5] It is responsible for both receptor binding and mediating the fusion of the viral and endosomal membranes, a process triggered by the acidic environment of the endosome.[2][5][6] The pre-fusion conformation, which is predominant at neutral pH, is the primary target for neutralizing antibodies.[4][5]
Recent breakthroughs in cryogenic electron microscopy (cryo-EM) have provided high-resolution structures of the trimeric pre-fusion RABV-G, often in complex with potently neutralizing human monoclonal antibodies. These studies have revealed the intricate architecture of the glycoprotein trimer and the specific epitopes targeted by protective antibodies.[1][3][4][5]
The RABV-G protomer is composed of three main domains: a membrane-distal pleckstrin homology domain (PHD), a central domain (CD), and a membrane-proximal fusion domain (FD).[4] The trimerization of RABV-G involves interactions between the central α-helix of one protomer and adjacent loops of its neighbor, as well as contacts between the fusion loops at the base of the glycoprotein.[1][2] This is in contrast to the vesicular stomatitis virus (VSV) G protein, where the central helices form a more tightly packed cone.[2]
Quantitative Structural Data Summary
The following tables summarize key quantitative data from recent structural studies of the pre-fusion RABV-G.
| Structure | Resolution (Å) | Method | Key Findings | PDB ID |
| RABV-G trimer in complex with RVA122 Fab | 3.39 | Cryo-EM | RVA122 binds a quaternary epitope at the apex of the trimer, stabilizing the pre-fusion state. Fusion loops are critical for trimer stability.[1][2] | 7SDR |
| RABV-G trimer in complex with 17C7 and 1112-1 Fabs | 2.8 | Cryo-EM | 17C7 locks the protein in the pre-fusion conformation. Targeted mutations can also stabilize this state.[3][4][5] | 7T9T |
| Interaction | pH Dependence | Effect | Reference |
| RABV-G trimer stability | Decreasing pH (e.g., to 5.5) | Destabilizes the soluble ectodomain trimer, leading to a monomeric and heterogeneous conformation.[1] | --INVALID-LINK-- |
| Pre-fusion to post-fusion transition | Acidic pH | Triggers a reversible conformational change to the elongated post-fusion state.[2][4][5] | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing structural work. The following sections outline key experimental protocols cited in the literature.
Recombinant RABV-G Expression and Purification
The production of stable, soluble pre-fusion RABV-G trimers has been a significant challenge.[4] The following is a generalized protocol based on successful approaches.
-
Construct Design: A full-length RABV-G construct (e.g., from the Pasteur vaccine strain) is typically used.[7] To enhance stability and expression, a site-directed mutation such as H270P can be introduced.[4] For soluble ectodomain expression, the transmembrane and cytoplasmic domains are replaced with a trimerization motif (e.g., T4 fibritin foldon) and an affinity tag (e.g., His-tag).[8]
-
Expression System: Transient transfection of HEK293E cells is a common method for producing recombinant RABV-G.[7]
-
Purification:
Cryo-Electron Microscopy (Cryo-EM) Sample Preparation and Data Acquisition
-
Complex Formation: To stabilize the pre-fusion trimer for structural studies, the purified RABV-G is incubated with an excess of antigen-binding fragments (Fabs) of neutralizing monoclonal antibodies (e.g., RVA122, 17C7, 1112-1).[1][4]
-
Grid Preparation: The protein-Fab complex is applied to glow-discharged cryo-EM grids (e.g., Quantifoil R1.2/1.3) and vitrified by plunge-freezing in liquid ethane (B1197151) using a vitrification robot.
-
Data Collection: Cryo-EM data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.
Site-Directed Mutagenesis
Site-directed mutagenesis is a valuable tool for investigating the functional roles of specific residues and for engineering more stable immunogens.[9][10][11]
-
Plasmid Template: A plasmid containing the full-length RABV-G cDNA is used as the template.
-
Mutagenic Primers: Overlapping primers containing the desired mutation are designed.
-
PCR Amplification: A high-fidelity DNA polymerase is used to amplify the entire plasmid, incorporating the mutation.
-
Template Removal: The parental, non-mutated plasmid is digested with a methylation-sensitive restriction enzyme (e.g., DpnI).
-
Transformation: The mutated plasmid is transformed into competent E. coli for propagation.
Visualizing Workflows and Structural Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the logical relationships in the structural analysis of pre-fusion RABV-G.
Caption: Workflow for RABV-G structure determination.
Caption: RABV-G conformational transition pathway.
Caption: Structure-based rabies vaccine design logic.
Conclusion and Future Directions
The recent structural elucidation of the pre-fusion RABV-G trimer has provided an unprecedented opportunity for the development of novel and improved rabies biologics. The detailed atomic maps of neutralizing antibody epitopes are guiding the design of next-generation subunit vaccines that present these epitopes in their native conformation, potentially eliciting more potent and durable protective immunity. Furthermore, the identification of mutations that stabilize the pre-fusion trimer is a critical step towards producing large quantities of high-quality immunogens.[3][4][5] Future work will likely focus on leveraging this structural information to develop pan-lyssavirus vaccines and therapeutics that are effective against the broader range of rabies-related viruses.[2]
References
- 1. Structure of the this compound trimer bound to a prefusion-specific neutralizing antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. jenner.ac.uk [jenner.ac.uk]
- 4. biorxiv.org [biorxiv.org]
- 5. Structure of trimeric pre-fusion this compound in complex with two protective antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structures of two lyssavirus glycoproteins trapped in pre- and post-fusion states and the implications on the spatial-temporal conformational transition along with pH-decrease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. studenttheses.uu.nl [studenttheses.uu.nl]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. A Single Amino Acid Change in this compound Increases Virus Spread and Enhances Virus Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alanine scanning of the this compound antigenic site III using recombinant rabies virus: implication for post-exposure treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Evolution of the Rabies Virus Glycoprotein Across Strains
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of the rabies virus (RABV) glycoprotein (B1211001) (G), focusing on its structural evolution, genetic diversity, and antigenic variation across different viral strains. It details the methodologies used to study these evolutionary dynamics and their implications for the development of next-generation vaccines and therapeutics.
Introduction: The Central Role of the Rabies Virus Glycoprotein
Rabies, a fatal neurological disease, is caused by the rabies virus (RABV), a member of the Lyssavirus genus.[1] The RABV genome encodes five structural proteins: Nucleoprotein (N), Phosphoprotein (P), Matrix protein (M), RNA-dependent RNA polymerase (L), and the Glycoprotein (G).[1] The glycoprotein is the sole protein exposed on the surface of the virion, where it assembles into trimers that form the characteristic spikes on the bullet-shaped virus.[2][3]
RABV-G is a multifunctional protein critical to the viral life cycle. It mediates attachment to host cell receptors and subsequent fusion of the viral and endosomal membranes, allowing the viral ribonucleoprotein core to enter the cytoplasm.[4][5] As the primary surface antigen, RABV-G is the exclusive target for virus-neutralizing antibodies and is the principal component of all current rabies vaccines.[6][7] Understanding the evolutionary dynamics of this protein across different viral strains is therefore paramount for predicting vaccine efficacy, monitoring for vaccine-escape variants, and designing broadly protective immunotherapeutics.
Structure and Conformation of the Glycoprotein
The RABV-G is a type I transmembrane protein with a molecular weight of 65-67 kDa.[3] It is organized into several domains: an N-terminal signal peptide (cleaved during maturation), a large ectodomain, a transmembrane domain, and a cytoplasmic tail. The ectodomain is responsible for receptor binding and membrane fusion.
Structurally, the glycoprotein trimer exists in two main conformations:
-
Pre-fusion conformation: A metastable, hairpin-like state found on the surface of the mature virion under neutral or alkaline pH conditions.[4] This is the conformation that binds to host cell receptors.
-
Post-fusion conformation: An elongated, more stable state triggered by the acidic environment of the endosome.[4] This irreversible conformational change is essential for mediating the fusion of the viral envelope with the endosomal membrane.[4][5]
Recent cryogenic electron microscopy (cryo-EM) studies have resolved the high-resolution structure of the trimeric pre-fusion RABV-G, revealing the precise architecture of key antigenic sites targeted by neutralizing antibodies.[8][9]
Genetic Diversity and Evolution Across Strains
The high mutation rate of the viral RNA-dependent RNA polymerase, coupled with selective pressures from the host immune system, drives the evolution of RABV-G.[10] This evolution leads to significant genetic and antigenic diversity among circulating field strains. Phylogenetic analyses based on the G gene sequence are commonly used to classify RABV isolates into distinct lineages and phylogroups, often correlated with specific geographic regions and host species.[11][12][13]
Key Mutations and Their Functional Impact
Specific amino acid substitutions in the glycoprotein have been shown to profoundly affect viral pathogenicity, antigenicity, and cell culture adaptation.
-
Pathogenicity: The amino acid at position 333 of the ectodomain is a major determinant of virulence. Pathogenic "fixed" and field strains typically possess an arginine (Arg) at this position. In contrast, many attenuated vaccine strains have a substitution to glutamic acid (Glu) or aspartic acid (Asp), which dramatically reduces their pathogenicity in animal models.[14] Another key mutation, Asn194→Lys194, has been shown to revert the nonpathogenic phenotype, enhancing virus spread and pathogenicity.[14]
-
Antigenicity and Immune Evasion: Mutations within the defined antigenic sites of the glycoprotein can lead to the emergence of vaccine-escape variants. These sites are the binding epitopes for neutralizing monoclonal antibodies (mAbs).[10][15] Systematic analysis of naturally occurring mutations has shown that substitutions, particularly at position 333, can confer resistance to neutralization by specific monoclonal antibodies and vaccine-induced polyclonal sera.[10]
-
Cell Culture Adaptation: Field strains of RABV often replicate poorly in cell culture. Serial passaging can select for adaptive mutations that enhance viral growth and release. These mutations frequently occur in the glycoprotein, such as the D247N substitution, which introduces a new glycosylation site, or other changes in the ectodomain that overcome intracellular retention of the G protein.[16][17]
Data on Glycoprotein Mutations
The following tables summarize key amino acid substitutions in the RABV glycoprotein and their documented effects.
Table 1: Mutations Affecting Pathogenicity
| Strain(s) | Original Amino Acid (Position) | Substituted Amino Acid | Effect on Pathogenicity | Reference(s) |
|---|---|---|---|---|
| SAD B19, SPBNGA (Vaccine) | Arginine (333) | Glutamic Acid / Aspartic Acid | Attenuation / Loss of pathogenicity | [14] |
| SPBNGA (passaged) | Asparagine (194) | Lysine | Increased pathogenicity | [14] |
| Nishigahara (Pathogenic) vs. RC-HL (Nonpathogenic) | Varies | Varies | Pathogenic phenotype resides between residues 164-303 |[14] |
Table 2: Mutations Affecting Antigenicity and Neutralization
| Strain Backbone | Mutation (Position) | Antigenic Site | Effect | Reference(s) |
|---|---|---|---|---|
| CVS-N2c | Arginine (333) | III | Resistance to specific monoclonal antibodies | [10] |
| Multiple | Asparagine (336) | III | Escape from neutralization by 17C7 mAb | [18][19] |
| Multiple | Arginine (346) | III | Escape from neutralization by 17C7 mAb | [19] |
| Multiple | Varies | I, II, IV, G5 | Varying degrees of resistance to specific mAbs |[10] |
Table 3: Mutations Associated with Cell Culture Adaptation
| Original Virus | Cell Line | Mutation (Position) | Effect | Reference(s) |
|---|---|---|---|---|
| rRABV Dog / Fox | BHK, Na 42/13, MDCK-II | Aspartic Acid (247) -> Asparagine | Introduction of glycosylation sequon, improved virus release | [16] |
| rRABV Dog | BHK | Lysine (425) -> Asparagine | Improved virus release | [16] |
| rRABV Fox | MDCK-II | Arginine (346) -> Serine | Improved virus release | [16] |
| CVS-11 vs. SAD-B19 | N/A | Histidine (497) -> Tyrosine (in CT) | Increased rate of G protein internalization |[17] |
Host Interaction: Receptors and Viral Entry Pathway
The evolution of RABV-G also influences its interaction with host cell receptors, a key step in determining viral tropism. RABV is neurotropic and utilizes several cell surface molecules for entry into neurons and other cells.
Known Host Receptors:
-
Nicotinic acetylcholine (B1216132) receptor (nAChR)[4][20][21]
-
p75 neurotrophin receptor (p75NTR)[7]
-
Metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2)[23]
-
Transferrin Receptor Protein 1 (TfR1)[24]
The entry process begins with the RABV-G binding to one or more of these receptors, which triggers clathrin-mediated endocytosis.[5][24]
Experimental Protocols for Studying Glycoprotein Evolution
A variety of molecular and immunological techniques are employed to characterize the evolution of the RABV glycoprotein.
G-gene Sequencing and Phylogenetic Analysis
This workflow is used to determine the genetic relationship between different rabies virus isolates.
Protocol:
-
Sample Collection: Brain tissue from an infected animal is collected.
-
RNA Extraction: Total RNA is extracted from the homogenized tissue using a commercial kit (e.g., TRIzol or column-based kits).
-
Reverse Transcription (RT): The viral RNA genome is reverse transcribed into complementary DNA (cDNA) using reverse transcriptase and random primers or gene-specific primers.
-
Polymerase Chain Reaction (PCR): The full-length G-gene or specific fragments are amplified from the cDNA using high-fidelity DNA polymerase and specific primers flanking the region of interest.
-
Sequencing: The amplified PCR products are purified and sequenced using Sanger sequencing or Next-Generation Sequencing (NGS) platforms.
-
Sequence Analysis:
-
Assembly and Alignment: Raw sequence data is assembled to generate a consensus sequence for the G-gene. Multiple sequences from different isolates are aligned using algorithms like ClustalW to identify conserved regions and variations.[2]
-
Phylogenetic Tree Construction: The aligned sequences are used to construct a phylogenetic tree using methods such as Neighbor-Joining or Maximum Likelihood (e.g., using MEGA or BEAST software).[13][25] This tree visually represents the evolutionary divergence between strains.
-
Virus Neutralization Assays
These assays quantify the ability of antibodies (from vaccinated individuals or monoclonal antibody preparations) to inhibit rabies virus infectivity, providing a direct measure of antigenic similarity between vaccine strains and circulating viruses.
A. Rapid Fluorescent Focus Inhibition Test (RFFIT) This is a gold-standard method for measuring rabies virus neutralizing antibodies (RVNA).[26][27]
Protocol:
-
Serum Dilution: Test serum samples are serially diluted in 8-well chamber slides.
-
Virus Incubation: A standardized challenge dose of a live rabies virus strain (e.g., CVS-11) is added to each well and incubated with the serum dilutions for 60-90 minutes at 37°C.
-
Cell Infection: A suspension of susceptible cells (e.g., mouse neuroblastoma, MNA; or baby hamster kidney, BHK) is added to each well.
-
Incubation: The plates are incubated for 20-24 hours at 37°C in a CO2 incubator to allow for virus infection and replication.
-
Staining: Cells are fixed with acetone (B3395972) and stained with a fluorescein (B123965) isothiocyanate (FITC)-conjugated anti-rabies nucleoprotein antibody.
-
Quantification: Wells are examined under a fluorescence microscope. The number of fluorescent foci (clusters of infected cells) is counted. The neutralization endpoint is the highest serum dilution that reduces the number of fluorescent foci by 50% compared to the virus control. Titers are typically converted to International Units per milliliter (IU/mL) by comparison to a standard reference serum.[28]
B. Pseudovirus Neutralization Assay (PVNA) This is a safer and higher-throughput alternative that uses replication-incompetent viruses.[10][29]
Protocol:
-
Pseudovirus Production: A pseudotyping system (often based on lentivirus or VSV) is used. Plasmids encoding the viral backbone (lacking its own envelope protein but containing a reporter gene like luciferase or GFP) are co-transfected into producer cells (e.g., HEK293T) along with a plasmid expressing the specific RABV-G variant of interest. The resulting pseudoviruses are harvested from the supernatant.
-
Neutralization Reaction: Serial dilutions of test sera or antibodies are incubated with a standardized amount of the RABV-G pseudovirus for 1 hour at 37°C.
-
Infection: The pseudovirus-antibody mixture is added to susceptible target cells (e.g., HEK293T cells).
-
Incubation: Plates are incubated for 48-72 hours to allow for cell entry and reporter gene expression.
-
Signal Readout:
-
For luciferase reporters, a lysis buffer and substrate are added, and luminescence is measured on a plate reader.
-
For GFP reporters, the percentage of fluorescent cells is quantified by flow cytometry or an imaging system.
-
-
Data Analysis: The reduction in reporter signal is used to calculate the 50% inhibitory concentration (IC50), which represents the neutralization titer.
Implications for Drug and Vaccine Development
The evolution of the RABV glycoprotein has direct consequences for public health and the development of countermeasures.
-
Vaccine Efficacy: Current vaccines are highly effective against phylogroup I lyssaviruses, which includes the classic RABV.[10] However, their efficacy is reduced or absent against more divergent lyssaviruses in other phylogroups.[30] Continuous surveillance of G-gene evolution in field isolates is crucial to ensure that vaccine strains remain protective.
-
Therapeutic Antibodies: Monoclonal antibody cocktails are being developed as replacements for polyclonal rabies immune globulin (RIG) for post-exposure prophylaxis.[28] A deep understanding of conserved and variable epitopes on the glycoprotein is essential for designing broadly neutralizing antibody cocktails that are resilient to viral evolution and can neutralize a wide range of circulating strains.[18]
-
Structure-Based Vaccine Design: High-resolution structural data of the pre-fusion glycoprotein trimer can guide the design of novel immunogens.[8] By introducing specific mutations, the G protein can be stabilized in its protective pre-fusion conformation, potentially leading to more potent and broadly protective vaccines.[8]
Conclusion
The this compound is a highly dynamic protein, constantly evolving under selective pressures. Its evolution across different strains manifests as changes in pathogenicity, antigenicity, and host interaction. A multi-pronged approach combining phylogenetic analysis, advanced immunological assays, and structural biology is essential for tracking this evolution. These efforts are critical for maintaining the effectiveness of current vaccines, anticipating the emergence of escape variants, and guiding the rational design of next-generation biologics to combat this deadly disease.
References
- 1. Rabies virus - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. [this compound: structure, immunogenicity and pathogenic role] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. cusabio.com [cusabio.com]
- 6. Structure and function of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. jenner.ac.uk [jenner.ac.uk]
- 9. Structure of the this compound trimer bound to a prefusion-specific neutralizing antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antigenic variations of recent street rabies virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycoprotein-G-gene-based molecular and phylogenetic analysis of rabies viruses associated with a large outbreak of bovine rabies in southern Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genetic and phylogenetic analysis of glycoprotein of rabies virus isolated from several species in Brazil [pubmed.ncbi.nlm.nih.gov]
- 13. Phylogenetic analysis of Indian rabies virus isolates targeting the complete glycoprotein gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Single Amino Acid Change in this compound Increases Virus Spread and Enhances Virus Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antigenicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Internalization of this compound differs between pathogenic and attenuated virus strains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. Rabies virus binding to an acetylcholine receptor alpha-subunit peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rabies virus binding to the nicotinic acetylcholine receptor alpha subunit demonstrated by virus overlay protein binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. research.jefferson.edu [research.jefferson.edu]
- 23. biorxiv.org [biorxiv.org]
- 24. journals.asm.org [journals.asm.org]
- 25. researchgate.net [researchgate.net]
- 26. Laboratory Methods for Rabies Testing | Rabies | CDC [cdc.gov]
- 27. Rabies virus‐neutralization assay [bio-protocol.org]
- 28. mdpi.com [mdpi.com]
- 29. virongy.com [virongy.com]
- 30. microbiologyresearch.org [microbiologyresearch.org]
The Cytoplasmic Domain of Rabies Virus Glycoprotein: A Core Regulator of Pathogenesis and Host-Cell Interaction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The rabies virus (RABV) glycoprotein (B1211001) (G) is the sole protein on the virion surface, mediating viral entry and serving as the primary target for the host immune response. While the ectodomain's role in receptor binding and fusion is well-studied, the cytoplasmic domain (CD), a short intra-virion tail, is emerging as a critical regulator of multiple late-stage viral processes and a key modulator of host-cell interactions. This guide provides a comprehensive technical overview of the functions attributed to the G protein's cytoplasmic domain, including its indispensable role in efficient viral budding, its control over the life-or-death fate of infected neurons via apoptosis signaling, and its influence on G protein trafficking as a mechanism of immune evasion. We synthesize quantitative data, detail key experimental protocols, and provide visual diagrams of core pathways to offer a robust resource for professionals engaged in virology research and antiviral therapeutic development.
Introduction
Rabies virus (RABV), a member of the Rhabdoviridae family, is an enveloped, negative-sense RNA virus with a distinctive bullet-shaped morphology.[1] Its genome encodes five structural proteins: Nucleoprotein (N), Phosphoprotein (P), Matrix protein (M), Glycoprotein (G), and the large RNA-dependent RNA polymerase (L).[1][2] The G protein is a trimeric type I transmembrane protein that studs the viral envelope.[2][3] It is structurally organized into three principal domains: a large ectodomain responsible for host cell receptor binding and pH-dependent membrane fusion, a transmembrane domain that anchors the protein in the viral lipid envelope, and a short, C-terminal cytoplasmic domain (CD) of approximately 44 amino acids that extends into the interior of the virion.[2][4]
While often overshadowed by the ectodomain, the cytoplasmic domain is a hub of activity, orchestrating crucial interactions with both viral and host components. Its functions are directly linked to viral production, pathogenicity, and the virus's ability to manipulate host cellular machinery. This whitepaper will delve into the specific functions of this domain, highlighting its significance as a potential target for novel therapeutic strategies.
Core Functions of the G Protein Cytoplasmic Domain
2.1. Regulation of Viral Assembly and Budding
Efficient formation and release of progeny virions is a complex process driven by coordinated interactions between viral components. The G protein CD is a key player in this process, acting as a bridge between the viral envelope and the internal ribonucleoprotein (RNP) core. This connection is believed to be mediated by the matrix (M) protein, which links the RNP to the cytoplasmic tail of the G protein.[4][5]
While the CD is not absolutely essential for the budding process itself—as demonstrated by the release of spikeless particles from cells infected with G-deficient mutants—its presence dramatically enhances the efficiency of virion production.[6][7][8] Studies using reverse genetics to create mutant viruses have shown that the presence of a full-length G protein increases particle production by approximately 30-fold compared to G-deficient viruses.[6] Even a tailless G protein provides a 6-fold enhancement, underscoring the intrinsic exocytosis activity of the glycoprotein, which is potentiated by the CD.[6] This suggests a model where the M protein and the G protein CD work in concert to ensure optimal budding efficiency.[6][8]
2.2. Control of Apoptosis and Cell Survival
The cytoplasmic domain of the G protein is a critical determinant in the balance between cell death and survival in infected neurons.[9] This function is intricately linked to the pathogenicity of the virus, as the induction of apoptosis is a host defense mechanism. Attenuated, less pathogenic strains of RABV tend to induce high levels of apoptosis, a phenotype associated with higher surface expression of the G protein.[10]
A key feature within the cytoplasmic domain is a PDZ binding motif (PBM).[9][11] PDZ domains are common protein-protein interaction modules found in many host scaffolding and signaling proteins. The G protein's PBM allows it to hijack host signaling pathways. High-scale yeast two-hybrid experiments using a human brain library have identified PDZ-containing cellular proteins as interaction partners.[9] This interaction is critical for controlling the death/survival balance in infected neuronal cells.[9] For instance, the G protein CD can target the PDZ domain of protein tyrosine phosphatase non-receptor type 4 (PTPN4), a protein known to promote cell survival. This interaction is thought to inhibit PTPN4's anti-apoptotic function, thereby promoting cell death.[11] This ability to directly trigger apoptosis through specific molecular interactions highlights the CD as a potent modulator of host cell fate.
2.3. Modulation of G Protein Trafficking and Immune Evasion
The residency time of the G protein on the host cell surface is a critical factor in viral pathogenesis and immune recognition. The cytoplasmic domain plays a major role in regulating the internalization of the G protein from the plasma membrane.[12] Comparative studies between pathogenic (e.g., CVS-11 strain) and attenuated vaccine (e.g., SAD-B19 strain) viruses have revealed significant differences in G protein trafficking.[12][13]
The G protein from the pathogenic CVS strain is rapidly internalized from the cell surface via clathrin- and cholesterol-dependent endocytosis.[12] In contrast, the G protein from the attenuated SAD strain remains largely resident at the plasma membrane, internalizing at a much slower rate.[12] By engineering hybrid G proteins, researchers have demonstrated that the cytoplasmic tail is the key determinant of these distinct internalization profiles.[12][13] Specifically, alanine-scanning mutagenesis identified a single amino acid, Tyrosine-497 (Y497), in the CVS-G cytoplasmic tail as a key residue controlling this rapid endocytosis.[12][14] Mutating this residue significantly reduces the internalization rate to levels seen with the SAD-G protein.[12][13] This rapid clearance from the cell surface in pathogenic strains may serve as an immune evasion strategy, reducing the presentation of viral antigens to the host's immune system.
Quantitative Data Summary
The functional roles of the G protein's cytoplasmic domain have been elucidated through various quantitative experiments. The following tables summarize key findings from the literature.
Table 1: Effect of G Protein and its Cytoplasmic Domain on Virus Budding Efficiency
| Viral Construct | Relative Particle Production | Data Source |
|---|---|---|
| G-deficient RABV | 1x (Baseline) | [6] |
| RABV with Tailless G | ~6x | [6][7] |
| RABV with Wild-Type G | ~30x |[6][7] |
Table 2: G Protein Expression Ratios in Recombinant Virus Infections
| Recombinant Virus | G/N Protein Ratio | G/P Protein Ratio | Data Source |
|---|---|---|---|
| Single G-gene (SPBNGA) | 0.16 | 1.9 | [10] |
| Double G-gene (SPBNGA-GA) | 0.25 | 6.9 | [10] |
Note: These ratios indicate an approximate 1.6-fold or higher expression of G protein in the double-gene virus, which correlated with enhanced apoptosis.
Table 3: Comparison of G Protein Internalization in Different RABV Strains
| G Protein Strain | Average Internalized Puncta per Cell | Key Cytoplasmic Residue | Data Source |
|---|---|---|---|
| Pathogenic (CVS-G) | ~75 | Y497 | [12] |
| Attenuated (SAD-G) | ~20 | H497 | [12] |
Note: Data collected from SVG-A cells under identical labeling conditions, demonstrating the effect of the cytoplasmic domain sequence on endocytosis rates.
Key Experimental Methodologies
The study of the G protein cytoplasmic domain relies on a range of advanced molecular and cellular biology techniques. Below are protocols for key experiments cited in this guide.
4.1. Analysis of Apoptosis: Annexin V & Propidium Iodide Staining
This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells.[15][16]
-
Cell Preparation: Induce apoptosis in the target cell population (e.g., by viral infection). Include negative (uninfected/vehicle-treated) and positive controls. Harvest 1-5 x 10⁵ cells by gentle centrifugation.
-
Washing: Wash cells once with cold 1X PBS, then resuspend the pellet in 1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).
-
Staining: To 100 µL of cell suspension, add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 1-2 µL of Propidium Iodide (PI) working solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature, protected from light.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
4.2. Yeast Two-Hybrid (Y2H) Screening for Protein Interactions
Y2H is a powerful technique for identifying novel protein-protein interactions, such as those between the G protein CD and host factors.[17][18][19]
-
Bait Construction: Clone the DNA sequence for the RABV G cytoplasmic domain into a "bait" vector (e.g., pGBKT7), fusing it to a DNA-binding domain (DB) of a transcription factor (e.g., GAL4).
-
Prey Library: Utilize a pre-made "prey" cDNA library from the tissue of interest (e.g., human brain), where cDNAs are fused to the transcription factor's activation domain (AD).
-
Yeast Transformation & Mating: Transform haploid yeast of one mating type (e.g., AH109) with the bait plasmid. Mate these yeast with a second yeast strain (e.g., Y187) pre-transformed with the prey library.
-
Selection: Plate the diploid yeast on selective media lacking specific nutrients (e.g., Tryptophan, Leucine, Histidine). Only yeast where the bait and prey proteins interact will reconstitute the transcription factor, activate a reporter gene (e.g., HIS3), and grow on the selective media.
-
Validation: Isolate plasmids from positive colonies, sequence the prey cDNA insert to identify the interacting host protein, and re-test the interaction in a one-on-one Y2H assay to eliminate false positives.
4.3. G Protein Internalization Assay
This imaging-based assay quantifies the rate of G protein endocytosis from the cell surface.[12][14]
-
Cell Culture and Transfection: Plate suitable cells (e.g., SVG-A human glial cells) on glass coverslips. Transfect them with plasmids encoding the desired RABV-G constructs (e.g., CVS-G or SAD-G). Incubate for 24-48 hours.
-
Surface Labeling: Place cells on ice to halt membrane trafficking. Incubate with a primary antibody specific to the RABV-G ectodomain in culture medium for 1 hour. This step labels only the G protein exposed on the cell surface.
-
Internalization Period: Wash away unbound primary antibody with cold PBS. Add pre-warmed (37°C) culture medium to the cells and transfer them to a 37°C incubator for a specific time course (e.g., 0, 15, 30, 60 minutes) to allow endocytosis to occur.
-
Fixation and Permeabilization: Stop internalization by placing cells back on ice and washing with cold PBS. Fix the cells (e.g., with 4% paraformaldehyde) and then permeabilize them (e.g., with 0.1% Triton X-100) to allow antibody access to the cell interior.
-
Secondary Staining and Imaging: Incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody. Mount the coverslips on slides and image using confocal microscopy.
-
Quantification: Count the number of distinct intracellular fluorescent puncta per cell. Puncta represent G protein that was labeled at the surface and subsequently internalized.
4.4. Reverse Genetics for Mutant Virus Generation
Reverse genetics allows for the creation of recombinant RABV with specific mutations, deletions, or gene swaps, which is essential for studying the function of specific protein domains.[10][20][21][22][23]
-
Plasmid Construction: A full-length cDNA copy of the RABV antigenome is cloned into a plasmid downstream of a T7 RNA polymerase promoter. The desired mutation (e.g., deletion of the G-protein CD) is introduced into this plasmid using standard molecular cloning techniques.
-
Helper Plasmids: Create separate expression plasmids that encode the essential viral proteins required for replication and transcription: N, P, L, and (if rescuing a G-deleted virus) G protein. These are also typically driven by a T7 promoter.
-
Transfection: Co-transfect the full-length antigenome plasmid and the helper plasmids into a cell line that expresses T7 RNA polymerase (e.g., BSR-T7/5 cells).
-
Virus Rescue: The T7 polymerase in the cells transcribes the antigenome plasmid into a full-length, positive-sense RNA strand. The co-expressed N, P, and L proteins encapsidate this RNA and initiate viral replication, ultimately producing infectious, recombinant virions.
-
Amplification and Verification: The supernatant from the transfected cells, containing the rescued virus, is transferred to a fresh monolayer of susceptible cells (e.g., BSR or NA cells) to amplify the viral stock. The presence of the intended mutation in the rescued virus is confirmed by RT-PCR and sequencing.
Conclusion and Future Directions
The cytoplasmic domain of the rabies virus G protein, though small in size, exerts a profound influence on the viral life cycle and pathogenesis. Its functions extend far beyond simple membrane anchoring. It is a master regulator of efficient viral budding through its interaction with the M protein, a key determinant of neuronal cell fate by engaging with host PDZ-containing proteins to modulate apoptosis, and a subtle manipulator of protein trafficking to potentially evade immune detection.
The clear link between the CD's sequence, its interaction with host factors, and viral pathogenicity presents exciting opportunities for both basic research and therapeutic development. Future research should focus on:
-
Expanding the Interactome: Comprehensive screening to identify the full spectrum of host PDZ-domain proteins that interact with the G protein CD in different host species and cell types.
-
Structural Biology: Determining the high-resolution structure of the G protein CD in complex with the M protein or host factors like PTPN4 to precisely map interaction interfaces.
-
Therapeutic Targeting: Designing small molecules or peptides that disrupt the interaction between the G protein CD and its viral or host partners, potentially inhibiting viral budding or preventing the manipulation of apoptosis pathways.
-
Vaccine Design: Engineering the cytoplasmic domain in vaccine strains to modulate G protein surface expression and internalization, potentially enhancing immunogenicity and the induction of protective, long-lasting antibody responses.
By continuing to unravel the complex functions of this small but mighty domain, the scientific community can develop more effective countermeasures against this deadly neurological disease.
References
- 1. Rabies Virus Exploits Cytoskeleton Network to Cause Early Disease Progression and Cellular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Structure of the rabies virus glycoprotein trimer bound to a prefusion-specific neutralizing antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Structural and Evolutionary Insights Into the Binding of Host Receptors by the this compound [frontiersin.org]
- 5. The Glycoprotein and the Matrix Protein of Rabies Virus Affect Pathogenicity by Regulating Viral Replication and Facilitating Cell-to-Cell Spread - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Budding of rabies virus particles in the absence of the spike glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Requirement for a non‐specific glycoprotein cytoplasmic domain sequence to drive efficient budding of vesicular stomatitis virus | The EMBO Journal [link.springer.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. The cytoplasmic tail of the rabies virus G protein is an essential domain controlling death/survival in human neuronal cells | springermedizin.de [springermedizin.de]
- 10. Overexpression of the this compound Results in Enhancement of Apoptosis and Antiviral Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound enhances spatial memory via the PDZ binding motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Internalization of this compound differs between pathogenic and attenuated virus strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Internalization of this compound differs between pathogenic and attenuated virus strains [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 19. A Field-Proven Yeast Two-Hybrid Protocol Used to Identify Coronavirus–Host Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reverse Genetics of Mononegavirales: The Rabies Virus Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Establishment of a reverse genetics system for rabies virus strain Komatsugawa | Semantic Scholar [semanticscholar.org]
- 22. Establishment of a reverse genetics system for rabies virus strain Komatsugawa - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design and generation of recombinant rabies virus vectors - PMC [pmc.ncbi.nlm.nih.gov]
The Rabies Virus Glycoprotein: A Technical Guide to the Primary Surface Antigen
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rabies virus (RABV), a member of the Lyssavirus genus, is the causative agent of rabies, a zoonotic encephalomyelitis that is nearly invariably fatal upon the onset of clinical symptoms. Central to the virus's lifecycle and its interaction with the host is the rabies virus glycoprotein (B1211001) (RVG). As the sole protein exposed on the virion surface, RVG is a multifunctional molecule responsible for host cell receptor binding and membrane fusion, and it serves as the primary target for the host's protective immune response.[1][2] This technical guide provides an in-depth examination of the RVG, focusing on its structure, function as a primary surface antigen, the quantitative aspects of its interactions, and the key experimental protocols used in its study.
Structure of the Rabies Virus Glycoprotein (RVG)
The RABV genome, a single-stranded negative-sense RNA, encodes five structural proteins: Nucleoprotein (N), Phosphoprotein (P), Matrix protein (M), RNA-dependent RNA polymerase (L), and the Glycoprotein (G).[1] RVG is a type I transmembrane protein that assembles into trimers on the viral envelope, forming the characteristic spikes on the bullet-shaped virion.[1][2]
Each RVG monomer is composed of several distinct domains:
-
Ectodomain: The largest, outermost portion of the protein, responsible for receptor binding and fusion. It undergoes significant conformational changes in response to pH.[1][3]
-
Transmembrane Domain: A short alpha-helical segment that anchors the protein in the viral lipid envelope.[4]
-
Cytoplasmic Domain: The internal tail of the protein, which interacts with the matrix (M) protein, bridging the ribonucleoprotein (RNP) core with the envelope.[5]
RVG exists in two principal conformations: a pre-fusion state, which is found on the viral surface at neutral or alkaline pH, and a post-fusion state, which is adopted under the acidic conditions of the endosome.[1][6] This conformational change is critical for mediating the fusion of the viral and endosomal membranes.[6] Multiple N-glycosylation sites on the ectodomain are crucial for proper protein folding, structural stability, and modulating immune recognition.[1]
RVG as the Primary Surface Antigen
As the only protein on the virion surface, RVG is the exclusive target for virus-neutralizing antibodies (VNAs).[7][8] The host immune response, whether induced by vaccination or natural infection, is primarily directed against the RVG ectodomain.[2][9] This response is the foundation of all current rabies vaccines and post-exposure prophylaxis (PEP) strategies.
Several key antigenic sites have been identified on the RVG ectodomain, which are the binding locations for neutralizing antibodies:
-
Antigenic Site I: A linear epitope.[10]
-
Antigenic Site II: A conformational epitope, corresponding to amino acid residues 34–42 and 198–200.[11][12]
-
Antigenic Site III: Located at amino acid residues 330–338.[10][12]
-
Other Sites: Less commonly recognized sites, designated IV and "a", have also been described.[13]
Neutralizing antibodies function by either blocking the attachment of RVG to host cell receptors or by preventing the pH-induced conformational change required for membrane fusion.[11][13]
Mechanism of Action: Viral Entry and Fusion
The infection process is initiated by the specific interaction between RVG and host cell receptors. RVG exhibits a broad tropism, particularly for neuronal cells, by engaging multiple surface receptors.[14][15]
Key Host Cell Receptors for RVG:
-
Nicotinic Acetylcholine (B1216132) Receptor (nAChR)[14][16]
-
p75 Neurotrophin Receptor (p75NTR)[14]
-
Integrin β1 (ITGB1)[5]
-
Metabotropic Glutamate Receptor Subtype 2 (mGluR2)[5]
Following receptor binding, the virus is internalized into the host cell via clathrin-mediated endocytosis.[5] The pathway is depicted in the diagram below.
Inside the early endosome, the acidic environment (pH < 6.4) triggers an irreversible conformational change in the RVG trimer from its pre-fusion to its post-fusion state.[6][18] This structural rearrangement exposes a previously hidden fusion loop, which inserts into the endosomal membrane. This action brings the viral and endosomal membranes into close proximity, leading to their fusion and the subsequent release of the viral RNP into the cytoplasm, where replication begins.[5]
Quantitative Analysis of RVG Interactions
The efficacy of neutralizing antibodies and the affinity of RVG for its receptors are critical parameters in vaccine and therapeutic development. These interactions are quantified by measuring binding affinities (Kd) and neutralization potencies (IC50/EC50).
Table 1: Binding Affinities of RVG to Host Receptors
| Interacting Molecule | Receptor/Domain | Method | Dissociation Constant (Kd) | Reference |
| RVG (Trimer) | p75 Neurotrophin Receptor (CRD1) | Radioligand Binding Assay | 30-35 pM | [8] |
| RVG Ectodomain | α7 Nicotinic Acetylcholine Receptor | Electrophysiology | Nanomolar (nM) range | [16] |
Table 2: Neutralizing Potency and Affinity of Anti-RVG Monoclonal Antibodies
| Monoclonal Antibody | Antigenic Site | Method | Neutralization Potency | Binding Affinity (Kd) | Reference |
| CR57 | Site I | RFFIT / SPR | 1,689 IU/mg | 2.4 nM | [10] |
| CR4098 | Site III | RFFIT / SPR | Potent (similar to CR57) | 4.5 nM | [10] |
| RVA122 | Quaternary Epitope | Neutralization Assay | IC90 ≈ 0.1 ng/mL | Not Specified | [3] |
| 17C7 | Site III | Not Specified | Protective in animal models | Not Specified | [13] |
Key Experimental Protocols
Recombinant RVG Ectodomain Expression and Purification
This protocol describes the generation of a soluble, secreted form of the RVG ectodomain in a mammalian expression system, such as Chinese Hamster Ovary (CHO) cells, which is suitable for structural and immunological studies.
Methodology:
-
Gene Design: Synthesize the DNA sequence encoding the RVG ectodomain (e.g., amino acids 1-440). Optimize codons for expression in the chosen host system (e.g., CHO cells).[7] Incorporate a C-terminal affinity tag (e.g., hexahistidine tag) and a stop codon.
-
Cloning: Ligate the synthesized gene into a suitable mammalian expression vector (e.g., pcDNA3.1).
-
Transfection: Transfect the expression plasmid into suspension-adapted CHO cells using a suitable transfection reagent (e.g., PEI).[2]
-
Expression: Culture the transfected cells in appropriate expression media. Protein is secreted into the culture supernatant over 5-6 days.[2]
-
Harvesting: Separate the cells from the supernatant by centrifugation. Filter the supernatant through a 0.22 µm filter to remove debris.
-
Purification: Apply the clarified supernatant to a Nickel-NTA (Ni-NTA) affinity chromatography column. Wash the column with a low-imidazole buffer to remove non-specifically bound proteins. Elute the His-tagged RVG using a high-imidazole buffer.
-
Quality Control: Analyze the purified protein by SDS-PAGE to assess purity and size. Confirm protein identity by Western blot using an anti-RVG specific antibody.[7]
Rapid Fluorescent Focus Inhibition Test (RFFIT)
The RFFIT is the gold-standard cell-based virus neutralization assay used to quantify the concentration of functional rabies virus-neutralizing antibodies (RVNA) in a serum sample.
Methodology:
-
Serum Preparation: Heat-inactivate test serum samples at 56°C for 30 minutes.
-
Serial Dilution: Prepare five-fold serial dilutions of the heat-inactivated serum in 8-well chamber slides. Include a positive control (reference serum with known IU/mL) and a negative control.
-
Virus Incubation: Add a standard, pre-titered amount of live rabies virus (Challenge Virus Standard, CVS-11 strain) to each well containing the serum dilutions. Incubate the serum-virus mixture for 90 minutes at 37°C. During this time, RVNA in the serum will neutralize the virus.
-
Cell Addition: Add a suspension of susceptible cells (e.g., Baby Hamster Kidney, BHK-21) to each well.
-
Incubation: Incubate the slides for 20-24 hours at 37°C in a 5% CO₂ incubator. Any non-neutralized virus will infect the cells.
-
Fixing and Staining: Discard the medium, fix the cells with cold acetone (B3395972) for 10 minutes, and allow them to dry. Stain the fixed cells with a fluorescein (B123965) isothiocyanate (FITC)-conjugated anti-rabies N-protein antibody for 30 minutes at 37°C.
-
Microscopy and Titer Calculation: Wash the slides and examine them under a fluorescence microscope. The endpoint titer is the highest serum dilution that neutralizes 50% of the virus, determined by observing the reduction in fluorescent foci compared to controls. This titer is then compared to the reference standard to calculate the potency in International Units per milliliter (IU/mL).
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free, real-time technique used to measure the kinetics (association rate, kₐ; dissociation rate, kₑ) and affinity (dissociation constant, Kₑ) of biomolecular interactions. This protocol outlines the analysis of an anti-RVG antibody (analyte) binding to immobilized RVG (ligand).
Methodology:
-
Reagent Preparation: Prepare purified recombinant RVG (ligand) and the monoclonal antibody (analyte) in a suitable running buffer (e.g., HBS-EP+). Filter all solutions through a 0.22 µm filter.
-
Ligand Immobilization: Prime a sensor chip (e.g., CM5 chip). Activate the carboxymethylated dextran (B179266) surface using a mixture of EDC and NHS. Inject the RVG ligand at a concentration of ~5-10 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (e.g., ~400 Resonance Units, RU). Deactivate any remaining active esters with ethanolamine.
-
Analyte Binding Assay:
-
Association: Inject a series of increasing concentrations of the antibody analyte over the ligand-immobilized surface and a reference flow cell at a constant flow rate (e.g., 30 µL/min) for a set time (e.g., 120 seconds) to monitor the binding event.
-
Dissociation: After the association phase, flow the running buffer over the chip to monitor the dissociation of the antibody from the RVG.
-
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte from the ligand surface, preparing it for the next cycle.
-
Data Analysis: Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram. Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic constants kₐ, kₑ, and the equilibrium dissociation constant Kₑ (Kₑ = kₑ/kₐ).
Conclusion
The this compound is a paradigm of viral structural protein function. Its central role in host cell entry makes it an indispensable component of the viral lifecycle, while its position on the virion surface makes it the critical target for protective immunity. A thorough understanding of its structure, the antigenic epitopes it presents, and the quantitative details of its interactions with host receptors and antibodies is fundamental for the rational design of next-generation vaccines, novel monoclonal antibody therapeutics, and antiviral agents. The experimental protocols detailed herein represent the core methodologies employed by researchers to dissect these functions and drive forward the development of more effective countermeasures against the devastating disease of rabies.
References
- 1. Stable expression of this compound in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. Structure of the this compound trimer bound to a prefusion-specific neutralizing antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structural and Evolutionary Insights Into the Binding of Host Receptors by the this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. ojs2.sbmu.ac.ir [ojs2.sbmu.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. The this compound Receptor p75NTR Is Not Essential for Rabies Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Human Monoclonal Antibody Combination Effectively Neutralizing Natural Rabies Virus Variants and Individual In Vitro Escape Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research progress on neutralizing epitopes and antibodies for the Rabies virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel ELISA for quantification of glycoprotein in human rabies vaccines using a clinically proven virus neutralizing human monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rabies glycoprotein engineering for improved stability and expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Surface Plasmon Resonance Sensorgram: A Step-by-Step Guide - Creative Proteomics [iaanalysis.com]
- 15. Frontiers | The human alpha7 nicotinic acetylcholine receptor is a host target for the this compound [frontiersin.org]
- 16. The Neural Cell Adhesion Molecule Is a Receptor for Rabies Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure of the this compound trimer bound to a prefusion-specific neutralizing antibody (Journal Article) | OSTI.GOV [osti.gov]
- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
An In-depth Technical Guide on the Molecular Organization of Rabies Virus Glycoprotein Trimers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rabies virus (RABV) glycoprotein (B1211001) (G) is the sole protein on the virion surface and is the primary determinant of rabies pathogenesis.[1][2] It is a class I fusion protein responsible for both the attachment of the virus to host cells and the subsequent fusion of the viral and endosomal membranes, a critical step for viral entry and infection.[3][4][5] As the principal target for neutralizing antibodies, the molecular organization of the RABV-G trimer is of paramount importance for the development of effective vaccines and post-exposure prophylactics.[2][6] This guide provides a comprehensive overview of the structural and functional characteristics of the RABV-G trimer, details on the experimental protocols used for its study, and a summary of its interaction with host cell signaling pathways.
Molecular Architecture of the Glycoprotein Trimer
The RABV-G is a type I transmembrane protein that assembles into trimers on the viral envelope, forming the characteristic spikes on the virion surface.[2][7][8] Each protomer of the trimer is composed of an ectodomain, a transmembrane domain, and a cytoplasmic tail. The ectodomain is further subdivided into several distinct domains that undergo significant conformational changes to mediate membrane fusion.[9][10]
Conformational States: Pre-fusion vs. Post-fusion
The RABV-G trimer exists in two principal conformational states: a pre-fusion state, which is metastable and present on the viral surface at neutral pH, and a post-fusion state, which is a more stable conformation adopted at the low pH of the endosome.[3][11][12] The transition from the pre-fusion to the post-fusion conformation is triggered by the acidic environment of the endosome and is essential for membrane fusion.[3][4][13] This conformational change is reversible, a feature that distinguishes it from many other viral fusion proteins.[4][14]
A cryo-electron microscopy (cryo-EM) structure of the trimeric, pre-fusion RABV-G in complex with a neutralizing antibody was resolved at 3.39 Å.[1][15] This structure revealed that the trimerization involves side-to-side interactions between the central α-helix and adjacent loops of the protomers.[11][15] More recently, a 2.8 Å resolution cryo-EM structure of the pre-fusion trimer in complex with two protective antibodies has provided even greater detail of its architecture.[14][16]
Key Structural Domains
The RABV-G ectodomain is organized into four main domains:
-
Domain II (DII): The trimerization domain, which contains the central helix.[9][10]
-
Domain IV (DIV): The fusion domain, which contains the fusion loops that insert into the target membrane.[9][10]
The arrangement of these domains changes dramatically during the pre- to post-fusion transition, leading to the extension of the molecule and the exposure of the fusion loops.[11]
Quantitative Data on Rabies Virus Glycoprotein
The following tables summarize key quantitative data related to the RABV-G trimer.
| Parameter | Value | Reference(s) |
| Molecular Weight (monomer) | 65-67 kDa | [2] |
| Cryo-EM Resolution (pre-fusion) | 2.8 Å - 3.39 Å | [1][15][16] |
| Inter-monomer Binding Affinity | Fourfold lower at pH 5.5 than at pH 7.4 | [1] |
| Optimal pH for Fusion | ~6.0 - 6.15 | [7][17] |
| pH Threshold for Fusion | Below pH 6.4 | [17][18] |
Table 1: Physicochemical and Structural Properties of RABV-G Trimer
| Receptor/Antibody | Binding Affinity (Kd) | Method | Reference(s) |
| p75NTR | Nanomolar range | Surface Plasmon Resonance | [19] |
| Antibody 17C7 | Binds at pH 5.6 | Surface Plasmon Resonance | [5] |
| Antibody 1112-1 | Binds at pH 5.6 | Surface Plasmon Resonance | [5] |
Table 2: Binding Affinities of RABV-G to Receptors and Antibodies
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of the RABV-G trimer. Below are generalized protocols for key experiments based on published literature.
Expression and Purification of Recombinant RABV-G
This protocol describes the generation of soluble, trimeric RABV-G ectodomain for structural and functional studies.
-
Gene Synthesis and Cloning: The gene encoding the RABV-G ectodomain is synthesized and cloned into a mammalian expression vector. A C-terminal trimerization motif, such as the fibritin foldon domain from bacteriophage T4, can be added to promote stable trimer formation.[19]
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transfected with the expression vector using a suitable transfection reagent like polyethyleneimine (PEI).[1]
-
Protein Expression and Harvesting: The cells are cultured for several days to allow for protein expression. The supernatant containing the secreted glycoprotein is then harvested.[1]
-
Affinity Chromatography: The supernatant is clarified and passed over an affinity chromatography column (e.g., Strep-Tactin for a Strep-tag) to capture the recombinant protein.[20]
-
Size-Exclusion Chromatography (SEC): The eluted protein is further purified by SEC to separate correctly folded trimers from aggregates and monomers.[13]
-
Quality Control: The purified protein is analyzed by SDS-PAGE and Western blot to confirm its size and identity.
Cryo-Electron Microscopy (Cryo-EM) of RABV-G Trimer
This protocol outlines the steps for determining the high-resolution structure of the RABV-G trimer.
-
Complex Formation: The purified RABV-G trimer is incubated with the Fab fragments of neutralizing antibodies to stabilize the pre-fusion conformation.[1][13]
-
Grid Preparation: A small volume of the protein-Fab complex is applied to a cryo-EM grid. The grid is then blotted to create a thin film and rapidly plunged into liquid ethane (B1197151) to vitrify the sample.[1]
-
Data Collection: The vitrified grids are loaded into a transmission electron microscope. A large dataset of images (micrographs) is collected automatically.[10][21]
-
Image Processing: The micrographs are processed to correct for motion and to pick individual particle images. These particles are then classified into different 2D views.
-
3D Reconstruction: The 2D class averages are used to generate an initial 3D model, which is then refined to high resolution using a larger set of particles.[22]
-
Model Building and Refinement: An atomic model of the RABV-G trimer is built into the final 3D map and refined to fit the density.[13]
Surface Plasmon Resonance (SPR) for Binding Analysis
This protocol describes how to measure the binding kinetics and affinity of RABV-G to its receptors or antibodies.
-
Chip Preparation: A sensor chip (e.g., CM5) is activated for ligand immobilization.[23][24]
-
Ligand Immobilization: The purified receptor or antibody (ligand) is covalently coupled to the sensor chip surface.[23]
-
Analyte Binding: The purified RABV-G trimer (analyte) is flowed over the sensor chip at various concentrations. The binding is measured in real-time as a change in the refractive index at the surface.[23][24]
-
Data Analysis: The binding data is fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).[24]
-
Regeneration: The sensor chip surface is regenerated using a low pH buffer to remove the bound analyte, allowing for subsequent experiments.[14]
Signaling Pathways and Molecular Interactions
The interaction of RABV-G with host cell receptors not only mediates viral entry but can also trigger intracellular signaling cascades that may influence the course of infection.
Receptor-Mediated Entry and Signaling
RABV-G has been shown to interact with several host cell receptors, including:
-
Nicotinic Acetylcholine (B1216132) Receptor (nAChR): One of the first identified receptors, particularly at the neuromuscular junction.[25][26] The interaction with nAChRs may play a role in the behavioral changes observed during rabies infection.[25][26]
-
p75 Neurotrophin Receptor (p75NTR): This receptor is involved in the retrograde axonal transport of the virus, facilitating its journey to the central nervous system.[4][27] While not essential for infection, p75NTR-mediated transport is faster and more directed.[6][7][27]
-
Neural Cell Adhesion Molecule (NCAM): Another receptor implicated in viral entry into neurons.[9]
-
Metabotropic Glutamate Receptor Subtype 2 (mGluR2) and Integrin β1: More recently identified receptors that contribute to viral entry.[28]
The binding of RABV-G to these receptors initiates clathrin-mediated endocytosis, leading to the internalization of the virus into endosomes.[3]
Figure 1. Simplified workflow of RABV entry into a host cell.
Activation of Intracellular Signaling Pathways
Upon infection, RABV can modulate host cell signaling pathways to create a favorable environment for its replication and to evade the immune response.
-
MAPK and NF-κB Pathways: RABV infection has been shown to activate the mitogen-activated protein kinase (MAPK) pathways (p38, ERK1/2, and JNK) and the nuclear factor-kappa B (NF-κB) signaling pathway.[29][30] This activation leads to the expression of chemokines such as CXCL10 and CCL5, which can contribute to the neuroinflammation seen in rabies.[29][30]
-
TLR7/Myd88 Pathway: The virus can be recognized by Toll-like receptor 7 (TLR7), leading to the activation of the Myd88-dependent signaling pathway and subsequent NF-κB activation, further contributing to the inflammatory response.[11][31]
Figure 2. Key signaling pathways activated by RABV infection.
Conclusion
The trimeric glycoprotein of the rabies virus is a highly dynamic molecular machine that plays a central role in the viral life cycle. Its intricate molecular organization, characterized by distinct domains and pH-dependent conformational states, allows it to effectively mediate host cell entry. A thorough understanding of the structure and function of the RABV-G trimer, facilitated by advanced techniques such as cryo-EM and SPR, is essential for the rational design of next-generation vaccines and antiviral therapies. The elucidation of the signaling pathways modulated by the virus upon entry further provides potential targets for therapeutic intervention to combat this fatal disease.
References
- 1. Structure of the this compound trimer bound to a prefusion-specific neutralizing antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cusabio.com [cusabio.com]
- 4. Low-affinity nerve-growth factor receptor (P75NTR) can serve as a receptor for rabies virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rabies virus-induced membrane fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The this compound receptor p75NTR is not essential for rabies virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. research.jefferson.edu [research.jefferson.edu]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. microbiologyresearch.org [microbiologyresearch.org]
- 13. Structure of trimeric pre-fusion this compound in complex with two protective antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. path.ox.ac.uk [path.ox.ac.uk]
- 15. Systems Biomedicine of Rabies Delineates the Affected Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The human alpha7 nicotinic acetylcholine receptor is a host target for the this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Evidence that rabies virus forms different kinds of fusion machines with different pH thresholds for fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. microbiologyresearch.org [microbiologyresearch.org]
- 20. studenttheses.uu.nl [studenttheses.uu.nl]
- 21. biorxiv.org [biorxiv.org]
- 22. pnas.org [pnas.org]
- 23. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 24. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 25. Interactions between the rabies virus and nicotinic acetylcholine receptors: A potential role in rabies virus induced behavior modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Research reveals how rabies can induce frenzied behavior | EurekAlert! [eurekalert.org]
- 27. Rabies Virus Hijacks and Accelerates the p75NTR Retrograde Axonal Transport Machinery | PLOS Pathogens [journals.plos.org]
- 28. Frontiers | Structural and Evolutionary Insights Into the Binding of Host Receptors by the this compound [frontiersin.org]
- 29. Rabies Virus-Induced Activation of Mitogen-Activated Protein Kinase and NF-κB Signaling Pathways Regulates Expression of CXC and CC Chemokine Ligands in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Inflammatory response and MAPK and NF-κB pathway activation induced by natural street rabies virus infection in the brain tissues of dogs and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
Methodological & Application
Recombinant Rabies Virus Glycoprotein: Expression and Purification Protocols for Research and Vaccine Development
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The rabies virus glycoprotein (B1211001) (RVG) is the primary antigen responsible for inducing a protective immune response against rabies infection.[1][2] Consequently, the production of pure, biologically active recombinant RVG is crucial for the development of next-generation subunit vaccines, diagnostic reagents, and for structural and functional studies.[1] This document provides detailed application notes and protocols for the expression and purification of recombinant rabies virus glycoprotein in various systems, including prokaryotic and eukaryotic hosts. Methodologies for key experiments are outlined, and quantitative data from representative studies are summarized for comparative analysis.
Introduction to this compound (RVG)
The rabies virus, a member of the Rhabdoviridae family, possesses an envelope glycoprotein (G) that forms trimeric spikes on the virion surface.[3] This glycoprotein is a type I transmembrane protein and is the sole viral protein exposed on the exterior of the virus particle.[4] RVG plays a critical role in the viral life cycle by mediating attachment to host cell receptors, such as the nicotinic acetylcholine (B1216132) receptor (nAChR), neuronal cell adhesion molecule (NCAM), and the p75 neurotrophin receptor (p75NTR), and subsequent fusion of the viral and endosomal membranes to release the viral ribonucleoprotein into the cytoplasm.[5][6] As the principal target for neutralizing antibodies, RVG is the main component of modern rabies vaccines.[1]
Expression Systems for Recombinant RVG
The choice of expression system is critical for obtaining properly folded and functional recombinant RVG. Various platforms have been successfully employed, each with its own advantages and disadvantages in terms of yield, cost, and post-translational modifications.
-
Prokaryotic System (Escherichia coli): Expression in E. coli is often favored for its rapid growth, high yields, and low cost. However, as a prokaryotic host, E. coli cannot perform the post-translational modifications, such as glycosylation, that are native to the viral glycoprotein. This can affect protein folding and immunogenicity.[2] Fusion tags like Small Ubiquitin-like Modifier (SUMO) have been shown to enhance the expression and solubility of RVG in E. coli.[2]
-
Yeast System (Pichia pastoris): Pichia pastoris is a popular eukaryotic expression system that combines the ease of handling of a microbial host with the capacity for eukaryotic protein processing, including glycosylation.[7] It has been successfully used to produce secreted, correctly folded, and glycosylated recombinant RVG.[7]
-
Insect Cell System (Baculovirus Expression Vector System): Insect cells, such as those from Spodoptera frugiperda (Sf9) or Trichoplusia ni (High Five™), are capable of producing complex eukaryotic proteins with post-translational modifications that are largely similar to those in mammalian cells. The baculovirus expression vector system (BEVS) is a powerful tool for generating high yields of recombinant RVG.[6]
-
Mammalian Cell System (CHO, HEK293): Mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK293) cells, are the gold standard for producing recombinant proteins with native-like post-translational modifications, ensuring proper folding, assembly, and antigenicity.[3][8] These systems are often used to produce secreted forms of the RVG ectodomain.[8]
Quantitative Data on Recombinant RVG Expression and Purification
The following table summarizes representative quantitative data from various studies on the expression and purification of recombinant RVG.
| Expression System | Construct | Expression Level | Purification Method(s) | Purity | Reference |
| E. coli | SUMO-RVG Fusion | ~1.5-fold higher expression than non-fused | Ni-NTA Affinity Chromatography | >90% | [2] |
| Pichia pastoris | Secreted RVG | 12.9 µg/L (fed-batch) | Cation Exchange Chromatography | Not specified | [7] |
| Nicotiana benthamiana | Secreted RVG | 30 µg/g fresh leaf weight | Affinity Chromatography | Not specified | [9] |
| Mammalian (HEK293T) | Trimeric RVG (strep-tagged) | Not specified | Strep-Tactin Affinity Chromatography | Not specified | [3] |
| Mammalian (CHO) | Secreted RVG (His-tagged) | Not specified | Metal-Chelate & Immunoaffinity Chromatography | Homogeneous | [8][10] |
| Baculovirus | Secreted RVG (His-tagged) | Not specified | Not specified | >85% | [6] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for the expression and purification of recombinant this compound.
Caption: General workflow for recombinant RVG expression and purification.
Protocol: Expression of His-tagged RVG in E. coli
This protocol is adapted from studies demonstrating the feasibility of expressing RVG in a prokaryotic host.
1. Gene Cloning and Vector Construction:
- Synthesize the gene encoding the ectodomain of this compound (e.g., amino acids 20-459) with codon optimization for E. coli.[5]
- Incorporate a C-terminal or N-terminal hexa-histidine (6xHis) tag for affinity purification.
- Clone the synthesized gene into a suitable E. coli expression vector (e.g., pET series).
- Transform the resulting plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).
2. Protein Expression:
- Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
- Continue to culture for 4-6 hours at 30°C or overnight at 18-25°C to enhance soluble protein expression.
3. Cell Lysis and Lysate Preparation:
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, and protease inhibitors).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
Protocol: Purification of His-tagged RVG using Immobilized Metal Affinity Chromatography (IMAC)
1. Column Preparation:
- Equilibrate a Ni-NTA agarose (B213101) column with 5-10 column volumes of binding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
2. Protein Binding:
- Load the clarified lysate onto the equilibrated column.
- Wash the column with 10-20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.
3. Protein Elution:
- Elute the bound His-tagged RVG with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
- Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
4. Buffer Exchange and Storage:
- Pool the fractions containing pure RVG and perform buffer exchange into a suitable storage buffer (e.g., PBS pH 7.4) using dialysis or a desalting column.
- Store the purified protein at -80°C. Aliquoting is recommended to avoid repeated freeze-thaw cycles.[5]
Protocol: Expression of Secreted RVG in Mammalian Cells (HEK293T)
This protocol is a generalized procedure based on methods for producing secreted glycoproteins.
1. Cell Culture and Transfection:
- Culture HEK293T cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
- When cells reach 70-80% confluency, transfect them with an expression plasmid encoding the RVG ectodomain with a secretion signal peptide and an affinity tag (e.g., Strep-tag or His-tag). Polyethyleneimine (PEI) is a commonly used transfection reagent.[3]
2. Protein Expression and Supernatant Collection:
- Six hours post-transfection, replace the transfection medium with a serum-free expression medium.[3]
- Culture the cells for 5-6 days.[3]
- Harvest the cell culture supernatant containing the secreted recombinant RVG.
- Clarify the supernatant by centrifugation to remove cells and debris.
Protocol: Purification of Strep-tagged RVG from Mammalian Cell Supernatant
1. Column Preparation:
- Equilibrate a Strep-Tactin affinity chromatography column with wash buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM NaCl).
2. Protein Binding:
- Load the clarified supernatant onto the equilibrated column.
3. Protein Elution:
- Wash the column with wash buffer.
- Elute the bound Strep-tagged RVG with elution buffer (100 mM Tris-HCl pH 8.0, 150 mM NaCl, 2.5 mM desthiobiotin).
4. Analysis and Storage:
- Analyze the eluted fractions by SDS-PAGE and Western blot to confirm the presence and purity of the recombinant RVG.[3]
- Perform buffer exchange and store the purified protein as described in section 4.3.4.
Role of RVG in Viral Entry
The this compound is the key determinant of viral entry into host cells. The following diagram illustrates the simplified signaling pathway of RVG-mediated viral entry.
Caption: Simplified pathway of RVG-mediated rabies virus entry.
Conclusion
The expression and purification of recombinant this compound are essential for advancing rabies research and developing improved vaccines and therapeutics. The choice of expression system and purification strategy should be tailored to the specific downstream application. The protocols and data presented in this document provide a comprehensive guide for researchers to produce high-quality recombinant RVG for their studies.
References
- 1. Rabies vaccine development by expression of recombinant viral glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Expression of Rabies Virus Surface G-Protein in Escherichia coli using SUMO Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. Isolation and purification of a polymeric form of the glycoprotein of rabies virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genebiosystems.com [genebiosystems.com]
- 6. betalifesci.com [betalifesci.com]
- 7. Production, purification, and characterization of recombinant this compound expressed in PichiaPink™ yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of a secreted form of recombinant this compound: comparison of two affinity tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agriculturejournals.cz [agriculturejournals.cz]
- 10. researchgate.net [researchgate.net]
Application Notes: G-Deleted Rabies Virus Monosynaptic Tracing Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Monosynaptic tracing using a glycoprotein-deleted rabies virus (RVΔG) is a powerful neuroanatomical technique for identifying neurons that provide direct synaptic input to a specific, genetically-defined population of "starter" cells.[1][2] The system relies on a replication-deficient rabies virus from which the gene encoding its envelope glycoprotein (B1211001) (G) has been deleted.[1][3] This deletion prevents the virus from spreading between neurons. To enable monosynaptic retrograde tracing, two key components are introduced into the starter cells using helper adeno-associated viruses (AAVs):
-
TVA Receptor: The avian receptor for the Avian Sarcoma and Leukosis Virus (ASLV-A). Mammalian cells do not naturally express TVA, so only cells engineered to express it can be infected by a rabies virus pseudotyped with the ASLV-A envelope protein, EnvA.[1][4]
-
Rabies Glycoprotein (G): The G protein is provided in trans within the starter cells. This allows the newly assembled RVΔG virions to bud from the starter cell and spread retrogradely across a single synapse to presynaptic input neurons.[3][4]
Because the presynaptic input neurons do not express the G protein, the virus cannot spread further, thus restricting the labeling to monosynaptically connected cells.[4] This method is widely used to map the precise input connectivity of neuronal circuits throughout the nervous system.[2][4]
Core Principle of Monosynaptic Tracing
The fundamental strategy involves a two-step viral delivery process. First, helper AAVs are used to deliver the genes for the TVA receptor and the rabies G-protein to a targeted population of neurons, often defined by Cre-recombinase expression. Following an incubation period to allow for protein expression, the EnvA-pseudotyped G-deleted rabies virus is injected, leading to specific infection of the "starter" cells and subsequent monosynaptic retrograde labeling of their direct inputs.
Caption: Core principle of G-deleted rabies virus monosynaptic tracing.
Experimental Workflow
The procedure involves two separate stereotaxic surgeries with specific incubation periods to ensure proper viral gene expression and trans-synaptic tracing. The entire process, from the first surgery to tissue analysis, typically takes 3-4 weeks.
Caption: Standard experimental workflow and timeline for monosynaptic tracing.
Quantitative Data Summary
Successful tracing experiments are critically dependent on viral titers, injection volumes, and timing. The following tables provide typical parameters.
Table 1: Viral Components and Titers
| Viral Component | Strain/Serotype | Typical Titer (infectious units/mL) | Key Feature |
| Helper AAV(s) | AAV1, AAV2/1, etc. | 1 x 10¹² - 1 x 10¹³ vg/mL | Delivers Cre-dependent TVA and G-protein genes.[1][5] |
| G-deleted Rabies Virus | SAD-B19 or CVS-N2c | ~5 x 10⁸ IU/mL | EnvA-pseudotyped retrograde tracer carrying a reporter gene (e.g., mCherry).[6] |
| Engineered Glycoprotein | oG (optimized G) | N/A (delivered by AAV) | Can increase tracing efficiency up to 20-fold compared to standard B19G.[3] |
Table 2: Stereotaxic Injection Parameters
| Parameter | Helper AAV Injection | Rabies Virus Injection |
| Injection Volume | 5-20 nL | 50-100 nL[7] |
| Injection Rate | 10-20 nL/min | 20-50 nL/min |
| Needle Dwell Time (post-injection) | 5-10 min | 10 min |
| Biosafety Level | BSL-1 | BSL-2 |
Table 3: Experimental Timeline
| Phase | Duration | Purpose |
| AAV Incubation | 14-21 days | Allow for sufficient expression of TVA and G-protein in starter neurons.[6][8] |
| Rabies Incubation | 7 days | Allow for rabies virus infection, replication, retrograde transport, and reporter expression in input neurons.[5][8] |
Detailed Experimental Protocols
Protocol 1: Helper AAV Stereotaxic Injection (Surgery 1)
This protocol outlines the injection of Cre-dependent helper AAVs into a specific brain region of a Cre-driver mouse line.
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane (B1672236) (3-4% for induction, 1.5-2% for maintenance). Place the animal in a stereotaxic frame and apply eye ointment. Shave the scalp and sterilize with betadine and ethanol (B145695) swabs.
-
Craniotomy: Make a midline incision to expose the skull. Use a dental drill to create a small craniotomy (~0.5 mm) over the target coordinates.
-
Virus Loading: Load a glass micropipette with the appropriate dilution of helper AAV(s). It is critical to titrate helper virus concentrations to avoid toxicity and background labeling.[1][5][8]
-
Injection: Slowly lower the micropipette to the target depth. Inject the virus according to the parameters in Table 2. After the injection is complete, leave the pipette in place for 5-10 minutes to allow diffusion before slowly retracting.
-
Post-Operative Care: Suture the incision and provide post-operative analgesics and hydration. Monitor the animal during recovery.
-
Incubation: Allow 2-3 weeks for viral expression before proceeding to the second surgery.[6]
Protocol 2: G-Deleted Rabies Virus Injection (Surgery 2)
Note: All procedures involving live rabies virus must be performed in a BSL-2 facility by vaccinated personnel.
-
Preparation: Follow the same anesthesia and surgical preparation steps as in Protocol 1.
-
Virus Injection: Re-anesthetize the animal and place it in the stereotaxic frame. Load a new glass micropipette with the EnvA-pseudotyped RVΔG. Inject the rabies virus into the same coordinates as the helper AAVs, following the parameters in Table 2.
-
Post-Operative Care: Suture the incision and provide post-operative care as before. House the animal in a designated BSL-2 area.
-
Incubation: Allow 7 days for the rabies virus to infect starter cells and spread to presynaptic partners.[5][8]
Protocol 3: Perfusion and Tissue Processing
-
Perfusion: Deeply anesthetize the mouse and perform transcardial perfusion, first with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Brain Extraction: Dissect the brain and post-fix overnight in 4% PFA at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose (B13894) solution in PBS at 4°C until it sinks (typically 24-48 hours).
-
Sectioning: Freeze the brain and cut coronal or sagittal sections (e.g., 40-50 µm thick) using a cryostat or vibratome. Collect sections in PBS.
Protocol 4: Imaging and Data Analysis
-
Immunohistochemistry (Optional): Perform immunostaining to amplify the fluorescent signal or to label other cellular markers.
-
Imaging: Mount the sections on slides and coverslip with mounting medium. Use a confocal or epifluorescence microscope to image the injection site and other brain regions.
-
Cell Identification:
-
Starter Cells: Identify neurons at the injection site that are co-labeled with the reporters from both the helper AAV (e.g., EGFP) and the rabies virus (e.g., mCherry).
-
Input Cells: Identify neurons that are labeled only with the rabies virus reporter (e.g., mCherry) throughout the brain.
-
-
Quantitative Analysis:
-
Map the anatomical locations of all input cells.
-
Count the number of starter cells and input cells in each brain region.
-
Caution: Standard metrics like input fraction or convergence index can be heavily biased by the number of starter cells.[7][9] It is crucial to use appropriate statistical models that account for this relationship when comparing across different experiments or conditions.[9] Control experiments in Cre-negative mice are essential to verify the absence of background labeling.[4]
-
References
- 1. Monosynaptic tracing: a step-by-step protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monosynaptic tracing: a step-by-step protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved Monosynaptic Neural Circuit Tracing Using Engineered Rabies Virus Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luolab.stanford.edu [luolab.stanford.edu]
- 5. researchgate.net [researchgate.net]
- 6. New rabies viral resources for multi-scale neural circuit mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of rabies virus-based synaptic connectivity tracing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using Rabies Virus Glycoprotein for Retrograde Neuronal Tracing
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ability to map synaptic connections is fundamental to understanding the nervous system in both health and disease. Rabies virus (RV) has become an invaluable tool for neuroscientists due to its natural propensity for retrograde transport across synapses.[1][2] A key player in this process is the rabies virus glycoprotein (B1211001) (G), which mediates both the initial infection of axon terminals and the subsequent trans-synaptic spread.[2][3] By engineering RV to lack the G gene (RVΔG), researchers have created a powerful system for monosynaptic retrograde tracing, allowing for the precise identification of neurons directly presynaptic to a targeted cell population.[2][4][5] This document provides detailed application notes and protocols for utilizing RVG-based systems for retrograde neuronal tracing.
Principle of Monosynaptic Retrograde Tracing
The monosynaptic tracing system is a sophisticated method that allows for the mapping of direct inputs to a specific, genetically-defined population of "starter" neurons.[4][5] This is achieved by using a G-deleted rabies virus (RVΔG), which is replication-competent but spread-deficient.[6] To enable and control the tracing process, two components are introduced into the target brain region:
-
Helper Adeno-Associated Viruses (AAVs): These viruses are used to deliver two crucial genes to the starter neurons:
-
TVA (Avian Tumor Virus Receptor A): This receptor is not naturally present in mammalian cells. Its expression renders the starter neurons uniquely susceptible to infection by a rabies virus pseudotyped with the EnvA envelope protein.[4][7]
-
Rabies Virus Glycoprotein (G): This protein is provided "in trans" to the starter neurons. It will be incorporated into the new RVΔG virions produced within these cells, enabling them to cross the synapse to presynaptic neurons.[2][4]
-
-
Modified Rabies Virus (RVΔG): This virus is engineered to lack the G gene and is coated with the EnvA protein, which specifically binds to the TVA receptor.[4][7] The virus also carries a fluorescent reporter gene (e.g., EGFP, mCherry) for visualization of infected neurons.
The experimental timeline involves first injecting the helper AAVs to allow for expression of TVA and G in the starter neurons. This is followed by a second injection of the EnvA-pseudotyped RVΔG. The RVΔG can only infect the TVA-expressing starter cells. Once inside, the virus replicates, incorporates the G protein supplied by the helper AAV, and travels retrogradely to infect the presynaptic partners of the starter cells. Because these presynaptic neurons do not express G, the virus is trapped, limiting the tracing to a single synaptic step.[2]
Data Presentation
Quantitative analysis is crucial for interpreting rabies virus-based tracing experiments.[8][9] The following tables provide examples of how to structure quantitative data for clarity and comparison.
Table 1: Viral Vector Preparations
| Viral Vector | Promoter | Transgene(s) | Serotype/Pseudotype | Titer (GC/mL or TU/mL) | Source |
| AAV-Helper-1 | EF1α-DIO | TVA-mCherry | AAV9 | 1.2 x 10¹³ GC/mL | In-house |
| AAV-Helper-2 | EF1α-DIO | RVG | AAV9 | 1.5 x 10¹³ GC/mL | In-house |
| RV-Tracer | - | EGFP | EnvA | 5.0 x 10⁸ TU/mL | In-house |
GC: Genome Copies; TU: Transducing Units
Table 2: Stereotaxic Injection Parameters for a Mouse Model
| Parameter | Helper AAV Injection | Rabies Virus Injection |
| Target Brain Region | Medial Prefrontal Cortex (mPFC) | Medial Prefrontal Cortex (mPFC) |
| Coordinates (from Bregma) | AP: +1.8, ML: ±0.4, DV: -2.5 | AP: +1.8, ML: ±0.4, DV: -2.5 |
| Injection Volume (nL) | 300 | 300 |
| Infusion Rate (nL/min) | 50 | 50 |
| Wait Time Post-Infusion (min) | 10 | 10 |
| Time Between Injections | - | 14 days |
| Time to Perfusion | - | 7 days post-RV injection |
Table 3: Quantification of Labeled Neurons
| Brain Region of Input | Number of Labeled Neurons (Mean ± SEM, n=5) | Percentage of Total Inputs | Convergence Index (Inputs/Starter Cell) |
| Contralateral mPFC | 345 ± 42 | 28.1% | 1.73 |
| Basolateral Amygdala | 289 ± 35 | 23.5% | 1.45 |
| Ventral Hippocampus | 212 ± 28 | 17.3% | 1.06 |
| Paraventricular Thalamus | 188 ± 21 | 15.3% | 0.94 |
| Ventral Tegmental Area | 125 ± 15 | 10.2% | 0.63 |
| Other | 69 ± 9 | 5.6% | 0.35 |
| Total Starter Cells (mPFC) | 200 ± 18 | - | - |
Experimental Protocols
Protocol 1: Helper AAV Production and Purification
This protocol provides a general overview for producing high-titer AAVs.
Materials:
-
HEK293T cells
-
AAV transfer plasmid (containing DIO-TVA-mCherry or DIO-RVG)
-
pHelper plasmid
-
AAV Rep/Cap plasmid (e.g., for serotype 9)
-
Polyethylenimine (PEI)
-
DMEM with 10% FBS, 1% Penicillin/Streptomycin
-
Opti-MEM
-
DNase I
-
Iodixanol (B1672021) or AAV purification columns
Procedure:
-
Transfection: Plate HEK293T cells in 15 cm dishes to reach 70-80% confluency. Prepare a DNA-PEI mixture in Opti-MEM with the transfer, helper, and Rep/Cap plasmids. Add the mixture to the cells and incubate for 72 hours.
-
Harvest and Lysis: Harvest the cells and lyse them using a series of freeze-thaw cycles.
-
Nuclease Treatment: Treat the lysate with DNase I to remove contaminating DNA.
-
Purification: Purify the AAV particles using an iodixanol density gradient ultracentrifugation or an AAV affinity chromatography column.
-
Titer Determination: Determine the viral titer (genome copies/mL) using qPCR.
Protocol 2: EnvA-Pseudotyped RVΔG Production
Note: This protocol requires Biosafety Level 2 (BSL-2) containment.
Materials:
-
BHK-B19G cells (BHK cells stably expressing RVG)
-
pSADΔG-EGFP(EnvA) plasmid
-
Plasmids for rabies N, P, and L proteins
-
Lipofectamine 2000 or similar
-
DMEM with 5% FBS
Procedure:
-
Virus Rescue: Transfect HEK293T cells with pSADΔG-EGFP(EnvA) and the N, P, and L plasmids to rescue the initial virus.
-
Amplification: Harvest the supernatant and use it to infect BHK-B19G cells. These cells will provide the RVG in trans to amplify the virus.
-
Concentration: Concentrate the viral supernatant by ultracentrifugation.
-
Titer Determination: Determine the titer (transducing units/mL) by infecting HEK293-TVA cells and counting the number of fluorescent cells.
Protocol 3: Stereotaxic Surgery and Viral Injection
All animal procedures must be approved by the relevant institutional animal care and use committee.
Materials:
-
Stereotaxic apparatus
-
Anesthesia system
-
Microinjection pump with glass micropipettes
-
Surgical drill
-
Viral vectors
Procedure:
-
Anesthesia and Mounting: Anesthetize the mouse and secure it in the stereotaxic frame.
-
Craniotomy: Expose the skull and drill a small burr hole over the target coordinates.
-
Helper AAV Injection: Lower the micropipette containing the AAV helper virus mixture to the target depth. Infuse the virus at a slow rate (e.g., 50 nL/min). After infusion, leave the pipette in place for 10 minutes before slowly retracting it.
-
Incubation: Allow 2-3 weeks for robust expression of TVA and RVG.
-
Rabies Virus Injection: Perform a second surgery to inject the EnvA-pseudotyped RVΔG into the same coordinates.
-
Tracing Period: Allow 7 days for retrograde transport of the rabies virus.
-
Perfusion and Tissue Processing: Deeply anesthetize the animal and perfuse transcardially with PBS followed by 4% paraformaldehyde. Dissect the brain and process for histology and imaging.
Mandatory Visualizations
Caption: Workflow for monosynaptic retrograde tracing using rabies virus.
References
- 1. Revealing the secrets of neuronal circuits with recombinant rabies virus technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.addgene.org [blog.addgene.org]
- 3. researchgate.net [researchgate.net]
- 4. Monosynaptic tracing: a step-by-step protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. markbrandonlab.com [markbrandonlab.com]
- 6. Retrograde Mono-synaptic Tracing-Rabies Virus-Brain Case [ebraincase.com]
- 7. A rabies virus-based toolkit for efficient retrograde labeling and monosynaptic tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of rabies virus-based synaptic connectivity tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Production of Rabies Virus Glycoprotein (RVG) Pseudotyped Lentivirus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentiviral vectors have become a powerful tool in gene therapy and neuroscience research due to their ability to efficiently transduce a wide range of dividing and non-dividing cells, leading to stable, long-term transgene expression. The tropism of these vectors can be modified by a process known as pseudotyping, where the native envelope glycoprotein (B1211001) is replaced with that of another virus. Pseudotyping with the rabies virus glycoprotein (RVG) confers a strong neurotropism to lentiviral vectors, enabling targeted gene delivery to neurons.[1] Furthermore, RVG-pseudotyped lentiviruses are capable of retrograde axonal transport, allowing for the transduction of neurons at distal sites from the injection point.[1][2][3][4] This unique property makes them invaluable for mapping neuronal circuits and for developing therapeutic strategies for neurodegenerative diseases.
These application notes provide a detailed protocol for the production, purification, and titration of high-titer RVG-pseudotyped lentiviral vectors using a third-generation packaging system.
Experimental Workflow Overview
The overall process for producing RVG-pseudotyped lentivirus involves the co-transfection of HEK293T cells with four plasmids: a transfer plasmid carrying the gene of interest, two packaging plasmids (providing the structural and enzymatic proteins), and an envelope plasmid encoding the this compound. The viral particles are then harvested, purified, and their concentration (titer) is determined.
Caption: Workflow for the production of RVG-pseudotyped lentivirus.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the production and titration of RVG-pseudotyped lentivirus.
Table 1: Plasmid DNA Ratios for Transfection (Third-Generation System)
| Plasmid Component | Function | Recommended Ratio (by mass) |
| Transfer Plasmid | Carries the gene of interest and flanking LTRs. | 4 |
| pMDLg/pRRE (Gag/Pol) | Encodes structural and enzymatic proteins. | 2 |
| pRSV-Rev (Rev) | Encodes the Rev protein. | 1 |
| pMD2.G (RVG Envelope) | Encodes the this compound. | 1 |
Table 2: Cell Seeding and Transfection Parameters for a 10 cm Dish
| Parameter | Recommended Value |
| Cell Line | HEK293T |
| Seeding Density | 5 x 10^6 cells |
| Confluency at Transfection | 80-90% |
| Total Plasmid DNA | 20 µg |
| Transfection Reagent | Polyethylenimine (PEI) or commercial reagents |
| DNA:PEI Ratio | 1:3 (µg:µg) |
Table 3: Ultracentrifugation Parameters for Virus Concentration
| Parameter | Recommended Value |
| Centrifugation Speed | 25,000 rpm (approximately 87,000 x g) |
| Temperature | 4°C |
| Duration | 2 hours |
| Sucrose (B13894) Cushion | 20% (w/v) |
Table 4: Example Serial Dilutions for Virus Titration
| Dilution Factor | Volume of Virus Stock | Volume of Media |
| 10^-2 | 10 µL | 990 µL |
| 10^-3 | 100 µL of 10^-2 | 900 µL |
| 10^-4 | 100 µL of 10^-3 | 900 µL |
| 10^-5 | 100 µL of 10^-4 | 900 µL |
| 10^-6 | 100 µL of 10^-5 | 900 µL |
Experimental Protocols
Protocol 1: Production of RVG-Pseudotyped Lentivirus
Materials:
-
HEK293T cells (low passage, <15)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (optional, do not use during transfection)
-
Transfer, packaging (pMDLg/pRRE, pRSV-Rev), and RVG envelope (pMD2.G) plasmids
-
Transfection reagent (e.g., Polyethylenimine (PEI), Lipofectamine™ 2000)
-
Opti-MEM or other serum-free medium
-
0.45 µm syringe filters
-
10 cm tissue culture dishes
-
Sterile conical tubes
Day 0: Seed HEK293T Cells
-
Culture HEK293T cells in DMEM supplemented with 10% FBS. Ensure cells are healthy and actively dividing.
-
Seed 5 x 10^6 HEK293T cells per 10 cm dish in 10 mL of complete growth medium.[5]
-
Incubate overnight at 37°C with 5% CO2. The cells should be 80-90% confluent the next day.
Day 1: Transfection
-
Two hours before transfection, replace the medium with 9 mL of fresh, pre-warmed complete growth medium.
-
In a sterile tube, prepare the DNA mixture by combining the transfer, packaging, and envelope plasmids according to the ratios in Table 1, for a total of 20 µg of DNA. Add to 500 µL of Opti-MEM.
-
In a separate sterile tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions. For PEI, use a 1:3 DNA to PEI mass ratio.
-
Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes.
-
Add the DNA-transfection reagent complex dropwise to the HEK293T cells. Gently swirl the dish to ensure even distribution.
-
Incubate the cells at 37°C with 5% CO2.
Day 2: Medium Change
-
Approximately 16-18 hours post-transfection, carefully remove the medium containing the transfection complexes and replace it with 10 mL of fresh, pre-warmed complete growth medium.
Day 3 & 4: Virus Harvest
-
At 48 hours post-transfection, harvest the supernatant containing the viral particles into a sterile conical tube.
-
Add 10 mL of fresh medium to the cells and return them to the incubator.
-
At 72 hours post-transfection, harvest the supernatant again and pool it with the first harvest.
-
Filter the pooled supernatant through a 0.45 µm syringe filter to remove any cellular debris.[3][4][6] The filtered supernatant can be stored at 4°C for a short period or at -80°C for long-term storage.
Protocol 2: Concentration by Ultracentrifugation
Materials:
-
Harvested viral supernatant
-
Sterile 20% (w/v) sucrose solution in PBS
-
Phosphate-Buffered Saline (PBS)
-
Ultracentrifuge and appropriate rotor (e.g., SW28)
-
Sterile ultracentrifuge tubes
-
Carefully layer the filtered viral supernatant over a cushion of 4 mL of 20% sucrose solution in an ultracentrifuge tube.[1]
-
Balance the tubes precisely.
-
Centrifuge at 25,000 rpm for 2 hours at 4°C.[1]
-
Carefully decant the supernatant. The viral pellet may not be visible.
-
Resuspend the viral pellet in a small volume (e.g., 1/100th of the original volume) of sterile PBS or DMEM by gently pipetting. Avoid creating bubbles.
-
Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 3: Lentivirus Titration by Fluorescence
This protocol assumes the transfer plasmid contains a fluorescent reporter gene (e.g., GFP).
Materials:
-
HEK293T cells
-
Concentrated RVG-pseudotyped lentivirus
-
Complete growth medium
-
Polybrene (8 mg/mL stock)
-
6-well plates
-
Fluorescence microscope or flow cytometer
Day 1: Seed Cells
-
Seed 75,000 HEK293T cells per well in a 6-well plate in 2 mL of complete growth medium.[7]
-
Incubate overnight.
Day 2: Transduction
-
Thaw the concentrated viral aliquot on ice.
-
Prepare serial dilutions of the virus (e.g., 10^-2 to 10^-6) in complete growth medium.[8]
-
Add Polybrene to the diluted virus to a final concentration of 8 µg/mL.[8][9]
-
Remove the medium from the cells and add 1 mL of the virus dilutions to each well. Leave one well untransduced as a negative control.
-
Incubate for 48-72 hours.
Day 4-5: Titer Calculation
-
Using Fluorescence Microscopy:
-
Count the number of fluorescent cells and the total number of cells in several fields of view for each dilution.
-
Select dilutions that result in 1-20% fluorescent cells for accurate calculation.
-
Calculate the titer using the following formula:[10] Titer (TU/mL) = (Number of fluorescent cells / Total number of cells) x (Number of cells at transduction) / (Volume of virus added in mL)
-
-
Using Flow Cytometry:
-
Trypsinize the cells and resuspend them in PBS.
-
Analyze the percentage of fluorescent cells using a flow cytometer.
-
Select dilutions that result in 1-20% fluorescent cells.
-
Calculate the titer using the following formula:[11][12] Titer (TU/mL) = (Number of cells at transduction x % of fluorescent cells / 100) / (Volume of virus added in mL)
-
Quality Control
To ensure the safety and efficacy of the produced lentiviral vectors, several quality control measures should be implemented:
-
Sterility Testing: Check for bacterial and fungal contamination.
-
p24 ELISA: Quantifies the amount of lentiviral capsid protein p24, providing an estimation of the physical titer.[9]
-
Replication-Competent Lentivirus (RCL) Assay: Essential for clinical applications to ensure the absence of replication-competent viruses.
Signaling and Entry Pathway
The tropism of RVG-pseudotyped lentivirus is determined by the interaction of the this compound with specific receptors on the surface of neuronal cells, such as the nicotinic acetylcholine (B1216132) receptor (nAchR) and the p75 neurotrophin receptor (p75NTR). Following receptor binding, the virus is internalized via endocytosis. The acidic environment of the endosome triggers a conformational change in the RVG protein, leading to the fusion of the viral and endosomal membranes and the release of the viral core into the cytoplasm.
Caption: Entry pathway of RVG-pseudotyped lentivirus into a neuron.
References
- 1. Concentration and Purification of Lentivirus by Ultracentrifugation Precipitation Protocol - Creative Biogene [creative-biogene.com]
- 2. Simplified production and concentration of lentiviral vectors to achieve high transduction in primary human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdanderson.org [mdanderson.org]
- 4. hollingscancercenter.org [hollingscancercenter.org]
- 5. rgbiotech.com [rgbiotech.com]
- 6. Best ratio of 5 Plasmids for Lentivirus production - Cell Biology [protocol-online.org]
- 7. addgene.org [addgene.org]
- 8. FACS Titration of Lentivirus Protocol [sigmaaldrich.com]
- 9. genscript.com [genscript.com]
- 10. mdanderson.org [mdanderson.org]
- 11. Universal Real-Time PCR-Based Assay for Lentiviral Titration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Production, purification and titration of a lentivirus-based vector for gene delivery purposes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rabies Virus Glycoprotein in Vaccine Development and Neutralization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rabies virus glycoprotein (B1211001) (RVG) is the sole viral protein exposed on the surface of the rabies virion and is the primary target for neutralizing antibodies. Its critical role in viral attachment to host cells and subsequent membrane fusion makes it the most important antigen for rabies vaccine development.[1][2] Modern rabies vaccines, from traditional cell culture-based inactivated vaccines to next-generation recombinant and nucleic acid-based platforms, all leverage the immunogenicity of RVG to elicit a protective immune response.[3][4] Furthermore, the quantification of neutralizing antibodies targeting RVG is the gold standard for assessing vaccine efficacy and determining the immune status of individuals.[5][6]
These application notes provide a comprehensive overview of the role of RVG in vaccine development and detail the protocols for key neutralization assays used to evaluate immune responses.
Data Presentation: Immunogenicity of RVG-Based Vaccines
The following tables summarize quantitative data from various studies on rabies vaccines, highlighting the immunogenicity as measured by virus-neutralizing antibody (VNA) titers. A VNA titer of ≥0.5 International Units per milliliter (IU/mL) is considered indicative of a protective immune response in humans.[5]
Table 1: Immunogenicity of Cell Culture-Based Rabies Vaccines in Humans
| Vaccine Type | Regimen | Day 14 Geometric Mean Titer (GMT) (IU/mL) | Day 28/42 GMT (IU/mL) | Seroconversion Rate (≥0.5 IU/mL) | Reference(s) |
| Purified Vero Cell Rabies Vaccine (PVRV) - SPEEDA | 5-dose intramuscular (IM) | Not Reported | 100% (Day 45) | 100% | [5] |
| Purified Vero Cell Rabies Vaccine (PVRV) - VERORAB | 5-dose intramuscular (IM) | Not Reported | 100% (Day 45) | 100% | [5] |
| PVRV (Verorab) | 4-site intradermal (ID) | 14.43 | 11.93 (Day 90) | 100% | [7] |
| Purified Chick Embryo Cell Vaccine (PCECV) - Rabipur | 4-site intradermal (ID) | 14.50 | 11.78 (Day 90) | 100% | [7] |
| PVRV (Verorab) | 2-site intradermal (ID) | Similar to IM | Similar to IM | 100% (Day 28) | [8] |
| PVRV (Verorab) | 4-dose intramuscular (IM) Essen | Similar to ID | Similar to ID | 100% (Day 28) | [8] |
Table 2: Efficacy and Immunogenicity of Recombinant Rabies Vaccines in Animal Models
| Vaccine Platform | Animal Model | Dose | Protection Rate (%) | Virus Neutralizing Antibody (VNA) Titer | Reference(s) |
| Vaccinia-Rabies Glycoprotein (V-RG) Recombinant | Raccoons | Oral bait | 82% (of biomarker-positive animals) | >0.5 IU/mL in 7/18 challenged animals | |
| Bovine Herpes Virus Type 1-vectored RVG (BHV-1-ΔgE-G) | Mice | 10^5 PFU (single dose) | 90% | ~2.25 IU/mL (post-challenge) | [9] |
| Orf Virus-vectored RVG (D1701-V-RabG) | Mice | 10^7 PFU (prime & boost) | Not directly challenged in this cohort | 321-370 IU/mL | [10] |
| Recombinant Nanoparticle-based RVG (Thrabis®) | Humans (Phase III) | 3-dose (Days 0, 3, 7) | Non-inferiority to 5-dose standard | ≥0.5 IU/mL (seroprotection) | [11] |
| Pseudotyped Lentiviral Vector with RVG | Mice | 1 x 10^7 TU | Not Reported | >0.5 IU/mL sustained for 10 weeks | [12] |
Experimental Protocols
Detailed methodologies for key experiments in rabies vaccine development and evaluation are provided below.
Vero Cell-Based Inactivated Rabies Vaccine Production
This protocol outlines the general steps for producing a purified Vero cell rabies vaccine (PVRV).
Workflow for Vero Cell-Based Rabies Vaccine Production
Caption: Workflow for Vero cell-based rabies vaccine production.
Methodology:
-
Cell Culture:
-
Revive a low-passage Vero cell line (e.g., ATCC CCL-81).[13]
-
Expand the cells in a suitable medium, such as Minimum Essential Medium (MEM) supplemented with bovine serum.[13]
-
For large-scale production, seed the Vero cells into a bioreactor containing microcarriers (e.g., Cytodex-1).[5]
-
Culture the cells under controlled conditions (temperature, pH, dissolved oxygen) until a high cell density is achieved (e.g., 1.2–1.5 × 10^7 cells/ml).[5]
-
-
Virus Propagation:
-
Infect the high-density Vero cell culture with a suitable rabies virus strain (e.g., Pitman-Moore or PV2061) at a defined multiplicity of infection (MOI).[5][13]
-
After an initial incubation period (e.g., 48-72 hours), begin harvesting the virus-containing culture supernatant.[13] Multiple harvests can be collected over several days.[5]
-
-
Downstream Processing:
-
Clarification: Remove cells and cellular debris from the harvested supernatant by filtration.[13]
-
Concentration: Concentrate the clarified virus suspension using tangential flow filtration (TFF) to reduce the volume.[13]
-
Inactivation: Inactivate the rabies virus using an agent like β-propiolactone (BPL).[13] The inactivation process must be validated to ensure complete killing of the virus while preserving the antigenicity of the glycoprotein.
-
Purification: Purify the inactivated virus antigen to remove host cell proteins, DNA, and other impurities. This is often achieved using column chromatography (e.g., affinity or ion-exchange chromatography).[13]
-
Formulation: Add a stabilizer to the purified antigen.[13]
-
Final Steps: Perform sterile filtration, fill into vials, and lyophilize (freeze-dry) the final product. A diluent (e.g., sterile water for injection) is provided for reconstitution.[13]
-
Recombinant RVG Subunit Vaccine Production (Baculovirus Expression System)
This protocol describes the production of recombinant RVG in insect cells using a baculovirus expression vector system (BEVS).
Workflow for Recombinant RVG Production
Caption: Production of recombinant RVG using a baculovirus system.
Methodology:
-
Cloning and Recombinant Virus Generation:
-
Clone the cDNA encoding the rabies virus glycoprotein (or its ectodomain) into a baculovirus transfer vector.
-
Generate a recombinant bacmid in E. coli through transposition.
-
Transfect insect cells (e.g., Sf9 or High Five cells) with the purified recombinant bacmid to produce a high-titer stock of recombinant baculovirus.
-
-
Protein Expression:
-
Infect a large-scale culture of insect cells with the recombinant baculovirus at an appropriate MOI.
-
Incubate the culture for a period sufficient for high-level protein expression (e.g., 48-72 hours).
-
-
Purification:
-
Harvest the insect cells by centrifugation.
-
Lyse the cells and solubilize the membrane-associated recombinant RVG using a suitable buffer containing a mild detergent (e.g., CHAPS).[9]
-
Purify the soluble RVG using chromatographic techniques. If the protein is tagged (e.g., with a His-tag), affinity chromatography can be employed for efficient purification.
-
-
Vaccine Formulation:
-
Formulate the purified recombinant RVG with a suitable adjuvant to enhance its immunogenicity.
-
Rapid Fluorescent Focus Inhibition Test (RFFIT)
The RFFIT is a cell culture-based neutralization assay and is considered a gold standard for measuring rabies virus-neutralizing antibodies.[3]
Caption: Workflow for a Pseudotyped Virus Neutralization Assay (PVNA).
Methodology:
-
Pseudovirus Production:
-
Co-transfect producer cells (e.g., HEK293T) with plasmids encoding:
-
The viral vector backbone (e.g., lentiviral genome with a luciferase reporter gene).
-
The packaging components (e.g., lentiviral gag-pol).
-
The this compound (RVG).
-
-
Harvest the supernatant containing the pseudovirus particles and titrate.
-
-
Neutralization Assay:
-
Serially dilute heat-inactivated test sera in a 96-well plate.
-
Incubate the serum dilutions with a standardized amount of the RVG-pseudotyped virus.
-
Add the serum-virus mixture to target cells (e.g., HEK293T or BHK-21) plated in a 96-well plate.
-
Incubate for 48-72 hours to allow for cell transduction and reporter gene expression.
-
-
Readout and Analysis:
-
If using a luciferase reporter, lyse the cells and measure luminescence using a luminometer.
-
If using a GFP reporter, measure fluorescence using a plate reader or by flow cytometry.
-
The neutralizing titer is typically expressed as the serum dilution that causes a 50% reduction in reporter gene expression (IC50) compared to control wells with no serum.
-
Conclusion
The this compound is central to the development of effective rabies vaccines and the assessment of the immune response they elicit. The protocols and data presented here provide a framework for researchers and professionals in the field to understand and apply the key methodologies for rabies vaccine research and development. The continued innovation in recombinant RVG-based vaccines and the refinement of neutralization assays are crucial for the global effort to prevent and control this fatal disease.
References
- 1. FAVN Sample Submission Instructions [vmdl.missouri.edu]
- 2. Rabies Titer Testing | Rabies Aware [rabiesaware.org]
- 3. Selection, Collection, and Shipping [ksvdl.org]
- 4. Protocol for constructing and characterizing recombinant vectored vaccines for rabies virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 6. Design and generation of recombinant rabies virus vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly efficient production of this compound G ectodomain in Sf9 insect cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression and solubilization of insect cell-based this compound and assessment of its immunogenicity and protective efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Rabies Vaccine Production: The Complete FAQ Guide In 2025 – AIPAK ENGINEERING [aipakengineering.com]
- 12. FAVN Test — Institute of Virology [uni-giessen.de]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Neuronal Labeling with Engineered Rabies Virus Glycoproteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for utilizing engineered rabies virus glycoproteins for enhanced monosynaptic tracing of neural circuits. The methodologies described herein offer significant improvements in tracing efficiency, enabling a more comprehensive mapping of neuronal connections.
Introduction
Monosynaptic tracing using glycoprotein-deleted rabies virus (RVdG) is a powerful technique to identify neurons directly presynaptic to a targeted cell population.[1][2][3][4][5] The core principle involves deleting the native glycoprotein (B1211001) (G) from the rabies virus genome, rendering it incapable of spreading between neurons.[4][5] To initiate targeted infection and subsequent monosynaptic spread, "starter" neurons are engineered to express two key components: an avian receptor, TVA, which is not native to mammalian cells, and the rabies glycoprotein (G).[4][5][6] The RVdG is pseudotyped with the avian EnvA glycoprotein, which specifically binds to the TVA receptor, thus restricting initial infection to the starter neurons.[1][2][4][5] Once inside the starter neuron, the virus utilizes the supplied G protein to assemble new viral particles that can then spread retrogradely across a single synapse to presynaptic neurons.[1][2][4][5] As these presynaptic neurons do not express G, the virus is trapped, limiting the tracing to a single synaptic step.[4][5]
While effective, the original system using the SAD B19 strain glycoprotein (B19G) often labels only a fraction of the input neurons.[1][2][3] To address this limitation, engineered rabies virus glycoproteins have been developed to enhance the efficiency of trans-synaptic spread.
Engineered Rabies Virus Glycoproteins for Enhanced Tracing
Recent advancements have led to the development of chimeric and codon-optimized glycoproteins that significantly improve the efficiency of monosynaptic tracing.
-
Optimized Glycoprotein (oG): This engineered glycoprotein is a chimera composed of the extracellular domain of the Pasteur virus strain glycoprotein and the transmembrane/cytoplasmic domain of the B19G.[1][2][3] The sequence is also codon-optimized for expression in mammalian cells, leading to a dramatic increase in tracing efficiency.[1][2]
-
Further Optimized Glycoprotein (ooG): Building upon the oG, the ooG has been further optimized by reshuffling the oG sequence based on codon pair bias for mice.[7] This results in even higher expression levels and a substantial increase in tracing efficiency compared to oG and B19G.[7]
Quantitative Data Summary
The table below summarizes the reported tracing efficiencies of different engineered rabies virus glycoproteins compared to the standard B19G. The tracing efficiency is often quantified by the "convergence index," which is the ratio of labeled presynaptic input neurons to the number of starter neurons.[8]
| Glycoprotein Variant | Improvement in Tracing Efficiency (Compared to B19G) | Key Features | Reference |
| B19G | Baseline | Standard glycoprotein from the SAD B19 rabies virus strain. | [1][2][9] |
| oG (optimized Glycoprotein) | Up to 20-fold increase for long-distance inputs. | Chimeric protein (Pasteur strain extracellular domain + B19G transmembrane/cytoplasmic domain) with codon optimization for mammalian expression. | [1][2][3] |
| ooG (further optimized Glycoprotein) | Up to 62.1-fold increase. | Reshuffled oG sequence based on mouse codon pair bias, leading to higher expression. | [7] |
Experimental Protocols
This section provides detailed protocols for monosynaptic tracing experiments using engineered rabies virus glycoproteins.
Protocol 1: Production of Glycoprotein-Deleted Rabies Virus (RVdG)
This protocol outlines the steps for producing high-titer RVdG stocks.[10][11]
Materials:
-
HEK293T cells
-
B7GG cells (BHK cells stably expressing T7 polymerase, nuclear GFP, and SAD-B19 G)[8]
-
Plasmids:
-
pSADΔG-[Fluorophore] (e.g., pSADΔG-GFP, pSADΔG-mCherry)
-
pcDNA-SADB19N, pcDNA-SADB19P, pcDNA-SADB19L, pcDNA-SADB19G (helper plasmids)
-
-
Lipofectamine 2000 (or other suitable transfection reagent)
-
DMEM supplemented with 10% FBS
-
Ultracentrifuge
Procedure:
-
Virus Recovery:
-
Plate HEK293T cells in a 6-well plate.
-
Transfect the cells with the pSADΔG-[Fluorophore] plasmid along with the four helper plasmids (N, P, L, and G) using Lipofectamine 2000.
-
Incubate for 3-5 days.
-
Harvest the supernatant containing the rescued virus.
-
-
Virus Amplification:
-
Infect a T75 flask of B7GG cells with the supernatant from the virus recovery step.
-
Incubate for 5-7 days until widespread CPE (cytopathic effect) or fluorescence is observed.
-
Harvest the supernatant.
-
-
Pseudotyping with EnvA (Optional, for targeted infection):
-
To create EnvA-pseudotyped RVdG, infect a cell line stably expressing the EnvA glycoprotein with the amplified RVdG.
-
Harvest the supernatant containing EnvA-pseudotyped RVdG.
-
-
Concentration and Purification:
-
Centrifuge the viral supernatant at low speed to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
Concentrate the virus by ultracentrifugation through a sucrose (B13894) cushion.
-
Resuspend the viral pellet in a small volume of PBS or desired buffer.
-
-
Titering:
-
Determine the viral titer by infecting a suitable cell line (e.g., HEK293T cells expressing TVA for EnvA-pseudotyped virus) with serial dilutions of the virus stock and counting the number of fluorescent cells.
-
Protocol 2: Stereotaxic Injection for Monosynaptic Tracing
This protocol describes the in vivo delivery of helper AAV and RVdG for tracing neural circuits in mice.[12][13][14]
Materials:
-
Cre-driver mouse line (for cell-type specific tracing)
-
AAV-helper virus (e.g., AAV-FLEX-TVA-oG)
-
EnvA-pseudotyped RVdG-[Fluorophore]
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Nanoliter injection system with glass micropipettes
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse and mount it on the stereotaxic frame.
-
Expose the skull by making a small incision.
-
Drill a small craniotomy over the target brain region.
-
-
Helper Virus Injection:
-
Load a glass micropipette with the AAV-helper virus.
-
Lower the pipette to the desired coordinates.
-
Inject the AAV-helper virus (e.g., 100-200 nL) at a slow rate (e.g., 20-30 nL/min).
-
Leave the pipette in place for 5-10 minutes before slowly retracting it.
-
-
Incubation Period:
-
Allow 2-3 weeks for the expression of TVA and the engineered glycoprotein from the AAV-helper virus.
-
-
Rabies Virus Injection:
-
Repeat the stereotaxic surgery as described above.
-
Inject the EnvA-pseudotyped RVdG-[Fluorophore] at the same coordinates as the helper virus injection.
-
-
Post-Injection Survival:
-
Allow 7-10 days for the rabies virus to express the fluorophore and spread to presynaptic neurons.
-
Protocol 3: Histological Processing and Imaging
This protocol details the steps for preparing brain tissue for microscopic analysis of labeled neurons.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose in PBS
-
Vibrating microtome or cryostat
-
Primary antibodies (e.g., anti-rabies phosphoprotein, anti-GFP/mCherry)
-
Fluorescently-conjugated secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope or confocal microscope
Procedure:
-
Perfusion and Fixation:
-
Deeply anesthetize the mouse.
-
Perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
-
Cryoprotection:
-
Transfer the brain to a 30% sucrose solution and incubate at 4°C until it sinks.
-
-
Sectioning:
-
Freeze the brain and cut 40-50 µm thick sections using a vibratome or cryostat.
-
-
Immunohistochemistry (if required):
-
Wash sections in PBS.
-
Permeabilize and block non-specific binding with a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently-conjugated secondary antibodies for 2 hours at room temperature.
-
Stain with DAPI.
-
-
Mounting and Imaging:
-
Mount the sections on glass slides with mounting medium.
-
Image the labeled neurons using a fluorescence or confocal microscope.
-
Visualizations
Experimental Workflow for Monosynaptic Tracing
Caption: Workflow for monosynaptic tracing using engineered rabies virus.
Principle of Engineered Glycoprotein-Mediated Tracing
Caption: Mechanism of targeted infection and monosynaptic spread.
References
- 1. Improved Monosynaptic Neural Circuit Tracing Using Engineered Rabies Virus Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. Improved Monosynaptic Neural Circuit Tracing Using Engineered Rabies Virus Glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. luolab.stanford.edu [luolab.stanford.edu]
- 5. jneurosci.org [jneurosci.org]
- 6. blog.addgene.org [blog.addgene.org]
- 7. researchgate.net [researchgate.net]
- 8. A rabies virus-based toolkit for efficient retrograde labeling and monosynaptic tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Production of glycoprotein-deleted rabies viruses for monosynaptic tracing and high-level gene expression in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Revealing the secrets of neuronal circuits with recombinant rabies virus technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Monosynaptic Tracing Success Depends Critically on Helper Virus Concentrations [frontiersin.org]
- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application Notes and Protocols for Mapping Brain-Wide Connectivity Using Glycoprotein-Deleted Rabies Virus (RVdG)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mapping the intricate network of synaptic connections within the brain is fundamental to understanding its function in both health and disease. Glycoprotein-deleted rabies virus (RVdG)-based monosynaptic tracing has emerged as a powerful and widely adopted technology for delineating brain-wide input connectivity to specific neuronal populations.[1][2][3][4] This method allows for the identification of neurons that provide direct synaptic input to a targeted "starter" cell population, offering a high degree of specificity and whole-brain coverage.[5][6]
The core principle of this technique relies on a modified rabies virus where the native glycoprotein (B1211001) (G) gene has been deleted (RVdG).[2][4][6] This deletion renders the virus incapable of spreading between neurons.[4][6] To enable monosynaptic retrograde tracing, the G protein is supplied in trans only within the starter neurons.[1][2][4][6] This allows the virus to assemble into infectious particles that can cross the synapse retrogradely to infect presynaptic input neurons. However, because these input neurons do not express the G protein, the virus is trapped, preventing further polysynaptic spread.[2][4][7]
To restrict the initial infection to a specific cell type, the RVdG is pseudotyped with the envelope protein of the avian sarcoma leucosis virus (EnvA).[1][3] This pseudotyped virus can only infect cells that are engineered to express the corresponding avian tumor virus receptor A (TVA).[1][2][3] By expressing both TVA and the rabies glycoprotein (G) in a genetically defined population of neurons, researchers can precisely control which cells become the "starter" cells for tracing their direct inputs from across the entire brain.[1][2]
These application notes provide a comprehensive overview of the RVdG-based monosynaptic tracing system, including detailed experimental protocols and quantitative data to guide researchers in designing and executing successful brain-wide connectivity mapping studies.
Principle of RVdG-Based Monosynaptic Tracing
The RVdG monosynaptic tracing system is a powerful tool for identifying direct presynaptic inputs to a genetically defined population of neurons.[2][3][4] The system's specificity is achieved through a two-step process involving targeted expression of helper proteins and subsequent infection with a modified rabies virus.
First, a "helper" adeno-associated virus (AAV) is used to deliver the genes for the avian tumor virus receptor A (TVA) and the rabies glycoprotein (G) to a specific population of neurons, often defined by the expression of Cre recombinase.[8][9] These neurons are now designated as "starter cells."
Second, a glycoprotein-deleted rabies virus pseudotyped with the EnvA envelope protein (RVdG-EnvA) and typically carrying a fluorescent reporter gene (e.g., GFP) is injected into the same brain region.[2][7] Due to the EnvA pseudotyping, the RVdG can only infect the starter cells that express the TVA receptor.[1][2]
Once inside the starter cells, the RVdG replicates. The co-expressed rabies glycoprotein (G) is then incorporated into the new viral particles.[2][7] These newly assembled, G-coated rabies virions are then able to travel retrogradely across the synapse to infect all the neurons that provide direct input to the starter cells.[6] Because these presynaptic input neurons do not have the G protein, the virus cannot spread any further, thus restricting the labeling to monosynaptically connected neurons.[2][4][7] The expression of the fluorescent reporter from the RVdG genome allows for the visualization of these input neurons throughout the brain.[7]
Quantitative Data Summary
The efficiency and timeline of RVdG-based tracing experiments can be influenced by several factors, including viral titers, incubation times, and the specific brain regions and cell types being studied. The following tables summarize key quantitative parameters gathered from various studies to aid in experimental design.
Table 1: Viral Vector and Injection Parameters
| Parameter | Typical Range | Notes |
| Helper AAV Titer | 1 x 10¹² - 1 x 10¹³ vg/mL | Higher titers can improve expression but may also increase toxicity. |
| RVdG Titer | 1 x 10⁸ - 5 x 10⁸ IU/mL | Titer is critical for efficient labeling of starter cells.[10] |
| Injection Volume | 50 - 500 nL | Volume should be adjusted based on the size of the target region. |
| Injection Rate | 50 - 100 nL/min | Slow injection minimizes tissue damage and backflow. |
Table 2: Experimental Timeline
| Experimental Step | Duration | Notes |
| Helper AAV Expression | 2 - 3 weeks | Allows for sufficient expression of TVA and G protein.[10] |
| RVdG Expression & Spread | 5 - 14 days | Optimal time for labeling input neurons while minimizing cytotoxicity.[2][11] |
| Viable Window for Physiology | 5 - 11 days post-RVdG | For experiments requiring healthy, physiologically active labeled neurons.[11] |
Table 3: Labeling Efficiency and Considerations
| Metric | Observation | Considerations |
| Input Neuron Labeling | Labels a fraction of presynaptic neurons.[6] | Efficiency can be improved with engineered glycoproteins (e.g., oG).[6][12] |
| Starter Cell Number | Strongly affects input fraction and convergence index.[5][13] | The relationship between starter and input cells should be considered in quantitative analyses.[5][13] |
| Toxicity | Morphological defects and cell death can occur 14-16 days post-infection.[11] | The experimental window should be optimized to balance labeling efficiency and cell health. |
Experimental Protocols
The following protocols provide a detailed methodology for performing RVdG-based monosynaptic tracing experiments in mice.
Protocol 1: Stereotaxic Surgery and Viral Injection
This protocol outlines the procedure for injecting helper AAV and RVdG into the target brain region. All procedures should be performed under sterile conditions and in accordance with institutional animal care and use guidelines.
Materials:
-
Anesthetized mouse
-
Stereotaxic frame
-
Drill
-
Nanoliter injection system (e.g., Picospritzer)
-
Glass micropipettes
-
Helper AAV (Cre-dependent TVA and G)
-
RVdG-EnvA expressing a fluorescent marker
Procedure:
-
Anesthesia and Mounting: Anesthetize the mouse and securely fix its head in the stereotaxic frame.
-
Craniotomy: Expose the skull and perform a small craniotomy over the target brain region using a dental drill.
-
Helper AAV Injection:
-
Load a glass micropipette with the helper AAV.
-
Slowly lower the pipette to the predetermined stereotaxic coordinates.
-
Inject the desired volume of helper AAV at a rate of 50-100 nL/min.
-
Leave the pipette in place for 5-10 minutes post-injection to prevent backflow.[6]
-
Slowly retract the pipette.
-
-
Incubation: Allow 2-3 weeks for the expression of TVA and G proteins.[10]
-
RVdG Injection:
-
Repeat the stereotaxic surgery as described above.
-
Inject the RVdG-EnvA into the same coordinates as the helper AAV.
-
Use a new, sterile micropipette for the RVdG injection.
-
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring.
-
Incubation for Tracing: Allow 7-10 days for the rabies virus to express the fluorescent reporter and spread to presynaptic neurons.[6]
Protocol 2: Tissue Processing and Imaging
This protocol describes the steps for perfusing the animal, sectioning the brain, and imaging the labeled neurons.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Vibratome or cryostat
-
Microscope slides
-
Mounting medium with DAPI
-
Fluorescence microscope or confocal microscope
Procedure:
-
Perfusion: Deeply anesthetize the mouse and perform a transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Post-fixation: Dissect the brain and post-fix it in 4% PFA overnight at 4°C.
-
Sectioning:
-
Cryoprotect the brain in a sucrose (B13894) solution (e.g., 30% sucrose in PBS) until it sinks.
-
Freeze the brain and cut coronal or sagittal sections (e.g., 40-50 µm thick) using a cryostat or vibratome.
-
-
Mounting: Mount the sections onto microscope slides and coverslip with a mounting medium containing DAPI.
-
Imaging:
-
Image the injection site to identify starter cells (co-labeled with the helper AAV reporter, if any, and the RVdG reporter).
-
Systematically image the entire brain to map the distribution of retrogradely labeled input neurons (expressing only the RVdG reporter).
-
Use a confocal microscope for high-resolution imaging of neuronal morphology.
-
Protocol 3: Data Analysis and Quantification
This protocol provides a basic framework for quantifying the results of the tracing experiment.
Procedure:
-
Starter Cell Identification: Identify and count the number of starter cells at the injection site. These cells will be positive for both the helper AAV marker (if present) and the RVdG-expressed fluorescent protein.
-
Input Neuron Mapping and Counting:
-
Identify and map the anatomical locations of all retrogradely labeled input neurons throughout the brain.
-
Use a brain atlas to assign labeled neurons to specific brain regions.
-
Count the number of input neurons in each identified brain region.
-
-
Quantitative Metrics:
-
Convergence Index: Calculate the total number of input neurons divided by the number of starter cells. Note that this metric is highly dependent on the number of starter cells.[5][13]
-
Input Fraction: For each brain region, calculate the number of input neurons in that region divided by the total number of input neurons. This provides the proportional input from different brain areas. Be aware that this measure is also influenced by the number of starter cells.[5][13]
-
-
Statistical Analysis: Perform appropriate statistical analyses to compare input patterns between different experimental groups. It is crucial to consider the relationship between the number of starter cells and the number of input cells in the statistical model.[5]
Experimental Workflow
The overall experimental workflow for RVdG-based monosynaptic tracing involves several key stages, from initial viral vector preparation and injection to final data analysis and interpretation.
Conclusion
RVdG-based monosynaptic tracing is a versatile and powerful technique for mapping brain-wide connectivity with single-cell resolution.[5] By following the detailed protocols and considering the quantitative parameters outlined in these application notes, researchers can effectively utilize this technology to unravel the complex neural circuits underlying brain function and disease. The continuous development of new viral tools, such as engineered glycoproteins with higher tracing efficiency, will further enhance the capabilities of this important methodology.[6][12]
References
- 1. Frontiers | Multiplex Neural Circuit Tracing With G-Deleted Rabies Viral Vectors [frontiersin.org]
- 2. luolab.stanford.edu [luolab.stanford.edu]
- 3. Multiplex Neural Circuit Tracing With G-Deleted Rabies Viral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monosynaptic Circuit Tracing with Glycoprotein-Deleted Rabies Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of rabies virus-based synaptic connectivity tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Monosynaptic Neural Circuit Tracing Using Engineered Rabies Virus Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monosynaptic Circuit Tracing with Glycoprotein-Deleted Rabies Viruses | Journal of Neuroscience [jneurosci.org]
- 8. Monosynaptic tracing: a step-by-step protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. New rabies viral resources for multi-scale neural circuit mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Revealing the secrets of neuronal circuits with recombinant rabies virus technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a rabies virus-based retrograde tracer with high trans-monosynaptic efficiency by reshuffling glycoprotein | springermedizin.de [springermedizin.de]
- 13. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Rabies Virus Glycoprotein Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the detection and quantification of rabies virus glycoprotein (B1211001) (RABV-G) using two common immunoassays: the Enzyme-Linked Immunosorbent Assay (ELISA) and the Western blot. Accurate detection and quantification of RABV-G are crucial for vaccine development, diagnostics, and research into viral pathogenesis.
Data Presentation
Quantitative Data Summary for RABV-G ELISA
The following table summarizes typical quantitative parameters for a sandwich ELISA designed to quantify RABV-G in vaccine formulations.[1]
| Parameter | Value | Unit |
| Linear Range | 0.07 - 2.25 | IU/mL |
| Lower Limit of Quantification (LLOQ) | 0.070 | IU/mL |
| Limit of Detection (LOD) | 0.035 | IU/mL |
| Precision (CV%) | < 20 | % |
Quantitative Data Summary for RABV-G Western Blot
This table provides an example of semi-quantitative data obtainable from a Western blot analysis comparing RABV-G expression between a wild-type and a genetically modified virus.[2]
| Sample | Relative Glycoprotein Expression (Fold Change vs. PV Strain) |
| Pasteur Virus (PV) Strain | 1.0 |
| Double G Gene Strain | 3.4 |
Experimental Protocols
Rabies Virus Glycoprotein Sandwich ELISA Protocol
This protocol is adapted from a method for the quantification of glycoprotein in human rabies vaccines.[1]
Materials:
-
96-well ELISA plates (e.g., Maxisorp)
-
Rabies monoclonal antibody (RAB-1) for capture
-
Anti-rabies GP polyclonal antibody for detection
-
HRP-conjugated secondary antibody (e.g., anti-sheep)
-
Bovine Serum Albumin (BSA)
-
Carbonate-bicarbonate buffer (pH 9.6)
-
Blocking buffer (3% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
TMB substrate
-
Stop solution (e.g., 0.73M Phosphoric Acid)
-
Rabies vaccine reference standard and test samples
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well ELISA plate with 100 µL/well of rabies monoclonal antibody (RAB-1) at a concentration of 0.5 µ g/well in carbonate-bicarbonate buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with 3% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Prepare serial dilutions of the reference standard and test samples in blocking buffer. Add 100 µL of each dilution to the wells and incubate for 30 minutes at 37°C.[1]
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of diluted anti-rabies GP polyclonal antibody (e.g., 1:4000 dilution) to each well and incubate for 30 minutes at room temperature.[1]
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (e.g., 1:6000 dilution) to each well and incubate for 30 minutes at room temperature.[1]
-
Washing: Wash the plate three times with wash buffer.
-
Development: Add 100 µL of TMB substrate to each well and incubate for 15 minutes at room temperature in the dark.
-
Stopping Reaction: Stop the reaction by adding 100 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
This compound Western Blot Protocol
This protocol is a synthesized procedure based on common practices for detecting RABV-G in infected cell lysates.[2][3][4]
Materials:
-
BHK-21 cells (or other suitable host cells)
-
Rabies virus
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE equipment (gels, running buffer, etc.)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5-10% non-fat milk in TBST)
-
Primary antibody: Rabbit anti-Rabies Virus Glycoprotein polyclonal antibody
-
Secondary antibody: HRP-conjugated goat anti-rabbit polyclonal antibody
-
ECL chemiluminescence detection reagents
-
Imaging system
Procedure:
-
Sample Preparation:
-
Infect BHK-21 cells with rabies virus at a suitable multiplicity of infection (MOI).
-
After an appropriate incubation period (e.g., 96 hours), harvest the cells.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant.
-
-
SDS-PAGE:
-
Mix the protein lysate with Laemmli sample buffer and heat at 100°C for 5 minutes.
-
Load equal amounts of protein per lane onto a 10% or 12% SDS-polyacrylamide gel.[4]
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-RABV-G) diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.[2]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:10000) for 1 hour at room temperature.[2]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
-
-
Imaging:
-
Capture the chemiluminescent signal using an imaging system. The expected band for RABV-G is approximately 65-69 kDa.[5]
-
Visualizations
This compound Entry Pathway
The this compound mediates the entry of the virus into host cells by interacting with various cell surface receptors. This diagram illustrates the initial attachment phase.
Caption: this compound (RABV-G) binding to host cell receptors.
Western Blot Experimental Workflow
The following diagram outlines the key steps in the Western blot protocol for detecting this compound.
Caption: Workflow for this compound Western Blotting.
Sandwich ELISA Experimental Workflow
This diagram illustrates the sequential steps of the sandwich ELISA protocol for quantifying this compound.
Caption: Workflow for this compound Sandwich ELISA.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Duplication of the this compound Enhances the Virus Propagation Rate and Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deficient Incorporation of this compound into Virions Enhances Virus-Induced Immune Evasion and Viral Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internalization of this compound differs between pathogenic and attenuated virus strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Generating Chimeric Rabies/VSV-G Glycoproteins for Viral Vectors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic design of viral vectors is paramount for effective gene delivery in research and therapeutic applications. A critical component of enveloped viral vectors is the surface glycoprotein (B1211001), which dictates cellular tropism and transduction efficiency. While the Vesicular Stomatitis Virus G-protein (VSV-G) is widely used for pseudotyping lentiviral and other vectors due to its broad tropism and high stability, the Rabies Virus Glycoprotein (RVG) offers the unique advantage of neurotropism and retrograde axonal transport, making it a valuable tool for neuroscience research and gene therapy targeting the central nervous system (CNS).
However, lentiviral vectors pseudotyped with wild-type RVG often exhibit lower production titers compared to their VSV-G counterparts. To overcome this limitation, chimeric glycoproteins combining the advantageous domains of both RVG and VSV-G have been developed. A particularly successful strategy involves replacing the cytoplasmic tail of RVG with that of VSV-G. This modification has been shown to enhance the incorporation of the glycoprotein into budding virions, leading to significantly higher vector titers while preserving the desirable neurotropic properties of RVG.[1][2]
These application notes provide detailed protocols for the generation and characterization of lentiviral vectors pseudotyped with a chimeric RVG/VSV-G glycoprotein. The methodologies cover the molecular cloning of the chimeric glycoprotein, production of high-titer lentiviral vectors, and comprehensive characterization of vector transduction efficiency.
Data Presentation
Table 1: Comparative Analysis of Lentiviral Vector Titers
This table summarizes the typical physical and functional titers obtained for lentiviral vectors pseudotyped with wild-type RVG, wild-type VSV-G, and the chimeric RVG/VSV-G glycoprotein. The data highlights the enhanced pseudotyping efficiency achieved with the chimeric construct.
| Glycoprotein | Vector Particle Concentration (ng p24/mL) | Functional Titer in 293T cells (TU/mL) | Relative Infectivity (TU/ng p24) | Reference |
| Wild-Type RVG | 100 - 300 | 1 x 10^5 - 5 x 10^5 | ~1,500 | [1] |
| Chimeric RVG/VSV-G (CT swap) | 200 - 500 | 1 x 10^6 - 1 x 10^7 | ~20,000 | [1] |
| Wild-Type VSV-G | 500 - 1500 | 1 x 10^7 - 1 x 10^8 | ~50,000 | [1] |
CT: Cytoplasmic Tail; TU: Transducing Units.
Table 2: Transduction Efficiency in Neuronal and Non-Neuronal Cell Lines
This table provides a comparative overview of the transduction efficiency of lentiviral vectors pseudotyped with wild-type RVG and the chimeric RVG/VSV-G glycoprotein in various cell lines.
| Cell Line | Cell Type | Transduction Efficiency with Wild-Type RVG | Transduction Efficiency with Chimeric RVG/VSV-G | Key Observation | Reference |
| HEK293T | Human Embryonic Kidney (Non-neuronal) | Moderate | High | Chimeric glycoprotein enhances general transducibility. | [1] |
| SH-SY5Y | Human Neuroblastoma (Neuronal) | Moderate | High | Improved transduction of human neuronal cells. | [1] |
| PC12 | Rat Pheochromocytoma (Neuronal progenitor) | Low to Moderate | Moderate to High | Enhanced gene delivery to a common neuronal model. | |
| Primary Cortical Neurons | Mouse Primary Neurons | Low to Moderate | Moderate to High | Chimeric vector is more efficient for transducing primary neurons. | [3] |
Experimental Protocols
Protocol 1: Construction of Chimeric RVG/VSV-G Glycoprotein Expression Plasmid
This protocol describes the generation of a chimeric glycoprotein construct where the ectodomain and transmembrane domain of Rabies Virus G-protein are fused to the cytoplasmic tail of VSV G-protein using overlap extension PCR.
1.1. Primer Design:
-
RVG Forward Primer (with restriction site 1): Incorporates a convenient restriction site (e.g., NheI) at the 5' end of the RVG ectodomain coding sequence.
-
RVG-VSVG Chimera Reverse Primer: Contains sequence complementary to the 3' end of the RVG transmembrane domain and a 5' overhang complementary to the 5' end of the VSV-G cytoplasmic tail sequence.
-
VSVG-RVG Chimera Forward Primer: Contains sequence complementary to the 5' end of the VSV-G cytoplasmic tail and a 3' overhang complementary to the 3' end of the RVG transmembrane domain sequence.
-
VSV-G Reverse Primer (with restriction site 2): Incorporates a different restriction site (e.g., XhoI) at the 3' end of the VSV-G cytoplasmic tail coding sequence and a stop codon.
1.2. First Round of PCR:
-
Reaction 1: Amplify the RVG ectodomain and transmembrane domain from a template plasmid using the RVG Forward Primer and the RVG-VSVG Chimera Reverse Primer.
-
Reaction 2: Amplify the VSV-G cytoplasmic tail from a template plasmid using the VSVG-RVG Chimera Forward Primer and the VSV-G Reverse Primer.
-
PCR Conditions (Example):
-
Initial Denaturation: 98°C for 30s
-
30 cycles of:
-
Denaturation: 98°C for 10s
-
Annealing: 60-68°C for 20s (optimize based on primer Tm)
-
Extension: 72°C for 30s/kb
-
-
Final Extension: 72°C for 5 min
-
-
Analyze PCR products by agarose (B213101) gel electrophoresis and purify the correct-sized fragments using a gel extraction kit.
1.3. Second Round of PCR (Overlap Extension):
-
Combine equimolar amounts of the purified PCR products from Reaction 1 and Reaction 2 in a new PCR tube.
-
Perform a PCR reaction using the RVG Forward Primer and the VSV-G Reverse Primer.
-
The overlapping complementary sequences of the two fragments will anneal and serve as a template for the polymerase to generate the full-length chimeric construct.
-
PCR Conditions (Example): Same as the first round, but with an increased extension time to accommodate the full-length product.
-
Purify the final PCR product.
1.4. Cloning into Expression Vector:
-
Digest the purified chimeric PCR product and the desired expression vector (e.g., pcDNA3.1) with the selected restriction enzymes (e.g., NheI and XhoI).
-
Ligate the digested insert and vector using T4 DNA ligase.
-
Transform the ligation product into competent E. coli.
-
Select positive clones by antibiotic resistance and confirm the correct insert by colony PCR and Sanger sequencing.
Protocol 2: Production of Pseudotyped Lentiviral Vectors
This protocol details the production of lentiviral particles in HEK293T cells using a four-plasmid transfection system.
2.1. Cell Seeding:
-
One day before transfection, seed HEK293T cells in 10 cm dishes at a density that will result in 70-80% confluency on the day of transfection.
2.2. Plasmid DNA Preparation:
-
For each 10 cm dish, prepare a mix of the following plasmids:
-
Transfer plasmid (containing your gene of interest): 10 µg
-
Packaging plasmid (e.g., psPAX2): 7.5 µg
-
Envelope plasmid (chimeric RVG/VSV-G): 2.5 µg
-
Rev plasmid (e.g., pRSV-Rev): 1 µg
-
-
Use high-quality, endotoxin-free plasmid preparations.
2.3. Transfection:
-
Use a suitable transfection reagent (e.g., PEI, Lipofectamine 3000, or calcium phosphate). Follow the manufacturer's instructions for complex formation.
-
Gently add the transfection complexes to the cells.
-
Incubate at 37°C with 5% CO2.
2.4. Virus Harvest:
-
48 hours post-transfection, collect the cell culture supernatant containing the viral particles.
-
Centrifuge the supernatant at 500 x g for 5 minutes to pellet any cell debris.
-
Filter the clarified supernatant through a 0.45 µm syringe filter.
-
The viral supernatant can be used directly or concentrated by ultracentrifugation for higher titers.
-
For long-term storage, aliquot the virus and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 3: Titration of Lentiviral Vectors by p24 ELISA
This protocol is for determining the physical titer of the lentiviral stock by quantifying the p24 capsid protein.
3.1. Materials:
-
Commercially available HIV-1 p24 ELISA kit.
-
Viral supernatant.
-
Microplate reader.
3.2. Procedure:
-
Follow the manufacturer's protocol provided with the p24 ELISA kit.[4][5][6]
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding diluted viral supernatant and p24 standards, followed by incubation with a detection antibody and a substrate for colorimetric detection.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of p24 in the viral stock by comparing the absorbance values to the standard curve.
Protocol 4: Functional Titration by Flow Cytometry (for GFP-expressing vectors)
This protocol determines the functional titer (transducing units per mL) of a lentiviral vector expressing a fluorescent reporter like GFP.
4.1. Cell Seeding:
-
Seed HEK293T cells in a 24-well plate at a density that allows for logarithmic growth during the transduction period.
4.2. Transduction:
-
Prepare serial dilutions of the viral supernatant (e.g., 10^-2 to 10^-6) in complete culture medium containing polybrene (final concentration 4-8 µg/mL).
-
Replace the medium on the HEK293T cells with the diluted virus.
-
Incubate for 48-72 hours.
4.3. Flow Cytometry Analysis:
-
Harvest the cells by trypsinization and resuspend in FACS buffer (e.g., PBS with 2% FBS).
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
Use untransduced cells as a negative control to set the gate for GFP expression.
4.4. Titer Calculation:
-
Use a dilution that yields a percentage of GFP-positive cells between 1% and 20% to ensure that most positive cells have been transduced by a single viral particle.
-
Calculate the titer using the following formula:
-
Titer (TU/mL) = (Number of cells at transduction x % of GFP-positive cells / 100) / Volume of virus (mL)
-
Mandatory Visualization
Caption: Viral entry pathway of a lentivector with chimeric RVG/VSV-G.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced pseudotyping efficiency of HIV-1 lentiviral vectors by a rabies/vesicular stomatitis virus chimeric envelope glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altering Entry Site Preference of Lentiviral Vectors into Neuronal Cells by Pseudotyping with Envelope Glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lentiviral Titer via p24 (viral coat protein) ELISA Assay [sigmaaldrich.com]
- 5. Rapid lentivirus titration by p24 ELISA [takarabio.com]
- 6. takarabio.com [takarabio.com]
Application Notes and Protocols: Flow Cytometry Analysis of Rabies Glycoprotein Binding to B Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rabies virus glycoprotein (B1211001) (RVG) is the primary surface antigen of the rabies virus and the sole target for virus-neutralizing antibodies.[1][2] Understanding the interaction between RVG and B lymphocytes is crucial for vaccine development and for elucidating the mechanisms of protective humoral immunity. Flow cytometry is a powerful technique for the detailed analysis of this interaction at a single-cell level. By using fluorescently labeled RVG, it is possible to identify, quantify, and characterize B cell populations that specifically bind to this key viral antigen.
These application notes provide a comprehensive guide to performing a flow cytometry-based RVG-B cell binding assay. The protocols outlined below cover the preparation of materials, the step-by-step experimental procedure, and the data analysis workflow, including a detailed gating strategy. Additionally, this document summarizes quantitative data from representative studies and illustrates the key signaling pathways initiated upon RVG binding to the B cell receptor.
Key Applications
-
Quantification of RVG-specific B cells in peripheral blood mononuclear cells (PBMCs) from vaccinated or infected individuals.
-
Characterization of the phenotype of RVG-binding B cells (e.g., naive, memory, plasma cells) using co-staining with lineage-specific markers.
-
Screening of potential vaccine candidates based on their ability to bind to target B cell populations.
-
Assessment of the binding affinity of different RVG variants or mutants to B cells.
Experimental Protocols
Protocol 1: Preparation of Fluorochrome-Labeled Rabies Virus Glycoprotein (RVG)
The foundation of this assay is the availability of high-quality, fluorescently labeled RVG. Recombinant RVG can be expressed in various systems (e.g., mammalian, insect, or bacterial) and purified using affinity chromatography (e.g., His-tag or GST-tag purification).[3][4]
Materials:
-
Purified recombinant RVG
-
Amine-reactive fluorescent dye (e.g., FITC, Alexa Fluor™ 488, PE)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
Desalting column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS with 0.1% BSA and 0.05% sodium azide)
Procedure:
-
Reconstitution: Dissolve the purified, lyophilized RVG in the labeling buffer to a final concentration of 1-2 mg/mL.
-
Dye Preparation: Dissolve the fluorescent dye in a small amount of anhydrous DMSO.
-
Conjugation: Slowly add the dissolved dye to the RVG solution while gently stirring. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 is recommended.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled RVG from the unconjugated dye using a desalting column equilibrated with the storage buffer.
-
Quantification: Determine the protein concentration and the degree of labeling by measuring the absorbance at 280 nm and the excitation maximum of the fluorochrome.
-
Storage: Store the labeled RVG at 4°C, protected from light. For long-term storage, aliquot and store at -20°C or -80°C.
Protocol 2: Flow Cytometry Staining of RVG-Binding B Cells
This protocol details the staining procedure for identifying RVG-specific B cells within a mixed lymphocyte population, such as PBMCs.
Materials:
-
Isolated human PBMCs
-
Fluorochrome-labeled RVG (from Protocol 1)
-
Fluorochrome-conjugated antibodies against B cell markers (e.g., anti-CD19, anti-CD27, anti-IgD, anti-CD38)
-
Viability dye (e.g., 7-AAD or a fixable viability stain)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc receptor blocking solution (e.g., Human TruStain FcX™)
Procedure:
-
Cell Preparation: Thaw cryopreserved PBMCs and wash with Flow Cytometry Staining Buffer. Adjust the cell concentration to 1 x 10^7 cells/mL.
-
Viability Staining: Stain the cells with a viability dye according to the manufacturer's instructions to allow for the exclusion of dead cells during analysis.
-
Fc Receptor Blocking: Incubate the cells with an Fc receptor blocking solution for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
RVG Binding: Add the fluorescently labeled RVG to the cell suspension at a pre-titrated optimal concentration. Incubate for 30-60 minutes at 4°C, protected from light.
-
Washing: Wash the cells twice with ice-cold Flow Cytometry Staining Buffer by centrifugation at 300-400 x g for 5 minutes.
-
Surface Marker Staining: Resuspend the cell pellet in the antibody cocktail containing fluorochrome-conjugated antibodies against B cell surface markers. Incubate for 20-30 minutes at 4°C in the dark.
-
Final Washes: Wash the cells twice with ice-cold Flow Cytometry Staining Buffer.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer for acquisition.
-
Acquisition: Acquire the samples on a flow cytometer as soon as possible.
Data Presentation
Table 1: Frequency of Tetanus Toxoid (TTd)-Binding B Cell Subsets Before and After Booster Vaccination
| B Cell Subset | Phenotype | Median % of TTd-Binding B Cells (Pre-Vaccination) | Median % of TTd-Binding B Cells (Day 7 Post-Vaccination) |
| Naïve B Cells | IgD+CD27- | 8.2% | 2.0% |
| Unswitched Memory | IgM+IgD+CD27+ | 49.3% | 16.5% |
| IgM-only Memory | IgM+IgD-CD27+ | 21.2% | 5.4% |
| Switched Memory (IgG) | IgG+CD27+ | 9.1% | 18.8% |
| Switched Memory (IgA) | IgA+CD27+ | 1.5% | 1.2% |
| Plasmablasts (IgG) | CD27++CD38++IgG+ | 0% | 32.3% |
| Plasmablasts (IgA) | CD27++CD38++IgA+ | 0% | 4.1% |
| Plasmablasts (IgM) | CD27++CD38++IgM+ | 0.2% | 1.0% |
Data adapted from a study on Tetanus Toxoid-specific B cell responses.[5]
Table 2: Quantification of RVG-Binding to B Cell Subsets (Hypothetical Data)
| B Cell Subset | Phenotype | % of Parent Gate | % RVG Positive | Mean Fluorescence Intensity (MFI) of RVG+ Cells |
| Total B Cells | CD19+ | 10.5 | 0.85 | 15,400 |
| Naïve B Cells | CD19+CD27-IgD+ | 65.2 | 0.05 | 8,200 |
| Memory B Cells | CD19+CD27+ | 28.1 | 2.5 | 21,300 |
| - Unswitched Memory | CD19+CD27+IgD+ | 12.5 | 1.8 | 18,500 |
| - Switched Memory | CD19+CD27+IgD- | 15.6 | 3.1 | 23,600 |
| Plasmablasts | CD19+CD27++CD38++ | 1.2 | 15.7 | 45,800 |
This table presents hypothetical data to illustrate how results from an RVG-binding experiment would be displayed.
Mandatory Visualizations
Experimental Workflow and Gating Strategy
The analysis of RVG-binding B cells involves a sequential gating strategy to first identify the B cell population and then to phenotype the cells that bind to the fluorescently labeled RVG.
Caption: Workflow and Gating Strategy for RVG-B Cell Analysis.
Signaling Pathway of RVG Binding to B Cell Receptor
The binding of RVG to the B cell receptor (BCR) on a specific B cell initiates a signaling cascade that leads to B cell activation, proliferation, and differentiation. While RVG can interact with other receptors on neuronal cells, such as the nicotinic acetylcholine (B1216132) receptor (nAChR), the primary interaction leading to a specific antibody response in B cells is through the BCR.[1][3][6] This process involves the phosphorylation of ITAMs and the recruitment of downstream signaling molecules.
Caption: RVG-Induced B Cell Receptor Signaling Cascade.
References
- 1. Frontiers | Structural and Evolutionary Insights Into the Binding of Host Receptors by the this compound [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The acetylcholine receptor as a cellular receptor for rabies virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection and Enrichment of Rare Antigen-specific B Cells for Analysis of Phenotype and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterising the Phenotypic Diversity of Antigen-Specific Memory B Cells Before and After Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The human alpha7 nicotinic acetylcholine receptor is a host target for the this compound [frontiersin.org]
Application Notes and Protocols for EnvA-Pseudotyped Rabies Virus in Targeted Infection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing EnvA-pseudotyped, glycoprotein-deleted rabies virus (RVdG) for targeted infection of specific cell populations, a cornerstone technique in modern neuroscience for mapping neural circuits.
Introduction to EnvA-Pseudotyped Rabies Virus
EnvA-pseudotyped rabies virus is a powerful tool for monosynaptic retrograde tracing. The system's specificity relies on the interaction between the avian sarcoma and leukosis virus envelope protein (EnvA) and its cognate receptor, the tumor virus A (TVA) receptor.[1][2][3] Mammalian cells do not naturally express TVA, rendering them resistant to infection by EnvA-pseudotyped viruses.[2][4] This allows for targeted infection of only those cells that have been genetically engineered to express TVA.
The rabies virus genome is modified to delete the native glycoprotein (B1211001) (G), which is essential for trans-synaptic spread.[5][6][7] This deletion renders the virus incapable of spreading beyond the initially infected "starter" cells. To trace presynaptic partners, the rabies glycoprotein (G) is provided in trans within the starter cells. This allows the newly assembled viral particles to spread retrogradely across a single synapse to directly connected presynaptic neurons. As these presynaptic neurons do not express the G protein, the virus cannot spread further, thus restricting the tracing to monosynaptic connections.[2][4][6]
Key Components and Their Roles
| Component | Description | Function |
| SADΔG-RV | Rabies virus (SAD B19 strain) with the glycoprotein (G) gene deleted. Often carries a fluorescent reporter gene (e.g., EGFP, mCherry). | The viral vector backbone that delivers the genetic payload (e.g., fluorescent reporter) to the target neurons. Incapable of trans-synaptic spread on its own. |
| EnvA | Avian sarcoma and leukosis virus envelope glycoprotein. | Pseudotypes the SADΔG-RV, restricting its entry to cells expressing the TVA receptor. |
| TVA Receptor | Avian tumor virus A receptor. | Expressed exogenously in the target "starter" neurons to allow specific entry of the EnvA-pseudotyped virus. |
| Rabies Glycoprotein (G) | The native envelope protein of the rabies virus. | Provided in trans in the starter cells to enable monosynaptic retrograde spread to presynaptic neurons. |
| Helper Virus (e.g., AAV) | Adeno-associated virus. | Commonly used to deliver the genes encoding the TVA receptor and the rabies glycoprotein to the target cell population in a Cre-dependent or independent manner. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of EnvA-pseudotyped rabies virus systems.
Table 1: Viral Titer and Production
| Virus Type | Production Cell Line | Typical Titer (Transducing Units/mL) | Production Time | Reference |
| EnvA-pseudotyped ΔG-rabies | Not Specified | 2.0 - 3.0 x 107 | Not Specified | [8] |
| EnvA-pseudotyped CVS-N2c-ΔG | BHK-eT | ~3 x 1010 | Significantly faster than previous methods | [9] |
| EnvA-pseudotyped SAD-B19-ΔG | Not Specified | 3 x 108 (for injection) | Not Specified | [10] |
Table 2: Trans-synaptic Tracing Efficiency
| Rabies Strain/Glycoprotein | Convergence Index* | Comparison | Reference |
| oG-mediated CVS-N2c-ΔG | 1.87 ± 0.16 | ~3 times higher than oG-mediated SAD-B19-ΔG | [10] |
| oG-mediated SAD-B19-ΔG | 0.60 ± 0.06 | Lower efficiency compared to CVS-N2c strain | [10] |
| oG (optimized Glycoprotein) | Up to 20-fold increase for long-distance inputs | Compared to standard B19G | [6] |
*The Convergence Index is calculated as the number of labeled input neurons divided by the number of starter neurons, providing a measure of tracing efficiency.[10]
Table 3: Cytotoxicity
| Virus Construct | Observation | Time Post-Infection | Reference |
| rHEP5.0-CVSG-mRFP (G-intact) | Affects resting membrane potential | 4 days | [5] |
| rHEP5.0-ΔG-mRFP (G-deleted) | Does not affect resting membrane potential | 4 days | [5] |
| rHEP5.0-ΔG-mRFP (G-deleted) | No influence on basic physiological properties | At least 16 days | [5] |
| RVΔGL (G and L-deleted) | Well tolerated by host cells, minimal cytotoxicity | Long-term | [11] |
Experimental Workflows and Signaling Pathways
Mechanism of Targeted Infection and Monosynaptic Tracing
Caption: Workflow for monosynaptic tracing using EnvA-pseudotyped rabies virus.
EnvA-TVA Mediated Viral Entry
Caption: EnvA-TVA interaction facilitating targeted viral entry.
Experimental Protocols
Protocol 1: Production of EnvA-Pseudotyped Rabies Virus
This protocol is a synthesized overview based on established methods.[12][13][14][15][16]
Materials:
-
HEK293-GT cells (for initial virus rescue and amplification)
-
BHK-eT cells (stably expressing EnvA and TVA for pseudotyping)
-
Rabies vector plasmid (e.g., pSADΔG-EGFP)
-
Helper plasmids (pTIT-N, pTIT-P, pTIT-L, and for initial rescue, pTIT-G)
-
Transfection reagent (e.g., PEI)
-
Cell culture media and supplements
-
Ultracentrifuge
Procedure:
-
Virus Rescue (in HEK293-GT cells):
-
Plate HEK293-GT cells.
-
Transfect cells with the rabies vector plasmid and the helper plasmids (N, P, L, and G).
-
Monitor for cytopathic effects (CPE) and expression of the fluorescent reporter.
-
Harvest the supernatant containing the rescued G-complemented rabies virus.
-
-
Amplification of G-complemented Virus (in HEK293-GT cells):
-
Infect fresh HEK293-GT cells with the rescued virus at a low multiplicity of infection (MOI).
-
Allow the virus to propagate for several days.
-
Harvest the supernatant containing a higher titer of G-complemented virus.
-
-
Pseudotyping with EnvA (in BHK-eT cells):
-
Infect BHK-eT cells with the amplified G-complemented virus. The co-expression of EnvA and TVA in these cells allows for the production and propagation of EnvA-pseudotyped virus.[9]
-
Incubate for several days to allow for the production of EnvA-pseudotyped particles.
-
Harvest the supernatant.
-
-
Purification and Concentration:
-
Clarify the supernatant by low-speed centrifugation to remove cell debris.
-
Pellet the viral particles by ultracentrifugation through a sucrose (B13894) cushion.
-
Resuspend the viral pellet in a small volume of phosphate-buffered saline (PBS) or other suitable buffer.
-
-
Quality Control - Titration:
-
Prepare serial dilutions of the concentrated virus stock.
-
Infect HEK293-TVA cells (for titering EnvA-pseudotyped virus) and standard HEK293T cells (to check for contamination with G-complemented virus).[9][13]
-
After 2-3 days, count the number of fluorescent cells to determine the infectious titer in transducing units per milliliter (TU/mL). A high titer on HEK293-TVA cells and no or very few fluorescent cells on HEK293T cells indicates a successful and pure preparation of EnvA-pseudotyped virus.[13]
-
Protocol 2: In Vivo Stereotaxic Injection
This is a general protocol and should be adapted based on the specific animal model and target brain region.[17]
Materials:
-
Anesthetized animal
-
Stereotaxic frame
-
Nanoliter injection system (e.g., Nanoject)
-
Glass micropipettes
-
High-titer EnvA-pseudotyped rabies virus
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and mount it in the stereotaxic frame.
-
Expose the skull and identify the target coordinates for injection.
-
-
Craniotomy:
-
Create a small burr hole in the skull over the target injection site.
-
-
Virus Injection:
-
Load the glass micropipette with the viral stock.
-
Slowly lower the pipette to the target depth.
-
Inject the virus at a slow, controlled rate (e.g., 20-50 nL/min) to minimize tissue damage.
-
After injection, leave the pipette in place for 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the pipette.
-
-
Post-operative Care:
-
Suture the incision and provide appropriate post-operative care.
-
Allow sufficient time for viral expression and trans-synaptic spread (typically 7-14 days).
-
Protocol 3: Immunohistochemistry for Rabies Virus Detection
This protocol is for the detection of rabies virus antigen in formalin-fixed, paraffin-embedded tissue.[18][19][20][21]
Materials:
-
Formalin-fixed, paraffin-embedded brain sections on slides
-
Deparaffinization and rehydration solutions (Xylene, graded ethanol (B145695) series)
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Protease solution for enzymatic antigen retrieval
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody (e.g., anti-rabies nucleoprotein antibody)
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) complex
-
Substrate-chromogen solution (e.g., AEC or DAB)
-
Counterstain (e.g., hematoxylin)
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate sections through a graded series of ethanol solutions and finally in water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating slides in antigen retrieval buffer at 95-100°C.
-
Alternatively, or in addition, perform proteolytic-induced antigen retrieval using a protease solution.[18]
-
-
Blocking:
-
Incubate sections in a blocking solution to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-rabies antibody at the appropriate dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash slides and incubate with a biotinylated secondary antibody.
-
Wash and incubate with the streptavidin-HRP complex.
-
Wash and apply the substrate-chromogen solution until the desired color intensity is reached.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate, clear, and mount the slides with a coverslip.
-
-
Microscopy:
-
Examine the slides under a light microscope to identify rabies virus antigen-positive cells.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low viral titer | - Inefficient transfection- Poor cell health- Incorrect viral production protocol | - Optimize transfection reagent and plasmid ratios.- Ensure cells are healthy and at the correct confluency.- Follow a validated and detailed production protocol carefully. |
| High background/non-specific infection in vivo | - Contamination with G-complemented virus- "Leaky" expression of TVA from the helper virus- Tissue damage at the injection site | - Titer the virus on both TVA-expressing and non-expressing cells to ensure purity.[13]- Use a helper virus with a tight, Cre-dependent expression system.- Inject the virus slowly and with a small volume to minimize damage.[9] |
| No or few labeled presynaptic neurons | - Low expression of rabies G in starter cells- Insufficient time for trans-synaptic spread- Low tracing efficiency of the G protein variant | - Use a helper virus that provides robust expression of the G protein.- Increase the post-injection survival time.- Consider using an optimized glycoprotein (oG) for enhanced tracing efficiency.[6] |
| Cytotoxicity/cell death | - Inherent toxicity of the rabies virus backbone | - Limit the post-injection survival time.- Use a G-deleted virus, as it is significantly less toxic than G-intact virus.[5]- For long-term experiments, consider using newer, less toxic vectors like RVΔGL.[11] |
References
- 1. Multiplex Neural Circuit Tracing With G-Deleted Rabies Viral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monosynaptic Circuit Tracing with Glycoprotein-Deleted Rabies Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain-wide TVA compensation allows rabies virus to retrograde target cell-type-specific projection neurons | springermedizin.de [springermedizin.de]
- 4. luolab.stanford.edu [luolab.stanford.edu]
- 5. Rabies Virus Vector Transgene Expression Level and Cytotoxicity Improvement Induced by Deletion of Glycoprotein Gene | PLOS One [journals.plos.org]
- 6. Improved Monosynaptic Neural Circuit Tracing Using Engineered Rabies Virus Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of G-gene Deletion and Replacement on Rabies Virus Vector Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rabies Virus Production. [bio-protocol.org]
- 9. Fast, high-throughput production of improved rabies viral vectors for specific, efficient and versatile transsynaptic retrograde labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A rabies virus-based toolkit for efficient retrograde labeling and monosynaptic tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Third-generation rabies viral vectors have low toxicity and improved efficiency as retrograde labeling tools - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Design and generation of recombinant rabies virus vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Production of Recombinant EnvA Rabies Virus [protocols.io]
- 17. genemedi.net [genemedi.net]
- 18. An Immunohistochemistry Staining for the Detection of Rabies Virus Antigens [jove.com]
- 19. Diagnostic sensitivity and specificity of immunohistochemistry for the detection of rabies virus in domestic and wild animals in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Natural Infection with Rabies Virus: A Histopathological and Immunohistochemical Study of Human Brains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Techniques for Extracting Full-Length Rabies Glycoprotein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rabies virus glycoprotein (B1211001) (RVG) is the sole protein on the virion surface and the principal target for neutralizing antibodies. Its proper extraction and purification in a full-length, native conformation are critical for the development of next-generation subunit vaccines, diagnostic reagents, and for in-depth structural and functional studies.[1] Obtaining soluble and stable full-length RVG is challenging, as it is a membrane-anchored protein.[2][3][4] This document provides detailed application notes and protocols for the extraction and purification of full-length RVG from various expression systems, as well as directly from the virus.
Expression Systems for Full-Length RVG
The choice of an expression system is a crucial first step that influences the yield, post-translational modifications (especially glycosylation), and ultimately the immunogenicity of the recombinant RVG.
-
Mammalian Cells (e.g., HEK293, CHO): These systems are advantageous for producing RVG with native-like, complex glycosylation patterns, which is critical for proper folding and immunogenicity.[5][6] Secreted forms of RVG can be engineered to simplify purification from the cell culture medium.[5][6][7]
-
Baculovirus Expression Vector System (BEVS) using Insect Cells (e.g., Sf9, Hi-5): This is a robust system for high-level expression of recombinant proteins. While glycosylation patterns differ slightly from mammalian cells, BEVS-produced RVG has been shown to be immunogenic and protective.
-
Yeast (e.g., Pichia pastoris): Yeast systems offer the potential for high-yield and cost-effective production.[8] However, they produce high-mannose type N-glycans, which differ significantly from the complex N-glycans found on native viral G-protein. This can impact protein folding and immunogenicity.[8]
-
Plants (e.g., Nicotiana tabacum): Transgenic plants have been explored as a safe and scalable production platform for RVG, demonstrating the potential for expressing immunoprotective glycoprotein.[9]
Extraction and Purification Strategies
The strategy for RVG purification depends on whether it is expressed as a secreted protein, an intracellular/membrane-bound protein, or extracted directly from viral particles. A common approach for recombinant RVG involves the use of affinity tags (e.g., hexahistidine or His-tag) to facilitate a one-step or multi-step purification process.[5][6]
General Experimental Workflow
The overall process for producing and purifying recombinant RVG can be visualized as a sequence of upstream and downstream processes.
Caption: A generalized workflow for recombinant RVG production and purification.
Detailed Experimental Protocols
Protocol 1: Purification of Secreted His-tagged RVG from Mammalian Cell Culture
This protocol is adapted for purifying a secreted form of RVG from the conditioned medium of HEK293 or CHO cells.[5][6][7]
Materials:
-
Conditioned cell culture supernatant containing His-tagged RVG.
-
IMAC Binding Buffer: 20 mM HEPES, 500 mM NaCl, 50 mM imidazole, pH 7.5.
-
IMAC Elution Buffer: 20 mM HEPES, 500 mM NaCl, 500 mM imidazole, pH 7.5.
-
Ni-NTA (Nickel-Nitriloacetic Acid) affinity resin.
-
Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
0.22 µm sterile filter.
Procedure:
-
Harvest and Clarification: Collect the cell culture supernatant. Centrifuge at 4,000 x g for 20 minutes at 4°C to pellet cells and large debris. Filter the supernatant through a 0.22 µm filter to remove remaining particulates.
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA column with 5-10 column volumes (CV) of IMAC Binding Buffer.
-
Load the clarified supernatant onto the column. The flow rate should be optimized (e.g., 1-2 mL/min).
-
Wash the column with 10-20 CV of IMAC Binding Buffer to remove non-specifically bound proteins.
-
Elute the RVG using a step gradient of IMAC Elution Buffer. Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
-
-
Buffer Exchange: Pool the fractions containing the purified RVG. Perform buffer exchange into PBS using dialysis or a desalting column to remove imidazole.
-
Concentration and Storage: Concentrate the purified protein using an appropriate centrifugal filter unit. Determine the final protein concentration, aliquot, and store at -80°C.
Protocol 2: Extraction of Full-Length RVG Directly from Virus Particles
This protocol describes a method to extract native, full-length RVG from purified rabies virus particles using detergent, followed by stabilization.[2][3][4][10]
Materials:
-
Concentrated and purified rabies virus preparation.
-
Extraction Buffer: 20 mM Tris, 150 mM NaCl, 0.6% (w/v) CHAPS detergent, pH 7.5.
-
Sucrose (B13894) solutions for gradient centrifugation (e.g., 5-20%).
-
Dialysis Buffer: 20 mM Tris, 150 mM NaCl, pH 7.5.
Procedure:
-
Virus Concentration: Concentrate the virus bulk approximately 10-fold using tangential flow filtration (TFF) with a 100 kDa molecular weight cut-off cassette.
-
Detergent Solubilization: Add CHAPS detergent to the concentrated virus to a final concentration of 0.6% (w/v). Incubate overnight (~16 hours) at 4-8°C with gentle agitation to solubilize the viral membrane and release the glycoprotein.
-
Purification by Sucrose Gradient:
-
Layer the solubilized virus extract onto a continuous or step sucrose gradient.
-
Centrifuge at high speed (e.g., 100,000 x g) for a sufficient time to separate the glycoprotein from other viral components.
-
Carefully collect the fractions containing the purified RVG. The G protein often oligomerizes and can be identified in specific gradient fractions.[2][10]
-
-
Detergent Removal and Analysis:
Quantitative Data and Quality Control
The yield and purity of RVG are highly dependent on the chosen expression and purification scheme. It is essential to perform rigorous quality control to ensure the structural and antigenic integrity of the purified protein.
Summary of Purification Yields
| Expression System | Purification Method | Typical Yield | Purity | Reference |
| Mammalian (HEK293) | IMAC & Strep-tag Affinity | ~0.5 µg / 2 L supernatant | High | [7] |
| Virus Particles | Detergent Extraction & Sucrose Gradient | ~70% recovery after solubilization | >90% | [2] |
| Pichia pastoris | Cation Exchange Chromatography | 12.9 µg/L (fed-batch culture) | Single-step purification | [8] |
| E. coli | N/A (inclusion bodies) | >0.5 mg/mL (commercial product) | >90% |
Note: Yields are highly variable and depend on the specific construct, expression conditions, and scale.
Quality Control Assays
A series of assays are necessary to confirm the identity, purity, and functionality of the extracted RVG.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Full‐length G glycoprotein directly extracted from rabies virus with detergent and then stabilized by amphipols in liquid and freeze‐dried forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Full-length G glycoprotein directly extracted from rabies virus with detergent and then stabilized by amphipols in liquid and freeze-dried forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification of a secreted form of recombinant rabies virus glycoprotein: comparison of two affinity tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. studenttheses.uu.nl [studenttheses.uu.nl]
- 8. Production, purification, and characterization of recombinant this compound expressed in PichiaPink™ yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High level expression of surface glycoprotein of rabies virus in tobacco leaves and its immunoprotective activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and purification of a polymeric form of the glycoprotein of rabies virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Recombinant Rabies Virus Glycoprotein Yield
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of recombinant rabies virus glycoprotein (B1211001) (RVG).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Expression of Recombinant RVG
Question: I am not observing any or very low expression of my recombinant rabies virus glycoprotein. What are the potential causes and how can I troubleshoot this?
Answer: Low or no expression of recombinant RVG can stem from several factors, ranging from the expression vector and host cell system to the culture conditions. Here’s a systematic approach to troubleshooting this issue:
Potential Causes and Solutions:
-
Codon Usage: The codon usage of your RVG gene may not be optimal for your chosen expression host.
-
Promoter Strength and Type: The promoter in your expression vector might be weak or not suitable for high-level expression in your host system.
-
Solution: Subclone the RVG gene into a vector with a stronger promoter. For instance, in insect cells, a novel chimeric promoter (polh-pSeL) has been shown to significantly increase expression yields compared to the standard polh promoter alone.[7]
-
-
Expression Host Suitability: The chosen host system may not be ideal for expressing a complex glycoprotein like RVG.
-
Solution: Consider switching to a different expression system.
-
CHO Cells: These are a robust option for producing complex glycoproteins with human-like post-translational modifications.[8][9]
-
Insect Cells (e.g., Sf9, S2): The baculovirus expression vector system (BEVS) in insect cells is a powerful platform for high-yield production of RVG.[7][10]
-
Pichia pastoris: This yeast system is another effective host for recombinant protein production.[11][12]
-
E. coli: While cost-effective, expressing soluble and correctly folded RVG in E. coli can be challenging. Using fusion tags like SUMO can improve expression and solubility.[13][14]
-
-
-
Inefficient Transfection/Transduction: The process of introducing the expression vector into the host cells may be inefficient.
-
Solution: Optimize your transfection or transduction protocol. This includes verifying the quality and quantity of your plasmid DNA or viral stock, optimizing the cell density at the time of transfection, and using a suitable transfection reagent.
-
Issue 2: Poor Solubility of Recombinant RVG (Inclusion Bodies in E. coli)
Question: My recombinant RVG is being expressed at high levels in E. coli, but it's forming insoluble inclusion bodies. How can I improve its solubility?
Answer: Inclusion body formation is a common challenge when expressing complex viral glycoproteins in E. coli. Here are several strategies to enhance the solubility of your recombinant RVG:
Potential Causes and Solutions:
-
Lack of Post-Translational Modifications: E. coli lacks the machinery for proper glycosylation, which is crucial for the correct folding and solubility of RVG.
-
Solution: While E. coli cannot glycosylate proteins, you can try to optimize other factors to favor proper folding.
-
-
High Expression Rate: Very high rates of protein synthesis can overwhelm the cellular folding machinery, leading to aggregation.
-
Solution:
-
Lower Induction Temperature: Reduce the post-induction culture temperature to slow down protein synthesis and allow more time for proper folding.
-
Use a Weaker Promoter or Lower Inducer Concentration: This can reduce the rate of transcription and translation.
-
-
-
Fusion Tags: The intrinsic properties of RVG can make it prone to aggregation when expressed alone in a prokaryotic system.
-
Suboptimal Lysis and Solubilization Buffers: The buffers used to lyse the cells and solubilize the protein may not be effective.
Issue 3: Low Yield After Purification
Question: I am losing a significant amount of my recombinant RVG during the purification process. How can I improve my purification yield?
Answer: Low recovery after purification can be due to a variety of factors, including the purification strategy, buffer conditions, and the inherent properties of the protein.
Potential Causes and Solutions:
-
Inefficient Affinity Tag Binding: The affinity tag (e.g., His-tag, Strep-tag) may not be efficiently binding to the chromatography resin.
-
Solution:
-
Ensure Tag Accessibility: Confirm that the affinity tag is properly exposed and not buried within the folded protein.
-
Optimize Binding Conditions: Adjust the pH and salt concentration of your binding buffer to promote optimal interaction between the tag and the resin.
-
-
-
Suboptimal Elution Conditions: The conditions used to elute the protein from the column may be too harsh, leading to protein precipitation, or too mild, resulting in incomplete elution.
-
Solution: Perform a gradient elution to determine the optimal concentration of the eluting agent (e.g., imidazole (B134444) for His-tagged proteins).
-
-
Multi-Step Purification Losses: Each purification step will inevitably lead to some loss of product.
-
Solution: If possible, streamline your purification protocol. However, for high purity, a multi-step approach combining different chromatography techniques (e.g., affinity, ion exchange, size exclusion) is often necessary. A combination of metal-chelate affinity chromatography and immunoaffinity chromatography has been used to purify RVG to homogeneity.[17][18]
-
-
Protein Aggregation and Precipitation: RVG may be aggregating and precipitating during purification.
-
Solution:
-
Optimize Buffer Composition: Add stabilizing agents to your buffers, such as glycerol, non-ionic detergents, or specific salts.
-
Work at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity and aggregation.
-
-
Frequently Asked Questions (FAQs)
Q1: Which expression system is best for producing recombinant this compound?
A1: The "best" expression system depends on the intended application of the recombinant RVG.
-
For structural and functional studies requiring proper post-translational modifications (glycosylation): Mammalian cells, particularly Chinese Hamster Ovary (CHO) cells, are the gold standard.[8][9] Insect cell systems (Sf9, S2) are also an excellent choice and can produce high yields of correctly folded and glycosylated protein.[7][10]
-
For high-yield production for applications where glycosylation is not critical or can be addressed downstream (e.g., some diagnostics or subunit vaccines): Pichia pastoris and E. coli are viable options. P. pastoris offers the advantage of being a eukaryotic system capable of some post-translational modifications.[11][12] E. coli is a cost-effective and rapid system, but often requires strategies like fusion tags (e.g., SUMO) to overcome solubility issues.[13][14]
-
For novel and scalable production platforms: Plant-based expression systems are an emerging and promising alternative.[19][20]
Q2: How does culture temperature affect the yield of recombinant RVG?
A2: Culture temperature is a critical parameter that can significantly impact RVG yield, particularly in insect cell cultures. Studies have shown that reducing the culture temperature from the standard 28°C to 20-22°C can lead to a substantial increase in the production of recombinant RVG in Drosophila S2 cells.[21][22] This is likely due to a slowdown in cell growth and metabolism, which may allow for more efficient protein folding and accumulation.
Q3: What is fed-batch culture and how can it improve RVG yield?
A3: Fed-batch culture is a bioprocess strategy where nutrients are supplied to the culture periodically or continuously, as opposed to a batch culture where all nutrients are provided at the beginning. This approach helps to maintain optimal nutrient levels, prevent the accumulation of toxic byproducts, and achieve higher cell densities, which in turn can lead to significantly increased recombinant protein yields.[23][24] Fed-batch strategies are commonly employed for high-density cultivation of CHO cells and yeast for large-scale protein production.[11][25][26][27]
Q4: Can codon optimization always be expected to increase functional protein yield?
A4: Codon optimization, which involves modifying the gene sequence to use codons preferred by the expression host, generally increases the rate of protein translation and can lead to higher overall expression levels.[1][2][3][4] However, it is not a guaranteed solution for increasing the yield of functional protein. In some cases, while total protein expression might increase, this may not translate to improved immunogenicity or biological activity.[5][6] The effect of codon optimization should be experimentally validated for your specific construct and application.
Q5: What are some common affinity tags used for purifying recombinant RVG, and what are their pros and cons?
A5:
-
Hexahistidyl (His) Tag: This is one of the most common tags.
-
Pros: Small size, generally low immunogenicity, and purification is based on relatively inexpensive metal-chelate affinity chromatography (e.g., Ni-NTA).
-
Cons: Elution with imidazole can sometimes co-elute host cell proteins with histidine residues. A combination with other purification steps like immunoaffinity chromatography may be needed for high purity.[17][18]
-
-
Strep-tag: This tag binds to a specially engineered streptavidin resin.
-
Pros: High specificity and elution under mild, physiological conditions.
-
Cons: The resin can be more expensive than metal-chelate resins. Its effectiveness can vary, and it may not be suitable for all purification schemes from conditioned media.[17]
-
Data Summary Tables
Table 1: Effect of Culture Temperature on Recombinant RVG Production in Drosophila melanogaster S2 Cells
| Culture Temperature (°C) | Maximum Specific Growth Rate (μmax, h⁻¹) | Maximum rRVGP Concentration (mg/L) | Reference |
| 28 | 0.035 | 1.404 | [21] |
| 24 | 0.038 | 0.480 | [21] |
| 20 | 0.019 | 2.973 | [21] |
| 16 | 0.009 | 0.075 | [21] |
Table 2: Comparison of Recombinant RVG Yield in Different Culture Modes in Drosophila melanogaster S2 Cells at 20°C
| Culture Mode | Maximum Specific Growth Rate (μmax, h⁻¹) | Maximum rRVGP Concentration (mg/L) | Reference |
| Batch | 0.026 | 0.354 | [21] |
| Batch with temperature shift to 16°C | 0.013 | 0.567 | [21] |
| Fed-batch | 0.025 | 1.155 | [21] |
Table 3: Impact of Culture Supplements on Recombinant RVG Production in Drosophila melanogaster S2 Cells
| Culture Condition | Fold Increase in rRVGP Production | Maximum rRVGP Concentration (µg/L) | Reference |
| Control (Sf900 II medium) | - | ~164 | [22] |
| + 1% DMSO and 1% Glycerol | 3.6 | ~590 | [22] |
| Reduced Temperature (22°C) | 9.3 | ~1525 (in Schott flasks) | [22] |
| Reduced Temperature (22°C) in Bioreactor | - | 928 | [22] |
Experimental Protocols
Protocol 1: Fed-Batch Culture of CHO Cells for Recombinant RVG Production
This protocol provides a general framework for fed-batch culture of CHO cells expressing recombinant RVG. Specific parameters will need to be optimized for your particular cell line and construct.
Materials:
-
CHO cell line stably expressing recombinant RVG
-
Growth medium (serum-free, chemically defined)
-
Feed medium (concentrated nutrient solution)
-
Bioreactor with controllers for temperature, pH, and dissolved oxygen (DO)
-
Shaker incubator
Methodology:
-
Inoculum Expansion:
-
Thaw a vial of the CHO cell line and culture in shake flasks in a shaker incubator at 37°C, 5% CO₂.
-
Subculture the cells every 2-3 days until the desired cell number for bioreactor inoculation is reached.
-
-
Bioreactor Setup and Inoculation:
-
Prepare and sterilize the bioreactor according to the manufacturer's instructions.
-
Add the initial volume of growth medium to the bioreactor and allow it to equilibrate to the setpoints (e.g., 37°C, pH 7.2, 50% DO).
-
Inoculate the bioreactor with the expanded CHO cell culture to a target viable cell density.
-
-
Batch Phase:
-
Allow the cells to grow in batch mode until a key nutrient, such as glucose, begins to be depleted. Monitor cell density, viability, and key metabolite concentrations daily.
-
-
Fed-Batch Phase:
-
Initiate the feeding strategy once the cells enter the late exponential growth phase. The feeding strategy can be a pre-determined schedule (e.g., bolus feeds daily) or based on real-time monitoring of nutrient consumption.[23][27]
-
The feed medium should be a concentrated solution of nutrients to avoid significant dilution of the culture.[24]
-
Continue the fed-batch culture for the desired duration (typically 10-14 days), maintaining the controlled parameters.
-
-
Harvest:
-
Harvest the culture supernatant by centrifugation or filtration when cell viability begins to decline significantly.
-
The supernatant containing the secreted recombinant RVG can then be processed for purification.
-
Protocol 2: Purification of His-tagged Recombinant RVG
This protocol describes a general method for the purification of His-tagged RVG using metal-chelate affinity chromatography.
Materials:
-
Cell culture supernatant or cell lysate containing His-tagged RVG
-
Binding Buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole, pH 7.4)
-
Wash Buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 40 mM imidazole, pH 7.4)
-
Elution Buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 500 mM imidazole, pH 7.4)
-
Ni-NTA agarose (B213101) resin
-
Chromatography column
Methodology:
-
Clarification of Feedstock:
-
Centrifuge the cell culture supernatant or lysate at high speed (e.g., 10,000 x g for 30 minutes) to remove cells and debris.
-
Filter the clarified supernatant/lysate through a 0.45 µm or 0.22 µm filter.
-
-
Column Equilibration:
-
Pack the Ni-NTA agarose resin into a chromatography column.
-
Equilibrate the column with 5-10 column volumes (CVs) of Binding Buffer.
-
-
Sample Loading:
-
Load the clarified feedstock onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding of the His-tagged protein to the resin.
-
-
Washing:
-
Wash the column with 10-15 CVs of Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound His-tagged RVG from the column using Elution Buffer. A step or linear gradient of imidazole can be used. Collect the eluate in fractions.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by SDS-PAGE and Western blot to identify the fractions containing the purified RVG.
-
-
Buffer Exchange (Optional):
-
Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.
-
Visualizations
Caption: Workflow for Recombinant RVG Production and Purification.
Caption: Troubleshooting Logic for Low Recombinant RVG Yield.
References
- 1. researchgate.net [researchgate.net]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Codon optimization of G protein enhances rabies virus-induced humoral immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, in silico optimization, and generation of recombinant this compound: Paving the Way for Enhanced Vaccines | Iranian Journal of Pharmaceutical Sciences [ojs2.sbmu.ac.ir]
- 5. Rabies glycoprotein engineering for improved stability and expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rabies glycoprotein engineering for improved stability and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly efficient production of this compound G ectodomain in Sf9 insect cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. CHO Cell Lines for Recombinant Protein Production | Mabion [mabion.eu]
- 10. repositorio.butantan.gov.br [repositorio.butantan.gov.br]
- 11. Production, purification, and characterization of recombinant this compound expressed in PichiaPink™ yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular optimization of this compound expression in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced expression of rabies virus surface G-protein in Escherichia coli using SUMO fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhanced Expression of Rabies Virus Surface G-Protein in Escherichia coli using SUMO Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expression and solubilization of insect cell-based this compound and assessment of its immunogenicity and protective efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Purification of a secreted form of recombinant this compound: comparison of two affinity tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cdn.apub.kr [cdn.apub.kr]
- 20. High level expression of surface glycoprotein of rabies virus in tobacco leaves and its immunoprotective activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of hypothermic temperatures on production of this compound by recombinant Drosophila melanogaster S2 cells cultured in suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Enhanced production of recombinant this compound (rRVGP) by Drosophila melanogaster S2 cells through control of culture conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Fed-batch culture - Wikipedia [en.wikipedia.org]
- 25. Recombinant protein production via fed-batch culture of the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Progress in fed-batch culture for recombinant protein production in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Progress in fed-batch culture for recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Rabies Virus Glycoprotein (RVG) Expression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the expression of rabies virus glycoprotein (B1211001) (RVG) through codon usage modification.
Frequently Asked Questions (FAQs)
Q1: What is codon optimization and why is it used for Rabies Virus Glycoprotein (RVG) expression?
A1: Codon optimization is the process of modifying the nucleotide sequence of a gene to enhance protein expression in a specific host organism, without altering the amino acid sequence of the protein.[1] Different organisms exhibit "codon usage bias," meaning they prefer certain synonymous codons (codons that code for the same amino acid) over others.[1][2] By replacing rare or less preferred codons in the RVG gene with those frequently used by the chosen expression host (e.g., mammalian cells, E. coli), the efficiency of translation can be significantly improved, leading to higher yields of the recombinant RVG protein.[1][3] This is critical for applications such as vaccine development and antibody production.
Q2: What is the typical fold-increase in RVG expression that can be expected after codon optimization?
A2: Studies have shown that codon optimization can lead to a significant increase in RVG expression. In mouse neuroblastoma cells, a codon-optimized RVG gene resulted in a 2- to 3-fold increase in glycoprotein levels compared to the wild-type gene.[4][5] Similarly, strategies involving the duplication of the glycoprotein gene have demonstrated a 2.47-fold increase in mRNA levels and a 3.4-fold increase in protein expression.[6]
Q3: Does increased RVG expression from codon optimization always lead to better immunogenicity or vaccine efficacy?
A3: Not necessarily. While codon optimization effectively enhances RVG expression levels in in vitro systems, this does not always translate to improved immunogenicity in vivo.[7] Research indicates that while codon-optimized RVG boosted the production of virus-neutralizing antibodies (VNA), the increase in expression level itself is not the sole determinant of pathogenicity or attenuation for vaccine candidates.[4][5][8] Therefore, a holistic approach that includes protein stability and conformation is crucial.[7]
Q4: What are the key parameters to consider during the codon optimization process?
A4: Several factors should be considered for effective codon optimization:
-
Codon Adaptation Index (CAI): A measure of how well the codon usage of a gene matches that of a reference set of highly expressed genes in the target host. A CAI value closer to 1.0 is desirable.[2][9]
-
GC Content: The percentage of Guanine (G) and Cytosine (C) bases in the gene. An optimal GC content (typically 40-60%) helps to improve mRNA stability and prevent the formation of secondary structures.
-
mRNA Secondary Structure: Complex secondary structures, especially near the 5' end of the mRNA, can hinder ribosome binding and initiation of translation. Algorithms are used to minimize these structures.[2][3]
-
Avoidance of Cis-acting Motifs: Sequences that can negatively impact gene expression, such as cryptic splice sites, polyadenylation signals, or restriction enzyme sites used for cloning, should be removed.[10]
Troubleshooting Guide
| Issue / Observation | Possible Cause(s) | Recommended Solution(s) |
| Low or No RVG Expression Post-Optimization | 1. Suboptimal codon adaptation for the specific expression host. 2. Presence of cryptic mRNA destabilizing sequences. 3. Formation of strong mRNA secondary structures at the 5' end. 4. Incorrect cloning or sequence errors in the synthesized gene. | 1. Re-run the optimization algorithm using a different codon usage table specific to your host (e.g., HEK293, CHO cells).[2] 2. Analyze the optimized sequence for AU-rich elements or other destabilizing motifs and remove them. 3. Use software tools to predict and modify the 5' untranslated region (UTR) to reduce secondary structure formation.[2] 4. Verify the entire cloned sequence by Sanger sequencing. |
| High RVG Expression in vitro but Poor Immunogenicity in vivo | 1. Protein misfolding or improper post-translational modifications. 2. The expression construct or delivery method is not optimal for inducing a robust immune response. 3. The sheer quantity of the antigen does not compensate for qualitative aspects of the immune response.[7] | 1. Co-express molecular chaperones to aid in proper folding. 2. Test different vaccine platforms (e.g., mRNA, adenovirus vector) as the optimal expression level can be context-dependent.[7] 3. Evaluate protein conformation and stability through biophysical methods. Consider structure-guided engineering to stabilize the pre-fusion conformation of RVG.[7] |
| Cell Toxicity or Reduced Viability After Transfection | 1. Extremely high levels of RVG expression may be cytotoxic. 2. The expressed glycoprotein may be inducing apoptosis (programmed cell death).[8][11] | 1. Use an inducible promoter system to control the timing and level of RVG expression. 2. Reduce the amount of plasmid DNA used for transfection. 3. Harvest cells at an earlier time point post-transfection. |
| Discrepancy Between mRNA and Protein Levels | 1. Inefficient translation initiation or elongation. 2. Rapid protein degradation. | 1. Ensure the inclusion of a strong Kozak sequence in mammalian expression vectors. 2. Re-evaluate codon usage; rare codons can slow translation and lead to premature termination.[3] 3. Perform a pulse-chase experiment to assess protein stability. Consider co-expressing protease inhibitors if degradation is suspected. |
Quantitative Data Summary
The following tables summarize the quantitative impact of codon optimization on RVG expression from cited experiments.
Table 1: Effect of Codon Optimization on RVG Expression Levels
| Virus Strain / Construct | Modification | Host Cell | Measurement Method | Fold Change vs. Wild-Type | Reference |
| Recombinant N2c RV | Codon-Optimized G gene | Mouse Neuroblastoma | Flow Cytometry | 2- to 3-fold increase | [4] |
| Recombinant N2c RV | Codon-Deoptimized G gene | Mouse Neuroblastoma | Flow Cytometry | 2- to 3-fold reduction | [4] |
Table 2: Effect of G-protein Gene Duplication on Expression
| Virus Strain | Modification | Measurement Method | Fold Change vs. Parent Strain | Reference |
| PV Strain | Duplicated G gene | qRT-PCR (mRNA) | 2.47-fold increase | [6] |
| PV Strain | Duplicated G gene | Western Blot (Protein) | 3.4-fold increase | [6] |
Experimental Protocols & Workflows
General Workflow for Codon Optimization and Expression Verification
This diagram outlines the typical experimental workflow from sequence design to expression analysis.
Caption: Workflow for RVG codon optimization and expression.
Troubleshooting Logic for Low RVG Expression
This diagram provides a logical flow for troubleshooting common expression issues.
Caption: Troubleshooting flowchart for low RVG expression.
Protocol: Quantification of RVG Expression by Western Blot
-
Cell Lysis:
-
Harvest transfected cells 24-72 hours post-transfection.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Normalize all samples to the same total protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples onto a 10-12% polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-Buffered Saline with Tween-20, TBST).
-
Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
For quantification, include a loading control (e.g., anti-GAPDH or anti-beta-actin antibody) to normalize the RVG band intensity.
-
Protocol: Quantification of Surface RVG Expression by Flow Cytometry
-
Cell Preparation:
-
Harvest transfected cells 24-48 hours post-transfection using a gentle, non-enzymatic cell dissociation buffer.
-
Wash cells twice with ice-cold FACS buffer (e.g., PBS with 2% FBS).
-
Resuspend cells to a concentration of 1x10^6 cells/mL.
-
-
Antibody Staining:
-
Add a primary monoclonal antibody specific for the extracellular domain of RVG to 100 µL of the cell suspension.[4]
-
Incubate on ice for 30-60 minutes, protected from light.
-
Wash the cells twice with FACS buffer to remove unbound primary antibody.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG).
-
Incubate on ice for 30 minutes, protected from light.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer.
-
Include an untransfected or mock-transfected cell sample as a negative control to set the gates for positive staining.
-
-
Data Analysis:
-
Quantify the percentage of RVG-positive cells and the median fluorescence intensity (MFI) of the positive population, which corresponds to the level of surface expression.[7]
-
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 3. web.azenta.com [web.azenta.com]
- 4. Rabies Virus (RV) Glycoprotein Expression Levels Are Not Critical for Pathogenicity of RV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Duplication of the this compound Enhances the Virus Propagation Rate and Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rabies glycoprotein engineering for improved stability and expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. Codon Optimization Protocol - Creative Biogene [creative-biogene.com]
- 10. Computational codon optimization of synthetic gene for protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overexpression of the this compound Results in Enhancement of Apoptosis and Antiviral Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low efficiency of rabies virus pseudotyping
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low efficiency in rabies virus pseudotyping experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low rabies pseudovirus titers?
A1: Low titers in rabies pseudovirus production can stem from several factors. The most common issues include suboptimal health and density of producer cells, poor quality or incorrect ratios of plasmids, low transfection efficiency, cytotoxicity induced by the rabies virus glycoprotein (B1211001) (RV-G), and inefficient virus harvesting and concentration techniques.[1][2] Each of these factors can create a significant bottleneck in the production workflow.
Q2: Which producer cell line is best for rabies pseudotyping?
A2: HEK293T cells are widely reported to be the most effective producer cell line for generating high-titer rabies pseudovirus.[3][4][5] Other cell lines like HEK293, 293FT, MDCK, BHK21, BSR, and Vero have been tested, but 293T cells consistently yield the highest titers.[3][4]
Q3: Can the rabies virus glycoprotein (RV-G) be toxic to producer cells?
A3: Yes, the this compound can exhibit cytotoxicity, leading to apoptosis (programmed cell death) in producer cells.[6] Overexpression of RV-G can enhance this effect, which in turn reduces the overall yield of viable pseudovirus particles.[6]
Q4: How critical is the ratio of the different plasmids used in transfection?
A4: The ratio of the transfer (containing the gene of interest), packaging (e.g., psPAX2), and envelope (RV-G) plasmids is a critical parameter that requires optimization. An improper ratio can lead to an imbalance in the viral components, resulting in poorly formed or non-infectious viral particles and thus, lower functional titers.[7][8]
Q5: What is the difference between physical and functional viral titer, and which one should I measure?
A5: Physical titer refers to the total number of viral particles in a sample, often measured by methods like p24 ELISA for lentivirus. Functional titer, on the other hand, measures the number of infectious viral particles that can successfully transduce target cells, typically determined by counting fluorescent cells or measuring reporter gene expression. For assessing the efficiency of your pseudovirus, the functional titer is the more relevant metric.[9][10]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common problems encountered during rabies virus pseudotyping.
Problem 1: Low Transfection Efficiency in Producer Cells
Symptoms:
-
Low percentage of fluorescent protein-expressing cells (if using a fluorescent reporter plasmid) 24-48 hours post-transfection.
-
Significantly reduced viral titer in the supernatant.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Poor Producer Cell Health | Use HEK293T cells at a low passage number. Ensure cells are healthy, actively dividing, and free from contamination like mycoplasma.[11][12] Do not allow cells to become over-confluent before or during transfection.[12] |
| Suboptimal Cell Density | The optimal cell density at the time of transfection is crucial. For adherent HEK293T cells, aim for 50-80% confluency.[9] For suspension cultures, higher cell densities (e.g., >4.0 x 10^6 cells/mL) can increase volumetric titer if transfection efficiency is maintained.[13][14] |
| Poor Plasmid DNA Quality | Use high-purity, transfection-grade plasmid DNA. It is recommended to use midi or maxi prep kits for plasmid purification, as mini-preps often yield lower quality and quantity of DNA.[1][9] Verify plasmid integrity via restriction digest or sequencing.[11] |
| Incorrect Plasmid Ratios | Optimize the mass ratio of your transfer, packaging, and envelope (RV-G) plasmids. A common starting point for a three-plasmid lentiviral system is a 2:1:1 or 3:1:1 ratio of transfer:packaging:envelope. However, this may need to be adjusted for rabies pseudotyping.[5] |
| Inefficient Transfection Reagent or Protocol | Use a high-quality transfection reagent known to be effective for HEK293T cells (e.g., PEI, Lipofectamine). Optimize the DNA-to-reagent ratio and follow the manufacturer's protocol carefully. |
Problem 2: High Transfection Efficiency but Low Functional Titer
Symptoms:
-
A high percentage of producer cells express the fluorescent reporter, but the collected supernatant results in poor transduction of target cells.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Rabies Glycoprotein (RV-G) Cytotoxicity | The RV-G can be toxic to producer cells, leading to premature cell death and release of non-infectious particles.[6] Consider reducing the amount of RV-G plasmid in your transfection mix. You can also try harvesting the virus at an earlier time point (e.g., 36-48 hours post-transfection). |
| Inefficient Viral Assembly or Release | Ensure all necessary viral components are being expressed. The use of a third-generation lentiviral system with separate packaging plasmids for Gag/Pol and Rev is standard. |
| Instability of Pseudoviral Particles | Lentiviral particles, especially when pseudotyped, can be unstable. Avoid repeated freeze-thaw cycles, which can lead to a significant loss of infectivity.[2][10] For short-term storage (a few days), it may be preferable to keep the virus at 4°C rather than freezing.[10] |
| Incorrect Harvest Time | Harvest the viral supernatant at the optimal time post-transfection. This is typically between 48 and 72 hours. Harvesting too early may result in a low concentration of viral particles, while harvesting too late may lead to a higher proportion of degraded or non-infectious particles. |
| Ineffective Virus Concentration | If unconcentrated supernatant yields low titers, concentrate the virus. Common methods include ultracentrifugation or precipitation-based kits.[9][10] Ensure that cell debris is removed by centrifugation at low speed or filtration before concentration.[10] |
Problem 3: Successful Virus Production but Low Transduction of Target Cells
Symptoms:
-
The viral titer appears adequate, but the efficiency of transducing the target cell line is low.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Target Cell Line Resistance | Some cell lines are inherently more difficult to transduce.[9] Ensure your target cells express the appropriate receptors for the rabies glycoprotein. |
| Suboptimal Transduction Protocol | The addition of a transduction enhancer like Polybrene or DEAE-dextran can significantly improve efficiency by neutralizing charge repulsion between the virus and the cell membrane.[4][15] Spinoculation (centrifuging the cells with the virus) can also enhance virus-cell contact.[10] |
| Low Multiplicity of Infection (MOI) | The MOI (the ratio of infectious viral particles to the number of cells) may be too low. Increase the amount of virus used for transduction or decrease the number of target cells.[9] |
| Target Cell Health | Ensure the target cells are healthy and in a logarithmic growth phase at the time of transduction.[12] |
Quantitative Data Summary
The following tables summarize key quantitative parameters that can be optimized for improved rabies pseudovirus production.
Table 1: Producer Cell Density Optimization
| Cell Type | Culture Format | Optimal Seeding Density for Transfection | Expected Outcome |
| HEK293T | 10-cm dish | 10-15 x 10^6 cells | Increased viral titers compared to lower densities.[16] |
| HEK293T | 96-well plate | 40,000 cells/well | Highest titer for rabies pseudovirus titration.[3][4][5] |
| Suspension HEK293 | Shake Flask | >4.0 x 10^6 cells/mL | Increased volumetric productivity.[13] |
Table 2: Plasmid Ratio Optimization (Example for Lentivirus)
| Transfer Plasmid | Packaging Plasmid (psPAX2) | Envelope Plasmid (pMD2.G - VSV-G) | Typical Starting Mass Ratio |
| pLenti-GFP | psPAX2 | pMD2.G | 4 µg : 2 µg : 1 µg |
| pLenti-GOI | psPAX2 | pRV-G | Requires empirical optimization. Start with a similar ratio and adjust the amount of pRV-G to mitigate potential cytotoxicity. |
Note: The optimal plasmid ratio can be system-dependent and should be determined empirically for rabies pseudotyping.
Experimental Protocols
Protocol 1: Rabies Pseudotyped Lentivirus Production (Adherent HEK293T cells)
-
Cell Seeding: The day before transfection, seed healthy, low-passage HEK293T cells in a 10-cm dish so that they reach 70-80% confluency at the time of transfection.
-
Plasmid DNA Preparation: Prepare a mix of high-quality transfer, packaging, and RV-G envelope plasmids. A starting point for the ratio can be 10 µg of transfer plasmid, 5 µg of packaging plasmid, and 2.5 µg of RV-G plasmid.
-
Transfection: Use a suitable transfection reagent according to the manufacturer's instructions. Add the DNA-transfection reagent complex to the cells in serum-free media. After 4-6 hours, replace the medium with fresh complete culture medium.
-
Virus Harvest: At 48 and 72 hours post-transfection, collect the supernatant containing the pseudovirus.
-
Clarification: Centrifuge the collected supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet any detached cells and debris.[10]
-
Filtration: Filter the clarified supernatant through a 0.45 µm filter to remove any remaining cellular debris.[10]
-
Concentration (Optional but Recommended): Concentrate the filtered supernatant using ultracentrifugation (e.g., 100,000 x g for 2 hours) or a commercially available concentration reagent.[10]
-
Storage: Resuspend the viral pellet in a small volume of cold, sterile PBS or DMEM. Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.[2][10]
Visualizations
Caption: Workflow for Rabies Virus Pseudotyping.
Caption: Troubleshooting Decision Tree for Low Titers.
References
- 1. Lentiviral Gene Delivery for Mammalian Expression—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Troubleshooting Low Viral Titer | VectorBuilder [en.vectorbuilder.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of in vitro and in vivo rabies virus neutralization assays based on a high-titer pseudovirus system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overexpression of the this compound Results in Enhancement of Apoptosis and Antiviral Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. polyplus-sartorius.com [polyplus-sartorius.com]
- 8. researchgate.net [researchgate.net]
- 9. go.zageno.com [go.zageno.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. researchgate.net [researchgate.net]
- 12. blog.addgene.org [blog.addgene.org]
- 13. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 14. "Lentiviral Vector Production at High Cell Density by Transient Transfe" by Jacob G. Accordino [digitalcommons.usu.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
reducing cytotoxicity of rabies virus vectors for long-term studies
Answering the user's request.## Technical Support Center: Reducing Cytotoxicity of Rabies Virus Vectors
Welcome to the technical support center for rabies virus (RV) vectors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing vector-induced cytotoxicity for successful long-term studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of cytotoxicity in neurons transduced with rabies virus vectors? A1: The cytotoxicity of first-generation rabies viral vectors is a significant limitation for long-term experiments.[1] Key contributing factors include:
-
Viral Protein Expression: The overexpression of certain viral proteins is a major driver of cell death. The rabies virus glycoprotein (B1211001) (G) is a primary determinant of apoptosis.[2][3] Additionally, the matrix protein (M) is known to play a role in inducing apoptosis in infected neurons.[4][5]
-
Viral Replication: In replication-competent or first-generation (ΔG) vectors, the high level of viral gene transcription and genome replication, driven by the viral polymerase (L), places significant metabolic stress on the host cell, leading to toxicity over 1-2 weeks.[6]
-
Host Immune Response: The host cell's innate immune response to viral components can also trigger cell death pathways. The phosphoprotein (P) is a multifunctional viral component involved in evading this host immunity, and its activity can influence cell fate.[7]
Q2: What are the most effective strategies to create non-toxic RV vectors for long-term studies? A2: Several generations of RV vectors have been developed to address cytotoxicity. The most effective strategies involve genomic deletions of key viral proteins:
-
First-Generation (ΔG): Deleting the glycoprotein (G) gene was the first step, rendering the virus incapable of spreading between cells without trans-complementation.[8] While this reduces some toxicity, these vectors are still unsuitable for long-term studies.[9][10]
-
Second-Generation (ΔGL): A major advancement was the additional deletion of the viral polymerase (L) gene.[11] These double-deletion-mutant (ΔGL) vectors are considered non-toxic, with studies showing transduced neurons remain alive and healthy indefinitely, with normal morphology and physiology observed for up to a year.[1][6] However, this comes at the cost of very low transgene expression, which is often only sufficient for sensitive reporters like Cre recombinase.[12]
-
Third-Generation (ΔL): More recently, vectors with only the L gene deleted have been introduced.[9] These ΔL vectors appear to be as non-toxic as the ΔGL generation but have the significant advantage of growing to much higher titers, which improves the efficiency of retrograde labeling of projection neurons.[10][11]
Q3: Can using a different RV strain affect cytotoxicity? A3: Yes, the parent strain of the RV vector can influence its cytotoxic profile. It has been reported that first-generation (ΔG) vectors derived from the CVS-N2c strain allow infected neurons to survive longer than those derived from the more commonly used SAD-B19 strain.[13][14]
Troubleshooting Guide
Issue: Widespread cell death observed in neuronal cultures 7-10 days post-transduction.
This guide helps diagnose and resolve common issues related to RV vector cytotoxicity in vitro.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inherent Toxicity of Vector | The vector backbone (e.g., a first-generation ΔG vector) is known to be toxic over time. | For experiments lasting longer than ~1-2 weeks, switch to a second-generation (ΔGL) or third-generation (ΔL) vector. These vectors are designed for long-term, non-toxic expression.[6][11] |
| High Vector Titer/Dose | The concentration of the virus is too high, leading to excessive viral protein expression and rapid cell death. | Perform a dose-response curve to determine the minimal amount of vector needed for sufficient transgene expression. See Protocol 1 for a detailed methodology. |
| Impure Vector Preparation | The vector stock contains impurities from the production process (e.g., cellular debris, endotoxins) that are causing non-specific cell death. | Re-purify the viral vector stock, for example, by using sucrose (B13894) gradient ultracentrifugation. |
| Suboptimal Cell Health | The target neurons are stressed or unhealthy prior to transduction, making them more susceptible to vector-induced toxicity. | Optimize cell culture conditions (media, density, supplements). Ensure cells are healthy and in a logarithmic growth phase before adding the vector. |
Quantitative Data Summary
The following table summarizes the impact of different vector modifications on neuronal health and longevity.
| Vector Generation | Key Modification(s) | Typical Experimental Window | Impact on Cytotoxicity | Reference(s) |
| First-Generation | ΔG (Glycoprotein deletion) | < 2 weeks | Cytotoxicity observed after several days, limiting long-term use. | [6][8][10] |
| Second-Generation | ΔGL (Glycoprotein + Polymerase deletion) | Months to > 1 Year | Cytotoxicity is abolished; transduced cells remain healthy indefinitely. | [1][6][11] |
| Third-Generation | ΔL (Polymerase deletion) | Months (long-term) | Appears to be as non-toxic as second-generation vectors. | [9][10][11] |
Key Experimental Protocols
Protocol 1: Viral Vector Titration for Optimal Transduction and Viability
This protocol outlines the steps to determine the lowest effective vector dose that provides sufficient transgene expression with minimal impact on cell viability.
-
Cell Preparation:
-
Plate the target neuronal cell line (e.g., Neuro-2a) or primary neurons in a 24-well or 96-well plate at a density that will result in 70-80% confluency at the time of transduction.
-
Incubate under standard conditions for 24 hours.
-
-
Vector Dilution Series:
-
Prepare serial dilutions of the RV vector stock (e.g., 10-fold dilutions from 10⁻³ to 10⁻⁷) in fresh, serum-free culture medium. The range should be adjusted based on the initial titer of the vector stock.
-
-
Transduction:
-
Carefully remove the culture medium from the cells.
-
Add the diluted vector preparations to the corresponding wells. Include a "mock" well with medium only as a negative control.
-
Incubate for 4-6 hours at 37°C to allow for viral entry.
-
After the incubation period, add pre-warmed complete medium to each well. Do not remove the virus-containing medium unless it is known to be toxic to the cells.
-
-
Analysis (48-72 hours post-transduction):
-
Transgene Expression: If the vector expresses a fluorescent reporter (e.g., EGFP), quantify the percentage of fluorescent cells using a fluorescence microscope or flow cytometer.
-
Cell Viability: Use a standard cytotoxicity assay (e.g., MTT, LDH, or a live/dead stain like Calcein-AM/Ethidium Homodimer) to measure the viability in each well.
-
-
Determine Optimal Dose:
-
Plot the percentage of transduced cells and the percentage of viable cells against the vector dilution factor.
-
The optimal dose is the highest dilution (lowest concentration) that provides a satisfactory level of transduction with the highest possible cell viability (ideally, no different from the mock-infected control).
-
Mandatory Visualizations
References
- 1. Nontoxic, double-deletion-mutant rabies viral vectors for retrograde targeting of projection neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Overexpression of the Rabies Virus Glycoprotein Results in Enhancement of Apoptosis and Antiviral Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Glycoprotein and the Matrix Protein of Rabies Virus Affect Pathogenicity by Regulating Viral Replication and Facilitating Cell-to-Cell Spread - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Nontoxic, double-deletion-mutant rabies viral vectors for retrograde targeting of projection neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of the Rabies Virus Phosphoprotein Isoforms in Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and generation of recombinant rabies virus vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Third-generation rabies viral vectors allow nontoxic retrograde targeting of projection neurons with greatly increased efficiency. | Broad Institute [broadinstitute.org]
- 10. Third-generation rabies viral vectors allow nontoxic retrograde targeting of projection neurons with greatly increased efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Third-generation rabies viral vectors allow nontoxic retrograde targeting of projection neurons with greatly increased efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Third-generation rabies viral vectors have low toxicity and improved efficiency as retrograde labeling tools - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A rabies virus-based toolkit for efficient retrograde labeling and monosynaptic tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. “Self-inactivating” rabies viruses are susceptible to loss of their intended attenuating modification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Retrograde Transport Efficiency of Rabies-Based Tracers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing rabies-based tracers for neural circuit mapping. The information is designed to address specific issues encountered during experiments and offer practical solutions to enhance the efficiency and reliability of retrograde transport.
Troubleshooting Guides
This section addresses common problems encountered during rabies-based tracing experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing low efficiency of retrograde labeling (i.e., a low number of labeled presynaptic neurons)?
Possible Causes and Solutions:
-
Suboptimal Rabies Virus Strain: The choice of rabies virus (RV) strain significantly impacts tracing efficiency. The SAD-B19 strain has been traditionally used, but newer strains like CVS-N2c(ΔG) have demonstrated enhanced retrograde synaptic transfer and reduced neuronal toxicity.[1] Consider switching to the CVS-N2c(ΔG) strain for improved performance.
-
Inefficient Glycoprotein (B1211001): The rabies virus glycoprotein (G) is crucial for retrograde transport.[2] The efficiency of transsynaptic spread can be significantly improved by using optimized glycoproteins. Engineered glycoproteins like 'oG' and 'ooG' have been shown to dramatically increase tracing efficiency compared to the wild-type B19G.[3][4]
-
Inadequate Helper Virus Titer: For monosynaptic tracing, the concentration of the adeno-associated virus (AAV) helpers that deliver the TVA receptor and the glycoprotein is critical. Excessively high titers of helper viruses can lead to poor results, possibly due to toxicity or an immune response.[5] Conversely, a titer that is too low will result in insufficient expression of TVA and G-protein. It is recommended to optimize the AAV helper virus titer; a titer of 1.0–3.0 × 10⁷ genomic copies per µl for the TVA-expressing virus has been suggested as optimal in some contexts.[6][7]
-
Insufficient Incubation Time: Allow sufficient time for AAV helper viruses to express the TVA receptor and glycoprotein before injecting the rabies virus. A common timeline is a 2-3 week interval between AAV and RV injections, followed by a 7-day period for the rabies virus to express and transport.[8][9]
-
Poor Virus Quality: The titer and purity of your viral preparations are paramount. Ensure that your rabies virus and AAV helper viruses are of high quality and titer.
Question 2: I am observing significant neuronal toxicity and cell death in my experiments. What can I do to mitigate this?
Possible Causes and Solutions:
-
Rabies Virus Strain Toxicity: Different RV strains exhibit varying levels of cytotoxicity. The CVS-N2c(ΔG) strain has been reported to have lower cytotoxicity compared to the SAD-B19(ΔG) strain.[1][8]
-
Prolonged Experimental Timeline: Rabies virus infection will eventually lead to neuronal death.[10] It is crucial to sacrifice the animals and analyze the tissue before significant cell death occurs, which can compromise the circuit mapping. The optimal time window is typically 7-10 days post-rabies virus injection.[10]
-
High Viral Titer: While a sufficient titer is necessary for efficient labeling, an excessively high titer of either the rabies virus or the helper AAVs can increase toxicity.[5] Consider reducing the viral concentration or the injection volume.
Question 3: My results show non-specific or leaky expression of the tracer. How can I improve the specificity of my tracing?
Possible Causes and Solutions:
-
Leaky TVA Receptor Expression: In Cre-dependent systems, "leaky" or Cre-independent expression of the TVA receptor from the helper AAV can lead to initial infection of non-target cells.[6][9] This can be minimized by using helper AAVs with very low background expression in the absence of Cre. It is crucial to perform control experiments in Cre-negative animals to assess the level of leakiness.[5]
-
Titer of TVA Helper Virus: The titer of the TVA-expressing AAV can influence the degree of non-specific tracing. Optimizing the titer to the lowest effective concentration can help reduce leaky expression.[6][7]
-
Viral Spread Beyond Monosynaptic Connections: If you are aiming for monosynaptic tracing, ensure that the glycoprotein is only expressed in the starter cells. Any expression in presynaptic neurons will allow for further polysynaptic spread. Using a G-deleted rabies virus in combination with a Cre-dependent AAV expressing the G-protein in your target population is the standard method to prevent this.[2][11]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of rabies virus retrograde transport?
A1: Rabies virus enters neurons at the axon terminal and undergoes retrograde transport to the cell body.[12] This process is mediated by the interaction of the viral glycoprotein (G) with host cell receptors, such as the p75 neurotrophin receptor (p75NTR).[13][14] The virus is then transported within acidic vesicles along microtubules, hijacking the neuron's own axonal transport machinery.[13][14][15]
Q2: How does the p75NTR receptor enhance retrograde transport?
A2: The interaction between the this compound and the p75NTR receptor accelerates retrograde transport. This is achieved by increasing the instantaneous velocities of the transport vesicles and reducing the number and duration of pauses during transport.[13][14] This suggests that the virus not only uses the existing transport machinery but can also manipulate it to enhance its own transport efficiency.[14]
Q3: What are the key differences between the SAD-B19 and CVS-N2c rabies virus strains for neural tracing?
A3: The CVS-N2c(ΔG) strain offers significant advantages over the more traditional SAD-B19(ΔG) strain. Studies have shown that CVS-N2c(ΔG) exhibits enhanced retrograde transsynaptic transfer efficiency and is less toxic to neurons.[1] This allows for more robust and reliable mapping of neural circuits with better preservation of neuronal health.
Q4: How can I quantitatively assess the efficiency of my retrograde tracing experiment?
A4: A common metric used to quantify trans-monosynaptic tracing efficiency is the "convergence index." This is calculated by dividing the number of labeled presynaptic input neurons by the number of starter neurons.[8] A higher convergence index indicates a more efficient retrograde labeling of the input circuit.
Quantitative Data Summary
The following tables summarize quantitative data on the efficiency of different rabies-based tracing components.
Table 1: Comparison of Retrograde Transport Efficiency for Different Rabies Virus Strains and Glycoproteins
| Rabies Virus Strain | Glycoprotein | Convergence Index (Mean ± SEM) | Fold Increase vs. SAD-B19/B19G | Reference Brain Region | Source |
| SAD-B19-ΔG | oG | 0.60 ± 0.06 | - | Visual Cortex | [8] |
| CVS-N2c-ΔG | oG | 1.87 ± 0.16 | ~3.1x | Visual Cortex | [8] |
| - | B19G | 0.041 ± 0.01 | - | PVA | [4] |
| - | oG | 1.132 ± 0.05 | ~27.6x | PVA | [4] |
| - | ooG | 2.547 ± 0.05 | ~62.1x | PVA | [4] |
| - | B19G | 0.061 ± 0.01 | - | MS | [4] |
| - | oG | 0.320 ± 0.02 | ~5.2x | MS | [4] |
| - | ooG | 1.017 ± 0.04 | ~16.7x | MS | [4] |
Table 2: Comparison of Retrograde Labeling Efficiency between rAAV9-Retro and CVS-N2c-ΔG
| Tracer | Number of Labeled Neurons in VTA/SNc (Mean ± SEM) | Source |
| rAAV9-Retro | 38.33 ± 0.88 | [8] |
| CVS-N2c-ΔG (N2cG-coated) | 262.30 ± 4.06 | [8] |
Experimental Protocols
Protocol 1: Monosynaptic Retrograde Tracing using AAV Helpers and G-Deleted Rabies Virus
This protocol outlines the key steps for a typical monosynaptic tracing experiment in mice.
Materials:
-
Cre-driver mouse line targeting the starter neuron population.
-
AAV helper viruses (e.g., AAV-flex-TVA-mCherry, AAV-flex-rabiesG).
-
G-deleted rabies virus (e.g., RVdG-EnvA-eGFP).
-
Stereotaxic surgery setup.
-
Perfusion and tissue processing reagents.
-
Microscope for imaging.
Procedure:
-
AAV Helper Virus Injection:
-
Anesthetize the Cre-driver mouse and place it in a stereotaxic frame.
-
Inject a mixture of the AAV helper viruses (TVA and G-protein) into the target brain region. The optimal titer and volume should be determined empirically, but a starting point of 1.0–3.0 × 10⁷ genomic copies per µl for the TVA virus can be used.[6][7]
-
Allow 2-3 weeks for the helper viruses to express.[8][9] This incubation period is crucial for sufficient expression of the TVA receptor and rabies glycoprotein in the starter neurons.
-
-
Rabies Virus Injection:
-
After the incubation period, re-anesthetize the mouse and inject the G-deleted rabies virus into the same stereotaxic coordinates.
-
The rabies virus will selectively infect the starter neurons expressing the TVA receptor.
-
-
Transsynaptic Spread and Expression:
-
Tissue Processing and Analysis:
-
Perfuse the animal and collect the brain tissue.
-
Process the tissue for histology (e.g., slicing and mounting).
-
Image the brain slices to identify the starter neurons (co-labeled with the helper virus reporter and the rabies virus reporter) and the retrogradely labeled presynaptic neurons.
-
Quantify the number and distribution of labeled neurons. The convergence index can be calculated as the number of presynaptic neurons divided by the number of starter neurons.[8]
-
Visualizations
Caption: Monosynaptic retrograde tracing workflow.
Caption: Rabies virus retrograde transport pathway.
References
- 1. Rabies Virus CVS-N2c(ΔG) Strain Enhances Retrograde Synaptic Transfer and Neuronal Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blog.addgene.org [blog.addgene.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of a rabies virus-based retrograde tracer with high trans-monosynaptic efficiency by reshuffling glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Monosynaptic Tracing Success Depends Critically on Helper Virus Concentrations [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 8. A rabies virus-based toolkit for efficient retrograde labeling and monosynaptic tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Postsynaptic cell type and synaptic distance do not determine efficiency of monosynaptic rabies virus spread measured at synaptic resolution | eLife [elifesciences.org]
- 10. Optimal Timing of a Commonly-Used Rabies Virus for Neural Recording and Manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transneuronal Circuit Tracing with Neurotropic Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rabies - Wikipedia [en.wikipedia.org]
- 13. Rabies Virus Hijacks and Accelerates the p75NTR Retrograde Axonal Transport Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rabies Virus Hijacks and Accelerates the p75NTR Retrograde Axonal Transport Machinery | PLOS Pathogens [journals.plos.org]
- 15. Retrograde axonal transport of rabies virus is unaffected by interferon treatment but blocked by emetine locally in axons - PMC [pmc.ncbi.nlm.nih.gov]
how to increase trans-synaptic spread of G-deleted rabies virus
Answering the user's request.## Technical Support Center: G-Deleted Rabies Virus
Welcome to the technical support center for G-deleted rabies virus applications. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their trans-synaptic tracing experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing very few or no second-order (presynaptic) neurons labeled?
This is one of the most common issues in monosynaptic tracing experiments. The efficiency of trans-synaptic spread is a known limitation of first-generation systems and can be influenced by several factors.
-
Suboptimal Glycoprotein (B1211001) (G) Complementation: The glycoprotein is often the primary limiting factor.[1] Its expression level in the "starter" neurons must be high enough to assemble new, infectious viral particles.
-
Inefficient Glycoprotein or Rabies Strain: The standard SAD-B19 strain of rabies and its native glycoprotein (B19G) are known to be less efficient than newer-generation tools.[1][2]
-
Incorrect Helper Virus Titer: The concentration of the adeno-associated virus (AAV) used to deliver the glycoprotein and TVA receptor is critical. Paradoxically, excessively high titers of helper AAVs can lead to toxicity and a near-complete failure of trans-synaptic spread.[3][4]
-
Low Rabies Virus Titer or Potency: The quality and concentration of your G-deleted rabies virus stock are paramount. Low-titer or degraded virus will result in poor initial infection of starter cells, and consequently, no spread.
-
Poor Health of Starter Neurons: If the starter neurons are unhealthy due to surgical trauma, helper virus toxicity, or rabies virus-induced cytotoxicity, they will not be efficient at producing and passing on viral particles.[2][5]
Q2: How can I actively increase the efficiency of trans-synaptic spread?
To increase the number of labeled presynaptic neurons, you should focus on optimizing the core components of the system.
-
Choose a More Efficient Rabies Virus Strain: The CVS-N2cΔG strain has been shown to be significantly more efficient at retrograde transfer and less neurotoxic than the traditional SAD-B19ΔG strain.[2][5]
-
Use an Optimized Glycoprotein (oG): Use a helper virus that expresses a codon-optimized version of a more potent glycoprotein. An engineered and codon-optimized glycoprotein, often called oG , can increase tracing efficiency by up to 20-fold for long-distance inputs.[1][6] The combination of the CVS-N2cΔG rabies virus with an oG helper virus is currently one of the most powerful options.[6]
-
Optimize Helper Virus Concentration: Titrate your helper AAVs to find the optimal concentration that provides robust glycoprotein expression without causing cytotoxicity. It is often better to dilute a high-titer stock than to use it undiluted.[3]
-
Ensure High-Titer Rabies Virus: Use a fresh, high-quality batch of G-deleted rabies virus. If you are producing the virus in-house, ensure the purification and concentration steps are optimized.[6]
-
Allow Sufficient Expression Time: Ensure you are waiting an adequate amount of time between the helper AAV injection and the rabies virus injection (typically 2-3 weeks) to allow for maximal expression of the TVA receptor and glycoprotein.[3]
Q3: I'm observing significant cell death or morphological changes in my starter neurons. What can I do?
Cytotoxicity can compromise your experiment by preventing trans-synaptic spread and altering the circuit's natural state.
-
Reduce Viral Titers: High concentrations of either the helper AAVs or the rabies virus can be toxic.[3] Try reducing the concentration or volume of your injectate.
-
Switch to a Less Toxic Strain: The CVS-N2cΔG rabies strain is known to be less toxic than SAD-B19ΔG.[2][5] For long-term functional studies, consider using newer-generation, double-deletion-mutant (ΔGL) rabies vectors, which show greatly reduced cytotoxicity.[7][8]
-
Reduce Expression Time: While sufficient time is needed for spread, leaving the rabies virus in the tissue for too long (e.g., >14 days for ΔG strains) can lead to significant cell death. A typical window for ΔG rabies is 7-10 days post-injection.[9]
-
Optimize Surgical Procedure: Minimize tissue damage during the stereotaxic injection. Use sharp, clean pipettes, inject slowly (e.g., 100 nL/min), and leave the pipette in place for 5-10 minutes post-injection to reduce backflow.[10][11]
Q4: What is the difference between the SAD-B19 and CVS-N2c rabies strains?
The SAD-B19 strain was the basis for the first-generation monosynaptic tracing systems.[1] While effective, it suffers from lower tracing efficiency and higher neurotoxicity. The CVS-N2c strain is a more neurotropic and virulent parental strain. The G-deleted version, CVS-N2cΔG , was developed to address the limitations of SAD-B19ΔG. It exhibits significantly lower toxicity and a marked enhancement in retrograde trans-synaptic transfer.[2]
Q5: What is "oG" and why is it recommended?
"oG" stands for optimized Glycoprotein . It is an engineered version of the rabies glycoprotein where the gene sequence has been codon-optimized for maximal expression in a specific host, such as Mus musculus (mouse).[1] Furthermore, oG is often a chimeric protein, combining the extracellular domain of a highly efficient strain (like the Pasteur strain) with the transmembrane/cytoplasmic domain of the B19G for effective incorporation into the SAD-B19 viral particle.[1] Using a helper virus that expresses oG instead of the standard B19G can dramatically increase the level of glycoprotein in starter cells, leading to a much higher efficiency of trans-synaptic spread.[1][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No starter cells (or very few) | 1. Failed injection (clogged pipette, missed target).2. Ineffective Cre-recombinase activity (for FLEX systems).3. Low titer or inactive helper AAV (for TVA).4. Rabies virus (EnvA-pseudotyped) cannot infect cells without TVA. | 1. Check injection site histology; verify coordinates and technique.2. Validate your Cre-driver mouse line.3. Use a fresh, validated batch of Cre-dependent helper AAV.4. Ensure the helper virus expressing TVA has been injected and allowed to express for 2-3 weeks. |
| Good starter cell infection, but no trans-synaptic spread | 1. Insufficient glycoprotein (G) expression.2. Use of an inefficient glycoprotein (e.g., standard B19G).3. Excessive helper AAV concentration causing toxicity.[3]4. Insufficient time allowed for spread (e.g., perfused too early). | 1. Use a helper AAV with a strong promoter for G; avoid 2A linkers which can reduce G expression.[12]2. Switch to a helper AAV expressing an optimized glycoprotein (oG ).[1][6]3. Perform a dilution series to find the optimal helper AAV concentration.[3][13]4. Increase the survival time after rabies injection to 7-10 days. |
| High background / "leaky" labeling (labeling in Cre-negative animals) | 1. Helper AAV titer is too high, leading to non-specific expression of TVA.[3][13]2. Contamination of EnvA-pseudotyped rabies with non-pseudotyped virus. | 1. Dilute the helper AAVs. This is the most common cause of leaky expression.[3][4]2. Obtain rabies virus from a reliable source that confirms the purity and pseudotyping efficiency of each batch. |
| Weak labeling of presynaptic neurons | 1. Suboptimal tracing efficiency (see above).2. The specific neural pathway has sparse connections.3. Long-distance projections are harder to label. | 1. Switch to the CVS-N2cΔG rabies strain combined with an oG helper virus for maximum efficiency.[2][6]2. This may be a true biological result.3. Using a highly efficient system (CVS-N2cΔG + oG) is critical for robustly labeling sparse, long-range inputs.[1] |
Quantitative Data on Tracing Efficiency
The choice of rabies strain and glycoprotein has a dramatic impact on the number of presynaptic neurons labeled per starter cell (often called the "convergence index").
| Rabies Virus Strain | Glycoprotein | Relative Tracing Efficiency Improvement | Reference |
| SAD-B19ΔG | B19G | Baseline | [1] |
| SAD-B19ΔG | oG (optimized) | Up to 20-fold increase over B19G for long-distance inputs | [1][6] |
| CVS-N2cΔG | B19G | ~11 to 40-fold increase over SAD-B19ΔG | [2] |
| SAD-B19ΔG (pseudotyped) | N2cG | ~10-fold increase over B19G for long-projecting neurons | [14][15] |
| CVS-N2cΔG | oG (optimized) | ~3-fold increase over SAD-B19ΔG + oG | [6] |
Table 1: Comparison of relative efficiencies for different combinations of G-deleted rabies viruses and glycoproteins.
Experimental Protocols
Protocol: Stereotaxic Injection for Monosynaptic Tracing
This protocol describes a two-stage surgical procedure for Cre-dependent monosynaptic tracing in mice.
Materials:
-
Anesthetic (e.g., Isoflurane)
-
Stereotaxic apparatus
-
Microinjection pump and glass micropipettes (10-20 µm tip diameter)
-
Dental drill
-
Helper Virus: AAV-FLEX-TVA-oG (or separate AAVs for TVA and oG)
-
Rabies Virus: EnvA-pseudotyped G-deleted Rabies (e.g., RVΔG-CVS-N2c-mCherry)
-
Standard surgical tools, antiseptics, and analgesics.
Procedure:
Part 1: Helper AAV Injection (Day 0)
-
Anesthetize the mouse (e.g., 1-2.5% isoflurane) and mount it in the stereotaxic frame.[16] Apply ophthalmic ointment to prevent eye drying.
-
Administer pre-operative analgesia (e.g., Ketoprofen 5 mg/kg).[11]
-
Sterilize the scalp with alternating swabs of betadine and alcohol. Make a midline incision to expose the skull.
-
Use a dental drill to create a small craniotomy over the target injection site, determined from a mouse brain atlas.[6]
-
Load a glass micropipette with the helper AAV mixture. Lower the pipette to the target coordinates.
-
Inject the virus at a slow, controlled rate (e.g., 100 nL/min) for a total volume of 300-500 nL.[10]
-
After the injection is complete, leave the pipette in place for 10 minutes to prevent backflow and allow diffusion.[11]
-
Slowly withdraw the pipette, suture the incision, and apply a topical antibiotic.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Allow 2-3 weeks for optimal expression of the helper virus genes (TVA and oG). [3]
Part 2: Rabies Virus Injection (Day 14-21)
-
Repeat the anesthesia and stereotaxic procedure as described in steps 1-5 above, targeting the same coordinates.
-
Inject the EnvA-pseudotyped G-deleted rabies virus (e.g., 300-500 nL at 100 nL/min).[10]
-
Follow steps 7-9 for pipette withdrawal, suturing, and recovery. All procedures involving rabies virus must be performed in a BSL-2 facility by vaccinated personnel.[6][11]
Part 3: Perfusion and Tissue Collection (Day 21-31)
-
Allow 7-10 days for the rabies virus to express its reporter and spread to presynaptic neurons.
-
Deeply anesthetize the mouse and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).[17]
-
Dissect the brain and post-fix overnight in 4% PFA at 4°C.
-
Cryoprotect the brain in a 30% sucrose (B13894) solution before sectioning for microscopy.[16]
Visualizations
Caption: Experimental workflow for Cre-dependent monosynaptic rabies tracing.
Caption: A decision tree for troubleshooting common rabies tracing issues.
References
- 1. Improved Monosynaptic Neural Circuit Tracing Using Engineered Rabies Virus Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rabies virus CVS-N2cΔG strain enhances retrograde synaptic transfer and neuronal viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Monosynaptic Tracing Success Depends Critically on Helper Virus Concentrations [frontiersin.org]
- 5. Fast, high-throughput production of improved rabies viral vectors for specific, efficient and versatile transsynaptic retrograde labeling | eLife [elifesciences.org]
- 6. A rabies virus-based toolkit for efficient retrograde labeling and monosynaptic tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Third-generation rabies viral vectors have low toxicity and improved efficiency as retrograde labeling tools - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and generation of recombinant rabies virus vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiplex Neural Circuit Tracing With G-Deleted Rabies Viral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cic.ini.usc.edu [cic.ini.usc.edu]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Rabies Virus Pseudotyped with CVS-N2C Glycoprotein as a Powerful Tool for Retrograde Neuronal Network Tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Single-Cell Analysis of Neuroinflammatory Responses Following Intracranial Injection of G-Deleted Rabies Viruses [frontiersin.org]
- 17. Monosynaptic tracing: a step-by-step protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Aberrant Folding of Recombinant Rabies Glycoprotein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the aberrant folding of recombinant rabies virus glycoprotein (B1211001) (RABV-G).
Frequently Asked Questions (FAQs)
Q1: What are the most common expression systems for recombinant rabies glycoprotein, and what are their primary challenges?
A1: Common expression systems for recombinant RABV-G include E. coli, yeast (Pichia pastoris), insect cells (using baculovirus expression vector system - BEVS), and mammalian cells (such as CHO and HEK293T). Each system presents unique challenges:
-
E. coli : Often leads to high expression levels, but the protein is typically insoluble and forms inclusion bodies, requiring subsequent solubilization and refolding steps which can be inefficient.[1][2][3]
-
Pichia pastoris : Can perform post-translational modifications like glycosylation, but improper folding can still occur, leading to secretion bottlenecks and induction of the unfolded protein response (UPR).[4][5]
-
Insect Cells (BEVS) : Capable of producing glycosylated and properly folded protein, but solubilization from the cell membrane can be a challenge, requiring optimization of detergents.[6]
-
Mammalian Cells (CHO, HEK293T) : Generally produce RABV-G with the most native-like folding and glycosylation, crucial for its antigenicity. However, expression levels can be lower compared to microbial systems, and production is more costly.[7][8][9]
Q2: My recombinant rabies glycoprotein is forming inclusion bodies in E. coli. What can I do?
A2: Formation of inclusion bodies is a common issue when expressing RABV-G in E. coli.[1][3] Here are several strategies to address this:
-
Optimize Expression Conditions : Lowering the induction temperature (e.g., to 20°C) and reducing the inducer concentration (e.g., IPTG) can slow down protein synthesis, allowing more time for proper folding.[1][3]
-
Use a Solubility-Enhancing Fusion Tag : Fusing a highly soluble protein like Small Ubiquitin-like Modifier (SUMO) to the N-terminus of RABV-G can significantly increase its soluble expression.[1]
-
Co-express with Chaperones : Co-expression with molecular chaperones like DnaK/DnaJ/GrpE or GroEL/GroES can assist in the proper folding of the nascent polypeptide chain and prevent aggregation.[10][11]
-
Inclusion Body Solubilization and Refolding : If the above methods are insufficient, inclusion bodies can be isolated, solubilized using strong denaturants (e.g., urea, guanidine (B92328) hydrochloride), and then refolded into a native conformation through methods like dialysis or rapid dilution.[2][12]
Q3: What is the role of N-glycosylation in the folding of rabies glycoprotein?
A3: N-glycosylation is critical for the proper folding, structural stability, and antigenicity of RABV-G.[13][14][15] The RABV-G of many strains has conserved N-linked glycosylation sites (e.g., at Asn37, Asn247, and Asn319).[15] Disruption of glycosylation, for instance by using inhibitors like tunicamycin, can lead to misfolding, increased association with ER chaperones like BiP, and impaired transport to the cell surface.[16][17] The presence of N-glycans at one site can even influence the processing of glycans at a distant site on the same molecule, affecting the overall conformation.[14] Therefore, choosing an expression system that supports proper glycosylation (like mammalian or insect cells) is often crucial for producing a functional and immunogenic protein.[18]
Q4: My purified rabies glycoprotein shows low antigenicity and immunogenicity. What could be the cause?
A4: Low antigenicity and immunogenicity are typically due to improper folding, which obscures or alters key conformational epitopes required for binding to neutralizing antibodies.[19] Several factors can contribute to this:
-
Incorrect Disulfide Bonds : RABV-G has multiple disulfide bonds that are essential for its tertiary structure. Incorrect pairing can lead to a non-native conformation. Co-expression with protein disulfide isomerase (PDI) can help mitigate this issue.[10]
-
pH-Induced Conformational Changes : The conformation of RABV-G is pH-dependent. The pre-fusion conformation, which is important for eliciting a protective immune response, is typically favored at a neutral or slightly alkaline pH, while an acidic environment can induce a shift to the post-fusion state.[13] Ensure that purification and storage buffers have an appropriate pH.
-
Aggregation : Aggregated protein often has altered conformations and can expose hydrophobic regions that may lead to non-specific immune responses or reduced specific activity.
-
Harsh Purification Conditions : The use of strong detergents or extreme pH during purification can denature the protein.
Troubleshooting Guides
Problem 1: Low Yield of Recombinant Rabies Glycoprotein
| Potential Cause | Troubleshooting Strategy |
| Suboptimal Codon Usage | Synthesize a gene with codons optimized for the chosen expression host (e.g., P. pastoris, CHO cells).[4][7][8] |
| Inefficient Transcription/Translation | Use a strong promoter in the expression vector. Ensure the vector contains efficient translation initiation sequences.[3] |
| Protein Degradation | Add protease inhibitors during cell lysis and purification. Optimize culture conditions to minimize cell stress. |
| Secretion Bottleneck (for secreted proteins) | Co-express folding-assisting factors like PDI1, ERO1, and GPX1, which have been shown to enhance secretion in P. pastoris.[4] |
Problem 2: Protein Aggregation and Misfolding
| Potential Cause | Troubleshooting Strategy |
| High Expression Rate | Lower the expression temperature and inducer concentration to slow down protein synthesis.[3] |
| Incorrect Disulfide Bond Formation | Co-express with chaperones like Protein Disulfide Isomerase (PDI) in eukaryotic systems.[10] Ensure appropriate redox conditions in refolding buffers for prokaryotic systems. |
| Lack of Proper Glycosylation | Switch to a eukaryotic expression system (e.g., insect or mammalian cells) that can perform N-glycosylation.[14][15] |
| Environmental Stress (pH, temperature) | Maintain optimal pH and temperature during expression, purification, and storage. The pre-fusion conformation is generally more stable at neutral to alkaline pH.[13] |
| Hydrophobic Interactions | For membrane-associated protein, use mild detergents like CHAPS for solubilization.[6] Consider using stabilizing agents like amphipols for the purified protein.[20] |
Experimental Protocols
Protocol 1: Inclusion Body Solubilization and Refolding of RABV-G from E. coli
-
Inclusion Body Isolation :
-
Harvest E. coli cells expressing RABV-G by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) with lysozyme (B549824) and protease inhibitors.
-
Disrupt cells using sonication on ice.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) to pellet the inclusion bodies.
-
Wash the inclusion body pellet multiple times with a buffer containing a mild detergent (e.g., Triton X-100) to remove cell debris and membrane proteins.
-
-
Solubilization :
-
Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant.
-
Option A (High Chaotrope) : 8 M Urea or 6 M Guanidine Hydrochloride in 50 mM Tris-HCl, pH 8.0, with 10 mM DTT to reduce disulfide bonds.
-
-
Incubate with gentle agitation for 1-2 hours at room temperature.
-
Centrifuge to remove any remaining insoluble material. The supernatant contains the denatured RABV-G.
-
-
Refolding :
-
Method: Rapid Dilution :
-
Prepare a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0-8.5, 0.5 M L-arginine, 1 mM EDTA, and a redox system like 0.5 mM GSSG/5 mM GSH).
-
Rapidly dilute the solubilized protein into the refolding buffer (at least 1:100 v/v) with gentle stirring at 4°C. The final protein concentration should be low (e.g., < 50 µg/mL) to favor intramolecular folding over intermolecular aggregation.[12]
-
Allow the protein to refold for 24-48 hours at 4°C.
-
-
-
Purification and Analysis :
-
Concentrate the refolded protein using ultrafiltration.
-
Purify the correctly folded protein using affinity chromatography (if tagged) or ion-exchange/size-exclusion chromatography.
-
Analyze the purified protein for proper folding and antigenicity using techniques like circular dichroism, ELISA with conformational-specific antibodies, or functional assays.[19]
-
Visualizations
Logical Workflow for Troubleshooting RABV-G Expression
Caption: A decision tree for troubleshooting common issues in recombinant RABV-G production.
Workflow for Inclusion Body Solubilization and Refolding
Caption: A streamlined workflow for recovering active protein from inclusion bodies.
References
- 1. Enhanced Expression of Rabies Virus Surface G-Protein in Escherichia coli using SUMO Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 3. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 4. Molecular optimization of rabies virus glycoprotein expression in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Expression and solubilization of insect cell-based this compound and assessment of its immunogenicity and protective efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ojs2.sbmu.ac.ir [ojs2.sbmu.ac.ir]
- 8. Design, in silico optimization, and generation of recombinant this compound: Paving the Way for Enhanced Vaccines | Iranian Journal of Pharmaceutical Sciences [journals.sbmu.ac.ir]
- 9. Immunogenicity and Antigenicity of the Ectodomain of this compound Stably Expressed in HEK293T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. youtube.com [youtube.com]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Changes in the dynamic characteristics of G-protein can alter the immune-protection efficacy of rabies virus vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Folding of this compound: epitope acquisition and interaction with endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Folding of this compound: epitope acquisition and interaction with endoplasmic reticulum chaperones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stable secretion of a soluble, oligomeric form of this compound: influence of N-glycan processing on secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An electrochemiluminescence assay for analysis of this compound content in rabies vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Full‐length G glycoprotein directly extracted from rabies virus with detergent and then stabilized by amphipols in liquid and freeze‐dried forms - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve the stability of purified rabies glycoprotein
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification and storage of rabies virus glycoprotein (B1211001) (RABV-G).
Troubleshooting Guides
This section offers solutions to specific issues that may arise during your experiments, focusing on maintaining the structural integrity and biological activity of purified RABV-G.
Issue 1: Protein Aggregation Upon Purification or Storage
Problem: You observe precipitation or an increase in turbidity in your purified RABV-G solution. This is a common issue that can lead to loss of active protein and interfere with downstream applications.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Strategy | Expected Outcome | Key Considerations |
| Suboptimal pH | Maintain a pH between 7.0 and 8.5 during purification and in the final formulation.[1][2][3] Acidic pH (<6.5) can induce conformational changes leading to aggregation.[1][2][4] | Reduced aggregation and preservation of the native protein conformation. | Use a robust buffering system (e.g., Tris, HEPES) and monitor pH throughout the process, especially after adding new reagents or during lyophilization.[1] |
| Inappropriate Buffer Composition | Screen different buffer systems such as Tris-HCl, phosphate-buffered saline (PBS), or potassium phosphate (B84403).[1] The ionic strength of the buffer can also influence stability. | Identification of a buffer system that minimizes aggregation and maintains protein solubility. | Be aware that phosphate buffers can sometimes cause pH shifts during freezing, potentially impacting stability upon lyophilization.[1] |
| Hydrophobic Interactions | For full-length glycoprotein, consider using amphipathic polymers like amphipols (e.g., A8-35) to shield the hydrophobic transmembrane domain after detergent extraction.[5][6] | Enhanced solubility and stability of the full-length protein, preventing aggregation driven by hydrophobic patches. | Amphipols can replace detergents and provide a more stable, native-like environment for membrane proteins.[5] |
| Suboptimal Storage Temperature | For liquid formulations, store at ≤ -20°C, and for long-term storage, -80°C is preferred.[7] Avoid repeated freeze-thaw cycles by aliquoting the purified protein.[8] | Minimized protein movement and aggregation over time. | If storing at -20°C or -80°C, consider adding a cryoprotectant like glycerol (B35011) (up to 50%).[7][8] |
| Protein Concentration Too High | Determine the optimal protein concentration for storage. If aggregation is observed, try diluting the protein before storage. | Reduced likelihood of intermolecular interactions that lead to aggregation. | This may need to be balanced with the concentration requirements for downstream applications. |
Issue 2: Loss of Antigenicity or Immunogenicity Over Time
Problem: Your purified RABV-G shows reduced binding to specific antibodies in an ELISA or fails to elicit a protective immune response in vivo.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Strategy | Expected Outcome | Key Considerations |
| Conformational Instability | Stabilize the pre-fusion conformation, which is crucial for eliciting neutralizing antibodies.[2][9] This can be achieved through formulation or protein engineering. | Preservation of critical epitopes and enhanced biological activity. | The pre-fusion and post-fusion conformations have different antigenic profiles.[2][10] |
| Degradation/Proteolysis | Add protease inhibitors to your lysis and purification buffers. Analyze for degradation products using SDS-PAGE.[11] | Minimized protein fragmentation and preservation of the full-length glycoprotein. | A minor glycoprotein (gp50) has been identified as a potential breakdown product of the full-length G-protein.[12] |
| Improper Glycosylation | Ensure the expression system used (e.g., mammalian cells) provides proper N-glycosylation, which is critical for folding and stability.[10][13] | Correctly folded and stable glycoprotein with appropriate antigenicity. | N-glycosylation can impact the exposure of antigenic epitopes.[13] |
| Harsh Elution Conditions during Affinity Chromatography | If using affinity tags, opt for mild elution conditions. If harsh conditions are unavoidable, immediately buffer-exchange the eluted protein into a stabilizing formulation.[14] | Preservation of the native protein structure and function post-purification. | Some purification methods may require harsh conditions that can denature the protein.[14] |
| Oxidation | Consider adding antioxidants like EDTA or DTT to the buffers, especially during long-term storage, if oxidation is suspected. | Prevention of oxidative damage to amino acid residues within critical epitopes. | Compatibility of these additives with downstream assays should be verified. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store purified rabies glycoprotein for long-term stability?
A1: For long-term stability, lyophilization (freeze-drying) is the most effective method.[1][6] A lyophilized formulation containing cryoprotectants such as trehalose (B1683222) or a combination of lactose, phosphate, glutamate, and gelatin has been shown to maintain the stability and potency of the glycoprotein for extended periods, even at temperatures up to 37°C.[5][15] For liquid storage, aliquoting the protein in a buffer containing at least 50% glycerol and storing at -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.[7]
Q2: How does pH affect the stability of rabies glycoprotein?
A2: The rabies glycoprotein is highly sensitive to pH. Acidic conditions (below pH 6.5) induce irreversible conformational changes from the native pre-fusion state to a post-fusion state.[1][2][4] This transition leads to a loss of biological activity and can cause the protein to aggregate.[4] For optimal stability, it is recommended to maintain a neutral to slightly alkaline pH (pH 7.0-8.5).[1][3]
Q3: Can I use protein engineering to improve the stability of the glycoprotein?
A3: Yes, structure-guided protein engineering has been successfully used to enhance the stability of RABV-G. Introducing specific mutations, such as H270P combined with H419L, has been shown to increase the stability of the pre-fusion conformation, particularly at low pH.[9][16][17] Codon optimization can also enhance the expression of a stable and properly conformed protein in recombinant systems.[18]
Q4: What are amphipols and how can they help stabilize the full-length glycoprotein?
A4: Amphipols are amphipathic polymers that can wrap around the transmembrane domain of membrane proteins, keeping them soluble and stable in aqueous solutions without the need for detergents. For the full-length rabies glycoprotein, which is a membrane protein, using amphipols (like A8-35) after initial extraction can significantly enhance its thermal stability compared to detergent-solubilized protein.[5][6] This method has been shown to preserve the antigenicity of the glycoprotein in both liquid and freeze-dried forms.[5]
Q5: Which analytical techniques are essential for monitoring the stability of my purified glycoprotein?
A5: A combination of techniques is recommended.
-
Size-Exclusion Chromatography (SEC): To monitor for aggregation or degradation.
-
SDS-PAGE and Western Blot: To check for protein integrity, purity, and the presence of degradation products.[19]
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the protein and assess its antigenicity by testing its binding to conformation-specific monoclonal antibodies.[20]
-
Virus Neutralization Assays (e.g., RFFIT): To determine the biological activity and functional integrity of the glycoprotein by measuring its ability to neutralize live rabies virus.[20]
Experimental Protocols & Visualizations
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a purified rabies glycoprotein formulation.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Low-pH conformational changes of rabies virus glycoprotein and their role in membrane fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Full‐length G glycoprotein directly extracted from rabies virus with detergent and then stabilized by amphipols in liquid and freeze‐dried forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Full-length G glycoprotein directly extracted from rabies virus with detergent and then stabilized by amphipols in liquid and freeze-dried forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Polyclonal Antibody (PA5-117507) [thermofisher.com]
- 8. cusabio.com [cusabio.com]
- 9. Rabies glycoprotein engineering for improved stability and expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Highly efficient production of this compound G ectodomain in Sf9 insect cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation and purification of a polymeric form of the glycoprotein of rabies virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Changes in the dynamic characteristics of G-protein can alter the immune-protection efficacy of rabies virus vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Rabies glycoprotein engineering for improved stability and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design, in silico optimization, and generation of recombinant this compound: Paving the Way for Enhanced Vaccines | Iranian Journal of Pharmaceutical Sciences [ojs3.sbmu.ac.ir]
- 19. This compound is an important determinant for the induction of innate immune responses and the pathogenic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
minimizing non-specific binding in rabies glycoprotein immunoassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding in rabies glycoprotein (B1211001) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high non-specific binding in a rabies glycoprotein immunoassay?
High non-specific binding can stem from several factors, including insufficient or ineffective blocking, issues with the washing steps, inappropriate antibody concentrations, and the inherent properties of the polystyrene plates used.[1] Without proper blocking, assay components can adhere to unoccupied spaces on the microplate, leading to elevated background signals.[2][3]
Q2: Which blocking agent is most effective for rabies glycoprotein ELISAs?
The ideal blocking buffer improves the sensitivity of an assay by reducing background interference and enhancing the signal-to-noise ratio.[4] While Bovine Serum Albumin (BSA) is commonly used, casein has been shown to be a more effective blocking agent in some immunoassays by preventing the binding of non-immune antibodies to the solid phase.[1][5] For assays with persistent non-specific binding, using whole normal serum, such as rabbit serum, can be beneficial as it provides a diverse range of proteins to block unwanted interactions.[6]
Q3: Can the non-ionic detergent Tween-20 be used as the sole blocking agent?
While Tween-20 is a common component in wash buffers to reduce non-specific binding, using it as the only blocking agent can sometimes lead to high background noise.[1][7] Its effectiveness can also be dependent on the type of polystyrene plate used.[8][9] It is generally recommended to use Tween-20 at a low concentration (e.g., 0.05%) in wash buffers rather than as the primary blocking solution.[10]
Q4: How critical are the washing steps in minimizing non-specific binding?
Thorough and consistent washing is crucial for removing unbound reagents and reducing background signal.[11][12] Insufficient washing is a common cause of high background. It is important to perform multiple wash cycles and ensure complete aspiration of the wash buffer from the wells after each step.[11]
Troubleshooting Guides
High Background Signal
Problem: The background signal in my negative control wells is excessively high.
Possible Causes and Solutions:
-
Ineffective Blocking: The blocking buffer may not be optimal for your assay.
-
Inadequate Washing: Unbound antibodies and other reagents may not be sufficiently removed.
-
Antibody Concentration Too High: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding.
-
Solution: Perform a titration experiment to determine the optimal concentration for your primary and secondary antibodies.
-
-
Cross-Reactivity: The detection antibody may be cross-reacting with the capture antibody or other components.
-
Solution: Run appropriate controls to test for cross-reactivity.
-
Inconsistent Results Across the Plate
Problem: I am observing significant variability in the signal from duplicate or triplicate wells.
Possible Causes and Solutions:
-
Uneven Plate Washing: Inconsistent washing across the plate can lead to variable background and signal.
-
Solution: If washing manually, ensure that all wells are treated uniformly. An automated plate washer can improve consistency.[12]
-
-
Inadequate Mixing of Reagents: Reagents may not be homogenously distributed in the wells.
-
Solution: Ensure all reagents are thoroughly mixed before and after being added to the wells.
-
-
"Edge Effects": Wells on the outer edges of the plate may show different results due to temperature variations or evaporation.
-
Solution: Use a plate sealer during incubations and avoid stacking plates.
-
Data Presentation
Table 1: Comparison of Common Blocking Agents for Immunoassays
| Blocking Agent | Recommended Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% | Inexpensive, readily available, and generally effective.[4][10] | May cross-react with certain antibodies; can be less effective than other blockers for some applications.[1][4] |
| Casein/Non-Fat Dry Milk | 0.1-3% | Often more effective than BSA at reducing non-specific binding.[1][5] Good for blocking surfaces with diverse binding characteristics.[4] | Can deteriorate if not stored properly; may contain endogenous enzymes that can interfere with the assay.[4] |
| Normal Serum (e.g., Rabbit) | 1-10% | Provides a wide range of proteins for effective blocking, especially in complex samples.[6] | Can be more expensive; must be from a species that will not cross-react with the assay antibodies. |
| Fish Gelatin | Not specified | Lacks cross-reactivity with mammalian antibodies and Protein A.[4] | Generally less effective as a surface blocker when used alone and may mask some epitopes.[4] |
| Synthetic Polymers (e.g., PEG, PVA) | Not specified | Protein-free, reducing the chance of cross-reactivity.[4] Good for coating hydrophobic surfaces.[4] | May not be as effective as protein-based blockers in all situations. |
Experimental Protocols
Protocol: Sandwich ELISA for Rabies Glycoprotein
This protocol provides a general framework. Optimization of concentrations, incubation times, and temperatures is recommended for each specific assay.
-
Coating:
-
Dilute the capture antibody (e.g., anti-rabies glycoprotein monoclonal antibody) to the optimized concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate.[15]
-
Cover the plate and incubate overnight at 4°C.[15]
-
-
Washing:
-
Blocking:
-
Sample/Standard Incubation:
-
Detection Antibody Incubation:
-
Substrate Incubation and Measurement:
Visualizations
Caption: Workflow for a rabies glycoprotein sandwich ELISA.
Caption: Troubleshooting guide for high background signals.
References
- 1. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blocking buffers - Immunoassays Clinisciences [clinisciences.com]
- 3. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. | Semantic Scholar [semanticscholar.org]
- 10. corning.com [corning.com]
- 11. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 12. weldonbiotech.com [weldonbiotech.com]
- 13. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 14. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 15. A novel ELISA for quantification of glycoprotein in human rabies vaccines using a clinically proven virus neutralizing human monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 16. krishgen.com [krishgen.com]
Technical Support Center: Production of High-Titer RVG-Pseudotyped Lentiviral Vectors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production of high-titer Rabies Virus Glycoprotein (B1211001) (RVG)-pseudotyped lentiviral vectors.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your experiments.
Issue 1: Low Viral Titer
A common and critical issue is obtaining a low concentration of functional viral particles. Several factors can contribute to this problem.
Possible Causes and Recommended Solutions:
| Possible Cause | Recommended Solution | Expected Outcome |
| Suboptimal Plasmid Ratio | Optimize the ratio of your transfer, packaging, and envelope (RVG) plasmids. A common starting point is a 4:2:1 ratio (Transfer:Packaging:Envelope), but this may require empirical optimization.[1] | Increased transfection efficiency and higher viral titers. |
| Poor Transfection Efficiency | Ensure high-quality, endotoxin-free plasmid DNA.[2] Optimize the transfection method (e.g., PEI, Calcium Phosphate, liposomal reagents).[1][3] Use healthy, actively dividing HEK293T cells at 70-80% confluency.[4] | Visibly higher percentage of fluorescently-tagged cells (if applicable) and improved viral yield. |
| RVG-Associated Cytotoxicity or Low Expression | The RVG protein can sometimes be cytotoxic to producer cells.[5] Consider using an inducible expression system for the RVG plasmid. Alternatively, chimeric RVG/VSV-G glycoproteins, where the cytoplasmic tail of RVG is replaced with that of VSV-G, have been shown to increase incorporation into viral particles and improve titers.[6][7] | Reduced cell death during production and enhanced viral particle release. |
| Inefficient Viral Harvest | Harvest the viral supernatant at multiple time points, for instance, at 48 and 72 hours post-transfection, and pool the harvests.[1] The optimal harvest time can depend on the size of the transfer plasmid.[1] | Maximized collection of viable viral particles. |
| Suboptimal Cell Culture Conditions | Ensure producer cells (e.g., HEK293T) are healthy and free from contamination.[4] Culture cells in a medium that supports high-density growth and viral production. Some protocols recommend a media change 12-16 hours post-transfection to reduce cytotoxicity from the transfection reagent.[8] | Healthier producer cells leading to more robust and sustained viral production. |
| Large Gene Insert in Transfer Plasmid | Large inserts can decrease packaging efficiency. Titers can drop significantly with increasing insert size.[1] If possible, use a more compact version of your gene of interest or a stronger promoter to compensate for lower titers. | Improved packaging of the viral genome and consequently higher functional titers. |
| Retro-transduction of Producer Cells | Viral particles can re-infect the producer cells, reducing the harvestable yield.[9] While more commonly discussed for VSV-G, this can occur with other glycoproteins. Strategies to mitigate this include using producer cells with knocked-out receptors (less straightforward for RVG) or optimizing harvest times to collect virus before significant re-infection occurs. | Increased yield of functional virus in the supernatant. |
Caption: A decision tree for troubleshooting low RVG-lentiviral titers.
Experimental Protocols
Protocol 1: Production of RVG-Pseudotyped Lentivirus in a 10 cm Dish
This protocol is for transient transfection of HEK293T cells.
Materials:
-
HEK293T cells
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Transfer plasmid with your gene of interest
-
Packaging plasmid(s) (e.g., psPAX2)
-
RVG envelope plasmid (e.g., pMD2.G with RVG insert)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Serum-free medium (e.g., Opti-MEM)
-
0.45 µm syringe filter
Procedure:
-
Day 1: Seed HEK293T Cells
-
Plate 5-8 x 10^6 HEK293T cells in a 10 cm dish.
-
Ensure cells are evenly distributed and will be ~70-80% confluent at the time of transfection.
-
-
Day 2: Transfection
-
In a sterile tube, prepare the DNA mixture. For a 4:2:1 ratio, you might use:
-
10 µg Transfer plasmid
-
5 µg Packaging plasmid
-
2.5 µg RVG envelope plasmid
-
-
Add the DNA mixture to serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the cells. Gently swirl the plate to distribute.
-
Incubate at 37°C with 5% CO2.
-
-
Day 3: (Optional) Medium Change
-
Approximately 12-16 hours post-transfection, carefully aspirate the medium and replace it with 10 mL of fresh, pre-warmed complete culture medium to reduce cytotoxicity. 4[8]. Day 4 & 5: Viral Harvest
-
First Harvest (48h post-transfection): Collect the supernatant, which contains the viral particles. Store it at 4°C. Add 10 mL of fresh medium to the cells.
-
Second Harvest (72h post-transfection): Collect the supernatant and pool it with the first harvest.
-
-
Processing and Storage
-
Centrifuge the pooled supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet cell debris.
-
Filter the clarified supernatant through a 0.45 µm filter.
-
The virus can now be used directly, concentrated, or stored. For long-term storage, aliquot and freeze at -80°C immediately.
-
Protocol 2: Lentiviral Titer Determination by Transduction Unit (TU) Assay
This protocol determines the functional titer of your virus.
Materials:
-
Target cells (e.g., HEK293T or a cell line relevant to your research)
-
RVG-pseudotyped lentivirus stock (expressing a fluorescent reporter like GFP)
-
Complete culture medium
-
Polybrene or other transduction enhancers
-
96-well plate
-
Flow cytometer
Procedure:
-
Day 1: Seed Target Cells
-
Plate 2 x 10^4 cells per well in a 96-well plate.
-
-
Day 2: Transduction
-
Prepare serial dilutions of your viral stock (e.g., 10-fold dilutions from 10^-2 to 10^-7) in complete medium containing Polybrene (final concentration ~4-8 µg/mL).
-
Remove the medium from the cells and add 100 µL of the viral dilutions to the wells. Include a "no virus" control.
-
Incubate for 48-72 hours.
-
-
Day 5: Analysis
-
Aspirate the medium and add fresh medium or PBS.
-
Analyze the percentage of GFP-positive cells in each well using a flow cytometer.
-
-
Calculation
-
Choose dilutions that result in a percentage of positive cells between 1% and 20% for accuracy.
-
Calculate the titer (Transducing Units per mL) using the following formula: Titer (TU/mL) = (Number of cells seeded x % of positive cells) / Volume of virus added (mL)
-
Average the titers calculated from the appropriate dilutions.
-
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. Lentiviral Gene Delivery for Mammalian Expression—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. [PDF] Optimization of lentiviral vector production using polyethylenimine-mediated transfection | Semantic Scholar [semanticscholar.org]
- 4. go.zageno.com [go.zageno.com]
- 5. Scale-up of lentiviral vectors for gene therapy: advances and challenges [insights.bio]
- 6. Enhanced pseudotyping efficiency of HIV-1 lentiviral vectors by a rabies/vesicular stomatitis virus chimeric envelope glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kar.kent.ac.uk [kar.kent.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Challenges in lentiviral vector production: retro-transduction of producer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
effect of G gene deletion on rabies vector cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the effect of Glycoprotein (B1211001) (G) gene deletion on rabies vector cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of G gene deletion on rabies vector cytotoxicity?
A1: The primary effect of deleting the Glycoprotein (G) gene from the rabies virus (RV) vector is a significant reduction in its cytotoxicity.[1][2][3] G-deleted RV vectors (rHEP5.0-ΔG-mRFP) have been shown to have lower cytotoxicity compared to their G-intact counterparts (rHEP5.0-CVSG-mRFP).[2] This reduction in toxicity allows infected neurons to maintain their basic physiological and electrophysiological properties for a much longer period, extending experimental timelines from a few days to over two weeks.[1][2]
Q2: Why does deleting the G gene reduce the vector's cytotoxicity?
A2: The rabies virus G protein is a primary determinant of the virus's pathogenicity and is known to induce apoptosis (programmed cell death) in infected cells.[4][5][6][7] The G protein can trigger caspase-dependent apoptosis, and its level of expression on the cell surface appears to be a critical factor in activating these cell death pathways.[4][7] By deleting the G gene, the vector can no longer produce this apoptogenic protein, thereby reducing the cytotoxic effect on the host cell.[8][9] This lack of G protein is a key factor in the improved viability of cells infected with ΔG vectors.[8]
Q3: How does G gene deletion impact the expression level of transgenes?
A3: Deleting the G gene has been shown to markedly increase the expression level of transgenes, such as monomeric red fluorescent protein (mRFP).[2][8][9] Neurons infected with G-deleted vectors can be clearly visualized much sooner and without additional staining.[2] This enhancement is likely due to two factors: the reduced cytotoxicity from the absence of the G protein, which may prevent dysfunction in the cell's translation machinery, and a potential increase in the expression of the L gene, which encodes the viral polymerase.[2][8][9]
Q4: What are the biosafety advantages of using G-deleted rabies vectors?
A4: The G protein is essential for the rabies virus to bud from an infected cell and to attach to and enter new cells.[1][10][11] G-deleted RV vectors are therefore replication-deficient and cannot spread trans-synaptically from the initially infected neuron to other cells.[8][9][12][13] This lack of propagation makes the ΔG-RV vector non-pathogenic and significantly enhances its safety profile for laboratory use compared to G-gene-intact rabies viruses.[8][9] These vectors are typically classified for use under Biosafety Level 2 (BSL-2) conditions.[13][14]
Q5: Are there even less toxic alternatives for very long-term experiments?
A5: Yes. While first-generation ΔG vectors are significantly less toxic than intact viruses, they can still exhibit some cytotoxicity over time. For experiments requiring cell viability for many weeks or months, newer generations of vectors have been developed. Second-generation, double-deletion-mutant (ΔGL) vectors, which lack both the G and the polymerase (L) genes, and third-generation ΔL vectors show little to no detectable toxicity and can leave transduced cells healthy indefinitely.[15][16][17][18]
Troubleshooting Guide
Issue: My cultured neurons are showing signs of distress or dying a few days after infection with a ΔG rabies vector, which is sooner than expected.
-
Possible Cause 1: High Multiplicity of Infection (MOI). Even with reduced cytotoxicity, a very high MOI can overwhelm the host cell's machinery, leading to premature cell death.
-
Troubleshooting Step: Perform a titration experiment to determine the optimal MOI that provides sufficient transgene expression for visualization without causing significant cytotoxicity.
-
-
Possible Cause 2: Pre-existing poor health of the cell culture. The vector may exacerbate stress in cultures that are already unhealthy.
-
Troubleshooting Step: Ensure your primary neuron cultures or cell lines are healthy, with low background cell death, before infection. Use standard cell viability assays to confirm culture health prior to your experiment.
-
-
Possible Cause 3: Contamination of the vector stock. The viral preparation may be contaminated with bacteria, fungi, or endotoxins that are causing the cytotoxic effects.
-
Troubleshooting Step: Ensure your vector stock is sterile. If contamination is suspected, filter the stock through a 0.22 µm filter (if the vector's stability allows) or obtain a new, certified-pure batch of the vector.
-
-
Possible Cause 4: Vector batch variability. Different preparations of the same vector can have varying titers and purity, which can influence experimental outcomes.
-
Troubleshooting Step: Always titer a new batch of virus before use in a critical experiment. Compare results with previous batches to ensure consistency.
-
Quantitative Data Summary
The following tables summarize key quantitative findings from studies comparing G-intact and G-deleted rabies vectors.
Table 1: Effect of G Gene Deletion on Neuronal Health
| Parameter | G-Intact Vector (rHEP5.0-CVSG-mRFP) | G-Deleted Vector (rHEP5.0-ΔG-mRFP) | Time Point | Source |
|---|---|---|---|---|
| Resting Membrane Potential | Significant change observed | No significant change | 4 days post-infection | [1] |
| Basic Electrophysiological Properties | Altered | Unchanged | Up to 16 days post-infection |[2] |
Table 2: Effect of G Gene Deletion on Apoptosis Markers
| Parameter | G-Intact Vector (SPBNGA) | G-Overexpressing Vector (SPBNGA-GA) | Time Point | Source |
|---|---|---|---|---|
| Caspase 3 Activity | Baseline levels | Significant increase | 24 hours post-infection | [7] |
| Mitochondrial Respiration | No significant change | Marked decrease | 24 hours post-infection |[7] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability via Electrophysiology
This protocol outlines the whole-cell patch-clamp recording method used to assess the physiological health of neurons infected with rabies vectors.
-
Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical) on glass coverslips.
-
Infection: Infect the cultured neurons with either the G-intact or the ΔG rabies vector at a predetermined MOI. Use a fluorescent transgene (e.g., mRFP or GFP) to identify infected cells.
-
Incubation: Maintain the infected cultures for the desired experimental duration (e.g., 4, 8, 12, and 16 days).
-
Recording:
-
Transfer a coverslip to a recording chamber on the stage of an upright microscope equipped with fluorescence and DIC optics.
-
Continuously perfuse the chamber with artificial cerebrospinal fluid (aCSF).
-
Identify fluorescently-labeled, infected neurons for recording.
-
Using a glass micropipette filled with an internal solution, establish a whole-cell patch-clamp configuration.
-
Record the resting membrane potential (RMP) in current-clamp mode.
-
Measure other key properties such as input resistance and action potential firing characteristics by injecting current steps.
-
-
Analysis: Compare the recorded electrophysiological properties of neurons infected with the ΔG vector to those infected with the G-intact vector and to uninfected control neurons at each time point. A stable RMP in ΔG-infected neurons indicates reduced cytotoxicity.[1][2]
Protocol 2: Quantification of Apoptosis via Caspase 3 Activity Assay
This protocol measures the activity of caspase 3, a key executioner caspase in the apoptotic pathway.
-
Cell Culture and Infection: Plate cells (e.g., NA or SK-N-SH cell lines) in multi-well plates. Infect with the different viral vectors (e.g., control, G-intact, ΔG, or G-overexpressing).
-
Incubation: Incubate the cells for a specified time (e.g., 24 hours).[7]
-
Cell Lysis: Wash the cells with PBS and then lyse them using a supplied lysis buffer from a commercial caspase 3 activity assay kit.
-
Assay Reaction:
-
Add the cell lysate to a microplate.
-
Add the caspase 3 substrate (e.g., DEVD-pNA or a fluorometric equivalent) to each well.
-
Incubate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.
-
-
Measurement: Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the amount of caspase 3 activity in the sample.
-
Analysis: Normalize the caspase 3 activity to the total protein concentration in each sample. Compare the activity levels between different experimental groups. A significant increase in activity indicates the induction of apoptosis.[7]
Visualizations
Caption: Workflow for comparing ΔG and G-intact rabies vector cytotoxicity.
Caption: RV G Protein triggers both caspase-dependent and -independent apoptosis.
Caption: Consequences of G gene deletion in rabies virus vectors.
References
- 1. Rabies Virus Vector Transgene Expression Level and Cytotoxicity Improvement Induced by Deletion of Glycoprotein Gene | PLOS One [journals.plos.org]
- 2. Rabies virus vector transgene expression level and cytotoxicity improvement induced by deletion of glycoprotein gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An anterograde rabies virus vector for high-resolution large-scale reconstruction of 3D neuron morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycoprotein of Nonpathogenic Rabies Viruses Is a Key Determinant of Human Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Overexpression of the Rabies Virus Glycoprotein Results in Enhancement of Apoptosis and Antiviral Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of G-gene Deletion and Replacement on Rabies Virus Vector Gene Expression | PLOS One [journals.plos.org]
- 9. Effects of G-gene Deletion and Replacement on Rabies Virus Vector Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. ibc.utah.edu [ibc.utah.edu]
- 13. ipo.rutgers.edu [ipo.rutgers.edu]
- 14. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 15. scispace.com [scispace.com]
- 16. Nontoxic, double-deletion-mutant rabies viral vectors for retrograde targeting of projection neurons. – Wickersham Lab [wickershamlab.org]
- 17. biorxiv.org [biorxiv.org]
- 18. Third-generation rabies viral vectors have low toxicity and improved efficiency as retrograde labeling tools - PMC [pmc.ncbi.nlm.nih.gov]
developing double-deletion mutant rabies vectors for reduced toxicity
Technical Support Center: Double-Deletion Mutant Rabies Vectors
Welcome to the Technical Support Center for Double-Deletion Mutant Rabies Vectors. This resource is designed for researchers, scientists, and drug development professionals utilizing second-generation (ΔGL) and third-generation (ΔL) rabies vectors for neuronal tracing and other neuroscience applications. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research.
These advanced vectors are engineered for significantly reduced cytotoxicity, enabling long-term studies of neuronal circuits that were not possible with first-generation (ΔG) vectors.[1][2][3][4] This guide will help you navigate the specific challenges and nuances of working with these powerful tools.
I. Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Issue 1: Low Viral Titer After Production
-
Question: My final viral titer is significantly lower than expected. What are the common causes and how can I fix this?
-
Answer: Low viral titers are a frequent issue and can stem from several factors throughout the production and purification process.
-
Packaging Cell Health: The health and confluency of the packaging cell line (e.g., B7GG, BHK-21) are critical. Ensure cells are healthy, not overgrown, and free of contamination before transfection.
-
Plasmid Quality and Ratio: Use high-purity plasmids for transfection. The ratio of the viral genome plasmid to helper plasmids (providing N, P, G, and L proteins in trans) is crucial and may require optimization.
-
Inefficient Transfection: Transfection efficiency can be a major bottleneck. Optimize your transfection protocol by testing different reagents or methods (e.g., electroporation).
-
Premature Cell Death: If the transgene you are expressing is toxic to the packaging cells, it can significantly reduce viral yield.[5] Consider using an inducible expression system if transgene toxicity is suspected.
-
Inadequate Incubation Time: Virus collection should be timed correctly. Harvesting the supernatant too early or too late can result in low titers. Collect supernatant at multiple time points (e.g., every 24 hours for 3-4 days post-transfection) to determine the optimal collection window.
-
Improper Concentration/Purification: Viral particles can be lost during concentration steps. Ultracentrifugation on a sucrose (B13894) gradient is a common method but requires care to avoid losing the viral pellet.[6][7] Ensure the sucrose gradient is prepared correctly and that the viral band is carefully extracted.
-
Issue 2: High Cytotoxicity or Neuronal Death In Vivo
-
Question: I'm observing significant neuronal death or signs of poor health in my in vivo experiments, even though I'm using a ΔGL vector. What could be wrong?
-
Answer: While ΔGL vectors are designed for minimal toxicity, several factors can lead to adverse effects.
-
High Viral Dose: Even a low-toxicity vector can cause cellular stress if injected at an excessively high concentration. Perform a dose-response curve to find the optimal titer that provides sufficient labeling without causing cell death.
-
Impure Viral Preparation: Contaminants from the cell culture medium or cellular debris in the viral prep can induce an inflammatory response and toxicity at the injection site. Ensure your final viral stock is highly purified, for example by using a sucrose gradient purification protocol.[6]
-
Toxicity of the Transgene: The protein you are expressing (e.g., a fluorescent reporter, an opsin) might be toxic to the neurons over time, independent of the vector itself. First-generation (ΔG) vectors expressing fluorescent proteins can be cytotoxic within 1-2 weeks.[1][3] While ΔGL vectors significantly reduce viral gene expression, a highly expressed or inherently toxic transgene can still be problematic.[1]
-
Solution: Use a recombinase (e.g., Cre, Flp) as the transgene in the ΔGL vector and inject it into a reporter animal line (e.g., Ai14).[1][2] The low-level expression of the recombinase from the ΔGL vector is sufficient to induce robust and permanent reporter expression without the toxicity associated with high-level transgene expression from the viral backbone itself.[1]
-
-
Injection Site Damage: Physical damage from the injection needle can cause localized cell death and inflammation. Use sharp, appropriate-gauge needles and infuse the virus slowly to minimize tissue damage.
-
Issue 3: No or Very Weak Reporter Gene Expression
-
Question: I have successfully injected the ΔGL-Cre vector into my reporter mouse line, but I see very few or no labeled cells. What is the problem?
-
Answer: This is a common challenge related to the inherent properties of second-generation vectors.
-
Extremely Low Transgene Expression: ΔGL vectors are designed to have drastically reduced transgene expression to eliminate toxicity.[1][3][4] The expression of the recombinase (Cre or Flp) is often too low to be detected directly via immunostaining.
-
Dependence on Reporter Allele: The system relies entirely on the recombinase acting on a reporter allele in the host animal. The expression level of the reporter itself is what you will visualize.
-
Troubleshooting Steps:
-
Confirm Vector Titer: First, ensure the injected virus had a sufficiently high titer. Titration is critical, and methods like RT-qPCR are necessary for vectors not expressing a fluorescent marker.[8][9]
-
Verify Injection Site: Use histology to confirm the injection was in the correct brain region. Co-injecting a small amount of a fluorescent dye can help visualize the injection core.
-
Allow Sufficient Time for Recombination: Recombination and subsequent reporter protein expression and accumulation can take time. Extend the post-injection survival time (e.g., from 2 weeks to 4 weeks) to allow for maximal reporter expression.
-
Check Reporter Line Efficacy: Ensure the reporter mouse line you are using is known to express robustly and reliably upon Cre-mediated recombination.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of a double-deletion (ΔGL) mutant rabies vector over a first-generation single-deletion (ΔG) vector?
A1: The primary advantage is the dramatic reduction in cytotoxicity.[1][3] First-generation ΔG vectors, while useful for short-term experiments, cause death in most infected cells within approximately two weeks.[1][10] By additionally deleting the Large Polymerase (L) gene (ΔGL), viral gene transcription and genome replication are almost completely abolished.[1][2] This allows the transduced neurons to remain alive and healthy indefinitely, enabling long-term structural and functional imaging or optogenetic experiments for months or even up to a year.[1][3][4]
Q2: What is the function of the Glycoprotein (G) and Large Polymerase (L) protein in the rabies virus life cycle?
A2:
-
Glycoprotein (G): The G protein is the viral envelope protein. It is essential for the virus to bind to and enter host neurons.[11] It is also required for the assembly of new viral particles and for their trans-synaptic spread to other neurons.[10][12] Deleting the G gene (ΔG) renders the virus incapable of spreading beyond the initially infected cell.[1][11][13]
-
Large Polymerase (L) protein: The L protein is the RNA-dependent RNA polymerase (RdRp).[14][15] It is the catalytic engine responsible for both transcribing the viral genes into mRNA and replicating the entire viral RNA genome.[14][15] Deleting the L gene (in addition to G) effectively shuts down the viral life cycle within the host cell, which is the key to eliminating cytotoxicity.[1][2]
Q3: If a ΔGL vector doesn't express transgenes well, how is it useful?
A3: The utility of ΔGL vectors lies in their ability to express recombinase enzymes, like Cre or Flp, at very low, non-toxic levels.[1][2] While the expression of the recombinase itself is minimal, it is still sufficient to catalyze a permanent genetic modification in a host cell that carries a corresponding reporter allele (e.g., a LoxP-STOP-LoxP-tdTomato cassette). This event triggers high-level, permanent expression of the reporter protein from the cell's own machinery, not the virus. This strategy uncouples strong labeling from viral gene expression, achieving bright, long-term labeling without toxicity.[1]
Q4: What is a third-generation (ΔL) vector and how does it compare to a ΔGL vector?
A4: A third-generation rabies vector has only the L gene deleted (ΔL), leaving the G gene intact in the genome.[16][17][18] Like ΔGL vectors, ΔL vectors show very low toxicity because viral replication is abolished.[16][17] A key advantage is that they can often be produced at higher titers than ΔGL vectors.[16] However, a challenge with ΔL vectors is that the presence of the G gene in the viral genome makes it difficult to pseudotype the virus with an alternative envelope protein (like EnvA) for cell-type-specific initial infection, as this would result in a mix of envelope proteins.[16]
Q5: Can I use a ΔGL vector for monosynaptic tracing?
A5: Yes. While first-generation ΔG vectors are traditionally used for monosynaptic tracing, a system for using the non-toxic ΔGL vectors has been developed. This requires providing both the G protein and the L protein in trans within the "starter" cells.[2][19] This complementation allows the ΔGL virus to replicate only in the starter cells, spread once to presynaptic partners, and then become dormant, providing a much healthier and stable system for long-term circuit analysis.[2]
III. Data Presentation: Vector Generation Comparison
The table below summarizes the key quantitative and qualitative differences between the generations of retrograde rabies vectors.
| Feature | 1st Gen (ΔG) | 2nd Gen (ΔGL) | 3rd Gen (ΔL) |
| Deleted Genes | Glycoprotein (G) | Glycoprotein (G), Polymerase (L) | Polymerase (L) |
| Cytotoxicity | High (cell death in ~2 weeks)[1][10] | Very Low (cells healthy >1 year)[1][3][4] | Very Low[16][17] |
| Transgene Expression | Rapid and High[1] | Trace Levels[1][3] | Not applicable for reporters |
| Typical Titer | High | Moderate to Low | High[16] |
| Primary Application | Short-term retrograde tracing; Monosynaptic tracing | Long-term retrograde labeling (via recombinase)[4] | High-efficiency, low-toxicity retrograde labeling[16][17] |
| Long-term Health | Poor; significant cell death[20] | Excellent; no physiological abnormalities at 8 weeks[3][4] | Excellent[16][17] |
| Pseudotyping for Cell-Type Specificity | Yes (standard EnvA/TVA system)[16] | Yes (standard EnvA/TVA system) | Difficult due to native G expression[16] |
IV. Experimental Protocols
Protocol 1: Viral Titer Determination by RT-qPCR
Rationale: Since ΔGL/ΔL vectors often lack a fluorescent reporter, traditional titration by counting fluorescent cells is not possible. RT-qPCR provides an accurate measure of the number of viral genomes.[8][9]
Methodology:
-
Standard Curve Preparation:
-
Synthesize a DNA or RNA standard corresponding to a conserved region of the rabies genome (e.g., the N gene).
-
Prepare a serial dilution of the standard of known concentration (e.g., from 10^2 to 10^8 copies/μL).
-
-
Viral RNA Extraction:
-
Take a known volume of your purified viral stock (e.g., 100 μL).
-
Extract total RNA using a commercial kit (e.g., QIAamp Viral RNA Mini Kit). Elute in a defined volume.
-
-
Reverse Transcription (RT):
-
Convert the extracted viral RNA to cDNA using a reverse transcriptase enzyme and primers specific to the target region (e.g., N gene).
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions for your standards and your viral cDNA samples in triplicate. Use primers and a probe (e.g., TaqMan) for the target gene.
-
Run the qPCR plate on a real-time PCR machine.
-
-
Calculation:
-
Generate a standard curve by plotting the Ct values of the standards against the logarithm of their known copy numbers.
-
Use the Ct value of your viral sample to determine the number of genome copies in the reaction, based on the standard curve equation.
-
Calculate the final titer as genome copies per milliliter (GC/mL) by accounting for all dilution factors during the extraction and RT steps.
-
Protocol 2: Stereotaxic Injection for In Vivo Retrograde Labeling
Rationale: Precise delivery of the viral vector to the target brain region is essential for accurate retrograde labeling of projection neurons.
Methodology:
-
Animal Preparation:
-
Anesthetize the animal (e.g., mouse) using isoflurane (B1672236) and secure it in a stereotaxic frame.
-
Maintain body temperature with a heating pad. Apply eye ointment to prevent drying.
-
Sterilize the scalp with betadine and ethanol. Make a midline incision to expose the skull.
-
-
Craniotomy:
-
Use stereotaxic coordinates to locate the target brain region. Mark the location on the skull.
-
Using a dental drill, create a small craniotomy (hole) over the target area, being careful not to damage the underlying dura.
-
-
Virus Loading and Injection:
-
Load a glass micropipette or Hamilton syringe with the viral vector. Avoid introducing air bubbles.
-
Slowly lower the pipette to the target Z-coordinate within the brain.
-
Inject the virus at a slow, controlled rate (e.g., 100 nL/minute) using a microinfusion pump. A typical volume is 200-500 nL.[21]
-
After the injection is complete, leave the pipette in place for 5-10 minutes to allow the virus to diffuse and to prevent backflow upon retraction.
-
-
Post-Operative Care:
-
Slowly withdraw the pipette. Suture or staple the scalp incision.
-
Administer post-operative analgesics and monitor the animal closely during recovery.
-
Allow for the appropriate survival time (e.g., 2-4 weeks for ΔGL-Cre vectors in a reporter line) before perfusion and tissue analysis.
-
V. Visualizations
Caption: Troubleshooting decision tree for common experimental issues.
Caption: General workflow for producing recombinant rabies vectors.
Caption: Logical relationship and evolution of rabies vector generations.
References
- 1. Nontoxic, double-deletion-mutant rabies viral vectors for retrograde targeting of projection neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Third-generation rabies viral vectors allow nontoxic retrograde targeting of projection neurons with greatly increased efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nontoxic, double-deletion-mutant rabies viral vectors for retrograde targeting of projection neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting Low Viral Titer | VectorBuilder [en.vectorbuilder.com]
- 6. Concentration and purification of rabies viral and lentiviral vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for recombinant rabies virus titration by quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Staff View: Protocol for recombinant rabies virus titration by quantitative PCR :: Kabale University Library Catalog [library.kab.ac.ug]
- 10. Design and generation of recombinant rabies virus vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rabies Virus Vector Transgene Expression Level and Cytotoxicity Improvement Induced by Deletion of Glycoprotein Gene | PLOS One [journals.plos.org]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Effects of G-gene Deletion and Replacement on Rabies Virus Vector Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Function Analysis of Rabies Virus RNA Polymerase L Protein by Using an L Gene-Deficient Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uniprot.org [uniprot.org]
- 16. Third-generation rabies viral vectors have low toxicity and improved efficiency as retrograde labeling tools - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Third-generation rabies viral vectors have low toxicity and improved efficiency as retrograde labeling tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pnas.org [pnas.org]
- 20. researchgate.net [researchgate.net]
- 21. Protocol for recombinant rabies virus titration by quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Rabies Virus Glycoproteins from Different Strains
For Researchers, Scientists, and Drug Development Professionals
The rabies virus (RABV) glycoprotein (B1211001) (G) is a critical determinant of viral pathogenesis and the primary target for neutralizing antibodies. Variations in the glycoprotein among different RABV strains can significantly impact receptor binding, membrane fusion, internalization, and immunogenicity, ultimately influencing the virus's virulence and the efficacy of vaccines and therapeutics. This guide provides an objective comparison of key performance metrics of rabies virus glycoproteins from different strains, supported by experimental data, detailed methodologies, and visual representations of associated cellular processes.
Key Performance Metrics: A Comparative Analysis
The functional differences between glycoproteins of various rabies virus strains are central to understanding their pathogenic potential and immunogenic profiles. Below is a summary of quantitative data comparing glycoproteins from pathogenic and attenuated strains.
| Feature | Strain | Quantitative Value | Method | Reference |
| Internalization Rate | Challenge Virus Standard-11 (CVS-11) - Pathogenic | ~75 internalized puncta per cell | Internalization Assay | [1] |
| SAD-B19 - Attenuated | ~20 internalized puncta per cell | Internalization Assay | [1] | |
| Trans-synaptic Transfer Efficiency | CVS-N2cΔG | 22-fold higher than SAD-B19ΔG | In vivo circuit tracing | [2] |
| SAD-B19ΔG | Baseline | In vivo circuit tracing | [2] | |
| Gene Expression Level (in vitro) | SAD-B19ΔG | Significantly higher at 4 days post-infection | GFP expression in Neuro2A cells | [2] |
| CVS-N2cΔG | Lower than SAD-B19ΔG at 4 days post-infection | GFP expression in Neuro2A cells | [2] |
Structural Insights into Glycoprotein Variation
The three-dimensional structure of the rabies virus glycoprotein is crucial for its function. Minor variations in the amino acid sequence between strains can lead to significant conformational changes, affecting receptor interaction and antibody recognition. High-resolution structures of the glycoprotein from several strains, including the Pasteur vaccine strain and CVS-11, have been determined, providing a basis for understanding these differences at a molecular level.
| Strain | PDB ID | Resolution (Å) | Key Features |
| Pasteur Vaccin | 8A1E | 2.83 | Trimer in complex with neutralizing antibodies 17C7 and 1112-1[3] |
| Pasteur Vaccin | 7U9G | 3.39 | Pre-fusion trimer in complex with neutralizing antibody RVA122[1] |
| CVS-11 | 6LGX | Not specified | Structure at basic pH[4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize rabies virus glycoproteins.
Virus Neutralization Assay: Rapid Fluorescent Focus Inhibition Test (RFFIT)
The RFFIT is a standard method for quantifying rabies virus neutralizing antibodies.
Materials:
-
Baby Hamster Kidney (BHK-21) or Mouse Neuroblastoma (MNA) cells
-
Challenge Virus Standard (CVS-11) rabies virus
-
Reference anti-rabies serum (e.g., Equine Rabies Immunoglobulin - ERIG)
-
Test serum samples
-
Growth medium (e.g., DMEM with 5% FCS)
-
96-well tissue culture plates
-
FITC-conjugated anti-rabies nucleoprotein antibody
-
70% chilled acetone (B3395972)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Preparation: Seed BHK-21 or MNA cells in 96-well plates to achieve a confluent monolayer.
-
Serum Dilution: Heat-inactivate test and reference sera at 56°C for 30 minutes. Prepare serial two-fold dilutions of the sera in growth medium.
-
Virus-Serum Incubation: Mix a standardized amount of CVS-11 (typically 100 TCID50) with each serum dilution and incubate at 37°C for 60-90 minutes to allow for neutralization.
-
Infection: Add the virus-serum mixtures to the cell monolayers in the 96-well plates.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48 hours.
-
Fixation: Discard the medium and fix the cells with 70% chilled acetone for 60 minutes at -20°C.
-
Staining: Stain the fixed cells with FITC-conjugated anti-rabies nucleoprotein antibody at 37°C for 60 minutes.
-
Visualization: Observe the plates under a fluorescence microscope. The presence of fluorescent foci indicates infected cells.
-
Endpoint Calculation: The neutralizing antibody titer is the highest serum dilution that neutralizes 100% of the challenge virus, determined by the absence of fluorescence. Titers are typically expressed in International Units per milliliter (IU/mL) by comparison to the reference serum.[5]
Cell-Cell Fusion (Syncytium Formation) Assay
This assay assesses the ability of the viral glycoprotein expressed on the cell surface to induce fusion with neighboring cells, a process analogous to virus-cell membrane fusion.
Materials:
-
Cell lines (e.g., murine neuroblastoma NA cells)
-
Rabies virus strains of interest
-
Fusion buffer (e.g., 10 mM Na2HPO4, 10 mM NaH2PO4, 150 mM NaCl, 10 mM MES, pH 5.3)
-
Culture medium
-
FITC-conjugated anti-rabies N protein antibodies or a histological stain (e.g., fuchsine solution)
Procedure:
-
Cell Infection: Infect monolayers of NA cells with the desired rabies virus strains at a multiplicity of infection (MOI) of 1.
-
Incubation: Incubate the infected cells for 48 hours to allow for glycoprotein expression on the cell surface.
-
Fusion Induction: Wash the cells and treat them with a low-pH fusion buffer (pH 5.3) for 2 minutes at room temperature to trigger the fusogenic conformational change in the glycoprotein.
-
Recovery: Remove the fusion buffer and incubate the cells in neutral pH culture medium at 37°C for 1 hour.
-
Fixation and Staining: Fix the cells with 80% ice-cold acetone and stain with either FITC-conjugated anti-rabies N protein antibodies or a histological stain to visualize the cells and any resulting syncytia (multinucleated giant cells).
-
Quantification: The extent of fusion can be quantified by calculating a cell fusion index, which is the ratio of the number of nuclei within syncytia to the total number of nuclei in a given field.[6]
Visualizing Cellular Mechanisms
Understanding the cellular pathways that rabies virus glycoproteins interact with is crucial for developing targeted antiviral strategies.
Rabies Virus Entry Pathway
Rabies virus primarily enters host cells via clathrin-mediated endocytosis. The glycoprotein binds to specific receptors on the cell surface, triggering the formation of a clathrin-coated pit. The vesicle is then internalized and traffics to early and late endosomes. The acidic environment of the late endosome induces a conformational change in the glycoprotein, leading to the fusion of the viral envelope with the endosomal membrane and the release of the viral ribonucleoprotein (RNP) into the cytoplasm.[7][8][9]
Experimental Workflow for Comparative Glycoprotein Analysis
A typical workflow for comparing the properties of glycoproteins from different rabies virus strains involves several key experimental stages.
References
- 1. Internalization of this compound differs between pathogenic and attenuated virus strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rabies virus CVS-N2cΔG strain enhances retrograde synaptic transfer and neuronal viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. rr-asia.woah.org [rr-asia.woah.org]
- 6. Deficient Incorporation of this compound into Virions Enhances Virus-Induced Immune Evasion and Viral Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uptake of rabies virus into epithelial cells by clathrin-mediated endocytosis depends upon actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rabies Internalizes into Primary Peripheral Neurons via Clathrin Coated Pits and Requires Fusion at the Cell Body - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transferrin Receptor Protein 1 Is an Entry Factor for Rabies Virus - PMC [pmc.ncbi.nlm.nih.gov]
Validating Rabies Virus Glycoprotein Antibody Specificity: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies against the rabies virus glycoprotein (B1211001) (RABV-G) is paramount for accurate diagnostics, effective vaccine development, and potent therapeutic applications. This guide provides a comprehensive comparison of key methodologies for validating RABV-G antibody specificity, supported by experimental data and detailed protocols.
The rabies virus glycoprotein is the sole viral protein exposed on the surface of the virion and is the primary target for neutralizing antibodies.[1][2] Therefore, rigorous validation of antibody specificity to this protein is a critical step in the development of rabies biologics. This involves a multi-faceted approach employing various immunoassays to confirm that the antibody binds specifically to RABV-G without cross-reacting with other viral or cellular proteins.
Comparative Analysis of Validation Methods
The selection of a suitable validation method depends on the specific application, required throughput, and the nature of the antibody being evaluated (e.g., monoclonal vs. polyclonal). The following table summarizes and compares the most common techniques used for validating RABV-G antibody specificity.
| Method | Principle | Primary Use | Advantages | Disadvantages | Quantitative Data (Example) |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antigen-antibody interaction detected by an enzyme-catalyzed color change. | High-throughput screening, quantification of antibody titers. | High sensitivity, rapid, easily automated.[3] | Can be prone to non-specific binding, may not reflect neutralizing activity. | Good correlation with RFFIT (r² > 0.9).[2] Diagnostic sensitivity and specificity can reach 91.1% and 100%, respectively, depending on the format and cutoff values.[3] |
| Western Blot (WB) | Separation of proteins by size, followed by antibody detection. | Confirmation of antibody specificity to a protein of a specific molecular weight. | High specificity, confirms binding to the denatured target protein. | Labor-intensive, not quantitative, may not detect conformational epitopes. | Demonstrates a specific band at the expected molecular weight of RABV-G (~55 kDa).[4] |
| Immunofluorescence Assay (IFA) | Visualization of antigen-antibody binding in infected cells or tissues using fluorescently labeled antibodies. | Localization of the target antigen, confirmation of binding to native protein in a cellular context. | Provides visual confirmation of binding and localization, high specificity. | Subjective interpretation, requires specialized equipment (fluorescence microscope). | Shows specific staining of RABV-G in infected cells.[5] |
| Virus Neutralization Assays (VNA) | Measurement of the antibody's ability to inhibit viral infection of cultured cells. | Gold standard for determining the functional, neutralizing activity of an antibody.[1][6] | Directly measures the biological function of the antibody, highly specific. | Technically demanding, requires live virus and cell culture facilities, low throughput, time-consuming.[1][6] | A serum RVNA level ≥0.5 IU/mL is considered indicative of an adequate response to rabies vaccination.[7][8] |
Experimental Workflows and Logical Relationships
The validation of a this compound antibody is a stepwise process. The following diagrams illustrate the typical experimental workflows.
Caption: A typical workflow for validating the specificity of a this compound antibody.
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results. Below are protocols for the key experiments cited.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a sandwich ELISA for the quantification of RABV-G.[9]
-
Coating: Coat 96-well ELISA plates with a capture antibody (e.g., a rabies monoclonal antibody) overnight at 4°C.
-
Blocking: Block the plates with 3% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS) for 1 hour at 37°C to prevent non-specific binding.
-
Sample Incubation: Add diluted test samples and reference standards to the wells and incubate for 30 minutes at 37°C.
-
Washing: Wash the plates three times with PBS containing 0.05% Tween 20 (PBST).
-
Detection Antibody: Add a detection antibody (e.g., a polyclonal anti-RABV-G antibody) and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate: Add TMB (3,3',5,5'-Tetramethylbenzidine) substrate and incubate for 15 minutes at room temperature for color development.
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Caption: Step-by-step workflow of a sandwich ELISA protocol.
Western Blot (WB)
This protocol outlines the general steps for a Western Blot to detect RABV-G.[10]
-
Sample Preparation: Prepare cell lysates or purified virus samples in a lysis buffer containing protease inhibitors.
-
SDS-PAGE: Separate the proteins by size on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-RABV-G antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Caption: Workflow of a typical Western Blot experiment.
Rapid Fluorescent Focus Inhibition Test (RFFIT)
The RFFIT is a cell-based neutralization assay and is considered a gold standard for measuring rabies virus neutralizing antibodies.[1][11][12]
-
Serum Dilution: Prepare serial dilutions of the test antibody or serum samples in 8-well chamber slides.
-
Virus Incubation: Add a standard amount of live rabies virus (Challenge Virus Standard, CVS-11) to each well and incubate for 90 minutes at 37°C to allow for neutralization.
-
Cell Addition: Add a suspension of Baby Hamster Kidney (BHK-21) cells to each well.
-
Incubation: Incubate the slides for 20-24 hours at 37°C in a CO₂ incubator to allow for viral infection of the cells.
-
Fixation: Fix the cells with cold acetone.
-
Staining: Stain the fixed cells with a FITC-conjugated anti-rabies nucleoprotein antibody.
-
Microscopy: Examine the slides under a fluorescence microscope. The presence of fluorescent foci indicates infected cells.
-
Titer Calculation: The neutralizing antibody titer is the highest dilution of the serum that reduces the number of fluorescent foci by 50%.
Caption: The procedural flow of the Rapid Fluorescent Focus Inhibition Test (RFFIT).
Conclusion
The validation of this compound antibody specificity is a rigorous process that requires the application of multiple, complementary techniques. While high-throughput methods like ELISA are invaluable for initial screening, confirmation of specificity with methods like Western Blot and Immunofluorescence is essential. Ultimately, functional assays such as RFFIT or FAVN remain the gold standard for determining the protective efficacy of an antibody. By employing a combination of these methods, researchers can confidently establish the specificity and functional relevance of their anti-RABV-G antibodies, paving the way for the development of improved diagnostics, vaccines, and therapeutics against rabies.
References
- 1. Detection and quantification of anti-rabies glycoprotein antibodies: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. This compound serology ELISA for measurement of neutralizing antibodies in sera of vaccinated human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Polyclonal Antibody (PA5-117507) [thermofisher.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Detection and quantification of anti-rabies glycoprotein antibodies: current state and perspectives [ri.conicet.gov.ar]
- 7. mdpi.com [mdpi.com]
- 8. Rabies-Specific Antibodies: Measuring Surrogates of Protection against a Fatal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. aphis.usda.gov [aphis.usda.gov]
- 12. ph.health.mil [ph.health.mil]
Comparative Analysis of Rabies Virus G Protein (RV-G) vs. VSV-G for Pseudotyping Lentiviral Vectors
A comprehensive guide for researchers, scientists, and drug development professionals on the differential performance of Rabies Virus Glycoprotein (B1211001) (RV-G) and Vesicular Stomatitis Virus Glycoprotein (VSV-G) for the pseudotyping of lentiviral vectors.
In the realm of gene delivery and therapy, the choice of viral glycoprotein for pseudotyping lentiviral vectors is a critical determinant of experimental success. The envelope glycoprotein dictates the vector's tropism, transduction efficiency, stability, and immunogenicity. Among the most widely utilized glycoproteins are the Vesicular Stomatitis Virus G protein (VSV-G) and the Rabies Virus G protein (RV-G). While VSV-G is lauded for its broad tropism and high-titer production, RV-G offers the unique advantage of neurotropism and retrograde axonal transport. This guide provides an objective, data-driven comparison of these two powerful tools, offering insights to inform the selection of the most appropriate pseudotyping strategy for your research needs.
Performance Comparison: RV-G vs. VSV-G
The selection between RV-G and VSV-G hinges on the specific application, with each exhibiting distinct advantages and limitations across key performance metrics.
| Feature | Rabies Virus G Protein (RV-G) | Vesicular Stomatitis Virus G Protein (VSV-G) | Key Considerations |
| Tropism | Neurotropic : Preferentially transduces neurons.[1] Enables retrograde axonal transport, allowing for the transduction of distal neurons.[2] | Pantropic : Transduces a broad range of dividing and non-dividing cell types from various species.[1][3] | RV-G is the clear choice for neuroscience applications requiring targeted neuronal delivery and neural circuit tracing. VSV-G is ideal for general gene delivery to a wide variety of cell types. |
| Transduction Efficiency | Generally lower titers compared to VSV-G.[2][4] Efficiency is highly cell-type specific, with high efficiency in neuronal cells. | High transduction efficiency in a wide array of cell lines, often considered the standard for high-titer lentivirus production.[1][3][5] | The choice depends on the target cell. For non-neuronal cells, VSV-G typically provides higher efficiency. |
| Cytotoxicity | Generally considered to have lower cytotoxicity compared to VSV-G. | Can be cytotoxic, especially at high concentrations, due to cell fusion (syncytia formation).[6] This toxicity can limit the establishment of stable producer cell lines.[6] | For applications requiring long-term cell viability or the generation of stable cell lines, the lower cytotoxicity of RV-G may be advantageous. |
| Stability | Stability data is less extensively documented compared to VSV-G. | Confers high stability to lentiviral particles, allowing for concentration by ultracentrifugation without significant loss of infectivity.[7] However, it is susceptible to inactivation by human serum complement.[6] | VSV-G's stability is a major advantage for producing high-titer vector stocks. However, for in vivo applications in humans, its sensitivity to complement is a significant drawback. |
| Receptor | Binds to specific receptors in neurons, such as the nicotinic acetylcholine (B1216132) receptor (nAchR), neuronal cell adhesion molecule (NCAM), and p75 neurotrophin receptor (p75NTR). | Binds to the low-density lipoprotein receptor (LDLR) and its family members, which are ubiquitously expressed on many cell types.[6] | The specific receptor usage underlies the differential tropism of the two glycoproteins. |
Quantitative Data Summary
The following tables provide a summary of quantitative data from various studies to facilitate a direct comparison of RV-G and VSV-G pseudotyped lentiviral vectors.
Table 1: Comparative Transduction Efficiency
| Target Cell Line | Pseudotype | Multiplicity of Infection (MOI) | Transduction Efficiency (%) | Reference |
| Neuroblastoma (N2a) | CNV-G (related to VSV-G) | 5 | 85 | [8] |
| Neuroblastoma (N2a) | VSV-G | 5 | 75 | [8] |
| Human T-cell line (Sup-T1) | VSV-G | 10 | 60-95 | [8] |
| Human T-cell line (Sup-T1) | CNV-G (related to VSV-G) | 10 | 30-70 | [8] |
| Primary Alveolar Epithelial Cells | VSV-G | 0.1 | 4 | [9] |
| Primary Alveolar Epithelial Cells | VSV-G | 50 | 99 | [9] |
| Lung Cancer Cell Lines | VSV-G | 1 | >50 | [10] |
Note: Direct comparative studies with RV-G in all these cell lines are limited. The data for CNV-G, a vesiculovirus glycoprotein, is included to provide a reference for a VSV-G-related protein.
Table 2: Comparative Stability of VSV-G Pseudotyped Lentivirus
| Temperature | Half-life (HIV-1 based vector) | Reference |
| 37°C | ~10.4 hours | [11] |
| Room Temperature | 1-2 days | [11] |
| 4°C | More stable than at higher temperatures | [11] |
Note: Quantitative stability data for RV-G pseudotyped lentiviruses is not as readily available in the literature.
Experimental Protocols
Detailed methodologies are crucial for the successful production and application of pseudotyped lentiviral vectors.
Protocol 1: Production of VSV-G Pseudotyped Lentivirus
This protocol is a standard method for generating high-titer VSV-G pseudotyped lentivirus using a three-plasmid transient transfection system in HEK293T cells.
Materials:
-
HEK293T cells
-
Complete DMEM (with 10% FBS, penicillin/streptomycin)
-
Opti-MEM
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Transfer plasmid (containing the gene of interest)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (pMD2.G, encoding VSV-G)
-
0.45 µm syringe filter
-
Ultracentrifuge (optional, for concentration)
-
Sterile PBS
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Plasmid Preparation: In a sterile tube, mix the transfer plasmid, packaging plasmid, and envelope plasmid in a ratio of 4:3:1 (e.g., 10 µg transfer, 7.5 µg packaging, 2.5 µg envelope).
-
Transfection:
-
Dilute the plasmid mixture in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted plasmids and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the transfection complex dropwise to the HEK293T cells. Gently swirl the dish to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Media Change (optional but recommended): After 12-16 hours, replace the transfection medium with fresh complete DMEM to reduce cytotoxicity.
-
Virus Harvest: At 48 and 72 hours post-transfection, collect the cell culture supernatant, which contains the lentiviral particles.
-
Filtering and Storage: Filter the collected supernatant through a 0.45 µm syringe filter to remove cell debris. The viral supernatant can be used directly or stored at -80°C in small aliquots.
-
Concentration (optional): For higher titers, the viral supernatant can be concentrated by ultracentrifugation (e.g., 25,000 rpm for 90 minutes at 4°C) or by using commercially available precipitation kits.[7] Resuspend the viral pellet in a small volume of sterile PBS.
Protocol 2: Titration of Lentivirus by FACS
This protocol is for determining the functional titer (Transducing Units/mL) of a lentivirus that expresses a fluorescent reporter gene like GFP.
Materials:
-
Target cells (e.g., HEK293T or a cell line relevant to the experiment)
-
Lentiviral stock
-
Complete culture medium
-
Polybrene (8 mg/mL stock)
-
24-well plate
-
Flow cytometer
Procedure:
-
Cell Seeding: The day before transduction, seed the target cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Serial Dilutions: Prepare serial dilutions of the lentiviral stock in complete culture medium. A common range is 10-fold dilutions from 10⁻² to 10⁻⁶.
-
Transduction:
-
Add Polybrene to the diluted virus to a final concentration of 4-8 µg/mL.
-
Remove the medium from the cells and add the viral dilutions to the respective wells. Include a "no virus" control well.
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Analysis:
-
Harvest the cells by trypsinization.
-
Analyze the percentage of GFP-positive cells in each well using a flow cytometer.
-
-
Titer Calculation: Use a well with a percentage of positive cells between 1% and 20% for accurate calculation. The titer (TU/mL) is calculated using the following formula:
-
Titer = (Number of cells at transduction × % of positive cells / 100) / Volume of virus added (mL)
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which can be used to evaluate the cytotoxicity of viral vectors.
Materials:
-
Cells seeded in a 96-well plate
-
Lentiviral vector dilutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and transduce them with different concentrations of the viral vector. Include untreated control wells.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the use of RV-G and VSV-G for pseudotyping.
Caption: VSV Entry Pathway.
Caption: Rabies Virus Entry Pathway.
Caption: Lentiviral Pseudotyping Workflow.
References
- 1. Altering the Tropism of Lentiviral Vectors through Pseudotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced pseudotyping efficiency of HIV-1 lentiviral vectors by a rabies/vesicular stomatitis virus chimeric envelope glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. virongy.com [virongy.com]
- 4. researchgate.net [researchgate.net]
- 5. The Dual-Pseudotyped Lentiviral Vector with VSV-G and Sendai Virus HN Enhances Infection Efficiency through the Synergistic Effect of the Envelope Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lentiviral Vector Pseudotypes: Precious Tools to Improve Gene Modification of Hematopoietic Cells for Research and Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production, purification and titration of a lentivirus-based vector for gene delivery purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vesicular Stomatitis Virus G-Pseudotyped Lentivirus Vectors Mediate Efficient Apical Transduction of Polarized Quiescent Primary Alveolar Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative analysis of the transduction efficiency of five adeno associated virus serotypes and VSV-G pseudotype lentiviral vector in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Neutralizing Antibody Epitopes on Rabies Virus Glycoprotein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of neutralizing antibody epitopes on the rabies virus glycoprotein (B1211001) (G protein), the primary target for protective immune responses. Understanding the characteristics of these epitopes is crucial for the development of next-generation vaccines and potent monoclonal antibody therapeutics for post-exposure prophylaxis. This document summarizes key experimental data, details common methodologies, and visualizes important concepts to aid in research and development efforts.
Performance of Neutralizing Antibodies Against Rabies Virus Glycoprotein
The neutralizing immune response to rabies virus is directed against its surface glycoprotein. Several antigenic sites, each comprising specific amino acid residues, have been identified as targets for neutralizing antibodies. The efficacy of these antibodies varies depending on the epitope they recognize. The following tables summarize quantitative data on the binding and neutralization characteristics of various monoclonal antibodies (mAbs) targeting different antigenic sites.
| Antigenic Site | Key Residues (Amino Acid Position) | Antibody/Fragment | Target | Binding Affinity (KD) | Neutralization Potency (IC50/Titer) | Reference(s) |
| Site I | KLCGVL (aa 226-231) | CR57 (Human mAb) | Linear Epitope | Not explicitly stated, but potent neutralization observed. | Potent neutralization of a broad panel of rabies street viruses. | [1][2] |
| Trp251 | MAb15-13 (Mouse mAb) | Linear Epitope | Not explicitly stated, but essential for binding. | Showed neutralizing activity against multiple fixed strains. | [3][4] | |
| Site II | Discontinuous (aa 34-42 and 198-200) | Various Mouse mAbs | Conformational Epitope | Not explicitly stated, but a major target for neutralizing mAbs. | Mutations in this site can lead to reduced viral pathogenicity. | [2][5][6] |
| Site III | aa 330-338 (including K330 and R333) | RAB1 (17C7) (Human mAb) | Conformational Epitope | Not explicitly stated, but shows strong neutralizing activity. | Neutralizes a wide range of rabies virus isolates. | [7] |
| Novel Epitope | Not fully defined | 12-22 (Mouse mAb) | Conformational Epitope | ~ µM (Fab fragment) | Exhibits neutralizing activity. | [4] |
Table 1: Comparison of Monoclonal Antibodies Targeting Different Antigenic Sites. This table highlights the diversity of epitopes on the this compound and the corresponding characteristics of monoclonal antibodies that target them. Both linear and conformational epitopes are important for inducing a neutralizing response.
| Product | Antibody Type | Target Antigenic Site(s) | Rabies Virus Neutralizing Activity (RVNA) - Day 14 GMC (IU/mL) | Comparison Group RVNA - Day 14 GMC (IU/mL) | Outcome | Reference(s) |
| SII RMAb (RAB1/17C7) | Human Monoclonal Antibody | Site III | 24.90 | 5.88 (HRIG) | Non-inferior to Human Rabies Immunoglobulin (HRIG). | [8] |
| CR57/CR4098 Cocktail | Human Monoclonal Antibody Combination | Site I and another undefined epitope | Not explicitly stated in direct comparison to HRIG in humans, but protected Syrian hamsters against lethal challenge comparable to HRIG. | Protected Syrian hamsters against lethal challenge comparable to the MAb cocktail. | A safe and efficacious alternative to RIG. | [9] |
| Twinrab | Equine Rabies Immunoglobulin and a mAb | Not explicitly specified | 4.38 | 4.85 (HRIG) | Non-inferior to HRIG. | [10] |
Table 2: Performance of Monoclonal Antibody Products in Post-Exposure Prophylaxis (PEP). This table compares the clinical and preclinical performance of novel monoclonal antibody products against traditional polyclonal human rabies immunoglobulin (HRIG). These next-generation biologics demonstrate comparable or superior neutralizing activity.
Experimental Protocols
Accurate characterization of neutralizing antibody epitopes is fundamental to the development of effective rabies biologics. Below are detailed methodologies for key experiments cited in the literature.
Generation of Neutralization Escape Mutants
This method is used to identify critical amino acid residues within an epitope that are essential for antibody binding and neutralization.
Protocol:
-
Virus Propagation: Propagate a wild-type rabies virus strain (e.g., ERA, CVS) in a suitable cell line (e.g., BSR cells, a clone of BHK-21).
-
Antibody Selection: Incubate the virus stock with a specific neutralizing monoclonal antibody at a concentration sufficient to neutralize the majority of the viral population.
-
Infection of Cells: Infect susceptible cells with the virus-antibody mixture.
-
Plaque Isolation: After incubation, overlay the cells with agar (B569324) or another semi-solid medium to allow for the formation of viral plaques.
-
Mutant Selection: Isolate individual plaques that represent viral clones that have "escaped" neutralization by the antibody.
-
Virus Amplification: Amplify the selected escape mutant clones.
-
Gene Sequencing: Extract viral RNA from the escape mutants and sequence the glycoprotein gene to identify amino acid substitutions compared to the wild-type virus. These mutations pinpoint residues critical for the epitope.[5][11]
Peptide Scanning (Pepscan) ELISA
This technique is employed to map linear epitopes by testing the binding of an antibody to a series of overlapping synthetic peptides that span the entire protein sequence.
Protocol:
-
Peptide Synthesis: Synthesize a library of overlapping peptides (e.g., 15-mers with a 14-amino acid overlap) covering the entire amino acid sequence of the this compound.
-
Plate Coating: Coat ELISA plates with the synthetic peptides.
-
Blocking: Block the plates with a suitable blocking buffer (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Add the monoclonal antibody of interest (e.g., CR57) to the wells and incubate.
-
Washing: Wash the plates to remove unbound antibody.
-
Secondary Antibody Incubation: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG) that will bind to the primary antibody.
-
Detection: Add a substrate that will be converted by the enzyme to produce a detectable signal (e.g., colorimetric or chemiluminescent).
-
Data Analysis: Measure the signal intensity to identify the peptides to which the antibody binds, thereby mapping the linear epitope.[1][12]
Rapid Fluorescent Focus Inhibition Test (RFFIT)
The RFFIT is the gold standard for measuring the potency of rabies virus neutralizing antibodies in serum and other biological samples.
Protocol:
-
Sample Preparation: Prepare serial dilutions of the test serum or antibody.
-
Virus-Antibody Incubation: Mix the serum dilutions with a standard challenge dose of live rabies virus (e.g., CVS-11 strain) and incubate.
-
Cell Infection: Add a suspension of susceptible cells (e.g., MNA or BHK-21 cells) to the virus-antibody mixture.
-
Incubation: Incubate the plates to allow for viral infection and replication in cells that were not protected by neutralizing antibodies.
-
Staining: After 20-24 hours, fix the cells and stain them with a fluorescently labeled anti-rabies nucleoprotein antibody.
-
Microscopy and Endpoint Calculation: Examine the plates under a fluorescence microscope. The endpoint titer is the highest dilution of serum that neutralizes a predefined percentage (e.g., 50%) of the virus, as determined by the reduction in fluorescent foci compared to control wells. This titer is then compared to a reference serum to determine the potency in International Units per milliliter (IU/mL).[10]
Visualizing Experimental Workflows and Epitope Relationships
The following diagrams, generated using Graphviz, illustrate key experimental workflows and the spatial relationship of antigenic sites on the this compound.
Figure 1: Workflow for Characterizing Neutralizing Antibody Epitopes.
Figure 2: Antigenic Sites on the this compound Ectodomain.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. A virus-neutralizing epitope on the glycoprotein of rabies virus that contains Trp251 is a linear epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Single-Chain Fv Fragments of Neutralizing Antibodies to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antigenic site II of the this compound: structure and role in viral virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Antigenic site changes in the this compound dictates functionality and neutralizing capability against divergent lyssaviruses - University of Sussex - Figshare [sussex.figshare.com]
- 7. tandfonline.com [tandfonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. [PDF] Comparison of an anti-rabies human monoclonal antibody combination with human polyclonal anti-rabies immune globulin. | Semantic Scholar [semanticscholar.org]
- 10. Research progress on neutralizing epitopes and antibodies for the Rabies virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of epitopes on the this compound by selection and analysis of escape mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Rabies Virus-Neutralizing Epitope Recognized by Human Monoclonal Antibody: Fine Mapping and Escape Mutant Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Rabies Virus Infectivity: A Comparative Guide to Glycoprotein Variants
For Researchers, Scientists, and Drug Development Professionals
The infectivity of the rabies virus (RABV), a pathogen with a near-100% fatality rate upon the onset of clinical symptoms, is critically dictated by its surface glycoprotein (B1211001) (G).[1] This protein mediates the virus's attachment to host cells, its entry, and subsequent spread through the nervous system.[2][3] Variations in the amino acid sequence of the glycoprotein among different RABV strains can lead to significant differences in their infectivity and pathogenicity.[4] This guide provides a comparative analysis of key rabies glycoprotein variants, supported by experimental data, to aid researchers in understanding the molecular determinants of RABV infection and in the development of novel therapeutics and vaccines.
Comparative Infectivity of Rabies Glycoprotein Variants
The infectivity of different rabies virus strains is intrinsically linked to mutations within the glycoprotein. These mutations can alter receptor binding, pH-dependent membrane fusion, and the rate of intracellular trafficking, all of which are crucial for a successful infection.[3][5] Below is a summary of quantitative data from various studies comparing the infectivity and related properties of different glycoprotein variants.
| Glycoprotein Variant/Mutation | Virus Strain Backbone | Key Findings | Quantitative Data | Reference |
| Arginine to Glutamic Acid at position 333 (Arg333→Glu) | Several vaccine strains | Completely lost the ability to kill adult immunocompetent mice, indicating a significant decrease in pathogenicity. | Not specified | [5] |
| Asparagine to Lysine at position 194 (Asn194→Lys) | SPBNGA (attenuated strain) | Associated with increased pathogenicity for adult mice. | Not specified | [5] |
| Glycine to Glutamic Acid at position 349 (Gly349→Glu) | GD-SH-01 (virulent strain) | Significantly decreased pathogenicity in vivo. Did not significantly influence viral growth and spread in NA cells. | RGDSH-G349 reached a higher virus titer than GD-SH-01 at 72 hours post-infection in NA cells. | [4] |
| Challenge Virus Standard (CVS) vs. SAD-B19 (SAD) | N/A | CVS-G internalizes more rapidly than SAD-G. The cytoplasmic tail of CVS-G is a key determinant of this rapid internalization. | CVS-G showed significantly more intracellular puncta (internalized protein) than SAD-G. | [3][6] |
| Duplication of the Glycoprotein Gene | PV strain | Showed greater viral titers, better Virus Neutralizing Antibody (VNA) induction, and higher G protein expression. | 2.47-fold increase in glycoprotein qRT-PCR and 3.4-fold increase in Western blot. Virus titer was 2.3 times greater than the PV strain at 72 hours. | [7] |
| Mutations at positions 231 and 436 | Pseudoviruses | Can affect infectivity. | Not specified | [8] |
| Mutations at positions 113, 164, and 254 | Pseudoviruses | May affect sensitivity to immunized animal sera. | Not specified | [8] |
Experimental Protocols
To provide a framework for researchers, detailed methodologies for key experiments cited in the literature are outlined below.
Virus Titration by Fluorescent Focus Assay (FFA)
This method is used to quantify the concentration of infectious virus particles.
-
Cell Culture: Neuroblastoma (NA) cells or Baby Hamster Kidney (BHK-21) cells are seeded in 96-well plates and grown to confluency.
-
Virus Dilution: The virus stock is serially diluted (10-fold dilutions) in a suitable medium.
-
Infection: The cell culture medium is removed, and the cells are inoculated with the virus dilutions. The plates are incubated for 1-2 hours to allow for virus adsorption.
-
Incubation: After adsorption, the inoculum is removed, and fresh medium is added. The plates are incubated for 24-48 hours.
-
Fixation and Staining: The cells are fixed with 80% acetone (B3395972) and stained with a fluorescein-isothiocyanate (FITC)-conjugated anti-rabies nucleoprotein antibody.
-
Quantification: The number of fluorescent foci (infected cells or cell clusters) is counted under a fluorescence microscope. The virus titer is calculated in fluorescent focus units per milliliter (FFU/mL).[9]
In Vivo Pathogenicity Assay
This assay assesses the virulence of different viral variants in an animal model.
-
Animal Model: Typically, adult immunocompetent mice (e.g., BALB/c) are used.
-
Inoculation: A standardized dose of the virus is inoculated intracerebrally or intramuscularly.
-
Observation: The animals are monitored daily for clinical signs of rabies (e.g., paralysis, tremors) and mortality for a defined period (e.g., 21 days).
-
Data Analysis: The survival rates and the time to onset of symptoms are recorded and compared between different virus variants.[4][5]
Glycoprotein Internalization Assay
This assay measures the rate at which the viral glycoprotein is internalized into the host cell.
-
Cell Transfection: SVG-A cells are transfected with plasmids expressing the rabies glycoprotein variants.
-
Antibody Labeling: After 48 hours, live, unpermeabilized cells are incubated with an anti-rabies glycoprotein antibody to label the surface-expressed protein.
-
Internalization: The cells are then incubated at 37°C for various time points to allow for internalization.
-
Imaging: The cells are fixed, permeabilized, and stained with a secondary antibody conjugated to a fluorescent dye. The presence of intracellular puncta (internalized glycoprotein) is observed and quantified using confocal microscopy.[3][6]
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for comparing rabies glycoprotein variant infectivity.
Caption: Signaling pathway of rabies virus entry into a host cell.
Conclusion
The glycoprotein of the rabies virus is a multifaceted protein that is a primary determinant of viral infectivity and pathogenesis.[4][9] Understanding how specific variations in its sequence affect its function is paramount for the development of next-generation vaccines and antiviral therapies. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to combating this deadly disease. Further investigation into the structural and functional consequences of glycoprotein mutations will continue to illuminate the intricate mechanisms of rabies virus infection.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. Point Mutations in the Glycoprotein Ectodomain of Field Rabies Viruses Mediate Cell Culture Adaptation through Improved Virus Release in a Host Cell Dependent and Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internalization of rabies virus glycoprotein differs between pathogenic and attenuated virus strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Amino Acid Mutation in Position 349 of Glycoprotein Affect the Pathogenicity of Rabies Virus [frontiersin.org]
- 5. A Single Amino Acid Change in this compound Increases Virus Spread and Enhances Virus Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Duplication of the this compound Enhances the Virus Propagation Rate and Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound is an important determinant for the induction of innate immune responses and the pathogenic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Lyssavirus Neutralization: A Comparative Guide to Pseudotype-Based Assays
For researchers, scientists, and drug development professionals navigating the complexities of lyssavirus research, understanding the cross-neutralization potential of antibodies is paramount for developing broadly protective vaccines and therapeutics. This guide provides a comprehensive comparison of experimental data on the cross-neutralization of lyssavirus glycoproteins using pseudotype virus systems, offering a safer and more adaptable alternative to handling live viruses.
The emergence of diverse lyssaviruses, the causative agents of rabies, presents a significant challenge to current vaccination strategies, which are primarily based on the classical rabies virus (RABV).[1][2][3] Studies have consistently shown that while current vaccines are effective against phylogroup I lyssaviruses, they offer limited to no protection against those in other phylogroups.[1][2][3][4] Pseudotyped viruses, which consist of a replication-deficient viral core carrying the envelope glycoprotein (B1211001) of a heterologous virus, have become an invaluable tool for assessing the neutralizing antibody response against a wide range of lyssaviruses in a lower biosafety containment setting.[5][6][7]
This guide summarizes key quantitative data from recent studies, details the experimental protocols for pseudovirus neutralization assays, and provides visual representations of the underlying principles and workflows to aid in the design and interpretation of cross-neutralization studies.
Comparative Neutralization Data
The following tables summarize the cross-neutralization titers of sera from animals immunized with RABV-based vaccines against a panel of lyssavirus pseudotypes. The data consistently demonstrates robust neutralization of phylogroup I viruses but a significant drop-off in efficacy against other phylogroups.
Table 1: Neutralizing Titers of RABV Vaccine-Immunized Rabbit Sera against 18 Lyssavirus Pseudotypes [1]
| Lyssavirus (Phylogroup) | Rabipur-1 | Rabipur-2 | KMB-1 | KMB-2 |
| RABV (I) | High | High | High | High |
| DUVV (I) | High | High | High | High |
| EBLV-1 (I) | High | High | High | High |
| EBLV-2 (I) | High | High | High | High |
| ABLV (I) | High | High | High | High |
| ARAV (I) | High | High | High | High |
| LBV (II) | Low/Undetectable | Low/Undetectable | Low/Undetectable | Low/Undetectable |
| MOKV (II) | Low/Undetectable | Low/Undetectable | Low/Undetectable | Low/Undetectable |
| Unclassified | Low/Undetectable | Low/Undetectable | Low/Undetectable | Low/Undetectable |
Note: "High" indicates neutralization titers comparable to those against RABV, while "Low/Undetectable" signifies titers over 100 times lower than those against RABV or below the detection limit. This table is a qualitative summary of the findings in the cited study.
Table 2: Cross-Neutralization of RABV, EBLV-1, and EBLV-2 Pseudotypes by RABV-Vaccinated Sera [5]
| Serum Source | Target Pseudotype | Relative Neutralization Titer |
| RABV-vaccinated Humans | CVS-11 (RABV) | High |
| EBLV-1 | Moderate | |
| EBLV-2 | Moderate-High | |
| RABV-vaccinated Canines | CVS-11 (RABV) | High |
| EBLV-1 | Low | |
| EBLV-2 | Moderate | |
| RABV-vaccinated Felines | CVS-11 (RABV) | High |
| EBLV-1 | Low | |
| EBLV-2 | Moderate |
Note: This table summarizes the general trends observed in the study. The relative neutralization titers correlated broadly with the degree of G-protein diversity between the vaccine strain and the pseudotyped virus.
Key Experimental Protocols
The generation and use of pseudotyped viruses in neutralization assays involve several key steps, as detailed below. The most common systems utilize either a Vesicular Stomatitis Virus (VSV) or a lentiviral (e.g., HIV-1) backbone.[1][5][7][8]
Pseudovirus Production (VSV-based)
-
Plasmid Transfection: HEK293T cells are transfected with a plasmid expressing the desired lyssavirus glycoprotein (G protein).[1]
-
VSVΔG Infection: Two days post-transfection, the cells are infected with a recombinant VSV in which the native G gene has been deleted and replaced with a reporter gene, such as Secreted Alkaline Phosphatase (SEAP) or Green Fluorescent Protein (GFP).[1][8]
-
Pseudovirus Harvest: The supernatant containing the pseudotyped virus particles, which now display the lyssavirus G protein, is harvested, clarified by centrifugation, and stored at -80°C.[1]
-
Titration: The infectious titer of the pseudovirus stock is determined by infecting target cells (e.g., BHK or Vero cells) and quantifying the reporter gene expression.[1][8]
Pseudovirus Production (Lentiviral-based)
-
Co-transfection: HEK293T cells are co-transfected with three plasmids:
-
Pseudovirus Harvest and Titration: The process is similar to the VSV-based method, with the supernatant containing the lentiviral pseudotypes being harvested and titered on susceptible target cells.[5]
Pseudovirus Neutralization Assay
-
Serum Inactivation: Test sera are heat-inactivated at 56°C for 30 minutes to inactivate complement.[8]
-
Serial Dilution: The heat-inactivated sera are serially diluted in cell culture medium.[8]
-
Incubation: The diluted sera are mixed with a standardized amount of pseudovirus and incubated for 1 hour at 37°C to allow antibodies to bind to the viral glycoproteins.[8]
-
Infection: The serum-virus mixture is then added to pre-seeded target cells in a 96-well plate.[8]
-
Incubation and Reporter Gene Quantification: The plates are incubated for 24-48 hours to allow for viral entry and reporter gene expression. The level of infection is quantified by measuring the reporter gene signal (e.g., luminescence for luciferase, fluorescence for GFP, or colorimetric reaction for SEAP).[1][5][8]
-
Calculation of Neutralization Titer: The neutralization titer is typically defined as the reciprocal of the highest serum dilution that causes a specific percentage reduction (e.g., 50% or 75%) in reporter gene expression compared to control wells with no serum.[1]
Visualizing the Concepts
The following diagrams illustrate the experimental workflow of a pseudovirus neutralization assay and the principle of cross-neutralization.
Caption: Experimental workflow of a pseudovirus neutralization assay.
Caption: Principle of lyssavirus cross-neutralization.
Conclusion
Pseudotype-based neutralization assays are powerful tools for evaluating the breadth of the humoral immune response against diverse lyssaviruses. The data generated from these assays consistently highlights the limitations of current RABV vaccines in neutralizing phylogenetically distant lyssaviruses.[1][2][3] This underscores the urgent need for the development of next-generation vaccines capable of eliciting broadly neutralizing antibodies. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate further research in this critical area, ultimately contributing to the development of more effective countermeasures against all lyssaviruses. The safety and versatility of pseudotype systems make them particularly well-suited for high-throughput screening of vaccine candidates and monoclonal antibody therapeutics.[5][6]
References
- 1. Establishment of serological neutralizing tests using pseudotyped viruses for comprehensive detection of antibodies against all 18 lyssaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Neutralization Activities of Antibodies against 18 Lyssavirus Glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-neutralization activities of antibodies against 18 lyssavirus glycoproteins. | Semantic Scholar [semanticscholar.org]
- 4. Cross-protective and cross-reactive immune responses to recombinant vaccinia viruses expressing full-length lyssavirus glycoprotein genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating antibody neutralization of lyssaviruses using lentiviral pseudotypes: a cross-species comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Correlation between pseudotyped virus and authentic virus neutralisation assays, a systematic review and meta-analysis of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validating Neural Connectivity: A Comparative Guide to Monosynaptic Tracing and Electrophysiology
For researchers, scientists, and drug development professionals, establishing the precise wiring diagram of the brain is paramount to understanding neural computation and developing targeted therapeutics. Monosynaptic tracing, particularly using modified rabies virus, has emerged as a powerful technique for identifying neurons that are directly connected to a specific target population. However, the anatomical connections revealed by tracing methods require functional validation to confirm their physiological relevance. This guide provides a comprehensive comparison of monosynaptic tracing with its gold-standard validation method: electrophysiology.
This guide will delve into the experimental protocols for both techniques, present a quantitative comparison of their outputs, and discuss alternative validation methods. Through clearly structured tables, detailed methodologies, and illustrative diagrams, we aim to provide an objective resource for researchers seeking to rigorously validate their neural circuit maps.
The Synergy of Tracing and Electrophysiology
Monosynaptic tracing, most commonly employing glycoprotein-deleted rabies virus (ΔG-RV), allows for the brain-wide labeling of neurons that provide direct synaptic input to a genetically or anatomically defined population of "starter" neurons.[1][2][3] This technique provides an invaluable anatomical snapshot of a neural circuit.
However, the presence of a tracer in a presynaptic neuron does not definitively prove the existence of a functional synapse, nor does it provide information about the strength or nature of the connection. Electrophysiology, through methods like paired recordings or optogenetically-assisted circuit mapping, offers the functional confirmation that is crucial for a complete understanding of a neural circuit.[4][5] The combination of monosynaptic tracing with electrophysiology is widely considered the "gold standard" for validating functional neuronal connectivity.[5]
Quantitative Comparison of Methodological Outputs
| Parameter | Monosynaptic Tracing (Rabies) | Electrophysiological Validation (Paired Recording/Optogenetics) | Representative Electrophysiological Values |
| Connection Probability | Indicates the proportion of starter cells receiving input from a specific presynaptic population (often expressed as a convergence index).[6][7] | Directly measures the probability of finding a synaptic connection between two recorded neurons. | 10-30% for local connections in cortex and hippocampus. |
| Synaptic Strength | Does not directly measure synaptic strength, although some studies suggest a correlation between labeling efficiency and synapse strength.[8] | Measures the amplitude of postsynaptic potentials (PSPs) or currents (PSCs), providing a direct measure of synaptic efficacy. | Excitatory Postsynaptic Potential (EPSP) Amplitude: 0.5 - 5 mV.[9][10][11] |
| Synaptic Latency | Does not provide information on the timing of synaptic transmission. | Measures the delay between the presynaptic action potential and the postsynaptic response, helping to confirm a monosynaptic connection. | 1-5 ms (B15284909) for monosynaptic connections. |
| Synaptic Dynamics | No information on the dynamic properties of the synapse. | Characterizes short-term plasticity (e.g., paired-pulse facilitation or depression), which reflects the presynaptic release probability. | Paired-pulse ratio of 0.5 - 2.0 depending on the synapse. |
| Nature of Connection | Does not distinguish between excitatory and inhibitory connections without additional molecular characterization of the traced neurons. | Can determine if a connection is excitatory (depolarizing) or inhibitory (hyperpolarizing) by recording the postsynaptic response. | N/A |
Experimental Protocols
Monosynaptic Retrograde Tracing using Rabies Virus
This protocol outlines the key steps for labeling presynaptic partners of a specific neuronal population using a Cre-dependent rabies virus system.
1. Helper Virus Injection:
-
Objective: To express the avian TVA receptor (receptor for the modified rabies virus) and the rabies glycoprotein (B1211001) (G) specifically in the target "starter" neurons.
-
Procedure:
-
Anesthetize a Cre-driver mouse line (expressing Cre recombinase in the desired cell type).
-
Using a stereotaxic apparatus, inject a Cre-dependent adeno-associated virus (AAV) co-expressing TVA and G (e.g., AAV-DIO-TVA-mCherry-G) into the brain region of interest.
-
Allow 2-3 weeks for optimal expression of the helper virus.
-
2. Rabies Virus Injection:
-
Objective: To introduce the modified, G-deleted rabies virus which can only infect the TVA-expressing starter cells.
-
Procedure:
-
Anesthetize the same mouse.
-
Inject the G-deleted, EnvA-pseudotyped rabies virus (e.g., RV-dG-EnvA-eGFP) into the same stereotaxic coordinates as the helper virus.
-
The rabies virus will infect the starter cells via the TVA receptor. The rabies glycoprotein provided in trans by the helper virus will then allow the virus to spread retrogradely across one synapse to presynaptic neurons.
-
3. Tissue Processing and Analysis:
-
Objective: To visualize and quantify the labeled neurons.
-
Procedure:
-
After a survival period of 7-10 days (to allow for viral spread and expression of the fluorescent reporter), perfuse the animal and collect the brain.
-
Section the brain and perform immunohistochemistry if necessary.
-
Image the brain sections using a fluorescence microscope to identify and map the starter cells (expressing both mCherry and eGFP) and the presynaptic input neurons (expressing only eGFP).
-
Electrophysiological Validation using In Vitro Slice Preparation and Optogenetics
This protocol describes how to functionally confirm the synaptic connections identified through monosynaptic tracing.
1. Brain Slice Preparation:
-
Objective: To obtain acute brain slices containing the traced neural circuit for electrophysiological recording.
-
Procedure:
-
Anesthetize and decapitate the mouse that underwent monosynaptic tracing.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Cut coronal or sagittal slices (typically 300 µm thick) containing the region of interest using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour.
-
2. Whole-Cell Patch-Clamp Recording:
-
Objective: To record the electrical activity of individual starter and presynaptic neurons.
-
Procedure:
-
Transfer a brain slice to the recording chamber of an upright microscope equipped with differential interference contrast (DIC) optics and fluorescence imaging.
-
Identify the starter neurons (co-labeled with the helper and rabies virus reporters) and the presynaptic neurons (labeled with the rabies virus reporter) using fluorescence.
-
Using a glass micropipette filled with an appropriate internal solution, form a high-resistance seal (a "gigaseal") with the membrane of a target neuron.
-
Rupture the cell membrane to achieve the whole-cell configuration, allowing for the measurement and manipulation of the neuron's membrane potential and currents.
-
3. Optogenetic Stimulation and Synaptic Response Recording:
-
Objective: To specifically activate the presynaptic neurons and record the resulting postsynaptic response in the starter neuron. (This assumes the rabies virus also expresses an optogenetic actuator like Channelrhodopsin-2, ChR2).
-
Procedure:
-
Target a fluorescently identified presynaptic neuron for recording or, more commonly, stimulate the axons of the traced presynaptic population using a light source (e.g., a blue LED or laser) while recording from a starter neuron.
-
Deliver brief pulses of light to activate ChR2 in the presynaptic terminals.
-
Record the postsynaptic potentials (PSPs) or currents (PSCs) in the starter neuron. A short-latency, consistent response following light stimulation is indicative of a monosynaptic connection.
-
To confirm the monosynaptic nature of the connection, pharmacological agents such as tetrodotoxin (B1210768) (TTX) and 4-aminopyridine (B3432731) (4-AP) can be bath-applied. TTX blocks action potentials, thus eliminating polysynaptic connections, while 4-AP, a potassium channel blocker, can rescue transmitter release at the terminals directly activated by light.
-
Visualizing the Workflow and Logic
Experimental Workflow
Caption: Experimental workflow for monosynaptic tracing followed by electrophysiological validation.
Logic of Synaptic Validation
Caption: Logic of confirming a monosynaptic connection using optogenetics and electrophysiology.
Alternatives to Electrophysiological Validation
While electrophysiology provides the most definitive functional validation, other techniques can offer complementary information, albeit with certain limitations.
-
GFP Reconstitution Across Synaptic Partners (GRASP): This technique involves splitting GFP into two non-fluorescent fragments and expressing them in the pre- and postsynaptic neurons of interest. If the neurons are in close proximity (i.e., form a synapse), the GFP fragments can reconstitute and fluoresce. However, GRASP only indicates proximity and not necessarily a functional synapse, and it can be prone to false positives.
-
Calcium Imaging (e.g., GCaMP): This method involves expressing a genetically encoded calcium indicator, like GCaMP, in the postsynaptic neuron. An increase in fluorescence upon stimulation of the presynaptic neuron suggests a functional connection that leads to calcium influx. While powerful for monitoring the activity of many neurons simultaneously, calcium imaging has a much slower temporal resolution than electrophysiology and may not reliably detect single, weak synaptic inputs.
References
- 1. Revealing the secrets of neuronal circuits with recombinant rabies virus technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Revealing the secrets of neuronal circuits with recombinant rabies virus technology [frontiersin.org]
- 3. Quantitative analysis of rabies virus-based synaptic connectivity tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studying Synaptic Connectivity and Strength with Optogenetics and Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Quantitative analysis of rabies virus-based synaptic connectivity tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synaptic strength and postsynaptically silent synapses through advanced aging in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Can transsynaptic viral strategies be used to reveal functional aspects of neural circuitry? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Large reductions in composite monosynaptic EPSP amplitude following conditioning stimulation are not accounted for by increased postsynaptic conductances in motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Postsynaptic hyperpolarization increases the strength of AMPA-mediated synaptic transmission at large synapses between mossy fibers and CA3 pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potentiation of monosynaptic EPSPs in cortical cells by single and repetitive afferent volleys - PubMed [pubmed.ncbi.nlm.nih.gov]
Chimeric RVG/VSVG Glycoproteins: A Comparative Guide to Enhanced Gene Transfer Efficiency
For researchers in gene therapy and neuroscience, the choice of viral vector pseudotype is critical for achieving efficient and specific gene delivery. While the Vesicular Stomatitis Virus glycoprotein (B1211001) (VSV-G) is widely used for its broad tropism and high transduction efficiency, the Rabies Virus glycoprotein (RVG) offers the unique advantage of retrograde axonal transport, enabling targeted gene delivery to distal neurons.[1][2] However, lentiviral vectors pseudotyped with RVG often suffer from lower production titers compared to their VSV-G counterparts.[1] To address this limitation, chimeric glycoproteins combining domains of RVG and VSV-G have been developed, aiming to harness the strengths of both parent envelopes.
This guide provides a detailed comparison of a chimeric RVG/VSVG glycoprotein with its wild-type counterparts, supported by experimental data on transduction efficiency and vector production.
Performance Comparison of Pseudotyped Lentiviral Vectors
Lentiviral vectors were pseudotyped with one of the following glycoproteins: standard VSV-G, wild-type RVG, or a chimeric construct designated RVG/VSVG(C). This chimera incorporates the external and transmembrane domains of RVG with the cytoplasmic domain of VSV-G.[3] The performance of these vectors was evaluated based on their biological activity (transducing units per ml) and the concentration of viral particles (measured as p24 capsid protein).
Table 1: Vector Particle Concentration and Biological Activity
| Pseudotype | Vector Particle Concentration (ng p24/ml) | Biological Activity (TU/ml) on 293T cells |
| VSV-G | 1056 ± 156 | 1.1 x 10⁹ ± 1.8 x 10⁸ |
| RVG | 567 ± 60 | 1.9 x 10⁷ ± 3.0 x 10⁶ |
| RVG/VSVG(C) | 903 ± 103 | 1.2 x 10⁸ ± 2.0 x 10⁷ |
| Data represents mean ± s.e.m. for triplicate preparations.[3] |
Table 2: Relative Infectivity of Pseudotyped Vectors
| Pseudotype | Relative Infectivity (TU/ng p24) |
| VSV-G | 1,041,667 |
| RVG | 33,509 |
| RVG/VSVG(C) | 132,890 |
| Infectivity was calculated from the data in Table 1.[3] |
The data clearly indicates that while VSV-G pseudotyped vectors yield the highest titers, the chimeric RVG/VSVG(C) glycoprotein significantly enhances both the vector particle concentration and the biological activity compared to the wild-type RVG.[3] The relative infectivity of the chimeric vector is approximately four times higher than that of the RVG vector.[3]
In Vitro Transduction Efficiency in Neuronal Cell Lines
To assess the utility of these vectors for neurological applications, their transduction efficiency was tested in differentiated neuronal cell lines of human, rat, and murine origin.
Table 3: Transduction Efficiency in Differentiated Neuronal Cell Lines
| Cell Line | Origin | % Transduction with RVG | % Transduction with RVG/VSVG(C) |
| SH-SY5Y | Human | 10.2 ± 1.5 | 24.5 ± 2.1 |
| PC12 | Rat | 8.7 ± 0.9 | 21.3 ± 1.8 |
| CAD | Murine | 12.5 ± 1.3 | 28.9 ± 2.5 |
| Data represents the percentage of GFP-positive cells, mean ± s.e.m.[3] |
The chimeric RVG/VSVG(C) pseudotype demonstrated a more than two-fold increase in transduction efficiency across all tested neuronal cell lines compared to the wild-type RVG.[3]
In Vivo Gene Transfer in the Rat Brain
Stereotactic injection of the chimeric RVG/VSVG(C) pseudotyped vector into the rat striatum resulted in efficient gene transfer at the injection site, with transduction observed in both neuronal and glial cells.[1][3] Importantly, this chimeric vector retained the retrograde transport capabilities of the native RVG, leading to distal neuronal transduction in the substantia nigra, thalamus, and olfactory bulb at levels comparable to the wild-type RVG vector.[1][3]
Experimental Protocols
Construction of Chimeric RVG/VSVG Glycoprotein
The chimeric construct, RVG/VSVG(C), was generated by replacing the cytoplasmic tail of the this compound with the corresponding region of the vesicular stomatitis virus glycoprotein. This involves standard molecular cloning techniques to fuse the DNA sequence encoding the external and transmembrane domains of RVG with the sequence for the cytoplasmic domain of VSV-G in an appropriate expression plasmid.[3]
Caption: Workflow for creating the chimeric RVG/VSVG(C) expression plasmid.
Lentiviral Vector Production
Lentiviral vectors are produced by transient co-transfection of HEK293T cells. This is a standard method for producing retroviral and lentiviral vectors.[4][5][6]
-
Cell Seeding : HEK293T cells are plated in tissue culture dishes. The cells should be approximately 50-80% confluent at the time of transfection.[4]
-
Plasmid Mixture Preparation : Three plasmids are required:
-
The transfer vector plasmid containing the gene of interest (e.g., encoding GFP).
-
A packaging plasmid (e.g., psPAX2) that provides the viral proteins necessary for vector assembly (Gag, Pol, Rev, Tat).[4]
-
The envelope plasmid expressing the desired glycoprotein (VSV-G, RVG, or the chimeric RVG/VSVG(C)).
-
-
Transfection : The plasmid mixture is combined with a transfection reagent (e.g., FuGENE 6 or PEI) and added to the HEK293T cells.[4]
-
Incubation and Harvest : The cells are incubated, and the culture medium containing the lentiviral particles is harvested at 48 and 72 hours post-transfection.
-
Concentration and Purification : The harvested supernatant is centrifuged to remove cell debris and can be concentrated by ultracentrifugation over a sucrose (B13894) cushion.[3]
-
Titration : The concentration of viral particles is determined by p24 ELISA, and the biological titer (Transducing Units/ml) is determined by transducing a target cell line (e.g., 293T cells) with serial dilutions of the vector and quantifying the number of transduced cells, often via flow cytometry for fluorescent reporter genes.[3]
Caption: General workflow for lentiviral vector production and titration.
In Vitro Transduction Assay
-
Cell Culture : Plate target cells (e.g., SH-SY5Y, PC12, CAD) and differentiate them using appropriate protocols (e.g., treatment with retinoic acid for SH-SY5Y cells).[3]
-
Transduction : Add a defined amount of lentiviral vector (normalized by p24 concentration) to the cells.
-
Incubation : Incubate the transduced cells for 48-72 hours to allow for viral entry, reverse transcription, integration, and transgene expression.
-
Analysis : Quantify the percentage of transduced cells (e.g., GFP-positive cells) using fluorescence-activated cell sorting (FACS).[3]
Conclusion
The development of chimeric RVG/VSVG glycoproteins represents a significant advancement in the design of lentiviral vectors for neurological applications. By combining the retrograde transport capability of RVG with the superior particle incorporation and infectivity associated with the VSV-G cytoplasmic domain, these chimeric vectors offer a compelling alternative for efficient gene delivery to the central nervous system.[1][3] The RVG/VSVG(C) chimera, in particular, demonstrates enhanced transduction efficiency in neuronal cell lines and robust in vivo performance, making it a valuable tool for researchers aiming to achieve both localized and targeted distal gene expression in the brain.[3]
References
- 1. Enhanced pseudotyping efficiency of HIV-1 lentiviral vectors by a rabies/vesicular stomatitis virus chimeric envelope glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative analysis of HIV-1-based lentiviral vectors bearing lyssavirus glycoproteins for neuronal gene transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hollingscancercenter.org [hollingscancercenter.org]
- 5. Production of lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. addgene.org [addgene.org]
analyzing the effect of G protein mutations on viral pathogenicity
A comprehensive comparison of how mutations in viral G proteins and their interaction with host G protein-coupled receptors (GPCRs) can either amplify or attenuate the virulence of pathogenic viruses. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of key viral G protein mutations, their impact on pathogenicity, and the experimental methodologies used to assess these effects.
The intricate dance between a virus and its host is often dictated by molecular interactions at the cell surface. For a vast number of viruses, G proteins and G protein-coupled receptors (GPCRs) are central players in this critical first step of infection. Viruses have evolved to hijack host cell GPCRs for entry, while some even encode their own viral GPCRs (vGPCRs) to manipulate cellular signaling for their own replicative advantage. Consequently, mutations within these viral G proteins or vGPCRs can dramatically alter the course of infection, leading to either a more virulent pathogen or an attenuated, less harmful one. This guide delves into specific examples from different virus families, presenting a comparative analysis of the effects of G protein mutations on viral pathogenicity, supported by experimental data.
Comparative Analysis of Viral G Protein Mutations on Pathogenicity
The following tables summarize quantitative data from studies on Rabies Virus (RABV), Respiratory Syncytial Virus (RSV), and Influenza A Virus, illustrating the impact of specific G protein mutations on their pathogenicity.
| Virus | Protein | Mutation | Host/Model | Effect on Pathogenicity | Key Quantitative Data | Reference |
| Rabies Virus (RABV) | Glycoprotein (B1211001) (G) | Gly349→Glu349 | Adult Mice | Decreased | Mortality Rate: 0% for mutant vs. 100% for wild-type after intramuscular inoculation. | [1][2][3][4] |
| Respiratory Syncytial Virus (RSV) | Attachment Glycoprotein (G) | CX3C motif to CX4C | Cotton Rats | Decreased | Viral Load in Lungs (Day 4 post-infection): ~2 log10 PFU/g lower for mutant compared to wild-type. | [5] |
| Influenza A Virus (H5N1) | Hemagglutinin (HA) | Q226L and G228S | Ferrets | Increased Replication in URT | Nasal Wash Viral Titer (Day 3 post-infection): >2 log10 PFU/mL higher for mutant compared to wild-type. | [6][7][8] |
In-Depth Case Studies
Rabies Virus: A Single Mutation Tames a Lethal Foe
Rabies virus, a notoriously fatal pathogen, relies on its surface glycoprotein (G) to bind to host cell receptors and mediate entry into the nervous system. A study investigating the role of specific amino acid residues in RABV G protein pathogenicity identified a single mutation, Gly349→Glu349, that significantly attenuates the virus.[1][2][3][4]
In adult mice, intramuscular inoculation with the wild-type virus resulted in 100% mortality. In stark contrast, all mice infected with the G349E mutant virus survived, exhibiting no clinical signs of rabies.[3] This dramatic decrease in pathogenicity was not due to impaired viral replication, as in vitro studies showed similar growth kinetics between the wild-type and mutant viruses.[2][3] Instead, the attenuated phenotype was attributed to an enhanced host immune response and increased permeability of the blood-brain barrier, facilitating viral clearance.[1][2][4]
Respiratory Syncytial Virus: Disrupting Chemokine Mimicry Reduces Inflammation
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections in infants. The RSV attachment glycoprotein (G) contains a CX3C chemokine motif that mimics the host chemokine fractalkine, allowing the virus to bind to the CX3CR1 receptor on host cells. This interaction is thought to contribute to the inflammatory pathology of RSV infection.[5][9]
To investigate this, researchers engineered a recombinant RSV with a mutated CX3C motif (CX4C). In a cotton rat model, this mutation led to a significant reduction in viral load in the lungs, approximately 100-fold lower than the wild-type virus four days post-infection.[5] This attenuation was also observed in primary human airway epithelial cells.[5] These findings suggest that disrupting the interaction between the RSV G protein and the CX3CR1 receptor can reduce viral replication and potentially lessen the severity of the disease.
Influenza A Virus: Enhancing Receptor Binding for Increased Shedding
The hemagglutinin (HA) protein of the influenza virus is responsible for binding to sialic acid receptors on host cells, a crucial step for initiating infection. The preference for α2,6-linked sialic acids is a key determinant of human influenza virus tropism. In a study on the highly pathogenic H5N1 avian influenza virus, researchers introduced mutations (Q226L and G228S) into the HA protein to increase its affinity for human-like α2,6-sialic acid receptors.[6][7][8]
In the ferret model, which closely mimics human influenza infection, viruses carrying these mutations showed significantly increased replication in the upper respiratory tract. Nasal wash titers from ferrets infected with the mutant virus were more than 100-fold higher than those infected with the wild-type virus three days post-infection.[8] This enhanced replication in the upper airways is a critical factor for efficient transmission between mammals.
The Oncogenic Potential of Viral G Protein-Coupled Receptors: The Case of KSHV vGPCR
Some herpesviruses, such as the Kaposi's Sarcoma-Associated Herpesvirus (KSHV), encode their own G protein-coupled receptors. The KSHV vGPCR is a constitutively active receptor that plays a pivotal role in the development of Kaposi's sarcoma, a type of cancer that causes lesions in the soft tissues.[10][11][12]
In mouse models, expression of the KSHV vGPCR alone is sufficient to induce angiogenic tumors that resemble human Kaposi's sarcoma.[5][9] Studies using these models have demonstrated that the constitutive signaling from vGPCR drives the proliferation of endothelial cells and the formation of new blood vessels, key features of this cancer. The tumorigenicity of vGPCR has been shown to be dependent on its proper N-linked glycosylation, as mutants lacking these modifications fail to traffic to the cell membrane and are unable to induce tumors in mice.[11] Furthermore, inhibiting the signaling pathways activated by vGPCR has been shown to reduce tumor growth, highlighting it as a potential therapeutic target.[10]
Experimental Protocols
A detailed understanding of the methodologies used to study the effects of G protein mutations is essential for interpreting experimental data and designing future research.
Site-Directed Mutagenesis
This technique is used to introduce specific mutations into the viral gene encoding the G protein or vGPCR.[11][13]
-
Principle: A pair of complementary oligonucleotide primers containing the desired mutation are used to amplify a plasmid containing the target gene. The parental, non-mutated plasmid is then digested with a methylation-sensitive restriction enzyme (e.g., DpnI), leaving the newly synthesized, mutated plasmid.
-
Brief Protocol:
-
Design and synthesize primers with the desired mutation.
-
Perform PCR using a high-fidelity DNA polymerase and the plasmid template.
-
Digest the PCR product with DpnI to remove the parental plasmid DNA.
-
Transform the mutated plasmid into competent E. coli for propagation.
-
Sequence the plasmid to confirm the presence of the desired mutation and the absence of off-target mutations.
-
Viral Titer Quantification: Plaque Assay
The plaque assay is the gold standard for quantifying the concentration of infectious virus particles.[6][14][15][16]
-
Principle: A confluent monolayer of susceptible cells is infected with serial dilutions of the virus. An overlay of semi-solid medium (e.g., agarose) is then added to restrict the spread of progeny virions to adjacent cells. This results in the formation of localized zones of cell death or cytopathic effect, called plaques, which can be visualized and counted.
-
Brief Protocol:
-
Seed susceptible cells in multi-well plates and grow to confluency.
-
Prepare 10-fold serial dilutions of the virus stock.
-
Infect the cell monolayers with the virus dilutions for 1 hour.
-
Remove the inoculum and add a semi-solid overlay medium.
-
Incubate the plates for several days until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
-
In Vivo Pathogenicity Studies
Animal models are crucial for assessing the effect of viral mutations on disease progression.[17][18][19][20]
-
Principle: Laboratory animals, such as mice or ferrets, are infected with the wild-type and mutant viruses, and various parameters are monitored to assess disease severity.
-
Brief Protocol (Mouse Model for Rabies Virus):
-
Groups of adult mice are inoculated intramuscularly with a defined dose of either wild-type or mutant RABV.
-
Mice are monitored daily for clinical signs of rabies (e.g., paralysis, tremors) and mortality for a period of at least 21 days.
-
For viral load determination, tissues (e.g., brain, spinal cord) are collected at specific time points post-infection.
-
Viral load in tissues is quantified using methods like quantitative PCR (qPCR) or plaque assay on susceptible cell lines.[10][21]
-
-
Brief Protocol (Ferret Model for Influenza Virus):
-
Ferrets are intranasally inoculated with a defined dose of wild-type or mutant influenza virus.[1]
-
Clinical signs such as weight loss, temperature, and activity levels are monitored daily.[22]
-
Nasal washes are collected at regular intervals to measure viral shedding by plaque assay.[8]
-
At the end of the experiment, tissues from the respiratory tract are collected to determine viral titers and assess histopathology.
-
Visualizing the Pathways and Processes
To better understand the complex relationships and experimental flows discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Viral G protein hijacking of a host GPCR signaling pathway to facilitate viral entry.
References
- 1. labferret.com [labferret.com]
- 2. gutkindlab.org [gutkindlab.org]
- 3. Herpesvirus BACs: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine Models of Chronic Viral Infections and Associated Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PuSH - Publication Server of Helmholtz Zentrum München: Enhanced tumorigenicity of fibroblasts transformed with human herpesvirus 8 chemokine receptor vGPCR by successive passage in nude and immunocompetent mice. [push-zb.helmholtz-munich.de]
- 6. Mutations in haemagglutinin that affect receptor binding and pH stability increase replication of a PR8 influenza virus with H5 HA in the upper respiratory tract of ferrets and may contribute to transmissibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutations in haemagglutinin that affect receptor binding and pH stability increase replication of a PR8 influenza virus with H5 HA in the upper respiratory tract of ferrets and may contribute to transmissibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced tumorigenicity of fibroblasts transformed with human herpesvirus 8 chemokine receptor vGPCR by successive passage in nude and immunocompetent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KSHV G-protein coupled receptor vGPCR oncogenic signaling upregulation of Cyclooxygenase-2 expression mediates angiogenesis and tumorigenesis in Kaposi's sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glycosylation of KSHV Encoded vGPCR Functions in Its Signaling and Tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flip-Flop HSV-BAC: bacterial artificial chromosome based system for rapid generation of recombinant herpes simplex virus vectors using two independent site-specific recombinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural insights into KSHV-GPCR constitutive activation and CXCL1 chemokine recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A guide for the use of the ferret model for influenza virus infection - FluTrackers News and Information [flutrackers.com]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. Analysis of Influenza Virus Hemagglutinin Receptor Binding Mutants with Limited Receptor Recognition Properties and Conditional Replication Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pathogenicity of influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 20. An analysis of the in vitro and in vivo phenotypes of mutants of herpes simplex virus type 1 lacking glycoproteins gG, gE, gI or the putative gJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. A Guide for the Use of the Ferret Model for Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunogenicity of Recombinant Lentiviral Vaccines
Recombinant lentiviral vectors (LVs) have emerged as a powerful platform for vaccine development due to their ability to efficiently transduce a variety of cell types, including non-dividing cells, and sustain long-term antigen expression.[1][2] This guide provides a comparative analysis of the immunogenicity of different recombinant lentiviral vaccines, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Lentiviral vectors are particularly effective at inducing robust and long-lasting humoral and cellular immune responses.[3] A key advantage of LVs is their natural tropism for dendritic cells (DCs), the most potent antigen-presenting cells (APCs).[1][3] By directly transducing DCs in vivo, LVs enable the endogenous production of antigens, which are then efficiently presented to T cells, leading to strong and durable immunity.[3][4] This direct presentation pathway is often more potent than the cross-presentation required by many other vaccine types.[3]
Comparative Immunogenicity of Lentiviral Vectors
The immunogenicity of lentiviral vaccines can be influenced by several factors, including the vector design (integrating vs. non-integrating), the pseudotype of the viral envelope, and the nature of the encoded antigen.
Key Advantages of Lentiviral Vectors in Vaccination:
-
High Transduction Efficiency of Dendritic Cells: LVs can effectively transduce DCs in vivo, which are crucial for initiating adaptive immune responses.[1][3]
-
Induction of Potent T-Cell Immunity: LVs are known to induce strong, high-quality, and long-lasting CD8+ T-cell responses, which are critical for clearing virally infected cells and tumors.[3][5] Newer generations of LVs have also been optimized to elicit robust CD4+ T-cell responses.[3]
-
Long-Term Antigen Expression: Integrating LVs can lead to sustained antigen expression, which may contribute to the durability of the immune response.[1] Non-integrating lentiviral vectors (NILVs) also show persistent antigen presentation for at least 30 days.[6]
-
Low Pre-existing Immunity: Unlike some other viral vectors like adenoviruses, there is no significant pre-existing immunity to lentiviral vectors in the human population.[1][3]
-
Low Intrinsic Immunogenicity of the Vector: LVs themselves are considered to have low immunogenicity, which helps to avoid rapid clearance of the vector and the transduced cells by the host immune system.[1]
Comparison with Other Viral Vectors:
Studies have shown that lentiviral vectors can be more potent at inducing T-cell immunity compared to other vectors. For instance, significantly lower doses of LVs (10⁴ to 10⁵ times less) are required to achieve the same level of T-cell immune responses as adenoviral vectors.[3] Furthermore, LVs tend to generate longer-lasting cellular immunity with a higher proportion of central memory T cells compared to adenovirus-based vectors.[3]
Quantitative Data on Immunogenicity
The following table summarizes representative data on the immunogenicity of different lentiviral vaccine strategies from preclinical studies.
| Vaccine Type | Antigen | Adjuvant/Modification | Key Immune Response Metric | Result | Reference |
| VSV-G Pseudotyped LV | Ovalbumin | None | OT-I (CD8+) T-cell Proliferation | Strongest proliferation compared to targeted LVs | [7] |
| DC-Targeted LV (DC2.1) | Ovalbumin | Nanobody targeting DC receptor | OT-I (CD8+) T-cell Proliferation | Lower than VSV-G LV but still significant | [7] |
| VSV-G Pseudotyped LV | Ovalbumin | None | In vivo cytotoxicity | Highest level of target cell lysis | [7] |
| DC-Targeted LV (DC1.8 & DC2.1) | Ovalbumin | Nanobody targeting DC receptor | In vivo cytotoxicity | Lower than VSV-G LV but still effective | [7] |
| Integrating LV | HIV antigens | None | T-cell response duration in mice | Strong, specific, and very long-lasting (up to 2 years) | [8] |
| Non-integrating LV | Ovalbumin | None | Antigen presentation duration | Persisted for at least 30 days | [6] |
| LV-based COVID-19 Vaccine | SARS-CoV-2 Spike | None | Neutralizing Antibodies & CD8+ T-cells | High titers of neutralizing antibodies and strong, poly-specific CD8+ T-cell response | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of vaccine immunogenicity. Below are outlines of key experimental protocols.
1. Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting Cells
-
Objective: To quantify the number of antigen-specific T cells that secrete a particular cytokine (e.g., IFN-γ).
-
Methodology:
-
Coat a 96-well PVDF membrane plate with an anti-cytokine capture antibody and incubate overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Prepare splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized animals.
-
Add the cells to the wells along with the specific antigen (peptide or protein) and incubate for 18-24 hours at 37°C in a CO₂ incubator.
-
Lyse the cells and wash the plate.
-
Add a biotinylated anti-cytokine detection antibody and incubate.
-
Wash and add streptavidin-alkaline phosphatase.
-
Wash and add a substrate solution to develop colored spots.
-
Count the spots using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.
-
2. In Vivo Cytotoxicity Assay
-
Objective: To measure the cytotoxic activity of antigen-specific CD8+ T cells in vivo.
-
Methodology:
-
Prepare two populations of target cells from naive splenocytes.
-
Label one population with a high concentration of a fluorescent dye (e.g., CFSE) and pulse with the specific peptide antigen.
-
Label the second population with a low concentration of the same dye to serve as an internal control (unpulsed).
-
Mix the two cell populations in a 1:1 ratio and inject intravenously into immunized and control mice.
-
After a defined period (e.g., 4-18 hours), harvest spleens and analyze the cell populations by flow cytometry.
-
Calculate the percentage of specific lysis based on the reduction of the antigen-pulsed target cell population relative to the control population.
-
3. Intracellular Cytokine Staining (ICS) by Flow Cytometry
-
Objective: To identify and quantify antigen-specific T cells that produce specific cytokines.
-
Methodology:
-
Isolate splenocytes or PBMCs from immunized animals.
-
Stimulate the cells in vitro with the specific antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A) for several hours.
-
Wash the cells and stain for surface markers (e.g., CD3, CD4, CD8).
-
Fix and permeabilize the cells.
-
Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) with fluorescently labeled antibodies.
-
Acquire the data on a flow cytometer and analyze the percentage of cytokine-producing cells within the T-cell subsets.
-
Signaling Pathways and Experimental Workflows
Innate Immune Sensing of Lentiviral Vectors
Lentiviral vectors are recognized by the innate immune system, which is crucial for the initiation of a potent adaptive immune response. The viral RNA and its reverse-transcribed DNA can be sensed by Toll-like receptors (TLRs), such as TLR3 and TLR7, within endosomes of dendritic cells.[10][11] This recognition triggers signaling cascades that lead to the production of type I interferons and other pro-inflammatory cytokines, promoting DC maturation and T-cell activation.[10][11]
Antigen Presentation Pathway by Lentivirus-Transduced Dendritic Cells
Upon transduction of a dendritic cell, the lentiviral vector's RNA genome is reverse-transcribed into DNA, which can integrate into the host genome. The transgene encoding the antigen of interest is then transcribed and translated into protein. This endogenously synthesized antigen is processed by the proteasome and presented on MHC class I molecules to activate CD8+ T cells.[3] Antigens can also be processed through the endosomal pathway for presentation on MHC class II molecules to activate CD4+ T cells.
Experimental Workflow for Assessing Vaccine Immunogenicity
A typical preclinical study to assess the immunogenicity of a lentiviral vaccine involves several stages, from vaccine administration to the analysis of the resulting immune response using various assays.
References
- 1. Immunization Delivered by Lentiviral Vectors for Cancer and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Lentiviral Vectors as a Vaccine Platform against Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dendritic Cells Cross-Present Immunogenic Lentivector-Encoded Antigen from Transduced Cells to Prime Functional T Cell Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recombinant lentivector as a genetic immunization vehicle for antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Immunogenicity of targeted lentivectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lentiviral-based anti-HIV therapeutic vaccine: design, preclinical studies and phaseI/II clinical trial preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Modulation of immune responses in lentiviral vector-mediated gene transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
A Comparative Guide to the Cell Tropism of Rabies and Mokala Glycoprotein Pseudotyped Vectors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cell tropism of lentiviral vectors pseudotyped with rabies virus glycoprotein (B1211001) (RABV-G) and Mokala virus glycoprotein (MOKV-G). The information presented is supported by experimental data to assist researchers in selecting the appropriate vector for their specific gene delivery applications, particularly in the context of neurological research.
I. Overview of Rabies and Mokala Glycoproteins
Rabies virus (RABV) and Mokala virus (MOKV) are both members of the Lyssavirus genus within the Rhabdoviridae family. Their surface glycoproteins (G-proteins) are responsible for mediating host cell attachment and entry. When used to pseudotype lentiviral vectors, these glycoproteins can confer a neurotropic profile, making them valuable tools for gene delivery to the central nervous system (CNS).
Rabies Virus Glycoprotein (RABV-G): RABV-G is well-characterized for its ability to mediate retrograde axonal transport, allowing vectors to be taken up at nerve terminals and transported to the cell body of neurons.[1] This property is highly advantageous for targeting specific neuronal populations in the brain and spinal cord from peripheral injection sites. The tropism of RABV-G is dictated by its interaction with specific cellular receptors, including the nicotinic acetylcholine (B1216132) receptor (nAChR), the neuronal cell adhesion molecule (NCAM), and the p75 neurotrophin receptor (p75NTR).[2][3][4]
Mokala Virus Glycoprotein (MOKV-G): MOKV is a rabies-related virus, and its glycoprotein shares structural and functional similarities with RABV-G.[5][6] MOKV-G also confers a tropism for neuronal cells.[4][7] However, studies suggest that its transduction efficiency and retrograde transport capabilities can differ from those of RABV-G, presenting it as a potential alternative with a distinct tropism profile.[7]
II. Quantitative Comparison of Transduction Efficiency
The following tables summarize quantitative data from comparative studies on the transduction efficiency of lentiviral vectors pseudotyped with RABV-G and MOKV-G in various cell types.
Table 1: In Vivo Transduction in Rat Striatum
| Glycoprotein | Vector System | Number of Transduced Cells (mean ± SEM) |
| Rabies (ERA wt) | EIAV | 22,424 ± 985 |
| Mokala | EIAV | Moderate transduction (quantitative data not specified) |
Data sourced from a study involving direct injection of pseudotyped EIAV vectors into the rat striatum. "Moderate transduction" for Mokala suggests a lower efficiency compared to the "strong transduction" observed with Rabies ERA wt.[7]
Table 2: In Vitro Transduction of Neuronal and Non-Neuronal Cells
| Glycoprotein | Vector System | Cell Type | Transduction Efficiency (%) |
| Rabies (PV) | HIV-1 | SH-SY5Y (MOI 1) | 36.78 ± 1.05 |
| Rabies (PV) | HIV-1 | NSC-34 (MOI 5x10³) | 49.9 |
| Rabies (PV) | HIV-1 | Primary Spinal Cord Neurons | 70.35 ± 9.66 |
| Duvenhage (DuvSAF) | HIV-1 | Primary Spinal Cord Neurons | 4.68 ± 3.58 |
This table presents data from a study comparing different lyssavirus glycoproteins. Duvenhage virus is a rabies-related lyssavirus, and its glycoprotein's performance provides a point of comparison for MOKV-G, for which direct comparative quantitative data in these specific cell lines was not available in the cited sources. The data indicates the high efficiency of Rabies PV glycoprotein in transducing neuronal cell lines and primary neurons.
III. Experimental Protocols
This section provides a general overview of the methodologies used to produce and evaluate lentiviral vectors pseudotyped with RABV-G and MOKV-G.
A. Production of Pseudotyped Lentiviral Vectors
Lentiviral vectors are typically produced by transient transfection of a producer cell line, most commonly HEK293T cells.
-
Plasmid Co-transfection: HEK293T cells are co-transfected with a set of plasmids:
-
A transfer plasmid encoding the gene of interest flanked by lentiviral long terminal repeats (LTRs).
-
A packaging plasmid providing the viral structural and enzymatic proteins (e.g., Gag, Pol).
-
An envelope plasmid encoding either RABV-G or MOKV-G.
-
-
Transfection Reagent: A suitable transfection reagent, such as polyethyleneimine (PEI) or a lipid-based formulation, is used to introduce the plasmids into the HEK293T cells.
-
Incubation and Harvest: The transfected cells are incubated for 48-72 hours, during which viral particles are produced and released into the cell culture supernatant.
-
Supernatant Collection and Filtration: The supernatant containing the viral particles is collected and filtered through a 0.45 µm filter to remove cell debris.
-
Concentration (Optional): For higher titers, the viral supernatant can be concentrated by ultracentrifugation or other methods.
B. Viral Titer Determination by Flow Cytometry
To quantify the concentration of functional viral particles (transducing units per milliliter, TU/mL), a titration assay is performed.
-
Cell Seeding: A target cell line (e.g., HEK293T or a neuronal cell line) is seeded in a multi-well plate.
-
Serial Dilution: The concentrated viral stock is serially diluted.
-
Transduction: The cells are transduced with the different dilutions of the virus. A transduction enhancer like Polybrene may be added.
-
Incubation: The transduced cells are incubated for 48-72 hours to allow for transgene expression (e.g., a fluorescent reporter like GFP).
-
Flow Cytometry Analysis: The percentage of fluorescently positive cells is determined by flow cytometry.
-
Titer Calculation: The viral titer is calculated using the following formula: Titer (TU/mL) = (% of fluorescent cells × number of cells at transduction) / volume of virus (mL)
C. In Vitro Transduction Assay
This assay is used to assess the tropism of the pseudotyped vectors for specific cell types.
-
Cell Culture: The target cells (e.g., primary neurons, specific neuronal cell lines, or non-neuronal cells) are cultured in appropriate multi-well plates.
-
Vector Application: A known amount of the pseudotyped lentiviral vector (based on the determined titer) is added to the cells to achieve a specific multiplicity of infection (MOI).
-
Incubation: The cells are incubated with the vector for a period of 24-72 hours.
-
Analysis: Transduction efficiency is assessed by quantifying the expression of the reporter gene (e.g., fluorescence microscopy for GFP, or enzymatic assays for reporters like β-galactosidase). For more precise quantification, flow cytometry can be used.
IV. Visualizing Viral Entry and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key processes involved in the cell entry of RABV-G/MOKV-G pseudotyped vectors and the experimental workflow for their production and titration.
A. Signaling Pathway of RABV-G/MOKV-G Mediated Entry
Caption: Generalized entry pathway for RABV-G and MOKV-G pseudotyped vectors.
B. Experimental Workflow for Vector Production and Titration
Caption: Workflow for producing and titering pseudotyped lentiviral vectors.
V. Conclusion
Both RABV-G and MOKV-G pseudotyped lentiviral vectors are effective tools for gene delivery to the nervous system. The choice between them will depend on the specific research goals.
-
RABV-G pseudotyped vectors are well-documented for their robust retrograde axonal transport and high transduction efficiency in various neuronal populations. This makes them a primary choice for studies requiring the targeting of specific neuronal circuits from distal projection sites.
-
MOKV-G pseudotyped vectors also exhibit neurotropism, though some studies suggest a potentially lower transduction efficiency in certain brain regions compared to some RABV strains.[7] However, this differential tropism could be advantageous for applications where a more restricted or different pattern of transduction is desired.
Further direct, side-by-side comparative studies across a broader range of neuronal and non-neuronal cell types are needed to fully elucidate the nuanced differences in the tropism of RABV-G and MOKV-G pseudotyped vectors. Researchers are encouraged to empirically test both glycoproteins in their specific experimental systems to determine the optimal choice for their application.
References
- 1. Novel rabies vaccine candidates development based on pseudotyped lentiviral vectors with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an important determinant for the induction of innate immune responses and the pathogenic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. RABV G - Amerigo Scientific [amerigoscientific.com]
- 5. Crystal structure of Mokola virus glycoprotein in its post-fusion conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structures of two lyssavirus glycoproteins trapped in pre- and post-fusion states and the implications on the spatial-temporal conformational transition along with pH-decrease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of trimeric pre-fusion this compound in complex with two protective antibodies - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: Rabies G Protein's Transformation for Viral Entry
A detailed comparison of the structural and functional differences between the pre- and post-fusion states of the rabies virus glycoprotein (B1211001) (G), providing researchers and drug development professionals with key data and methodologies for understanding and targeting this critical component of the rabies virus.
The rabies virus glycoprotein (G) is the sole protein on the viral surface responsible for mediating entry into host cells. This process involves a dramatic conformational change from a metastable pre-fusion state to a stable post-fusion state, triggered by the acidic environment of the endosome. Understanding the structural intricacies of these two states is paramount for the development of effective vaccines and antiviral therapeutics. This guide provides a comprehensive comparison of the pre- and post-fusion conformations of the rabies virus G protein, supported by experimental data and detailed methodologies.
At a Glance: Pre- vs. Post-Fusion G Protein
| Feature | Pre-fusion State | Post-fusion State |
| Oligomeric State | Trimer | Monomer |
| Overall Shape | Compact, tripod-like | Elongated |
| Dimensions | ~10 nm height, ~9 nm width[1] | Elongated (specific dimensions not consistently reported) |
| pH for Stability | Neutral to slightly alkaline (pH > 7.0)[2][3] | Acidic (pH < 6.4)[4] |
| Fusion Loop Exposure | Sequestered within the trimer | Exposed for membrane insertion |
| Receptor Binding | Competent | Incompetent |
| Membrane Fusion | Inactive | Active |
The Fusion Cascade: A pH-Dependent Metamorphosis
The transition of the rabies virus G protein from its pre-fusion to its post-fusion conformation is a finely orchestrated event triggered by the drop in pH encountered within the endosomes of a host cell. This structural transformation is essential for the fusion of the viral and endosomal membranes, a critical step for the release of the viral genome into the cytoplasm.
Caption: The pH-dependent conformational change of Rabies G protein.
This process begins with the virus being taken into the host cell via endocytosis. As the endosome matures, its internal pH drops, protonating key histidine residues in the G protein. This protonation destabilizes the pre-fusion trimer, causing it to dissociate and undergo a series of irreversible conformational changes. This refolding exposes the previously buried fusion loops, which then insert into the endosomal membrane, bringing the viral and cellular membranes into close proximity and driving the fusion process.
Experimental Cornerstones: Deciphering the Structures
The high-resolution structures of the rabies G protein in its pre- and post-fusion states have been primarily elucidated through cryo-electron microscopy (cryo-EM) and X-ray crystallography. These techniques, complemented by various biochemical and biophysical assays, have provided a detailed molecular understanding of the fusion mechanism.
Cryo-Electron Microscopy (Cryo-EM) of the Pre-fusion G Protein
Cryo-EM has been instrumental in determining the structure of the trimeric pre-fusion G protein, often stabilized by neutralizing antibodies.[2][5]
Detailed Methodology:
-
Protein Expression and Purification: The ectodomain of the rabies virus G protein is typically expressed in mammalian cells (e.g., HEK293 cells) and purified from the culture supernatant using affinity chromatography. To maintain the pre-fusion conformation, purification is performed at neutral pH.
-
Complex Formation: The purified G protein is incubated with a molar excess of a neutralizing antibody fragment (Fab) that specifically recognizes the pre-fusion state. This complex is then further purified by size-exclusion chromatography.
-
Grid Preparation and Vitrification: A small volume of the purified complex is applied to a cryo-EM grid. The grid is then blotted to create a thin film of the sample, which is rapidly plunged into liquid ethane (B1197151) to vitrify the sample, preserving the native structure of the protein.
-
Data Collection: The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector. A large dataset of movie frames is collected.
-
Image Processing and 3D Reconstruction: The movie frames are corrected for beam-induced motion. Individual particle images are then picked, classified, and aligned to generate a high-resolution 3D reconstruction of the G protein-antibody complex.
X-ray Crystallography of the Post-fusion G Protein
The elongated, monomeric structure of the post-fusion G protein has been determined by X-ray crystallography.[3][6]
Detailed Methodology:
-
Protein Expression and Purification: Similar to the pre-fusion protein, the G protein ectodomain is expressed and purified. To obtain the post-fusion conformation, the protein is subjected to a low pH environment (e.g., pH 5.5-6.0) during or after purification.
-
Crystallization: The purified post-fusion G protein is concentrated and subjected to extensive crystallization screening using various precipitants, buffers, and additives. Successful crystallization often requires optimization of protein concentration, pH, and temperature.
-
Data Collection: The protein crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. A model of the protein is built into the electron density and refined to obtain the final high-resolution crystal structure.
Cell-Cell Fusion Assay
This assay provides a functional readout of the G protein's ability to mediate membrane fusion.
Detailed Methodology:
-
Cell Culture: Two populations of cells are prepared. One population (effector cells) is engineered to express the rabies virus G protein on their surface. The other population (target cells) expresses the appropriate receptor for the G protein.
-
Co-culture and pH Trigger: The effector and target cells are co-cultured. To induce fusion, the pH of the culture medium is lowered to an acidic level (e.g., pH 6.0) for a short period.
-
Detection of Fusion: Cell fusion, or the formation of syncytia (large multinucleated cells), is observed and quantified. This can be done by microscopy or by using a reporter gene assay where fusion between the two cell types leads to the activation of a reporter gene (e.g., luciferase or β-galactosidase).
This comprehensive guide highlights the significant structural and functional disparities between the pre- and post-fusion states of the rabies virus G protein. The provided data and methodologies offer a valuable resource for researchers dedicated to unraveling the mechanisms of viral entry and for professionals engaged in the development of next-generation rabies vaccines and antiviral therapies. The continued investigation into the dynamics of this remarkable molecular machine will undoubtedly pave the way for novel strategies to combat this deadly virus.
References
- 1. EP1259599A4 - CELL FUSION ASSAYS USING FLUORESCENCE RESONANCE ENERGY TRANSFER - Google Patents [patents.google.com]
- 2. Structure of trimeric pre-fusion this compound in complex with two protective antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Expression of Rabies Virus Surface G-Protein in Escherichia coli using SUMO Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [helda.helsinki.fi]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Rabies Virus Glycoprotein
For researchers, scientists, and drug development professionals working with rabies virus glycoprotein (B1211001), ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols for handling and decontamination is paramount to prevent any potential environmental release or accidental exposure, thereby fostering a secure research environment. This guide provides essential, step-by-step procedures for the safe disposal of rabies virus glycoprotein and associated contaminated materials.
All work with rabies virus and its components, including the glycoprotein, should be conducted at Biosafety Level 2 (BSL-2) or Animal Biosafety Level 2 (ABSL-2) for animal studies.[1][2][3] This level of containment requires specific practices and facility design to protect personnel and the environment from potential biohazards.
Immediate Safety and Handling Protocols
Before beginning any work, it is crucial to have a clear disposal plan in place.[4] All laboratory personnel must be trained on the potential hazards and the specific procedures for handling and disposing of this compound and contaminated materials.[5]
Personal Protective Equipment (PPE): At a minimum, personnel should wear:
-
Gloves
-
A lab coat with snap-front and cinch cuffs
-
Eye protection (safety glasses or goggles)
Decontamination and Disposal Procedures
The following step-by-step process outlines the proper procedures for the decontamination and disposal of various types of waste generated during research with this compound.
Step 1: Segregation of Waste
Proper segregation at the point of generation is the first step in a safe disposal workflow. Use clearly labeled, leak-proof containers for each waste stream.
-
Liquid Waste: Includes culture media, supernatants containing the glycoprotein, and buffer solutions.
-
Solid Waste: Includes contaminated lab consumables such as pipette tips, centrifuge tubes, flasks, gloves, and paper towels.
-
Sharps Waste: Includes needles, syringes, and scalpels that have come into contact with the glycoprotein or materials containing it.
Step 2: Decontamination
All materials contaminated with this compound must be decontaminated before disposal. The rabies virus is an enveloped virus and is susceptible to several common disinfectants.[1]
For Liquid Waste:
-
Collect all liquid waste in a leak-proof container.
-
Add a suitable chemical disinfectant to achieve the final recommended concentration (see Table 1). A common and effective choice is a fresh 10% bleach solution (a 1:10 dilution of household bleach).[1][5]
-
Ensure a minimum contact time of 30 minutes to allow for complete inactivation.[2][7][8]
-
After decontamination, the liquid waste can typically be disposed of down the sanitary sewer, in accordance with institutional and local regulations.[8]
For Solid Waste:
-
Place all solid waste into autoclavable biohazard bags.[5] These bags should be placed within a rigid, leak-proof secondary container with a biohazard label.
-
Decontaminate the collected waste by autoclaving. A typical autoclave cycle is 121°C (250°F) for at least 60 minutes at 15 psi of steam pressure.[5]
-
After autoclaving, the waste is considered non-infectious and can be disposed of as regular laboratory waste, following institutional guidelines.
For Sharps Waste:
-
Immediately place all used sharps into a designated puncture-resistant sharps container labeled with the biohazard symbol.[8]
-
Do not recap, bend, or break needles.
-
Once the sharps container is two-thirds full, seal it securely.[8]
-
The sealed container should then be placed in a biohazard waste box for collection and disposal by a licensed medical waste contractor, typically via incineration.
Step 3: Final Disposal
-
Chemically Decontaminated Liquid Waste: Pour down the drain with copious amounts of water, as per institutional policy.
-
Autoclaved Solid Waste: Can be placed in the regular trash, unless institutional policy dictates otherwise.
-
Sharps Waste: Must be collected by a certified biohazardous waste management company.
Spill Management
In the event of a spill of material containing this compound, immediate action is necessary to decontaminate the area and protect personnel.
-
Alert Others: Immediately notify others in the laboratory of the spill.
-
Evacuate and Wait: If aerosols may have been generated, leave the area for at least 15-30 minutes to allow them to settle.[2]
-
Don Appropriate PPE: Before re-entering the area, don a lab coat, gloves, and eye protection.
-
Contain the Spill: Cover the spill with absorbent materials, such as paper towels, working from the outside in.[2]
-
Apply Disinfectant: Gently pour a 10% bleach solution or another appropriate disinfectant over the absorbent material, again, from the outside in.[2]
-
Allow Contact Time: Let the disinfectant sit for at least 30 minutes.[2]
-
Clean Up: Collect all contaminated materials and place them in a biohazard bag for autoclaving.
-
Final Wipe Down: Wipe the spill area again with disinfectant.
-
Dispose of PPE: Dispose of contaminated PPE as solid biohazardous waste.
-
Wash Hands: Thoroughly wash hands with soap and water.
Quantitative Data on Disinfectants
The following table summarizes effective disinfectants for the inactivation of rabies virus and its components.
| Disinfectant | Concentration | Contact Time | Notes |
| Sodium Hypochlorite (Bleach) | 10% (1:10 dilution of household bleach) | ≥ 15-30 minutes | Must be made fresh daily for maximum efficacy.[5] |
| Ethanol | 70% | ≥ 1 minute | Effective for surface decontamination.[1][5] |
| Phenolics | Varies by product | Follow manufacturer's instructions | An alternative to bleach.[1][5] |
| Glutaraldehyde | 2.4% solution | Follow manufacturer's instructions | Often used for sterilizing equipment. |
| Povidone-Iodine | 10% solution | Several minutes | Often used for wound cleansing after potential exposure.[2][5] |
| Heat (Autoclave) | 121°C (250°F) at 15 psi | ≥ 60 minutes | For decontaminating solid waste and reusable equipment.[5] |
Experimental Protocols: Inactivation Verification
While standard procedures are highly effective, research protocols may require verification of glycoprotein inactivation. A common method to confirm the denaturation and inactivation of the glycoprotein is through SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) and Western Blotting.
-
Sample Collection: Take an aliquot of the glycoprotein solution before and after the decontamination procedure (e.g., chemical treatment).
-
Sample Preparation: Denature the protein samples by boiling them in SDS-PAGE sample buffer containing a reducing agent like dithiothreitol (B142953) (DTT).
-
Electrophoresis: Separate the protein fragments by size using SDS-PAGE.
-
Western Blot: Transfer the separated proteins to a membrane and probe with an antibody specific to a conformational epitope of the native this compound.
-
Analysis: The absence of a band corresponding to the intact glycoprotein in the post-decontamination sample lane would indicate successful denaturation and inactivation.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical workflow for handling and disposing of waste contaminated with this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Recombinant Viral Vector Biosafety Levels – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. sjsu.edu [sjsu.edu]
- 3. Deficient Incorporation of this compound into Virions Enhances Virus-Induced Immune Evasion and Viral Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ehs.berkeley.edu [ehs.berkeley.edu]
- 5. sc.edu [sc.edu]
- 6. Biosafety | Lung Biology [southalabama.edu]
- 7. med.nyu.edu [med.nyu.edu]
- 8. Biohazardous Waste | UW Environmental Health & Safety [ehs.washington.edu]
Safeguarding Researchers: Essential Personal Protective Equipment and Protocols for Handling Rabies Virus Glycoprotein
For Immediate Implementation: A comprehensive guide to operational safety, personal protective equipment (PPE), and disposal protocols for laboratory personnel working with Rabies Virus Glycoprotein (B1211001).
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in work involving Rabies Virus Glycoprotein. Adherence to these guidelines is paramount to ensure personal safety and prevent laboratory-acquired infections. The Rabies virus, and components like its glycoprotein, are typically handled under Biosafety Level 2 (BSL-2) conditions, with potential for escalation to BSL-3 precautions depending on the specific experimental procedures.[1][2][3]
Personal Protective Equipment (PPE) Requirements
All personnel must be trained in the proper donning and doffing of PPE to prevent contamination. The following table summarizes the required PPE for handling this compound in a laboratory setting.
| PPE Category | BSL-2 Laboratory Work (e.g., tissue culture) | Animal Handling (ABSL-2) / Necropsies | High-Risk Procedures (potential for aerosols/droplets) |
| Hand Protection | Disposable nitrile or latex gloves (double gloving recommended)[1][4] | Heavy-duty, arm-length gloves; consider cut-resistant gloves underneath[1][5][6] | Double latex gloves[4] |
| Body Protection | Lab coat (snap-front with cinch cuffs recommended) or disposable gown[1][7] | Disposable, fluid-resistant gown[7] | Solid-front, fluid-resistant gown |
| Face/Eye Protection | Safety glasses with side shields or goggles[1][7] | Face shield and safety glasses or goggles[4][5] | Face shield and safety glasses or goggles[4][5] |
| Respiratory Protection | Not typically required for standard BSL-2 procedures | May be required based on risk assessment | HEPA-filtered respirator or Powered Air-Purifying Respirator (PAPR)[3] |
| Footwear | Closed-toe shoes[8] | Rubber boots or dedicated shoe covers[4] | Dedicated, autoclavable footwear or shoe covers |
Operational and Disposal Plans
A meticulous approach to operational procedures and waste disposal is critical to mitigate the risks associated with this compound.
Pre-Experiment Procedures:
-
Risk Assessment: Before initiating any new protocol, a thorough risk assessment must be conducted to identify potential hazards and determine the appropriate biosafety level.[3]
-
Vaccination: Pre-exposure vaccination against rabies is strongly recommended for all personnel working with the live virus or potentially infectious materials.[1][3]
-
Training: All laboratory staff must receive training on the specific hazards of rabies virus, safe work practices, and emergency procedures.[7]
Experimental Protocols:
-
Work Area: All manipulations of rabies virus or its glycoprotein that could generate aerosols or droplets must be performed within a certified Class II Biological Safety Cabinet (BSC).[7] No work is permitted on the open bench.[7]
-
Centrifugation: Use sealed rotor heads or safety cups for centrifugation. These must be opened inside a BSC.[7]
-
Sharps: The use of sharps should be strictly limited.[2] All needles and syringes must be disposed of in a designated sharps container.
Spill and Exposure Procedures:
-
Spill Cleanup: In the event of a spill, evacuate the area and allow aerosols to settle for at least 15 minutes before re-entry.[8] Cover the spill with absorbent material, apply a freshly prepared 1:10 bleach solution, and allow a contact time of at least 30 minutes before cleaning.[7][8]
-
Exposure Response: In case of a potential exposure (e.g., needlestick, splash to mucous membranes), immediately wash the affected area with soap and water for at least 15 minutes.[1][9] For mucous membrane exposure, flush with water for 15 minutes at an eyewash station.[8] Report the incident to your supervisor and seek immediate medical attention for post-exposure prophylaxis (PEP) assessment.[7]
Waste Disposal:
All contaminated materials must be decontaminated before disposal. The primary methods of decontamination are autoclaving and chemical disinfection.
| Waste Type | Decontamination and Disposal Procedure |
| Solid Waste (gloves, gowns, lab plastics) | Place in a biohazard bag and decontaminate by autoclaving (121°C for at least 1 hour).[7] Following autoclaving, dispose of as regular waste. |
| Liquid Waste (cell culture media) | Decontaminate with a 1:10 dilution of bleach for a minimum of 15 minutes contact time before disposal down the sanitary sewer.[7] |
| Sharps (needles, scalpels) | Place in a puncture-resistant sharps container. Decontaminate by autoclaving before final disposal. |
| Animal Carcasses and Bedding | Place in autoclave bags and designate for infectious waste disposal.[7] All animal waste is considered biohazardous and must be decontaminated, typically by autoclaving, before disposal.[7] |
Visual Workflow Guides
The following diagrams illustrate the standardized procedures for donning and doffing PPE and the waste disposal workflow for materials contaminated with this compound.
Caption: Standard sequence for donning and doffing Personal Protective Equipment (PPE).
Caption: Workflow for the safe disposal of this compound contaminated materials.
References
- 1. Rabies Virus Biological Agent Reference Sheet (BARS) for Researchers | Environment, Health and Safety [ehs.cornell.edu]
- 2. sc.edu [sc.edu]
- 3. Laboratory biosafety for handling emerging viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ww2.bai.gov.ph [ww2.bai.gov.ph]
- 5. wvs.academy [wvs.academy]
- 6. Occupational Exposure to Rabies [binghamton.edu]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 9. epi.dph.ncdhhs.gov [epi.dph.ncdhhs.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
